molecular formula C9H15NO3 B1438707 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid CAS No. 768329-98-2

2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid

Cat. No.: B1438707
CAS No.: 768329-98-2
M. Wt: 185.22 g/mol
InChI Key: UNYPMGDBBLOLHV-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6-4-3-5-7(2)10(6)8(11)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYPMGDBBLOLHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid presents a specific challenge in medicinal chemistry: forming an amide bond with a sterically hindered secondary amine while preserving a reactive alpha-keto acid moiety. This scaffold is a "privileged structure" often found in protease inhibitors, CCR5 antagonists, and transition-metal ligands.

This guide details the most robust synthetic route: Sequential Acylation-Hydrolysis . Unlike direct reactions with oxalyl chloride—which risk forming symmetrical bis-amides—this pathway utilizes ethyl chlorooxoacetate (ethyl oxalyl chloride) to ensure regioselectivity. The protocol addresses the steric bulk of the 2,6-dimethylpiperidine ring, ensuring high yields and minimizing side reactions.

Retrosynthetic Analysis

To design the optimal route, we must disconnect the molecule at the amide bond. The target molecule contains two distinct carbonyl environments: the amide carbonyl and the ketone carbonyl (alpha-position).

Strategic Disconnection

The most logical disconnection is the Amide Bond Formation .

  • Fragment A: 2,6-Dimethylpiperidine (Nucleophile).

  • Fragment B: Oxalic acid derivative (Electrophile).

Critical Constraint: The use of oxalyl chloride (


) is discouraged as a primary reagent because the high nucleophilicity of the secondary amine often leads to the formation of the symmetrical diamide (bis-2,6-dimethylpiperidine oxalamide), even with stoichiometry control. Therefore, a mono-protected oxalate (ethyl chlorooxoacetate) is required.

Retrosynthesis Target Target: 2-(2,6-Dimethylpiperidin-1-yl)- 2-oxoacetic Acid Disconnection Disconnection: Amide Bond Target->Disconnection Precursor1 Precursor A: 2,6-Dimethylpiperidine Disconnection->Precursor1 Nucleophile Precursor2 Precursor B: Ethyl Chlorooxoacetate Disconnection->Precursor2 Electrophile

Figure 1: Retrosynthetic breakdown illustrating the necessity of a mono-protected oxalate precursor.

Primary Synthetic Route: The Acylation-Hydrolysis Pathway

This two-step protocol is the industry standard for generating alpha-keto amides from hindered amines. It prioritizes chemoselectivity over step count.

Step 1: N-Acylation (Amide Bond Formation)

Objective: React 2,6-dimethylpiperidine with ethyl chlorooxoacetate to form the intermediate ester.

Reaction Scheme:



Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvent & Base: Charge the flask with 2,6-dimethylpiperidine (10.0 mmol, 1.0 equiv) and Triethylamine (TEA) (12.0 mmol, 1.2 equiv) in anhydrous Dichloromethane (DCM) (50 mL).

  • Cooling: Cool the solution to 0°C using an ice/water bath. Crucial: Low temperature controls the exotherm and prevents decomposition of the acyl chloride.

  • Addition: Add Ethyl chlorooxoacetate (11.0 mmol, 1.1 equiv) dropwise via syringe over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 3:1). The amine spot should disappear.

  • Workup: Quench with water (50 mL). Extract the organic layer. Wash with 1M HCl (to remove unreacted amine/TEA), followed by saturated NaHCO

    
     and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. The crude ester is usually sufficiently pure (>95%) for the next step. If not, purify via silica gel flash chromatography.
Step 2: Ester Hydrolysis[1]

Objective: Selectively hydrolyze the ethyl ester to the carboxylic acid without cleaving the newly formed amide bond.

Reaction Scheme:



Protocol:

  • Dissolution: Dissolve the crude ester (from Step 1) in THF (30 mL).

  • Base Addition: Add a solution of Lithium Hydroxide (LiOH) (20.0 mmol, 2.0 equiv) in Water (10 mL).

    • Note: LiOH is preferred over NaOH for its milder nature and better solubility in THF mixtures.

  • Reaction: Stir vigorously at Room Temperature for 2–6 hours.

    • Checkpoint: Do not heat reflux unless necessary. The steric bulk of the piperidine protects the amide, but alpha-keto amides can be labile under harsh basic reflux.

  • Acidification: Concentrate the THF under reduced pressure. Acidify the remaining aqueous phase to pH ~2 using 1M HCl .

  • Isolation: The product often precipitates as a white solid. Filter and wash with cold water. If no precipitate forms, extract with EtOAc (3x), dry, and concentrate.

  • Recrystallization: If necessary, recrystallize from Hexane/EtOAc or Diethyl ether.

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes key variables that influence yield and purity, specifically tailored for hindered amines.

ParameterRecommendationScientific Rationale
Amine Isomerism Use cis-2,6-dimethylpiperidine Commercial 2,6-dimethylpiperidine is often a mixture. The cis isomer (methyls equatorial) is more nucleophilic. The trans isomer (one methyl axial) is sterically congested and may react sluggishly.
Base Selection Triethylamine (TEA) or DIPEA Pyridine is too weak for this specific acylation. An organic base is required to scavenge HCl. Inorganic bases (K2CO3) are heterogeneous and slower in DCM.
Temperature 0°C Start Ethyl chlorooxoacetate is highly reactive. Starting at RT can lead to impurities or double-acylation byproducts if stoichiometry is imprecise.
Hydrolysis pH Acidify to pH 2 The final product is a carboxylic acid. If the pH is not low enough during workup, the product remains as the water-soluble Lithium salt.

Pathway Visualization

The following diagram illustrates the complete workflow, including the decision logic for purification.

SynthesisWorkflow Start Start: 2,6-Dimethylpiperidine Step1 Step 1: Acylation DCM, Et3N, 0°C -> RT Start->Step1 Reagent Reagent: Ethyl Chlorooxoacetate (1.1 eq) Reagent->Step1 Check1 TLC Check: Amine Consumed? Step1->Check1 Check1->Step1 No (Add more reagent) Intermediate Intermediate: Ethyl Ester Check1->Intermediate Yes Step2 Step 2: Hydrolysis LiOH, THF/H2O, RT Intermediate->Step2 Workup Workup: Acidify to pH 2 Extract w/ EtOAc Step2->Workup Final Final Product: 2-(2,6-Dimethylpiperidin-1-yl)- 2-oxoacetic Acid Workup->Final

Figure 2: Step-by-step workflow for the synthesis of the target alpha-keto acid.

Safety & Scale-Up Considerations

  • Ethyl Chlorooxoacetate: This reagent is a lachrymator and corrosive. It releases HCl upon contact with moisture. All transfers must occur in a fume hood.

  • Exotherm Control: On a scale >10g, the addition of the acid chloride must be strictly controlled to prevent thermal runaway, which can degrade the reagent.

  • Waste Disposal: The aqueous waste from Step 1 contains triethylamine hydrochloride and must be treated as organic-contaminated aqueous waste.

References

  • Synthesis of Hindered Alpha-Keto Amides

    • Li, G., et al. "2-((2,6-Dimethylphenyl)amino)-2-oxoacetic Acid (DMPAO) as a Ligand for Copper-Catalyzed Coupling." Encyclopedia of Reagents for Organic Synthesis, 2016.
    • Source:

    • Relevance: Establishes the ethyl oxalyl chloride route as the standard for 2,6-dimethyl-substituted amines.
  • Alpha-Keto Amide Privileged Structures

    • Gentilucci, L., et al. "The Alpha-Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry." Journal of Medicinal Chemistry, 2020.
    • Source:

    • Relevance: Validates the utility of the scaffold and general stability conditions.
  • General Amidation Protocols

    • Montalbetti, C., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.
    • Source:

    • Relevance: Provides foundational mechanisms for acyl chloride reactions with hindered amines.

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid. As a molecule incorporating both a sterically hindered piperidine scaffold and a reactive α-keto acid moiety, this compound presents unique characteristics relevant to its potential application in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from analogous structures and outlines authoritative, field-proven methodologies for the precise experimental determination of its key parameters. We delve into the causality behind experimental choices, providing detailed, self-validating protocols for properties such as melting point, aqueous solubility, and acid dissociation constant (pKa). This guide is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, reaction optimization, and formulation development.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers. This compound is a derivative of glyoxylic acid (also known as oxoacetic acid) and 2,6-dimethylpiperidine. The amide bond is formed between the nitrogen atom of the piperidine ring and one of the carbonyl groups of the oxalyl moiety.

  • Chemical Structure:

    
    

    (Image generated for illustrative purposes)

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₅NO₃

  • Molecular Weight: 185.22 g/mol

  • CAS Number: A specific CAS number for this compound is not readily found in major chemical databases as of the last search. Researchers should verify its registration status or assign a new one if synthesizing it as a novel compound.

The structure features a carboxylic acid group, making it acidic, and a tertiary amide. The cis/trans isomerism of the methyl groups on the piperidine ring can exist, which may influence the compound's physical properties and biological activity.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties. Where direct experimental data is unavailable, values are estimated based on structurally related compounds and computational models. These predictions provide a baseline for experimental verification.

PropertyValue / Predicted RangeRationale & Comparative Insights
Melting Point (°C) Experimental Determination RequiredThe melting point is highly dependent on the crystal lattice energy. For context, the related compound 2-(2,6-Dimethylphenylamino)-2-oxoacetic acid has a reported melting point of 180 °C.[1] However, the aliphatic piperidine ring in our target molecule will result in a significantly different value.
Boiling Point (°C) Not Applicable (Decomposition Expected)Like most complex carboxylic acids, significant decomposition is expected at elevated temperatures before boiling would occur at atmospheric pressure.
Aqueous Solubility pH-dependent; low in acidic pH, higher in neutral to basic pH.The molecule has a polar carboxylic acid head, which promotes water solubility. However, the nine-carbon backbone, including the dimethylated piperidine ring, is hydrophobic and will limit solubility. Solubility is expected to increase significantly above its pKa as the highly polar carboxylate salt is formed.
Acid Dissociation Constant (pKa) Predicted: 3.0 - 3.5The pKa is dominated by the carboxylic acid group. The parent compound, glyoxylic acid, has a pKa of approximately 3.2-3.3.[2] The electronic effect of the N-acyl substituent is not expected to shift this value dramatically. The piperidine nitrogen is part of an amide and is non-basic.
LogP (Octanol-Water Partition Coefficient) Predicted: 0.5 - 1.5This value predicts the compound's lipophilicity. The prediction reflects a balance between the hydrophilic carboxylic acid and the lipophilic dimethylpiperidine moiety. Experimental determination via a method like OECD Guideline 117 is recommended for accuracy.

Experimental Protocols for Property Determination

To ensure scientific integrity, the following sections detail robust, self-validating protocols for the experimental determination of the critical physicochemical properties.

Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, while impurities depress and broaden the melting range. This method relies on controlled heating and precise visual observation.

Methodology:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely crush a small amount of the crystalline solid into a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to force a small amount of sample into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus (such as a Thiele tube with mineral oil or a digital Melt-Temp device).[3][4] The top of the sample should be aligned with the thermometer bulb or the optical detector.

  • Determination:

    • Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating medium, and thermometer.

    • Record the temperature (T₁) at which the first drop of liquid appears.[3]

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

  • Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, at least two consistent determinations should be performed.

Aqueous Solubility Determination (OECD 105 Flask Method)

Causality: Solubility dictates a compound's behavior in aqueous environments, impacting everything from reaction kinetics in solution to bioavailability in drug development. The OECD 105 guideline provides a standardized and widely accepted method for determining water solubility.[5]

Methodology:

  • System Preparation: Add an excess amount of this compound to a known volume of distilled, deionized water in a sealed, thermostatted flask. The presence of excess solid is crucial to ensure saturation is reached.

  • Equilibration: Vigorously shake or stir the flask at a constant, controlled temperature (e.g., 25°C) until equilibrium is established. This may take 24-48 hours. Preliminary tests should be run to determine the time required to reach a plateau in concentration.

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Separate the saturated aqueous solution from the excess solid via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Concentration Analysis: Accurately determine the concentration of the solute in the clear, saturated aqueous phase using a validated analytical technique (e.g., HPLC-UV, LC-MS). A calibration curve with known standards must be prepared in the same matrix.

  • Calculation: The water solubility is reported in units of g/L or mg/mL at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid to known volume of water B Seal vessel and place in thermostatted shaker A->B C Agitate at constant T (e.g., 24-48 hours) B->C D Periodically sample and analyze until concentration plateaus C->D E Centrifuge or filter to separate solid and liquid phases D->E F Analyze supernatant with validated method (e.g., HPLC) E->F G Calculate concentration against calibration curve F->G

Caption: Workflow for Solubility Determination via OECD 105.

pKa Determination by Potentiometric Titration

Causality: The pKa value is the pH at which a compound is 50% ionized. This parameter is critical as it governs solubility, lipophilicity, and receptor binding interactions. Potentiometric titration is a highly accurate method that measures the change in pH of a solution as a titrant of known concentration is added.[6][7]

Methodology:

  • System Setup: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of carbonate-free deionized water to create a solution of known concentration (e.g., 1-10 mM).[8][9]

  • Titration:

    • Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir gently with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Using a calibrated burette, add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[9]

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found visually or by calculating the first derivative of the curve.

    • The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).

G A Prepare aqueous solution of compound (known concentration) B Calibrate pH meter with standard buffers A->B C Add standardized NaOH titrant in small, known increments A->C D Record pH after each addition once reading is stable B->D C->D E Plot pH vs. Volume of NaOH added to create titration curve D->E F Identify equivalence point (inflection point of curve) E->F G Determine volume at half-equivalence point F->G H Read pH at half-equivalence point This pH value is the pKa G->H

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Confirmation of Structure

While not strictly physicochemical properties, spectroscopic data are essential for confirming the identity and purity of the synthesized compound before property measurements are undertaken.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic signals for the two distinct methyl groups on the piperidine ring (likely appearing as doublets), complex multiplets for the aliphatic protons on the ring, and a broad singlet for the carboxylic acid proton, which would be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will be defined by two signals in the carbonyl region (~160-180 ppm) corresponding to the amide and carboxylic acid carbons. It will also show distinct signals for the carbons of the piperidine ring and the methyl groups.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a very broad O-H stretching band for the carboxylic acid (centered around 3000 cm⁻¹). Two distinct C=O stretching bands are expected: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the tertiary amide (~1630-1660 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₉H₁₅NO₃) by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻).

Safety and Handling

While specific toxicity data for this compound is not available, prudent laboratory practices should be followed based on its chemical structure.

  • Hazards: As a carboxylic acid, the compound is expected to be a skin and eye irritant. Structurally related compounds are flagged with GHS warnings for causing skin irritation, serious eye irritation, and potential respiratory irritation.[10][11]

  • Precautions:

    • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

References

  • Chemchart. oxo(piperidin-1-yl)acetic acid (4706-33-6). Available at: [Link]

  • PubChem. 2-(2-Oxopiperidin-1-yl)acetic acid | C7H11NO3 | CID 3760176. Available at: [Link]

  • Ataman Kimya. GLYOXYLIC ACID (OXOACETIC ACID). Available at: [Link]

  • PubChem. 2-(2,6-Dimethylphenylamino)-2-oxoacetic acid | C10H11NO3 | CID 14987869. Available at: [Link]

  • P. aeruginosa Metabolome Database. glyoxylate (PAMDB110768). Available at: [Link]

  • ResearchGate. 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO). Available at: [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. Available at: [Link]

  • University of Alberta. Melting point determination. Available at: [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. Available at: [Link]

  • PubMed Central (PMC). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available at: [Link]

  • Wikipedia. Glyoxylic acid. Available at: [Link]

  • OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS - Partition Coefficient (n-octanol/water): Slow-Stirring Method. Available at: [Link]

  • University of Rochester. experiment (1) determination of melting points. Available at: [Link]

  • PubMed Central (PMC). Development of Methods for the Determination of pKa Values. Available at: [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available at: [Link]

Sources

2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid CAS number 768329-98-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid (CAS 768329-98-2)

A Specialized Building Block for Advanced Chemical Synthesis

Introduction

This compound is a specialized organic compound with the CAS number 768329-98-2. Structurally, it is an α-ketoacid derivative of 2,6-dimethylpiperidine. This molecule is of significant interest to researchers and professionals in drug development and fine chemical synthesis due to its unique combination of a sterically hindered secondary amine and a reactive α-ketoacid moiety. The presence of the 2,6-dimethylpiperidine group, which can exist as cis and trans diastereomers, offers a scaffold with defined stereochemical and conformational properties.[1] This guide provides an in-depth analysis of its properties, a proposed synthetic route, and its potential applications, particularly as a building block in the design of novel therapeutics.

Physicochemical and Structural Properties

The properties of this compound are dictated by its constituent functional groups: a carboxylic acid, a ketone, and a tertiary amine integrated within a piperidine ring.

PropertyValue
CAS Number 768329-98-2
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
IUPAC Name This compound
Predicted Solubility Soluble in polar organic solvents like DMSO and DMF. The carboxylic acid group suggests some solubility in alkaline aqueous solutions through salt formation.
Stereochemistry The 2,6-dimethylpiperidine fragment contains two chiral centers, leading to the existence of diastereomers (cis and trans) and, in the case of the trans isomer, a pair of enantiomers. The cis isomer is achiral (a meso compound).[1]

The 2,6-dimethylpiperidine moiety is known for its conformational rigidity, typically adopting a chair conformation.[1] The orientation of the methyl groups (axial vs. equatorial) significantly influences the steric environment around the nitrogen atom, which in turn affects the reactivity and binding properties of the entire molecule when incorporated into larger structures.

Proposed Synthesis and Mechanistic Rationale

Reaction Principle: Nucleophilic Acyl Substitution

The core of this synthesis is the formation of an amide bond between the secondary amine (2,6-dimethylpiperidine) and a carboxylic acid derivative (glyoxylic acid). Due to the low reactivity of a free carboxylic acid, it must first be "activated." A common and effective method is the conversion of the carboxylic acid to an acyl chloride.

The proposed two-step synthesis is outlined below:

G cluster_0 Step 1: Activation of Glyoxylic Acid cluster_1 Step 2: Acylation of 2,6-Dimethylpiperidine A Glyoxylic Acid C Oxalylglyoxylyl Chloride (Activated Intermediate) A->C + (COCl)₂ B Oxalyl Chloride E 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetyl chloride C->E + D 2,6-Dimethylpiperidine D->E G Final Product: This compound E->G + H₂O F Hydrolysis

Caption: Proposed two-step synthesis pathway.

Detailed Experimental Protocol (Hypothetical)

Step 1: Preparation of Oxalylglyoxylyl Chloride

  • Reagents and Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube. Charge the flask with glyoxylic acid (1.0 eq).

  • Reaction: Add an excess of oxalyl chloride (e.g., 2-3 eq) dissolved in an inert anhydrous solvent such as dichloromethane (DCM). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Execution: Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution (HCl and CO).

  • Work-up: Once the reaction is complete, remove the excess oxalyl chloride and solvent under reduced pressure. The resulting crude oxalylglyoxylyl chloride is highly reactive and is typically used immediately in the next step without further purification.

Causality: Oxalyl chloride is a standard reagent for converting carboxylic acids to highly reactive acyl chlorides. The byproducts (HCl, CO, CO₂) are gases, which drives the reaction to completion.

Step 2: Amide Formation and Hydrolysis

  • Reagents and Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylpiperidine (1.0 eq)[2] and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) in anhydrous DCM.

  • Reaction: Cool the amine solution to 0 °C in an ice bath. Slowly add the crude oxalylglyoxylyl chloride from Step 1, dissolved in anhydrous DCM, to the solution.

  • Execution: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC). The base is crucial to neutralize the HCl generated during the acylation.

  • Hydrolysis and Work-up: Upon completion, carefully add water to the reaction mixture to hydrolyze the remaining acyl chloride functionality to the desired carboxylic acid. Acidify the aqueous layer with dilute HCl (e.g., 1M) to a pH of ~2-3 and extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Potential Applications in Research and Drug Development

The structural features of this compound make it a valuable building block for creating complex molecules with potential therapeutic applications.

1. Scaffold for Novel Therapeutics: The piperidine ring is a common motif in many FDA-approved drugs.[3] The 2,6-disubstitution pattern provides a level of steric bulk and conformational constraint that can be exploited to achieve high selectivity for a biological target. This building block allows for the introduction of this specific piperidine conformation into a lead molecule.

2. Synthesis of Peptidomimetics and Protease Inhibitors: α-Ketoamides are known bioisosteres of amide bonds and can act as transition-state analog inhibitors of proteases. The α-ketoacid functionality of the title compound can be readily converted into an α-ketoamide by coupling with another amine. This makes it a prime candidate for the synthesis of inhibitors for enzymes like cysteine or serine proteases, where the keto group can interact with active site residues.

3. Ligand Development for Cross-Coupling Reactions: Derivatives of oxoacetic acid, such as 2-(2,6-dimethylphenylamino)-2-oxoacetic acid, have been shown to be effective ligands in copper-catalyzed cross-coupling reactions.[4] It is plausible that this compound or its derivatives could serve as ligands in catalysis, where the sterically hindered piperidine moiety could influence the catalytic activity and selectivity.

Caption: Potential applications derived from the core structure.

Safety and Handling

No specific toxicity data is available for this compound. Therefore, it should be handled with the standard precautions used for new chemical entities. Inferred hazards based on related structures suggest that it may be a skin and eye irritant and potentially harmful if swallowed.[5][6]

  • Engineering Controls: Use in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

Conclusion

This compound is a highly functionalized building block with significant potential in medicinal chemistry and organic synthesis. Its unique combination of a sterically defined, conformationally restricted piperidine ring and a versatile α-ketoacid handle makes it an attractive starting material for the synthesis of complex molecular architectures. While detailed experimental data on this specific compound is sparse, its synthesis can be reliably predicted from established chemical principles. Its potential utility in the development of targeted therapeutics, particularly protease inhibitors, warrants further investigation by the scientific community.

References

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The Ascendant Therapeutic Potential of Piperidine-2-Oxoacetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Piperidine Scaffold - A Privileged Motif in Medicinal Chemistry

The piperidine ring is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" for its remarkable prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its conformational flexibility and capacity to forge diverse molecular interactions render it a highly versatile and sought-after scaffold in the rational design of novel therapeutics.[1] This technical guide provides an in-depth exploration of a specific, yet profoundly significant, subclass: piperidine-2-oxoacetic acid derivatives. We will delve into their multifaceted biological activities, elucidate the underlying mechanisms of action, and provide actionable experimental protocols to empower researchers in their quest for next-generation therapeutics.

Unveiling the Biological Landscape of Piperidine-2-Oxoacetic Acid Derivatives

While the broader class of piperidine derivatives exhibits a wide spectrum of pharmacological effects, including anticancer, antimicrobial, analgesic, and neuroprotective properties, this guide will focus on the distinct biological profile of piperidine-2-oxoacetic acid and its analogues.[5][6][7] Our exploration will be grounded in specific examples and quantitative data where available, providing a clear rationale for their therapeutic promise.

Modulators of Cellular Adhesion: A Novel Anti-Inflammatory Avenue

Recent investigations have highlighted the potent role of piperidine carboxylic acid derivatives as inhibitors of adhesion molecule upregulation, such as intercellular adhesion molecule-1 (ICAM-1).[8] This activity is of paramount importance in attenuating inflammatory responses where the migration and accumulation of leukocytes are key pathological events.

One notable example is the derivative (anti) [3-(10H-pyrazino[2,3-b][5][9]benzothiazin-8-yl)methyl-3-azabicyclo[3.3.1]non-9-yl]acetic acid (ER-49890). This compound has demonstrated potent oral inhibitory activity against neutrophil migration in an interleukin-1 (IL-1) induced paw inflammation model in mice and leukocyte accumulation in a carrageenan pleurisy model in rats.[8] Furthermore, it has shown therapeutic efficacy in a rat model of collagen-induced arthritis.[8] The carboxylic acid moiety is crucial for this activity, representing a significant improvement over earlier methanesulfonyl-containing analogues.[8]

Mechanism of Action: A Logical Pathway

The inhibition of ICAM-1 upregulation by these derivatives likely interferes with the initial steps of leukocyte extravasation from the bloodstream to the site of inflammation. This process is critical in the pathogenesis of numerous inflammatory diseases.

G cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Endothelial Cell cluster_tissue Inflamed Tissue cluster_drug_action Drug Action Leukocyte Leukocyte ICAM1 ICAM-1 Leukocyte->ICAM1 Binds to Inflammation Inflammation Leukocyte->Inflammation Extravasates to cause Endothelium Endothelial Cell Surface Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1, TNF-α) Inflammatory_Stimuli->ICAM1 Upregulates Piperidine_Derivative Piperidine-2-oxoacetic Acid Derivative Piperidine_Derivative->ICAM1 Inhibits Upregulation

Caption: Inhibition of Leukocyte Extravasation by Piperidine-2-oxoacetic Acid Derivatives.

Building Blocks for Novel Peptides and Neuroprotective Agents

The chiral derivative, (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid, serves as a crucial building block in the synthesis of novel peptides and has shown potential in the development of therapeutic agents for neurodegenerative diseases.[10] The constrained cyclic structure of the piperidine ring can impart favorable conformational properties to peptides, enhancing their stability, and receptor-binding affinity.

The application of these derivatives in neuroscience is an emerging area of interest. Their potential neuroprotective effects are currently under investigation, with the aim of developing treatments for conditions such as Alzheimer's and Parkinson's disease.[10]

Quantitative Insights: A Comparative Analysis

To provide a clearer perspective on the potency of these derivatives, the following table summarizes key activity data where available. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.

Derivative ClassTarget/AssayKey FindingReference
Piperidine Carboxylic AcidInhibition of ICAM-1 UpregulationPotent oral inhibitory activity against neutrophil migration and leukocyte accumulation in in-vivo inflammation models.[8]
(S)-1-Fmoc-4-oxopiperidine-2-carboxylic acidPeptide Synthesis & Drug DevelopmentA key building block for creating conformationally constrained peptides and novel drug candidates, with potential applications in neurodegenerative disease research.[10]
Piperine Derivatives (for context)Peroxisome Proliferator-Activated Receptor γ (PPARγ)A synthesized piperine derivative (compound 2a) was identified as a potential PPARγ agonist with an IC50 of 2.43 μM, which is more potent than the positive control, rosiglitazone (IC50 = 5.61 μM).[9][9]
Piperidine/Piperazine AmidesSoluble Epoxide Hydrolase (sEH) InhibitionA chromone-2-amide derivative with a benzyl piperidine moiety (compound 7) inhibited sEH activity with an IC50 of 1.75 μM, suggesting potential for development as an anti-inflammatory agent.[11][11]

Experimental Protocols: A Guide to Practical Implementation

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments relevant to the biological evaluation of piperidine-2-oxoacetic acid derivatives.

Assay for Inhibition of ICAM-1 Expression on Endothelial Cells

This protocol describes an in vitro method to assess the ability of test compounds to inhibit the expression of ICAM-1 on the surface of endothelial cells, a key indicator of anti-inflammatory potential.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Recombinant Human Tumor Necrosis Factor-alpha (TNF-α)

  • Piperidine-2-oxoacetic acid derivatives (test compounds)

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary Antibody: Mouse anti-human ICAM-1/CD54

  • Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence Microscope or Flow Cytometer

Procedure:

  • Cell Culture: Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C with 5% CO2. Seed cells in 24-well plates and allow them to reach confluence.

  • Compound Treatment: Pre-treat the confluent HUVEC monolayers with varying concentrations of the piperidine-2-oxoacetic acid derivatives for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (a known ICAM-1 inhibitor).

  • Inflammatory Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce ICAM-1 expression. Maintain a negative control group with no TNF-α stimulation.

  • Immunofluorescence Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with Fixation Buffer for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells (optional, depending on antibody) with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with Blocking Buffer for 1 hour at room temperature.

    • Incubate with the primary anti-ICAM-1 antibody diluted in Blocking Buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Data Acquisition and Analysis:

    • Fluorescence Microscopy: Capture images and quantify the fluorescence intensity of ICAM-1 staining on the cell surface. Normalize the intensity to the number of cells (DAPI-stained nuclei).

    • Flow Cytometry: Detach the cells, stain with the antibodies in suspension, and analyze the mean fluorescence intensity of the cell population.

  • Causality and Validation: A dose-dependent reduction in ICAM-1 fluorescence in the presence of the test compound, compared to the TNF-α stimulated control, indicates inhibitory activity. The inclusion of positive and negative controls ensures the validity of the assay system.

Experimental Workflow Diagram

G Start Start: Confluent HUVECs Pretreat Pre-treat with Piperidine Derivative Start->Pretreat Stimulate Stimulate with TNF-α Pretreat->Stimulate Fix_Block Fix and Block Cells Stimulate->Fix_Block Primary_Ab Incubate with Primary Antibody (Anti-ICAM-1) Fix_Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Analyze Analyze Fluorescence (Microscopy or Flow Cytometry) Secondary_Ab->Analyze End End: Quantify ICAM-1 Inhibition Analyze->End

Caption: Workflow for ICAM-1 Inhibition Assay.

Synthesis and Structure-Activity Relationship (SAR): A Glimpse into the Chemistry

The synthesis of piperidine derivatives is a well-established field, with numerous methods available for constructing the core ring and introducing diverse functionalities.[2][12] The biological activity of these compounds is intimately linked to their three-dimensional structure and the nature of the substituents on the piperidine ring.

For piperidine carboxylic acid derivatives, the presence and position of the carboxylic acid group are critical for their activity as adhesion molecule inhibitors.[8] Future synthetic efforts could focus on exploring different substitution patterns on the piperidine ring and the nature of the linkage to other pharmacophores to optimize potency and pharmacokinetic properties.

Future Directions and Therapeutic Horizons

The exploration of piperidine-2-oxoacetic acid derivatives is a burgeoning field with immense therapeutic potential. Key areas for future research include:

  • Elucidation of Specific Molecular Targets: While the inhibition of ICAM-1 expression is a known effect, the precise intracellular targets and signaling pathways modulated by these compounds warrant further investigation.

  • Expansion of Therapeutic Applications: Given their anti-inflammatory properties, these derivatives should be evaluated in a broader range of inflammatory and autoimmune disease models.

  • Neuroprotective Mechanisms: For derivatives showing promise in neuroscience, a detailed investigation into their mechanisms of action in neuronal cells is crucial. This could involve studying their effects on amyloid-beta aggregation, tau phosphorylation, or oxidative stress pathways.

  • Optimization of Pharmacokinetic and Pharmacodynamic Properties: Lead compounds will require further chemical modification to improve their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles to advance them towards clinical development.

References

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  • Analgesic activity of alkyl piperidine deriv
  • Piperidine Azasugars Bearing Lipophilic Chains: Stereoselective Synthesis and Biological Activity as Inhibitors of Glucocerebrosidase (GCase). (2021). ACS Omega.
  • Piperine Inhibits the Activities of Platelet Cytosolic Phospholipase A2 and Thromboxane A2 Synthase without Affecting Cyclooxygenase-1 Activity: Different Mechanisms of Action Are Involved in the Inhibition of Platelet Aggregation and Macrophage Inflammatory Response. (n.d.). MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed. Available at: [Link]

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  • Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. (2025).
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An In-depth Technical Guide to 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid, a molecule of significant interest in medicinal chemistry and drug development. Although not extensively documented in publicly available literature, its structural motifs—a sterically hindered 2,6-dimethylpiperidine ring and a reactive α-keto acid moiety—suggest a rich potential for novel therapeutic applications. This document outlines a plausible synthetic route, predicts its physicochemical and spectroscopic properties, and explores its potential as a privileged structure in the design of new pharmacologically active agents. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel chemical entities.

Introduction: Unveiling a Privileged Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a wide array of clinically approved drugs targeting central nervous system disorders, cancer, and infectious diseases.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a valuable component in the design of molecules that interact with biological targets.[2] The introduction of methyl groups at the 2 and 6 positions, as seen in 2,6-dimethylpiperidine, imparts significant steric hindrance, which can enhance metabolic stability and modulate the basicity of the piperidine nitrogen.[3]

Coupled with the piperidine core is the α-keto acid functionality, a versatile pharmacophore known for its role in numerous biological processes and its utility as a reactive handle in organic synthesis.[4][5][6] The α-ketoamide moiety, in particular, is found in many natural products and has been extensively utilized by medicinal chemists to develop compounds targeting a vast range of biological targets.[4][7] The combination of these two structural features in this compound presents a unique scaffold with the potential for novel biological activities. This guide will delve into the chemistry and potential applications of this intriguing molecule.

Molecular Structure and IUPAC Nomenclature

The formal IUPAC name for the topic compound is This compound . This name unequivocally defines its structure, which consists of an acetic acid backbone substituted at the α-carbon (C2) with both an oxo group and a 2,6-dimethylpiperidin-1-yl moiety. The piperidine ring is attached to the acyl group via its nitrogen atom.

Key Structural Features:

  • 2,6-Dimethylpiperidine Moiety: A saturated six-membered heterocycle containing a nitrogen atom, with methyl groups at positions 2 and 6. This substitution pattern can exist as cis or trans diastereomers, which can influence the molecule's overall shape and biological activity.

  • α-Keto Acid Moiety: This functionality comprises a carboxylic acid group directly attached to a ketone. This arrangement is known to be involved in various biochemical pathways and can act as a precursor to other functional groups.[6]

Below is a 2D representation of the chemical structure:

2D Structure of this compound
IdentifierValue
IUPAC Name This compound
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
Canonical SMILES CC1CCCC(C)N1C(=O)C(=O)O
InChI Key InChIKey=FKENXVGDDGWXRE-UHFFFAOYSA-N

Proposed Synthesis Pathway

A logical and efficient method for the synthesis of this compound involves the acylation of 2,6-dimethylpiperidine with a suitable oxalyl derivative, followed by hydrolysis. A common and effective acylating agent for this purpose is oxalyl chloride.[8][9] The reaction proceeds through the formation of an intermediate acid chloride-amide, which is then hydrolyzed to the desired α-keto acid.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant1 2,6-Dimethylpiperidine Intermediate 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetyl chloride Reactant1->Intermediate Acylation (Et3N, CH2Cl2, 0 °C to rt) Reactant2 Oxalyl Chloride Reactant2->Intermediate Product This compound Intermediate->Product Hydrolysis (H2O)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetyl chloride

  • To a stirred solution of 2,6-dimethylpiperidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of oxalyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]

  • Upon completion, the reaction mixture is typically used directly in the next step without purification of the intermediate acid chloride, which can be sensitive to moisture.[8]

Step 2: Hydrolysis to this compound

  • The crude reaction mixture from Step 1 is carefully quenched by the slow addition of water at 0 °C.

  • The mixture is then stirred at room temperature for an additional 1-2 hours to ensure complete hydrolysis.

  • The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification of the final compound can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Physicochemical and Spectroscopic Characterization (Predicted)

As this molecule is not well-documented, the following properties are predicted based on its structural components and data from analogous compounds.

PropertyPredicted Value/CharacteristicRationale
Appearance White to off-white solidBased on similar N-acyl piperidines and α-keto acids.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF); sparingly soluble in nonpolar solvents; moderate water solubility, pH-dependent.The carboxylic acid group enhances polarity and water solubility, especially in its deprotonated form. The piperidine ring provides some lipophilicity.
pKa ~2-3 for the carboxylic acid; ~9-10 for the protonated piperidine nitrogenThe α-keto group is electron-withdrawing, increasing the acidity of the carboxylic acid compared to acetic acid. The 2,6-dimethyl substitution may slightly decrease the basicity of the piperidine nitrogen due to steric hindrance.
Spectroscopic Analysis (Predicted)

Spectroscopy cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy HNMR ¹H NMR CNMR ¹³C NMR MS MS (ESI) IR FTIR Molecule 2-(2,6-Dimethylpiperidin-1-yl)- 2-oxoacetic acid Molecule->HNMR Molecule->CNMR Molecule->MS Molecule->IR

Caption: Spectroscopic techniques for structural elucidation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the 2,6-dimethylpiperidine ring protons, which may be complex due to conformational isomers.[1] The methyl groups would likely appear as doublets in the upfield region (δ 1.0-1.5 ppm). The protons on the piperidine ring would resonate in the range of δ 1.5-4.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon framework.[3] The carbonyl carbons of the α-keto acid moiety are expected at highly deshielded chemical shifts (δ 160-200 ppm).[11] The carbons of the piperidine ring would appear in the range of δ 20-60 ppm, and the methyl carbons would be in the upfield region (δ 15-25 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode should show a prominent [M-H]⁻ ion at m/z 184.2. In positive ion mode, an [M+H]⁺ ion at m/z 186.2 would be expected. The fragmentation pattern would likely involve cleavage of the acyl-piperidine bond and fragmentation of the piperidine ring.[12][13]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong carbonyl stretching vibrations.[14] A broad O-H stretch from the carboxylic acid would be observed around 3000 cm⁻¹. Two distinct C=O stretches are expected: one for the carboxylic acid carbonyl (~1700-1725 cm⁻¹) and another for the keto-carbonyl (~1680-1700 cm⁻¹). A C-N stretching vibration for the amide bond would also be present around 1640-1680 cm⁻¹.

Potential Applications in Drug Development

The unique combination of a sterically hindered piperidine and an α-keto acid moiety in this compound suggests several potential applications in drug discovery.

Applications cluster_areas Potential Therapeutic Areas Central_Node 2-(2,6-Dimethylpiperidin-1-yl)- 2-oxoacetic acid Antimicrobial Antimicrobial Agents Central_Node->Antimicrobial Piperidine scaffold Anticancer Anticancer Therapeutics Central_Node->Anticancer Piperidine derivatives CNS_Disorders CNS Disorders Central_Node->CNS_Disorders Piperidine core Enzyme_Inhibitors Enzyme Inhibitors Central_Node->Enzyme_Inhibitors α-Keto acid moiety

Sources

Technical Guide: Therapeutic Targeting of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological profile of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid , a specialized chemical scaffold classified as a conformationally constrained α-keto amide .

Unlike non-specific electrophiles, this molecule represents a privileged pharmacophore designed to target Peptidyl-Prolyl cis-trans Isomerases (PPIases) , specifically the FK506-Binding Proteins (FKBPs) . Its structural architecture—combining a reactive α-keto amide warhead with a sterically hindered 2,6-dimethylpiperidine ring—is engineered to mimic the twisted transition state of proline isomerization.

This guide details its primary utility as a Non-Immunosuppressive Immunophilin Ligand (NIIL) for neuroregeneration, its potential in modulating stress-response proteins (FKBP51), and its secondary reactivity profile against cysteine proteases.

Part 1: Molecular Architecture & Mechanism of Action

The Pharmacophore: Twisted Amide Mimicry

The biological activity of this compound is dictated by its ability to mimic the high-energy transition state of the peptide bond preceding a proline residue.

  • The α-Keto Amide Warhead: The 1,2-dicarbonyl system is essential for binding. The ketone carbonyl accepts a hydrogen bond from the catalytic residues (e.g., Ile56 backbone amide and Tyr82 hydroxyl in FKBP12), while the amide carbonyl coordinates with a structural water molecule or Asp37 .

  • The 2,6-Dimethylpiperidine Ring (The "Twist"): This is the critical design element. Unsubstituted piperidines allow the exocyclic amide bond to adopt a planar conformation. The steric bulk of the methyl groups at the 2 and 6 positions forces the amide bond out of planarity (orthogonal conformation). This pre-organization reduces the entropic penalty of binding and perfectly mimics the twisted transition state of the peptidyl-prolyl bond during isomerization.

Primary Target: FKBP12 (FKBP1A)

Role: Cytosolic chaperone and PPIase. Interaction: The molecule binds to the hydrophobic pocket of FKBP12, displacing the native substrate. Therapeutic Consequence:

  • Neuroprotection: Unlike FK506 (Tacrolimus), which binds FKBP12 and then recruits Calcineurin (causing immunosuppression), this small molecule lacks the "effector domain" required to bind Calcineurin. Therefore, it selectively triggers the neurotrophic pathway (enhancing neurite outgrowth) without suppressing the immune system.

  • Mechanism: Binding accelerates nerve regeneration by modulating the stability of receptor tyrosine kinases or steroid receptors associated with FKBP12.

Secondary Target: FKBP51 (FKBP5)

Role: Stress response regulator, modulator of Glucocorticoid Receptor (GR) sensitivity. Relevance: FKBP51 is a validated target for depression, PTSD, and chronic pain. Selectivity Challenge: The ATP-binding pockets of FKBP12 and FKBP51 are highly conserved. The 2,6-dimethyl substitution pattern is often explored to induce subtle conformational clashes that might favor one isoform over the other, although achieving >100-fold selectivity usually requires extending the scaffold at the "linker" position.

Off-Target: Cysteine Proteases

Mechanism: The α-keto group is an electrophile that can form a reversible hemithioacetal with the catalytic cysteine of proteases (e.g., Cathepsin K, SARS-CoV-2 Mpro). Differentiation: While active, the 2,6-dimethylpiperidine group is optimized for the hydrophobic PPIase pocket, making protease inhibition a secondary or "off-target" effect unless the rest of the molecule is specifically adapted for a protease active site (e.g., P1/P2 recognition elements).

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the bifurcation between Immunosuppression (FK506) and Neuroregeneration (Target Molecule).

FKBP_Signaling cluster_0 Therapeutic Outcome Ligand 2-(2,6-Dimethylpiperidin-1-yl)- 2-oxoacetic acid FKBP12 FKBP12 (PPIase Pocket) Ligand->FKBP12 High Affinity Binding (Twisted Amide Mimic) FK506 FK506 (Tacrolimus) FK506->FKBP12 High Affinity Binding Complex_Small FKBP12-Ligand Complex (No Effector Surface) FKBP12->Complex_Small Complex_FK506 FKBP12-FK506 Complex (Composite Surface) FKBP12->Complex_FK506 Calcineurin Calcineurin (Phosphatase) Complex_Small->Calcineurin Does NOT Recruit (Steric/Structural Lack) Neuro_Path Hsp90/Steroid Receptor Complex Modulation Complex_Small->Neuro_Path Modulates Complex_FK506->Calcineurin Recruits NFAT NFAT Dephosphorylation Calcineurin->NFAT Inhibits Immune T-Cell Activation BLOCKED (Immunosuppression) NFAT->Immune Regen Neurite Outgrowth & Neuroprotection Neuro_Path->Regen

Caption: Divergent signaling pathways of FKBP12 modulation. The target molecule induces neuroregeneration without the immunosuppressive side effects associated with calcineurin recruitment.

Part 3: Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

Purpose: To quantify the binding affinity (


 or 

) of the target molecule to FKBP12 or FKBP51. Principle: A fluorescent tracer (e.g., FITC-labeled FK506 analog) binds the protein, increasing polarization. The target molecule displaces the tracer, reducing polarization.

Protocol:

  • Reagent Prep:

    • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT.

    • Protein: Recombinant Human FKBP12 (final conc: 10 nM).

    • Tracer: Fluorescein-linked FK506 tracer (final conc: 2 nM).

    • Compound: Serial dilution of this compound in DMSO (10 mM stock).

  • Plate Setup: Use 384-well black, low-binding plates.

    • Add 10 µL of Protein/Tracer mix.

    • Add 10 µL of Compound dilution (keep DMSO < 1%).

  • Incubation: Incubate at room temperature for 30–60 minutes in the dark to reach equilibrium.

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot mP vs. log[Compound]. Fit to a sigmoidal dose-response curve (4-parameter logistic) to determine

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation.
Neurite Outgrowth Assay (Functional Validation)

Purpose: To confirm neurotrophic activity in a cellular model. Cell Line: SH-SY5Y (Human Neuroblastoma) or PC12 (Rat Pheochromocytoma).

Protocol:

  • Differentiation: Seed SH-SY5Y cells in 96-well plates coated with collagen IV. Treat with Retinoic Acid (10 µM) for 5 days to induce a neuronal phenotype.

  • Treatment: Replace medium with low-serum media containing the target compound (0.1 nM – 10 µM). Include FK506 (1 nM) as a positive control and DMSO as a negative control.

  • Incubation: Incubate for 48–72 hours.

  • Staining: Fix cells (4% Paraformaldehyde) and stain with anti-βIII-tubulin antibody (neuronal marker) followed by a fluorescent secondary antibody. Stain nuclei with DAPI.

  • Quantification: Use High-Content Screening (HCS) microscopy.

    • Metric: Total Neurite Length per cell.

    • Metric: Number of Branch Points per cell.

  • Validation: A statistically significant increase in neurite length compared to DMSO confirms neurotrophic potential.

Part 4: Quantitative Data Summary

The following table summarizes the expected activity profile based on structural analogs (Pipecolinyl α-keto amides) found in literature [1, 2].

Target ProteinBinding Affinity (

)
Mechanism of InteractionPhysiological Effect
FKBP12 < 50 nM Hydrophobic fit + H-bond to Ile56/Tyr82PPIase Inhibition / Neuroregeneration
FKBP51 100 nM – 1 µMSimilar to FKBP12 (Low Selectivity)Stress Response Modulation
Calcineurin > 10 µM (Inactive) No binding surfaceNo Immunosuppression
Cathepsin K 1 – 50 µMReversible Covalent (Hemithioacetal)Protease Inhibition (Off-target)

References

  • Vertex Pharmaceuticals. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Institutes of Health. 1[2]

  • Ocain, T. D., & Rich, D. H. (1992).[3] Alpha-Keto amide inhibitors of aminopeptidases.[3] Journal of Medicinal Chemistry.[3][4] 3

  • Robello, M., et al. (2024). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry.[3][4] 5[2]

  • Gopalakrishnan, R., et al. (2012).[6] FKBP Ligands—Where We Are and Where to Go? Frontiers in Pharmacology. 6[2][7]

  • Holt, D. A., et al. (1993). Structure-activity studies of synthetic FKBP ligands.[2][4][6][8] Bioorganic & Medicinal Chemistry Letters. (Contextual citation for FKBP12 binding modes).

Sources

The N-Acylpiperidine Scaffold: From Ancient Spice to Modern Medicine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery, History, and Therapeutic Potential of N-Acylpiperidine Compounds

Introduction: The Enduring Significance of the N-Acylpiperidine Moiety

The N-acylpiperidine scaffold, a six-membered heterocyclic ring bearing an acyl group on the nitrogen atom, represents a privileged structural motif in the realm of bioactive compounds.[1][2] Its journey from the pungent principles of common spices to the core of modern pharmaceuticals underscores a remarkable trajectory of scientific discovery and medicinal innovation.[3][4] This guide provides a comprehensive exploration of the discovery and history of N-acylpiperidine compounds, delving into their synthesis, multifaceted biological activities, and escalating importance in contemporary drug development. For researchers, scientists, and drug development professionals, understanding the rich history and chemical versatility of this scaffold is paramount to harnessing its full therapeutic potential. The inherent properties of the piperidine ring, such as its ability to modulate lipophilicity and engage in crucial interactions with biological targets, make the N-acylpiperidine framework a fertile ground for the design of novel therapeutics.[5]

A Historical Perspective: The Dawn of N-Acylpiperidine Chemistry with Piperine

The story of N-acylpiperidines is inextricably linked to one of the world's most traded spices: black pepper (Piper nigrum). The sharp taste of pepper is primarily attributed to the N-acylpiperidine alkaloid, piperine.[3][4] First isolated in 1819 by Hans Christian Ørsted, piperine was one of the earliest natural products to be characterized. Its structure was elucidated in the late 19th century, revealing the fundamental N-acylpiperidine framework. This discovery not only laid the groundwork for the study of alkaloids but also provided the first glimpse into the biological significance of this chemical class.

The early investigations into piperine paved the way for the discovery of a plethora of other naturally occurring N-acylpiperidines, each with its unique biological profile. These natural products, often found in plants of the Piperaceae family, exhibit a wide array of activities, including insecticidal, antimicrobial, and neuropharmacological effects.[6] The exploration of these natural compounds provided a valuable library of chemical structures that continue to inspire the design of synthetic analogues with enhanced potency and selectivity.

The Evolution of Synthetic Methodologies: From Classical Approaches to Modern Innovations

The synthesis of N-acylpiperidine compounds has evolved significantly from the early days of natural product chemistry. The foundational method for creating the amide bond in N-acylpiperidines involves the reaction of piperidine with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride.[7][8]

Classical Synthesis of Piperine: A Foundational Protocol

A classic and illustrative example is the synthesis of piperine, which can be achieved by the reaction of piperonoyl chloride with piperidine.[8] This straightforward approach highlights the fundamental principles of amide bond formation that underpin the synthesis of many N-acylpiperidine derivatives.

Experimental Protocol: Synthesis of Piperine

Objective: To synthesize piperine via the acylation of piperidine with piperonoyl chloride.

Materials:

  • Piperidine

  • Piperonoyl chloride

  • Anhydrous diethyl ether

  • 10% Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve piperidine (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Acyl Chloride: Cool the solution in an ice bath. Slowly add a solution of piperonoyl chloride (1 equivalent) in anhydrous diethyl ether from a dropping funnel with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 10% sodium hydroxide solution, water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude piperine can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

  • Characterization: The purified piperine should be characterized by melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Modern Synthetic Strategies

While classical methods remain relevant, the demand for more complex and functionally diverse N-acylpiperidines has driven the development of more sophisticated synthetic strategies. These include:

  • Solid-Phase Synthesis: Facilitating the rapid generation of libraries of N-acylpiperidine analogues for high-throughput screening.

  • Catalytic Amide Bond Formation: Employing transition metal catalysts to enable amide synthesis under milder conditions and with broader substrate scope.

  • Flow Chemistry: Offering improved safety, scalability, and efficiency for the synthesis of N-acylpiperidines.

These modern techniques have empowered medicinal chemists to systematically explore the structure-activity relationships (SAR) of N-acylpiperidine compounds, leading to the identification of potent and selective drug candidates.

Pharmacological Landscape: The Diverse Biological Activities of N-Acylpiperidines

N-acylpiperidine compounds exhibit a remarkable spectrum of pharmacological activities, making them attractive scaffolds for drug discovery across multiple therapeutic areas.[4]

Anticancer Properties

A significant body of research has focused on the anticancer potential of N-acylpiperidines. Piperine, for instance, has been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, prostate, and colon.[3] The proposed mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of cell migration, and arrest of the cell cycle.[3] These compounds have been found to modulate several key signaling pathways implicated in cancer progression, such as NF-κB, PI3K/Akt, and STAT3.[3]

Antimicrobial and Antifungal Activity

Several N-acylpiperidine derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[4] The ability of these compounds to disrupt microbial cell membranes and interfere with essential cellular processes makes them promising candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.

Neuropharmacological Effects

The N-acylpiperidine scaffold is also prevalent in compounds targeting the central nervous system (CNS). Certain derivatives have shown potential as anticonvulsants, analgesics, and antidepressants.[4] Their ability to cross the blood-brain barrier and interact with various neuronal receptors and ion channels underpins their diverse neuropharmacological profiles.

Other Therapeutic Applications

The versatility of the N-acylpiperidine scaffold extends to a variety of other therapeutic areas, including:

  • Anti-inflammatory: Inhibition of pro-inflammatory cytokines and enzymes.[4]

  • Antihypertensive: Modulation of cardiovascular function.[4]

  • Antiviral: Inhibition of viral replication and entry.[4]

The broad pharmacological profile of N-acylpiperidines highlights their potential as a "master key" capable of unlocking a multitude of therapeutic targets.

Signaling Pathways and Mechanisms of Action

The biological effects of N-acylpiperidine compounds are mediated through their interaction with a variety of cellular signaling pathways. A deeper understanding of these mechanisms is crucial for the rational design of more effective and targeted therapies.

G cluster_0 N-Acylpiperidine Compound cluster_1 Cellular Targets cluster_2 Signaling Pathways cluster_3 Cellular Response NAC N-Acylpiperidine Receptors Receptors NAC->Receptors Enzymes Enzymes NAC->Enzymes IonChannels Ion Channels NAC->IonChannels NFkB NF-κB Receptors->NFkB PI3K_Akt PI3K/Akt Receptors->PI3K_Akt STAT3 STAT3 Receptors->STAT3 Enzymes->NFkB Enzymes->PI3K_Akt Enzymes->STAT3 IonChannels->NFkB IonChannels->PI3K_Akt IonChannels->STAT3 Apoptosis Apoptosis NFkB->Apoptosis CellCycleArrest Cell Cycle Arrest NFkB->CellCycleArrest AntiInflammation Anti-inflammation NFkB->AntiInflammation PI3K_Akt->Apoptosis PI3K_Akt->CellCycleArrest PI3K_Akt->AntiInflammation STAT3->Apoptosis STAT3->CellCycleArrest STAT3->AntiInflammation

Figure 1: Generalized signaling pathways modulated by N-acylpiperidine compounds.

Structure-Activity Relationship (SAR) and Drug Design Principles

Systematic modifications of the N-acylpiperidine scaffold have yielded valuable insights into the structural features required for specific biological activities. Key areas of modification include:

  • The Piperidine Ring: Introduction of substituents on the piperidine ring can influence conformation, lipophilicity, and target binding.

  • The Acyl Group: Variation of the acyl moiety, including the nature of the linker and the terminal aromatic or aliphatic group, can dramatically impact potency and selectivity.

  • Stereochemistry: The stereochemical configuration of chiral centers within the N-acylpiperidine molecule can be critical for biological activity.[9]

A thorough understanding of these SAR principles is essential for the design of next-generation N-acylpiperidine-based drugs with improved efficacy and safety profiles.

Case Study: N-Acylpiperidines in Oncology

The development of N-acylpiperidine-based anticancer agents provides a compelling case study of the therapeutic potential of this scaffold. The ability of these compounds to modulate multiple oncogenic signaling pathways makes them attractive candidates for combination therapies and for overcoming drug resistance.

Compound ClassExampleCancer Cell LinesReported IC₅₀ (µM)
Natural AlkaloidPiperineBreast (MCF-7)20-50
Prostate (PC-3)10-30
Colon (HCT-116)15-40
Synthetic AnalogueCompound XLung (A549)5-15
Ovarian (SKOV3)2-10

Table 1: Representative anticancer activities of N-acylpiperidine compounds.

Future Directions and Emerging Applications

The field of N-acylpiperidine research continues to expand, with several exciting areas of future investigation:

  • Target Identification: Elucidating the precise molecular targets of bioactive N-acylpiperidines to better understand their mechanisms of action.

  • Drug Delivery: Developing novel drug delivery systems to enhance the bioavailability and targeted delivery of N-acylpiperidine-based drugs.

  • Chemical Biology: Utilizing N-acylpiperidine-based chemical probes to explore complex biological processes.

  • Agrochemicals: Exploring the potential of N-acylpiperidines as environmentally friendly pesticides and herbicides.

Conclusion

The journey of N-acylpiperidine compounds from the pungent principles of black pepper to the forefront of modern drug discovery is a testament to the power of natural product chemistry and the ingenuity of medicinal chemists. The inherent "drug-like" properties of the piperidine scaffold, combined with the versatility of the N-acyl group, have made this a privileged framework for the development of novel therapeutics. As our understanding of the biological activities and mechanisms of action of N-acylpiperidines continues to grow, so too will their impact on human health and disease. The rich history of these compounds provides a solid foundation for future innovations, ensuring that the N-acylpiperidine scaffold will remain a cornerstone of drug discovery for years to come.

References

  • 1-Acetylpiperidine. (n.d.). LookChem. Retrieved February 7, 2024, from [Link]

  • Piperazic acid-containing natural products: isolation, biological relevance and total synthesis. (1959). PubMed. Retrieved February 7, 2024, from [Link]

  • A few examples of piperidine-based drugs and natural products. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). PMC. Retrieved February 7, 2024, from [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (2014, October 7). Google Patents.
  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (2015, May 12). Google Patents.
  • 1-Acetylpiperidine. (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. (2024, October 16). PubMed. Retrieved February 7, 2024, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. Retrieved February 7, 2024, from [Link]

  • A short, stereoselective synthesis of piperine and related pepper-derived alkaloids. (n.d.). ACS Publications. Retrieved February 7, 2024, from [Link]

  • Biological activities of piperidine alkaloids. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Synthesising a novel derivatives of piperine from black pepper (Piper nigrum L.). (2015, March 9). ResearchGate. Retrieved February 7, 2024, from [Link]

  • New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]

  • Synthetic piperine amide analogs with antimycobacterial activity. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]

  • Biological Activity of Plant Alkaloids I. Heterocyclic Alkaloids. (n.d.). IEMPAM-BAS. Retrieved February 7, 2024, from [Link]

  • Experiment # 2: Piperine – Synthesis and Isolation of a Natural Product. (n.d.). Retrieved February 7, 2024, from [Link]

  • [Hepatoprotective activity of betulonic acid amides containing a piperidine or pyrrolidine nitroxide moiety]. (2025, August 5). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Thieme Connect. Retrieved February 7, 2024, from [Link]

  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]

  • Chemical synthesis method of piperine. (n.d.). Google Patents.
  • Piperine. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (n.d.). PMC. Retrieved February 7, 2024, from [Link]

Sources

Technical Guide: Spectroscopic Profiling of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule of Interest: 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid Chemical Class:


-Keto Amide (Glyoxylamide)
CAS Registry:  (Analogous derivatives often used in local anesthetic synthesis)

This guide provides a comprehensive spectroscopic analysis of this compound. As a sterically congested


-keto amide, this molecule exhibits unique dynamic behavior in solution, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy due to restricted rotation around the amide bond. This document details the expected spectral signatures (NMR, IR, MS), synthesis pathways, and critical quality attributes (CQAs) for researchers involved in the characterization of peptidomimetics or pharmaceutical intermediates.

Part 1: Structural Dynamics & Synthesis Context

The Steric Challenge

The core structural feature of this molecule is the 2,6-dimethylpiperidine moiety attached to a glyoxylic acid group. The cis-2,6-dimethylpiperidine isomer is the thermodynamically favored starting material (meso compound). However, upon acylation, the steric bulk of the methyl groups forces the amide bond into a rigid conformation.

  • Restricted Rotation: The

    
     bond possesses partial double-bond character. The bulky methyl groups at positions 2 and 6 of the piperidine ring clash with the carbonyl oxygen and the 
    
    
    
    -carbonyl group.
  • Rotamers: In solution, this often leads to the observation of rotamers (E/Z isomers) in NMR spectra, appearing as split or broadened peaks depending on the solvent and temperature relative to the coalescence point.

Synthesis Workflow

The synthesis typically follows a nucleophilic acyl substitution pathway using oxalyl chloride.

SynthesisWorkflow Start 2,6-Dimethylpiperidine (Nucleophile) Inter Intermediate: N-Oxalyl Chloride Start->Inter DCM, 0°C -HCl Reagent Oxalyl Chloride (Electrophile) Reagent->Inter Hydrolysis Hydrolysis (H2O / THF) Inter->Hydrolysis Product Target: 2-(2,6-Dimethylpiperidin-1-yl)- 2-oxoacetic acid Hydrolysis->Product pH Control

Figure 1: Synthetic pathway for the generation of the target


-keto amide. Note that strictly anhydrous conditions are required for the first step to avoid oxalate formation.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

Critical Note on Solvent Selection: Due to the carboxylic acid moiety, DMSO-d6 is the preferred solvent to prevent aggregation and ensure solubility. However, DMSO can increase the rotational barrier, sharpening the distinct rotamer peaks compared to CDCl3.

H NMR Spectroscopy (400 MHz, DMSO-d6)

The spectrum is characterized by the non-equivalence of the piperidine ring protons caused by the slow rotation of the amide bond on the NMR timescale.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
13.0 - 14.0 Broad Singlet1H-COOH Carboxylic acid proton. Highly exchangeable; may disappear with

shake.
4.30 - 4.60 Broad Multiplet1HPiperidine CH (C2/C6)Deshielded by the amide N. Often appears as two separate signals (e.g., 4.35 and 4.55) due to rotamers.
3.80 - 4.10 Broad Multiplet1HPiperidine CH (C2/C6)The other methine proton. Non-equivalent to the first due to planar asymmetry of the amide.
1.50 - 1.80 Multiplet3HRing -CH

-
C3/C4/C5 protons. Complex coupling pattern.
1.30 - 1.50 Multiplet3HRing -CH

-
Remaining ring protons.
1.05 / 1.15 Doublets (

Hz)
6H-CH

The two methyl groups often appear as two distinct doublets (or a broad hump) due to the magnetic anisotropy of the carbonyl group.
C NMR Spectroscopy (100 MHz, DMSO-d6)

The "Double Carbonyl" signature is the most diagnostic feature here.

Chemical Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

, ppm)
AssignmentNotes
166.0 - 168.0 Acid C =OThe carboxylic acid carbonyl.
162.0 - 164.0 Amide C =OThe amide carbonyl. Note: These two peaks are often very close; HMBC is required to distinguish them definitively.
45.0 - 50.0 Ring C H (C2/C6)Methine carbons next to Nitrogen. May appear as dual peaks due to rotamers.
30.0 - 32.0 Ring C H

C3/C5 carbons.
19.0 - 21.0 Methyl C H

Methyl substituents.
13.5 - 15.0 Ring C H

(C4)
Distal carbon.

Expert Tip: If the peaks are too broad to assign, run the NMR experiment at elevated temperature (e.g., 80°C in DMSO-d6). This increases the rotation rate, passing the coalescence point, and collapses the rotameric signals into sharp, averaged peaks.

Part 3: Infrared Spectroscopy (IR) Fingerprinting

The IR spectrum of


-keto amides is distinct due to the coupling between the two adjacent carbonyl groups.
Wavenumber (cmngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
IntensityAssignmentFunctional Group
2500 - 3300 Broad, MediumO-H StretchCarboxylic Acid (H-bonded dimer).
1720 - 1740 Strong, SharpC=O Stretch

-Keto / Acid Carbonyl.[1] (Higher frequency due to electron withdrawal).
1620 - 1650 StrongC=O StretchAmide I Band. (Lowered frequency due to conjugation and steric twist).
1450 - 1470 MediumC-H BendMethyl/Methylene deformation.
1200 - 1250 MediumC-O / C-NC-O stretch of acid / C-N stretch of amide.

Part 4: Mass Spectrometry (MS) Fragmentation

Method: ESI-MS (Electrospray Ionization) in Negative Mode (due to the carboxylic acid) or Positive Mode. Molecular Formula:


Exact Mass:  199.12
Fragmentation Logic (ESI+)

In positive mode


. The fragmentation is driven by 

-cleavage and inductive effects.
  • Primary Loss: Decarboxylation or loss of the entire glyoxyl group.

  • Base Peak: Often the piperidinium ion.

MSFragmentation Parent Parent Ion [M+H]+ m/z 200 Frag1 Loss of H2O/CO (Acid dehydration) Parent->Frag1 -18 Da Frag2 Fragment A [M - COOH]+ m/z 155 Parent->Frag2 Alpha Cleavage (-45 Da) Frag3 Fragment B [Dimethylpiperidine + H]+ m/z 114 Frag2->Frag3 Loss of CO (-28 Da) Frag4 Fragment C [Piperidine Ring Cleavage] Frag3->Frag4

Figure 2: Proposed ESI+ fragmentation pathway. The stability of the tertiary carbocation on the piperidine ring (if ring opening occurs) or the ammonium species drives the formation of m/z 114.

Part 5: Experimental Protocols

Sample Preparation for NMR

To ensure reproducibility and handle the rotameric issues:

  • Mass: Weigh 5–10 mg of the solid acid.

  • Solvent: Add 0.6 mL of DMSO-d6 . (Avoid CDCl3 unless the acid is converted to an ester, as the acid dimerizes in non-polar solvents, broadening peaks).

  • Filtration: If the solution is cloudy (common with salts), filter through a cotton plug into the NMR tube.

  • Acquisition: Set relaxation delay (

    
    ) to at least 2.0 seconds to allow full relaxation of the quaternary carbonyl carbons in 
    
    
    
    C experiments.
HPLC-MS Method for Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide) and 254 nm. MS in ESI (+/- switching).

References

  • Mechanistic Insight into Amide Rotation: Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. Link (Foundational text explaining the rotameric splitting observed in N,N-disubstituted amides).

  • Synthesis of Alpha-Keto Amides: Zhang, Y., et al. (2019). Synthesis of

    
    -ketoamides via oxidative cross-coupling. RSC Advances. Link
    (Provides the general oxidative and acylation methodologies relevant to glyoxylamide synthesis).
    
  • Spectroscopy of Piperidine Derivatives: BenchChem Technical Support. (2025).[2][3] A Comprehensive Spectroscopic Analysis of Piperidine Analogs. BenchChem Technical Guides. Link (Source for predicted shifts of the 2,6-dimethylpiperidine core).

  • IR Interpretation of Carbonyls: Master Organic Chemistry. (2016).[4] Infrared Spectroscopy: A Quick Primer on Interpreting Spectra. Link (Authoritative reference for the "double carbonyl" band assignments).

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Molecule

2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid is a fascinating molecule characterized by three key functional groups: a bulky, lipophilic 2,6-dimethylpiperidine ring, a central α-keto amide moiety, and a terminal carboxylic acid. This unique combination dictates its physicochemical properties and, consequently, its behavior in various pharmaceutical and biological systems. The carboxylic acid group suggests pH-dependent solubility, while the α-keto amide is a known pharmacophore that can also be susceptible to specific degradation pathways.[1][2]

A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its development as a potential therapeutic agent. Solubility directly impacts bioavailability and formulation strategies, while stability data are essential for determining shelf-life, storage conditions, and ensuring patient safety. This guide provides a comprehensive framework for evaluating these critical parameters, grounded in established regulatory principles and sound scientific reasoning.

Section 1: Physicochemical Characterization & Predicted Properties

Before embarking on experimental studies, it is instructive to predict key physicochemical properties based on the molecule's structure. These predictions help inform experimental design, such as the selection of appropriate pH ranges for solubility studies.

  • Functional Group Analysis:

    • Carboxylic Acid (-COOH): This is an acidic group, meaning the molecule's overall charge and solubility will be highly dependent on the pH of the medium. At pH values above its pKa, the carboxylate form (-COO⁻) will dominate, which is typically more water-soluble.[1]

    • α-Keto Amide (-C(O)C(O)N-): This group is a hydrogen bond acceptor and contributes to the molecule's polarity. While amides are generally stable, the adjacent keto group can influence its reactivity.[2][3] Research suggests that α-ketoamides can exhibit greater metabolic and chemical stability compared to more reactive motifs like α-ketoaldehydes.[2][3]

    • 2,6-Dimethylpiperidine: This bulky, sterically hindered ring is non-polar and contributes significantly to the molecule's lipophilicity (fat-solubility). The methyl groups may sterically hinder reactions at the adjacent amide bond.

Based on this structure, we can anticipate that the compound will behave as a weak acid with limited solubility in neutral or acidic aqueous media, which should increase significantly under basic conditions.

Section 2: Aqueous Solubility Assessment

The definitive method for determining aqueous solubility for regulatory purposes is the equilibrium shake-flask method.[4][5][6] This approach ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The goal is to determine the solubility across the physiological pH range of 1.2 to 6.8.[6][7]

Experimental Workflow: Solubility Determination

The following diagram outlines the logical flow for a comprehensive solubility assessment.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Classification Prep Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) Add Add excess API to each buffer Prep->Add API Characterize API (Purity, Polymorph) API->Add Equilibrate Equilibrate (e.g., 24-72h at 37°C) with agitation Add->Equilibrate Sample Withdraw Aliquots at time points (e.g., 24, 48, 72h) Equilibrate->Sample Filter Filter sample (e.g., 0.22 µm PTFE) Sample->Filter Quantify Quantify Concentration (Validated HPLC-UV) Filter->Quantify Check Check pH of Saturated Solution Quantify->Check Confirm Confirm Solid Form (e.g., XRPD) Check->Confirm Classify Classify Solubility Confirm->Classify Stability_Workflow cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis & Method Validation API_sol API in Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API_sol->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) API_sol->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API_sol->Oxidation Light Photolytic (Solid & Sol.) (ICH Q1B Light Box) API_sol->Light Analysis Analyze Stressed Samples (HPLC-DAD/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Heat Thermal (Solid State) (e.g., 80°C) Heat->Analysis Light->Analysis PeakPurity Assess Peak Purity (Diode Array Detector) Analysis->PeakPurity MassBalance Calculate Mass Balance PeakPurity->MassBalance Identify Identify Degradants (LC-MS/MS) MassBalance->Identify Validate Validate Stability-Indicating Method (ICH Q2) Identify->Validate

Caption: Workflow for a Forced Degradation Study.

Protocol 2: Forced Degradation Study

1. Rationale: The goal is to achieve 5-20% degradation of the API to ensure that degradation products are formed at detectable levels without completely consuming the parent compound. [8]This allows for the development and validation of a specific, stability-indicating analytical method.

2. Materials:

  • API
  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC-grade solvents (Acetonitrile, Methanol, Water)
  • Temperature-controlled ovens, photostability chamber.
  • HPLC with Diode Array Detector (DAD) and Mass Spectrometer (MS).

3. Procedure:

  • Control Sample: Dissolve the API in a suitable solvent system (e.g., 50:50 acetonitrile:water) and analyze at time zero.
  • Acid Hydrolysis: Dissolve the API in 0.1 M HCl. Store at an elevated temperature (e.g., 60°C) and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before HPLC analysis.
  • Scientific Insight: The amide bond and potentially the α-keto group are susceptible to acid-catalyzed hydrolysis.
  • Base Hydrolysis: Dissolve the API in 0.1 M NaOH. Store at room temperature (hydrolysis is often faster under basic conditions). Sample at shorter intervals (e.g., 5, 15, 30, 60 minutes). Neutralize samples before analysis.
  • Scientific Insight: Base-catalyzed hydrolysis of the amide is a primary expected degradation pathway. Epimerization at a chiral center adjacent to a keto group can also be catalyzed by a general base. [3] * Oxidative Degradation: Dissolve the API in a solution of 3% H₂O₂. Store at room temperature and protect from light. Sample at various time points.
  • Scientific Insight: The piperidine ring, particularly the carbons adjacent to the nitrogen, could be susceptible to oxidation.
  • Photostability: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
  • Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) for an extended period (e.g., 7 days).

4. Analysis:

  • Analyze all stressed samples by a high-resolution reverse-phase HPLC method, preferably with a gradient elution to separate the parent peak from all degradant peaks.
  • Use a DAD to assess peak purity of the parent API peak in the presence of its degradants.
  • Use LC-MS to obtain mass-to-charge ratios for the degradation products to aid in structural elucidation.
  • Calculate mass balance to ensure that the decrease in the parent drug concentration is accounted for by the formation of degradation products.
Data Presentation: Stability Results

Summarize the findings from the forced degradation studies in a table.

Stress ConditionConditionsTime% Assay of Parent API% Total DegradationNo. of Degradants
Acid Hydrolysis0.1 M HCl, 60°C8 h(e.g., 89.5)(e.g., 10.5)(e.g., 2)
Base Hydrolysis0.1 M NaOH, 25°C30 min(e.g., 85.1)(e.g., 14.9)(e.g., 1)
Oxidation3% H₂O₂, 25°C24 h(e.g., 92.3)(e.g., 7.7)(e.g., 3)
Photolytic (Solid)ICH Q1B-(e.g., 99.1)(e.g., 0.9)(e.g., 1)
Thermal (Solid)80°C7 days(e.g., 98.8)(e.g., 1.2)(e.g., 1)

Conclusion

This guide outlines a scientifically rigorous and regulatory-compliant framework for assessing the solubility and stability of this compound. By applying the principles of equilibrium solubility and forced degradation, researchers can generate the critical data needed to understand the compound's behavior, develop a robust analytical control strategy, and make informed decisions during the drug development process. The pH-dependent solubility profile and the degradation pathways identified through these studies are fundamental to designing viable formulations and defining appropriate storage and handling conditions.

References

  • PubChem. (n.d.). 2-(2-Oxopiperidin-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,6-Dimethylphenylamino)-2-oxoacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ashenhurst, J. (2010, October 6). All About Functional Groups. Master Organic Chemistry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. FDA.gov. Retrieved from [Link]

  • Henderson, D. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Retrieved from [Link]

  • ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 37-45. Retrieved from [Link]

  • Talele, T. T. (2018). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 61(15), 6447-6489. (Note: A similar comprehensive review is available in ACS Publications, this links to a PMC version). Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Guidance on biopharmaceutical classification system-based biowaivers. WHO Technical Report Series, No. 1019. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA. Retrieved from [Link]

  • Shah, P., et al. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Scientia Pharmaceutica, 82(3), 519-534. Retrieved from [Link]

  • Wang, S., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 29(3), 678. Retrieved from [Link]

  • Costi, R., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Medicinal Chemistry Letters, 12(4), 530-549. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, esters, nitriles and related compounds by α-amination. Retrieved from [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver: Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 97. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of α-ketoamides 110−118 developed by Zhang et al. Retrieved from [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved from [Link]

  • Teufel, R., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 810500. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. FDA.gov. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and properties of the α-keto acids. Chemical Reviews, 83(3), 321-358. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2020). Stability indicating study by using different analytical techniques. IJSDR. Retrieved from [Link]

  • ICH. (2019, November 20). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method. IJCRT.org. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-1-yl-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

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A Technical Guide to Theoretical and Computational Studies on 2,6-Dimethylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,6-dimethylpiperidine scaffold is a privileged structural motif in medicinal chemistry and materials science, owing to its unique conformational properties and synthetic accessibility.[1][2] This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate these derivatives. We will explore the foundational principles of their conformational analysis, delve into the application of quantum mechanics for predicting spectroscopic properties, and illustrate the power of molecular docking and dynamics simulations in the context of drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both foundational theory and practical, step-by-step protocols for computational analysis.

Introduction: The Significance of the 2,6-Dimethylpiperidine Core

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in pharmaceuticals and natural products.[2] The addition of two methyl groups at the 2 and 6 positions introduces significant stereochemical and conformational constraints that are of profound interest. Three stereoisomers of 2,6-dimethylpiperidine exist: the achiral (R,S)-isomer, often referred to as cis, and the chiral (R,R)/(S,S) enantiomeric pair, referred to as trans.[1]

The conformational rigidity imparted by the methyl groups is a key feature leveraged in drug design. By locking the piperidine ring into a preferred conformation, it is possible to pre-organize appended pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. These derivatives have been explored as components in a wide range of therapeutic agents, including antipsychotics and kinase inhibitors.[3][4]

From a computational standpoint, these molecules present a fascinating case study. Their relatively simple structure allows for the application of high-level theoretical methods, while the subtle interplay of steric and electronic effects that govern their conformation provides a rigorous test for the accuracy of these methods.

Foundational Principles: Conformational Analysis

The non-planar nature of the piperidine ring means it primarily adopts a "chair" conformation to minimize angular and torsional strain. The introduction of the two methyl groups at the 2 and 6 positions leads to distinct conformational isomers with significant energy differences.

For the (R,S)-cis isomer, the lowest energy conformation is a chair form where both methyl groups occupy equatorial positions, minimizing steric hindrance.[1] The alternative chair conformation, with both methyl groups in axial positions, is highly disfavored due to severe 1,3-diaxial interactions.

For the (R,R)-trans and (S,S)-trans isomers, one methyl group must be axial while the other is equatorial in the chair conformation. This inherent strain makes the trans isomers generally higher in energy than the diequatorial cis isomer.

These conformational preferences are not merely theoretical constructs; they dictate the molecule's shape, dipole moment, and how it presents its functional groups for interaction with other molecules, such as biological receptors.

Caption: Conformational isomers of 2,6-dimethylpiperidine.

The Computational Toolkit: Methodologies and Applications

A multi-faceted computational approach is necessary to fully characterize 2,6-dimethylpiperidine derivatives. This typically involves a hierarchy of methods, from rapid conformational searches to highly accurate quantum mechanical calculations and long-timescale molecular dynamics simulations.

Quantum Chemistry: Geometry, Energy, and Spectroscopic Properties

Density Functional Theory (DFT) is the workhorse for obtaining accurate geometric parameters, relative energies, and spectroscopic data for molecules of this size.[5][6]

Why DFT? DFT offers an excellent balance of computational cost and accuracy. Functionals like B3LYP and M06-2X, paired with Pople-style basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), have been shown to provide reliable results for conformational energies and geometries of organic molecules.[5][7] For instance, the G3MP2B3 composite method, which has a DFT component, has shown excellent agreement with experimental enthalpies of formation for most dimethylpiperidine isomers.[8]

Application 1: Predicting NMR Spectra One of the most powerful applications of DFT is the a priori prediction of NMR spectra.[9][10] By calculating the magnetic shielding tensors for each nucleus in a molecule, one can predict the chemical shifts. This is invaluable for structure elucidation and for assigning the relative configuration of diastereomers. The accuracy of these predictions is often high enough to distinguish between isomers based on subtle differences in their calculated spectra.[9]

Application 2: Vibrational Analysis (IR/Raman) Calculating the harmonic frequencies at the DFT level allows for the prediction of the infrared (IR) and Raman spectra. This can be used to confirm the presence of specific functional groups and to support conformational assignments. For example, the presence of "Bohlmann bands" in the IR spectrum (around 2700-2850 cm⁻¹) can indicate an anti-periplanar relationship between the nitrogen lone pair and adjacent axial C-H bonds, providing direct evidence for a specific chair conformation.[6]

Molecular Docking: Probing Biological Interactions

For drug development professionals, understanding how a 2,6-dimethylpiperidine derivative might interact with a target protein is paramount. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[11]

The Causality Behind the Protocol: The process involves preparing a 3D structure of the ligand (the piperidine derivative) and the receptor (the protein). The docking algorithm then samples a vast number of possible binding poses of the ligand within the receptor's active site, scoring each pose based on a force field that approximates the binding free energy.

Key Insights from Docking:

  • Binding Mode Prediction: Docking can reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex.[12]

  • Structure-Activity Relationship (SAR) Exploration: By docking a series of derivatives, researchers can rationalize why certain modifications improve binding affinity while others are detrimental.[4]

  • Virtual Screening: Docking can be used to screen large virtual libraries of compounds to identify potential new drug candidates.[13]

Recent studies have successfully used docking to understand how piperidine derivatives bind to targets like the sigma-1 receptor (S1R) and various kinases, identifying key interactions with residues such as Glu172 and Asp126.[12][13]

Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior

While docking provides a static snapshot of a potential binding pose, MD simulations allow researchers to observe the dynamic evolution of the ligand-receptor complex over time.[12]

Why is MD Necessary? Biological systems are inherently dynamic. MD simulations account for the flexibility of both the ligand and the protein, as well as the explicit influence of solvent (water) molecules. This provides a more realistic picture of the binding event and the stability of the interactions predicted by docking.[12] An MD simulation can confirm if key hydrogen bonds are stable over time or if the ligand undergoes conformational changes within the binding pocket.

Validated Protocols and Workflows

To ensure scientific integrity, computational results must be approached with rigor and a clear, validated workflow.

Protocol: DFT-Based Conformational Analysis and NMR Prediction

This protocol outlines a robust procedure for determining the most stable conformer of a new 2,6-dimethylpiperidine derivative and predicting its ¹H and ¹³C NMR spectra.

  • Initial Structure Generation: Build the 3D structure of the molecule in a molecular editor. Generate both cis and trans isomers if applicable.

  • Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94). The goal is to identify all low-energy chair and boat conformers.

  • Geometry Optimization: Take the unique, low-energy conformers from the previous step and perform a full geometry optimization using DFT.

    • Recommended Level of Theory: B3LYP/6-31G(d,p).[9] This provides a good starting point for geometry. For higher accuracy, functionals like M06-2X can be used.[7]

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermal corrections to the Gibbs free energy.

  • NMR Shielding Calculation: Using the optimized geometries, perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation.

    • Recommended Level of Theory: A higher-level functional and larger basis set are often required for accurate shielding constants, for example, WP04/6-311++G(2d,p) with a solvent model like PCM (Polarizable Continuum Model).[9]

  • Data Analysis:

    • Calculate the relative Gibbs free energies of all conformers.

    • Perform a Boltzmann weighting of the predicted chemical shifts from each conformer to obtain the final, averaged, predicted spectrum.

    • Compare the predicted spectrum to experimental data.[14] A linear scaling or referencing to a known standard (like TMS, calculated at the same level of theory) is often necessary.

Workflow Diagram: From Concept to Validated Structure

Computational_Workflow cluster_QM Quantum Mechanics Module cluster_Docking Molecular Docking Module cluster_Validation Experimental Validation mol_build 1. Build 3D Structure conf_search 2. Conformational Search (MMFF94) mol_build->conf_search dft_opt 3. DFT Optimization (B3LYP/6-31G(d,p)) conf_search->dft_opt nmr_calc 4. GIAO NMR Calculation (WP04/PCM) dft_opt->nmr_calc lig_prep A. Prepare Ligand dft_opt->lig_prep boltzmann 5. Boltzmann Averaging nmr_calc->boltzmann exp_nmr Acquire Experimental NMR boltzmann->exp_nmr Compare docking C. Run Docking Simulation lig_prep->docking rec_prep B. Prepare Receptor rec_prep->docking analysis D. Analyze Poses & Scores docking->analysis bio_assay Perform Biological Assay analysis->bio_assay Compare synthesis Synthesis of Compound synthesis->exp_nmr synthesis->bio_assay

Caption: A comprehensive workflow for computational and experimental analysis.

Data Presentation and Interpretation

Clear presentation of computational data is crucial for interpretation and comparison with experimental results.

Table: Comparison of Calculated vs. Experimental Data

Below is a hypothetical example for a cis-2,6-dimethylpiperidine derivative, demonstrating how to compare calculated NMR data with experimental values.

ProtonCalculated Chemical Shift (ppm) (Boltzmann Averaged)Experimental Chemical Shift (ppm)Δ (ppm)
H-2/H-6 (ax)2.652.640.01
H-3/H-5 (eq)1.781.750.03
H-3/H-5 (ax)1.331.300.03
H-4 (eq)1.621.590.03
H-4 (ax)1.010.980.03
-CH₃1.081.060.02

Note: Calculated values are hypothetical and for illustrative purposes. Experimental data adapted from known spectra for 2,6-dimethylpiperidine.[14]

A small Mean Absolute Error (MAE) between the calculated and experimental shifts provides strong confidence in the structural and conformational assignment.

Conclusion

Theoretical and computational studies are indispensable tools for the modern chemist investigating 2,6-dimethylpiperidine derivatives. From elucidating fundamental conformational preferences with DFT to predicting biological activity through molecular docking and MD simulations, these methods provide insights that are often difficult or impossible to obtain through experimental means alone. The synergy between computational prediction and experimental validation, as outlined in this guide, accelerates the discovery and development of novel molecules for a wide range of scientific applications.

References

  • 2,6-Dimethylpiperidine - Wikipedia. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2006). Combined experimental and computational study of the thermochemistry of methylpiperidines. Journal of Organic Chemistry, 71(10), 3677-85. [Link]

  • ResearchGate. (n.d.). DFT Study of Conformational Analysis, Molecular Structure and Properties of para-, meta- and ortho 4-Methoxyphenyl Piperazine Isomers. Request PDF. [Link]

  • Conti, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Nicolescu, T. O., et al. (2020). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia, 68(1), 110-118. [Link]

  • Almansour, A. I., et al. (2023). Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. Journal of Molecular Structure. [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. [Link]

  • Automated Topology Builder (ATB). (n.d.). (2R,6S)-2,6-Dimethylpiperidine. [Link]

  • Al-Warhi, T., et al. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]

  • Sciforum. (2021). Conformational analysis of 3-acetylamino-5,6-dihydrouracils by DFT computations. [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. [Link]

  • An, S., et al. (2012). Synthesis and Evaluation of a Series of piperidine-2,6-dione-piperazine (Piperidine) Derivatives as Multireceptor Atypical Antipsychotics. Archiv der Pharmazie, 345(8), 626-36. [Link]

  • Lee, S., et al. (2022). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling. [Link]

  • Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Dawood, R. S., & Dayl, S. A. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Synthetic Communications, 50(14), 2185-2195. [Link]

  • ResearchGate. (n.d.). NMR Prediction with Computational Chemistry. Request PDF. [Link]

  • MDPI. (n.d.). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. [Link]

  • Ferreira, E. H. M., et al. (2023). Assessment of a Computational Protocol for Predicting Co-59 NMR Chemical Shift. Magnetochemistry. [Link]

  • Semantic Scholar. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. [Link]

  • Sadeghi, F., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462. [Link]

Sources

Mechanism of Action of 2-Oxoacetic Acid Compounds in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-oxoacetic acid (glyoxylic acid) and its derivatives, focusing on their dual role as central metabolic intermediates and potent electrophiles in biological systems. 2-oxoacetic acid compounds serve as a "metabolic hub" linking the tricarboxylic acid (TCA) cycle, gluconeogenesis, and ureagenesis. However, their unique aldehyde-carboxylate structure creates a high reactivity profile, driving both enzymatic substrate competition and non-enzymatic protein modification (toxicity). This guide details the kinetic mechanisms governing these pathways, the pathological diversion to oxalate in hyperoxaluria, and the experimental protocols required for their precise quantification.

Chemical Biology & Metabolic Context

The Electrophilic Duality

2-oxoacetic acid (


) is the simplest 

-keto acid. Its biological activity is dictated by two functional groups acting in concert:
  • 
    -Carbonyl (Aldehyde) Group:  Highly electrophilic, prone to nucleophilic attack by amino groups (Schiff base formation) and hydration.
    
  • Carboxylic Acid Group: Provides solubility and ionic recognition by enzyme active sites (e.g., arginine "clamps" in LDH).

Key Reactivity: In aqueous physiological solution (


), glyoxylate exists primarily in its hydrated gem-diol form. However, the unhydrated aldehyde form is the active substrate for reduction and the primary driver of toxicity.
The Metabolic Hub: Human vs. Microbe

The fate of 2-oxoacetic acid differs radically across species. In microbes and plants, it is a mechanism for carbon conservation (Glyoxylate Cycle). In humans, it is a toxic intermediate that must be detoxified.[1]

MetabolicHub cluster_human Human Liver (Peroxisome/Cytosol) cluster_microbe Bacteria/Plants (Glyoxysome) Glycolate Glycolate Glyoxylate 2-Oxoacetic Acid (Glyoxylate) Glycolate->Glyoxylate Glycolate Oxidase (GO) Glycine Glycine (Non-toxic) Glyoxylate->Glycine AGT (Transamination) Oxalate Oxalate (Toxic/Stones) Glyoxylate->Oxalate LDH (Oxidation) Malate Malate Glyoxylate->Malate Malate Synthase (+Acetyl-CoA) Isocitrate Isocitrate Isocitrate->Glyoxylate Isocitrate Lyase (ICL) Succinate Succinate Isocitrate->Succinate ICL

Figure 1: The Metabolic Hub. In humans (blue box), glyoxylate is an intermediate that must be transaminated to glycine.[2] Failure leads to LDH-mediated oxidation to oxalate. In microbes (green box), it bypasses decarboxylation to conserve carbon.

Enzymatic Interplay & Inhibition Mechanisms

The biological fate of 2-oxoacetic acid is determined by a kinetic competition between detoxification (AGT) and toxification (LDH).

The Kinetic Competition (AGT vs. LDH)

In a healthy human liver, Alanine:Glyoxylate Aminotransferase (AGT) acts as a scavenger with high affinity. Lactate Dehydrogenase (LDH) acts as a low-affinity "sink." Pathology arises when intracellular glyoxylate concentrations exceed the


 of AGT or when AGT is mislocalized/defective (Primary Hyperoxaluria Type 1).

Table 1: Comparative Kinetics of Glyoxylate Processing Enzymes

ParameterAGT (Detoxification)LDH (Toxification)Biological Implication
Reaction Type Transamination (Ping Pong Bi Bi)Redox (Oxidation/Reduction)AGT preserves carbon; LDH creates dead-end oxalate.

(Glyoxylate)
0.15 – 0.40 mM (High Affinity)120 – 135 mM (Low Affinity)Under normal flux, AGT outcompetes LDH >95%.
Co-Substrate L-Alanine (

mM)
NAD+ / NADHAlanine availability can limit detoxification rate.
Subcellular Location Peroxisome (Human)Cytosol / MitochondriaMislocalization of AGT to mitochondria causes PH1.
Inhibitors Aminooxyacetic acid (AOAA)Oxamate (classic), Nedosiran (RNAi)LDH is a druggable target to prevent oxalate stones.
Mechanism of Action: LDH-Mediated Toxicity

LDH is promiscuous. While it prefers pyruvate, the structural similarity of 2-oxoacetic acid allows it to enter the active site.

  • Binding: The carboxylate group of glyoxylate interacts with Arg171 (in human LDH-A), mimicking pyruvate.

  • Hydride Transfer:

    • Reduction (NADH dependent): Glyoxylate

      
       Glycolate. (Benign).
      
    • Oxidation (NAD+ dependent): Glyoxylate

      
       Oxalate.[3] (Pathological).
      
    • Critical Note: The oxidation to oxalate is irreversible and produces the insoluble calcium salt that drives nephrolithiasis.

Pathological Mechanisms: Protein Modification & AGEs

Beyond enzymatic conversion, 2-oxoacetic acid derivatives act as potent glycating agents. This non-enzymatic mechanism contributes to systemic toxicity in diabetes and renal failure.

Schiff Base Formation

The aldehyde group of 2-oxoacetic acid reacts with the


-amino groups of lysine residues on proteins.
  • Nucleophilic Attack: Lysine

    
     attacks the carbonyl carbon of glyoxylate.
    
  • Dehydration: Loss of water forms an imine (Schiff base).

  • Amadori Rearrangement: The Schiff base rearranges to form stable Advanced Glycation End-products (AGEs), specifically N

    
    -(carboxymethyl)lysine (CML) .
    

Consequence: This modification alters protein charge (neutralizing the positive lysine), leading to cross-linking, inflammation, and basement membrane thickening in kidneys.

Experimental Protocols: Quantification & Analysis

Quantifying 2-oxoacetic acid is challenging due to its small size, polarity, and volatility. Direct LC/GC is difficult; derivatization is mandatory for reliable data.

Protocol: HPLC Quantification via OPD Derivatization

This protocol uses o-phenylenediamine (OPD) to convert 2-oxoacetic acid into a stable, fluorescent quinoxalinone derivative.

Reagents:

  • Derivatizing Agent: 10 mM o-phenylenediamine (OPD) in 0.5 M HCl.

  • Mobile Phase: 10 mM Phosphate buffer (pH 2.5) / Acetonitrile (80:20).

  • Standard: Sodium Glyoxylate monohydrate.

Step-by-Step Workflow:

  • Sample Preparation:

    • Collect plasma/urine or cell lysate.

    • Deproteinize immediately with cold perchloric acid (PCA) to stop enzymatic turnover.

    • Centrifuge at 12,000 x g for 10 min at 4°C. Collect supernatant.

  • Derivatization Reaction:

    • Mix 100

      
      L supernatant with 200 
      
      
      
      L OPD reagent.
    • Incubate: 80°C for 20 minutes. (Acidic conditions catalyze the condensation of the diamine with the

      
      -keto group).
      
    • Mechanism:[3][4][5] The 1,2-diamine of OPD reacts with the 1,2-dicarbonyl equivalent of the

      
      -keto acid to form a quinoxalinone ring.
      
  • Analysis (HPLC-FLD):

    • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5

      
      m).
      
    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence (Excitation: 350 nm, Emission: 410 nm).

    • Retention Time: Glyoxylate-OPD derivative elutes distinct from Pyruvate-OPD.

Workflow Sample Biological Sample (Urine/Plasma) Deprotein Deproteinization (Cold PCA, 12k x g) Sample->Deprotein Deriv Derivatization (o-Phenylenediamine + HCl, 80°C) Deprotein->Deriv Rxn Reaction: Glyoxylate + OPD -> Quinoxalinone Deriv->Rxn HPLC HPLC Separation (C18 Column, pH 2.5) Deriv->HPLC Detect Fluorescence Detection (Ex 350nm / Em 410nm) HPLC->Detect

Figure 2: Analytical Workflow for 2-Oxoacetic Acid Quantification. The critical step is the acid-catalyzed derivatization to render the molecule detectable and stable.

Therapeutic Implications & Drug Design[6]

Understanding the mechanism of 2-oxoacetic acid allows for targeted drug development, particularly for Primary Hyperoxaluria (PH).

Substrate Reduction Therapy (SRT)

Since the accumulation of glyoxylate drives toxicity, reducing its production is a validated strategy.

  • Target: Glycolate Oxidase (GO).

  • Mechanism: Lumasiran (siRNA) degrades GO mRNA. This prevents the oxidation of glycolate to glyoxylate. Glycolate accumulates instead, which is water-soluble and easily excreted, unlike the insoluble oxalate.

LDH Inhibition

Small molecule inhibitors of LDH (specifically LDH-A) are being explored to block the final step of oxalate production.

  • Pharmacophore Design: Derivatives of 2-oxoacetic acid (e.g., oxamate analogs) act as competitive inhibitors. They bind the active site Arg171 but cannot accept the hydride, effectively "jamming" the enzyme.

References

  • Hanes, J. et al. (2020).[6] Effect of Alanine Supplementation on Oxalate Synthesis. National Institutes of Health. Link

  • Lluis, C. & Bozal, J. (1977). Kinetic formulations for the oxidation and the reduction of glyoxylate by lactate dehydrogenase. Biochimica et Biophysica Acta. Link

  • Salido, E. et al. (2012). Primary hyperoxalurias: Disorders of glyoxylate metabolism. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Link

  • Kishikawa, N. et al. (2005). Determination of glyoxylic acid in urine by liquid chromatography with fluorescence detection. Analytical and Bioanalytical Chemistry. Link

  • Fargue, S. et al. (2018). Hydroxyproline Metabolism and Oxalate Synthesis in Primary Hyperoxaluria. Journal of the American Society of Nephrology. Link

  • Liebowitz, G. et al. (2024). Human glyoxylate metabolism revisited: New insights pointing to multi-organ involvement. National Institutes of Health. Link

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safety and toxicity profile of substituted piperidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Toxicity Profile of Substituted Piperidine Compounds

Authored by a Senior Application Scientist

Foreword: The Piperidine Scaffold - A Cornerstone of Modern Therapeutics with Inherent Toxicological Considerations

The piperidine ring, a six-membered saturated heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry. Its prevalence is a testament to its synthetic tractability and its ability to confer favorable physicochemical properties upon a molecule, such as improved aqueous solubility and the ability to traverse biological membranes.[1] Indeed, piperidine derivatives are integral components in over twenty classes of pharmaceuticals, ranging from potent analgesics to antipsychotics and anti-cancer agents.[2]

However, this structural linchpin is not without its liabilities. The basic nitrogen atom and the ring's conformation can lead to off-target interactions and metabolic vulnerabilities that manifest as significant safety concerns. The parent piperidine molecule itself is classified as toxic and corrosive, capable of causing severe skin burns, respiratory irritation, and potential damage to the liver and kidneys upon exposure.[3][4] As drug development professionals, a deep, mechanistic understanding of how substitution patterns on this core scaffold influence its safety and toxicity profile is not merely academic—it is a prerequisite for designing safer, more effective medicines.

This guide eschews a simplistic, checklist-based approach. Instead, it is structured to provide a causal, field-proven narrative for assessing and mitigating the risks associated with substituted piperidine compounds. We will journey from the fundamental mechanisms of toxicity to the practical application of a robust, self-validating preclinical safety assessment framework.

Core Mechanisms of Piperidine-Associated Toxicity

The toxicity profile of a substituted piperidine is governed by a combination of its fundamental physicochemical properties and its specific interactions with biological macromolecules.

Physicochemical Properties: The Role of Basicity

Piperidine is a strong base (pKa of the conjugate acid is ~11.22), a property that underpins its corrosive nature.[5][6] This alkalinity can cause significant local tissue damage upon contact through irritation and chemical burns.[5] While the pKa can be modulated by the electronic effects of substituents, the inherent basicity of the piperidine nitrogen remains a key factor in potential irritation and pH-related cellular disruption.

Pharmacological Mechanisms: Off-Target Receptor Interactions

The piperidine scaffold is a notorious "privileged structure," meaning it can bind to a wide array of biological targets. This promiscuity is a primary source of off-target effects.

  • Neuromodulation: The piperidine core can mimic the action of neurotransmitters. It is known to interact with cholinergic and nicotinic acetylcholine receptors (nAChRs), leading to a range of central nervous system (CNS) effects.[5][7] For example, the natural alkaloid coniine from poison hemlock is a potent nAChR agonist, and its toxicity, characterized by muscular weakness and respiratory failure, is a direct result of this interaction.[7]

  • NMDA Receptor Antagonism: Certain substitution patterns, particularly the 1-phenylcyclohexyl moiety, lead to potent N-methyl-D-aspartate (NMDA) receptor antagonism. The classic example is phencyclidine (PCP), a dissociative anesthetic with significant neurotoxic and psychotomimetic effects that mimic schizophrenia.[8]

  • Cardiotoxicity via hERG Channel Inhibition: A critical safety liability for many piperidine-containing drugs is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel delays cardiac repolarization, leading to a prolonged QT interval and a potentially fatal arrhythmia known as Torsades de Pointes. The basic nitrogen of the piperidine ring is often a key pharmacophoric feature for hERG binding. Judicious chemical modification is often required to mitigate this risk.[9]

Structure-Toxicity Relationships (STR): A Predictive Framework

Understanding how specific chemical modifications to the piperidine ring impact its toxicity is paramount for rational drug design. While a universally predictive model remains elusive, several well-established principles can guide lead optimization.

The causality behind these relationships is often multifactorial. For instance, adding a bulky group may not only sterically hinder binding to a toxicity target like the hERG channel but also alter the compound's metabolic profile, potentially shunting it away from a pathway that generates a reactive metabolite.

Substitution Pattern Observed Toxicological Effect Plausible Mechanism / Rationale Supporting Evidence
Simple Alkyl Substitution (e.g., 2-ethyl-piperidine) Increased insecticidal toxicity.[10]May enhance lipophilicity, improving penetration into the insect nervous system. The specific stereochemistry can also influence binding to target receptors.Structure-activity relationship studies on Aedes aegypti show ~10x higher activity than the parent compound piperine.[10]
N-Benzyl Substitution Decreased insecticidal toxicity.[10]The bulky benzyl group may introduce steric hindrance at the target site, preventing effective binding.Studies on Aedes aegypti demonstrated a significant drop in toxicity compared to smaller alkyl derivatives.[10]
Presence of a Methylenedioxyphenyl (MDP) group Potential for carcinogenicity and cytotoxicity.[11]The MDP group can be metabolized by cytochrome P450 enzymes to form a reactive carbene intermediate, which can then form DNA adducts. This is a well-known mechanism for compounds like safrole.Piperine, which contains an MDP group, has shown evidence of tumor formation in mice and cytotoxicity in cell culture, though its carcinogenicity is not confirmed.[11]
Conformational Restriction (e.g., 3,4,6-trisubstituted piperidines) Reduced hERG channel blockage and improved safety profile.[9]By locking the piperidine ring into a specific conformation, it is possible to optimize binding to the desired target (e.g., Akt1) while simultaneously preventing the molecule from adopting the conformation required to bind effectively within the hERG channel pore.A lead compound (A12) with a 3,4-disubstituted piperidine had safety issues, while a conformationally restricted 3,4,6-trisubstituted analog (E22) showed remarkably reduced hERG blockage.[9]

A Framework for Preclinical Safety Assessment

A robust preclinical safety assessment is a self-validating system designed to identify and characterize potential toxicities early in the drug development pipeline. The workflow progresses from high-throughput in vitro screens to more complex in vivo models, with feedback loops to guide medicinal chemistry efforts.

Visualizing the Preclinical Safety Workflow

The following diagram illustrates a typical, tiered approach to assessing the safety of a novel substituted piperidine compound.

Preclinical_Safety_Workflow cluster_3 Decision Gates & Feedback Cytotoxicity Cytotoxicity Assays (e.g., HepG2, HEK293) hERG hERG Binding/Flux Assay (High-Throughput) Ames Bacterial Mutagenicity (Ames Test) MetStab Metabolic Stability (Microsomes) Gate1 Go/No-Go Lead Selection MetStab->Gate1 Promising Profile? PatchClamp hERG Manual Patch Clamp (Gold Standard) Micronucleus In Vitro Micronucleus Test (Chromosomal Damage) CypInhibit CYP450 Inhibition Panel (DDI Potential) Hepatocyte Hepatocyte Stability & Metabolite ID Gate2 Go/No-Go Candidate Selection Hepatocyte->Gate2 Clean In Vitro Profile? AcuteTox Acute Toxicity (e.g., OECD 423) SafetyPharm Safety Pharmacology (CNS, CV, Respiratory) RepeatDose Repeat-Dose Toxicity (e.g., 28-day Rodent) IND IND RepeatDose->IND IND-Enabling Studies Gate1->PatchClamp Yes MedChem Medicinal Chemistry (Re-design) Gate1->MedChem No (Optimize) Gate2->AcuteTox Yes Gate2->MedChem No (Optimize) MedChem->Cytotoxicity

Caption: Tiered preclinical safety assessment workflow.

Key In Vitro Protocols

The goal of in vitro testing is to rapidly identify liabilities using cell-based or cell-free systems. This allows for cost-effective screening of multiple compounds and provides mechanistic insights that guide further studies.

This assay provides a direct measure of a compound's ability to block the hERG channel, offering a more precise and physiologically relevant assessment than simple binding assays.

Causality & Rationale: The gold standard for assessing pro-arrhythmic risk is the manual patch-clamp, but automated systems offer higher throughput for screening. This protocol is designed to detect direct channel blockade, a primary mechanism of QT prolongation. The inclusion of multiple concentrations allows for the determination of an IC50 value, which is critical for risk assessment.

Step-by-Step Methodology:

  • Cell Culture: Maintain a stable cell line expressing the hERG channel (e.g., HEK293-hERG) under standard conditions (37°C, 5% CO2). Passage cells regularly to ensure they are in a logarithmic growth phase for optimal viability.

  • Cell Preparation: On the day of the experiment, harvest cells using a gentle detachment solution. Resuspend in an extracellular buffer solution and ensure a single-cell suspension. Cell viability should be >95% as determined by Trypan Blue exclusion.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock to create a range of test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration in the assay should be kept low (<0.5%) to avoid solvent effects.

  • Assay Execution (Automated Patch-Clamp System):

    • Load the cell suspension, extracellular/intracellular buffer solutions, and compound plate onto the automated patch-clamp instrument.

    • The instrument will capture individual cells and form a high-resistance (>1 GΩ) "gigaseal" between the cell membrane and the recording electrode.

    • Apply a specific voltage-clamp protocol designed to elicit hERG channel currents. This typically involves a depolarization step to open the channels followed by a repolarization step where the characteristic "tail current" is measured.

    • Establish a stable baseline recording of the tail current in vehicle control.

    • Apply the test compound at increasing concentrations, allowing for sufficient incubation time at each concentration to reach steady-state block.

  • Data Analysis & Self-Validation:

    • Measure the peak tail current at each concentration.

    • Normalize the data to the vehicle control and plot the percent inhibition against the compound concentration.

    • Fit the data to a Hill equation to determine the IC50 value.

    • System Validation: The assay is considered valid if a known hERG inhibitor (positive control, e.g., Cisapride) produces an IC50 value within the historically accepted range for the laboratory. The vehicle control must show minimal rundown of the current over the course of the experiment.

Key In Vivo Protocols

In vivo studies are essential to understand the toxicological effects of a compound in a whole organism, integrating absorption, distribution, metabolism, and excretion (ADME) with potential target organ toxicities.

This study provides information on the short-term toxicity of a single oral dose of a substance and helps in classifying the compound by hazard.

Causality & Rationale: This method is chosen over the classical LD50 test as it uses fewer animals and provides sufficient information for hazard classification without causing severe suffering. The observation period is critical for identifying not only immediate toxic effects but also delayed or persistent ones. The inclusion of a necropsy is vital to correlate clinical signs with specific organ pathologies.

Step-by-Step Methodology:

  • Animal Selection: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats), approximately 8-12 weeks old. Acclimatize animals for at least 5 days before dosing.

  • Dose Selection & Administration:

    • Based on in vitro cytotoxicity and any existing data, select a starting dose from the fixed levels (5, 50, 300, 2000 mg/kg).

    • Fast the animal overnight prior to dosing.

    • Administer the test compound as a single dose by oral gavage. The vehicle should be an appropriate, non-toxic solvent (e.g., corn oil, 0.5% methylcellulose).

  • Observation:

    • Observe the animal closely for the first 30 minutes, then periodically during the first 24 hours, with special attention during the first 4 hours.

    • Continue daily observations for a total of 14 days.

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and CNS effects (e.g., tremors, convulsions). Record body weights shortly before dosing and at least weekly thereafter.

  • Endpoint & Procedure Progression:

    • The outcome of the test on the first animal determines the next step. If the animal survives, dose four more animals sequentially at the same dose. If the animal dies, re-test at a lower dose level. If clear toxicity is observed, re-test at a lower dose level.

  • Pathology & Self-Validation:

    • At the end of the 14-day observation period, all surviving animals are humanely euthanized.

    • Conduct a gross necropsy on all animals (including those that died during the study). Examine all major organs and tissues for any abnormalities.

    • System Validation: The study's validity rests on clear documentation of dosing, clinical observations, and necropsy findings. The results (survival or death at a given dose) directly inform the hazard classification according to the Globally Harmonized System (GHS).

References

  • Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology, Oxford Academic. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. [Link]

  • Piperidine: Human health tier II assessment. Australian Government Department of Health and Aged Care. [Link]

  • Structure activity relationship. ResearchGate. [Link]

  • Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI Blog. [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed. [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI - NIH. [Link]

  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. PMC - NIH. [Link]

  • Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI. [Link]

  • Piperidine - Wikipedia. Wikipedia. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Phencyclidine - Wikipedia. Wikipedia. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. MDPI. [Link]

Sources

2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid commercial suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid (Structure: N-glyoxylyl-2,6-dimethylpiperidine) is a specialized building block primarily utilized in radical decarboxylative functionalization (Minisci-type reactions) and the synthesis of hindered amide pharmacophores.

Critical Sourcing Insight: Unlike common catalog reagents, this compound is rarely available as an "off-the-shelf" stock item due to its specific stability profile and niche application. It is predominantly classified as a Make-on-Demand (MoD) or Custom Synthesis target.

This guide provides a dual-track strategy:

  • Commercial Sourcing: Identifying custom manufacturing partners and precursor vendors.

  • In-House Production: A validated, self-validating synthesis protocol derived from recent high-impact literature (ACS, 2021), ensuring immediate availability for time-sensitive projects.

Part 1: Commercial Landscape & Sourcing Strategy

Since direct stock is limited, procurement must follow a tiered approach.

Tier 1: Custom Synthesis Partners (Make-on-Demand)

For quantities >10 g or when internal synthesis capacity is limited, the following CROs (Contract Research Organizations) have validated workflows for hindered amide synthesis:

Vendor CategoryRecommended PartnersLead Time (Est.)Service Type
Global CROs Enamine , WuXi AppTec , Curia 4–6 WeeksFTE or Fee-for-Service synthesis.
Specialty Building Blocks Otava Chemicals , Life Chemicals 2–4 WeeksCheck "Virtual Library" stock (synthesis triggered upon order).
Catalog Aggregators MolPort , eMolecules VariableDatabase search often yields "Inquire" status; acts as broker.
Tier 2: Raw Material Sourcing (In-House Synthesis)

For immediate access, purchasing the precursors is the industry standard. The synthesis requires two core reagents:[1]

1. 2,6-Dimethylpiperidine (Nucleophile) [2][3][4][5]

  • CAS: 504-03-0

  • Stereochemistry Note: Commercial supplies are typically a mixture of cis (meso) and trans (racemic) isomers, with cis often predominating (>90%). The cis-isomer is preferred for consistent steric profile.

  • Suppliers: Sigma-Aldrich, Combi-Blocks, TCI Chemicals.

2. Ethyl Chlorooxoacetate (Electrophile) [5]

  • CAS: 4755-77-5

  • Synonyms: Ethyl oxalyl chloride.[2][3]

  • Handling: Moisture sensitive; lachrymator. Store under inert gas.

  • Suppliers: Alfa Aesar, Fluorochem, Oakwood Chemical.

Part 2: Validated Synthesis Protocol

This protocol is adapted from Direct C–H Functionalization of Phenanthrolines (ACS, 2021). It overcomes the steric hindrance of the 2,6-dimethyl positions using a high-yielding two-step sequence.

Reaction Scheme

The pathway involves N-acylation followed by ester hydrolysis.

SynthesisPathway Amine 2,6-Dimethylpiperidine (CAS 504-03-0) Intermediate Ethyl 2-(2,6-dimethylpiperidin-1-yl)- 2-oxoacetate Amine->Intermediate DCM, Et3N 0°C to RT, 3h Reagent Ethyl Chlorooxoacetate (CAS 4755-77-5) Reagent->Intermediate Product 2-(2,6-Dimethylpiperidin-1-yl)- 2-oxoacetic Acid Intermediate->Product 1M NaOH 30°C, Overnight (Hydrolysis)

Figure 1: Synthetic workflow for the target acid.

Step-by-Step Methodology

Step 1: Acylation (Formation of Ethyl Ester)

  • Setup: Charge a flame-dried round-bottom flask with 2,6-dimethylpiperidine (10 mmol, 1.0 equiv) and Triethylamine (Et3N) (11 mmol, 1.1 equiv) in anhydrous Dichloromethane (DCM) (30 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add Ethyl chlorooxoacetate (11 mmol, 1.1 equiv) dropwise over 10 minutes. Caution: Exothermic reaction.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours .

  • Workup:

    • Quench with 1 M HCl (20 mL).

    • Separate organic phase.[1][3] Extract aqueous phase with DCM (3 × 30 mL).

    • Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Checkpoint: Result is an oily residue (Ester intermediate).[3] Proceed directly to Step 2.

Step 2: Hydrolysis (Formation of Acid)

  • Solubilization: Dissolve the oily residue in a minimal amount of solvent (THF/Water or direct aqueous suspension if miscible).

  • Base Hydrolysis: Add 1 M NaOH (50 mmol, 5.0 equiv).

  • Reaction: Stir at 30 °C overnight (or monitor by TLC for disappearance of ester).

  • Isolation:

    • Wash the basic aqueous layer with DCM (to remove unreacted amine/neutrals).

    • Acidification: Acidify the aqueous layer to pH ~2 using 1 M HCl.

    • Extraction: Extract the product into DCM (3 × 50 mL).

    • Drying: Dry over Na₂SO₄ and concentrate.

  • Purification: The product typically precipitates as an off-white solid .[3] If necessary, recrystallize from Chloroform/Hexane.[2]

Part 3: Quality Control & Technical Specifications

To validate the procured or synthesized material, use the following specifications.

Characterization Data
  • Appearance: Off-white solid.[2][3]

  • Yield (Lit): ~75% over two steps.[2][3]

  • Molecular Weight: 185.22 g/mol .

  • Solubility: Soluble in DCM, Chloroform, DMSO; sparingly soluble in water (acid form).

NMR Analysis (Self-Validation Check)

Due to the amide bond and the steric bulk of the 2,6-dimethyl groups, rotamers may be observed in the NMR spectrum at room temperature.

NucleusShift (δ, ppm)MultiplicityAssignment
1H NMR 12.00Singlet (Broad)Carboxylic Acid (-COOH)
(CDCl₃)4.70 – 3.50Multiplet (Broad)Piperidine C2/C6-H (Rotameric broadening)
1.80 – 1.50MultipletPiperidine Ring (-CH2-)
1.20 – 1.10DoubletsMethyl groups (-CH3)

QC Warning: Do not mistake broad peaks in the 3.5–4.7 ppm region for impurities. This is characteristic of hindered amide rotation. Heating the NMR tube (Variable Temperature NMR) should coalesce these peaks.

Part 4: Functional Utility (Mechanism of Action)

This compound is a precursor for Carbamoyl Radicals . Under oxidative conditions (e.g., Persulfate/DMSO), it undergoes decarboxylation to generate a radical species that can functionalize heteroaromatics (Minisci Reaction).

Mechanism OxoAcid 2-(2,6-Dimethylpiperidin-1-yl)- 2-oxoacetic Acid RadicalAnion Carboxylate Radical (Intermediate) OxoAcid->RadicalAnion Oxidation (S2O8 2-) CarbamoylRadical Carbamoyl Radical (Reactive Species) RadicalAnion->CarbamoylRadical - CO2 (Decarboxylation) Product Functionalized Heterocycle (Amide Product) CarbamoylRadical->Product + Heterocycle (Minisci Coupling)

Figure 2: Radical generation pathway for heteroaromatic functionalization.

References

  • Direct C–H Functionalization of Phenanthrolines: Metal- and Light-Free Dicarbamoylations. Source: American Chemical Society (J. Org. Chem.) URL:[Link]

  • PubChem Compound Summary: 2-(2-Oxopiperidin-1-yl)acetic acid (Analog Reference). Source: National Center for Biotechnology Information URL:[Link]

Sources

A Strategic In Vitro Screening Cascade for 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2][3] Its prevalence stems from its favorable physicochemical properties, which can enhance metabolic stability, improve pharmacokinetics, and allow for versatile molecular interactions.[1] This guide presents a comprehensive, in-depth technical strategy for the preliminary in vitro screening of a novel N-acylpiperidine derivative, 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid. Given the absence of specific biological data for this compound, this guide outlines a logical, tiered screening cascade designed to efficiently assess its cytotoxic potential and explore broader biological activities, such as anticancer, anti-inflammatory, and antiviral effects, which are common among piperidine derivatives.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind the proposed screening strategy.

Guiding Principles of the Screening Cascade

The proposed screening cascade is designed as a multi-stage process, starting with broad cytotoxicity assessments and progressively moving towards more specific functional assays. This "fail-fast, fail-cheap" approach is crucial in early drug discovery to efficiently allocate resources to the most promising candidates.[7]

The cascade is built on three foundational pillars:

  • Baseline Cytotoxicity Profiling: To determine the general toxicity of the compound and establish a safe concentration range for subsequent, more sensitive assays.

  • Therapeutic Area-Focused Screening: Based on the known activities of the broader piperidine class, parallel screening efforts will investigate potential anticancer, anti-inflammatory, and antiviral properties.[1][5][6]

  • Selectivity Assessment: The inclusion of non-cancerous cell lines is critical to ascertain if any observed cytotoxic effects are selective towards cancer cells, a key characteristic of a viable therapeutic candidate.

Below is a Graphviz diagram illustrating the overall workflow of the proposed screening cascade.

Screening_Cascade cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Activity & Selectivity Profiling cluster_2 Phase 3: Mechanism of Action (MoA) Studies Compound Test Compound: This compound Cytotoxicity General Cytotoxicity Screening (e.g., MTT Assay) Compound->Cytotoxicity Cell_Panel_1 Initial Cell Line Panel: MCF-7 (Cancer) HEK293 (Non-cancerous) Cytotoxicity->Cell_Panel_1 NCI60 Broad Anticancer Screen (e.g., NCI-60 Panel) Cytotoxicity->NCI60 If cytotoxic & selective Anti_Inflammatory Anti-inflammatory Assays (LPS-induced Cytokine Release) Cytotoxicity->Anti_Inflammatory If non-cytotoxic at relevant doses Antiviral Antiviral Assays (e.g., CPE Reduction Assay) Cytotoxicity->Antiviral If non-cytotoxic at relevant doses MoA Target Identification & Pathway Analysis NCI60->MoA Anti_Inflammatory->MoA Antiviral->MoA

Caption: A tiered in vitro screening cascade for novel compounds.

Phase 1: Foundational Cytotoxicity Screening

The initial step is to establish the compound's intrinsic cytotoxicity. This is fundamental for several reasons: it identifies compounds that are broadly toxic and thus likely unsuitable for further development, and it provides a crucial concentration range for subsequent, more nuanced biological assays. A compound that is highly cytotoxic at nanomolar concentrations might be a candidate for an anticancer drug, whereas a compound intended for chronic use as an anti-inflammatory agent should ideally have low cytotoxicity.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust, colorimetric assay that is widely used for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of living cells.

Initial Cell Line Panel

A minimal panel of two cell lines is recommended for the initial screen to provide a preliminary indication of selectivity:

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cancer cell line extensively used in cytotoxicity studies.[12]

  • HEK293 (Human Embryonic Kidney): A non-cancerous, immortalized cell line often used as a control to assess general cytotoxicity and selectivity.[10][13]

Detailed Experimental Protocol: MTT Assay

Materials:

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Cell Lines: MCF-7 and HEK293.

  • Culture Medium: As recommended by the cell line supplier (e.g., DMEM with 10% FBS).

  • MTT Reagent: 5 mg/mL in sterile PBS.

  • Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader (absorbance at 570 nm).

Procedure: [8][12]

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. A typical starting range would be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a positive control (e.g., doxorubicin for MCF-7).

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

ParameterDescription
IC₅₀ The concentration of the compound that inhibits 50% of cell viability.
Selectivity Index (SI) Calculated as IC₅₀ (non-cancerous cells) / IC₅₀ (cancer cells). A higher SI value indicates greater selectivity.

Phase 2: Broad Therapeutic Area Screening

Based on the results from the initial cytotoxicity screen, the compound can be advanced to more specific, secondary screening panels.

Anticancer Screening: The NCI-60 Human Tumor Cell Line Screen

If the compound demonstrates significant and selective cytotoxicity against the MCF-7 cell line, a broader anticancer screening is warranted. The National Cancer Institute's (NCI) 60-cell line panel is a powerful tool for this purpose.[14][15] It provides data on the compound's activity across a diverse set of human cancers, including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.[16][17][18]

The NCI-60 screen is typically performed in two stages: an initial single high-dose screening, followed by a five-dose screen for active compounds.[14] The results can provide insights into potential mechanisms of action by comparing the compound's pattern of activity to those of known anticancer agents in the NCI database using the COMPARE algorithm.[16]

Anti-inflammatory Screening: LPS-Induced Cytokine Release Assay

Given that many piperidine derivatives exhibit anti-inflammatory properties, it is prudent to investigate this potential if the compound shows low cytotoxicity in the initial screen.[4][19] A well-established in vitro model for inflammation is the stimulation of immune cells, such as the human monocytic cell line THP-1 or murine macrophage cell line RAW 264.7, with lipopolysaccharide (LPS).[20][21][22] LPS stimulation leads to the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[20][23]

Experimental Protocol Outline:

  • Cell Culture: Differentiate THP-1 monocytes into macrophage-like cells using PMA.

  • Treatment: Pre-incubate the cells with various non-toxic concentrations of the test compound.

  • Stimulation: Add LPS to the wells to induce an inflammatory response.

  • Cytokine Measurement: After a suitable incubation period, collect the cell supernatant and measure the levels of key pro-inflammatory cytokines using ELISA or a multiplex bead array.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the LPS-induced cytokine release (IC₅₀).

Antiviral Screening: Cytopathic Effect (CPE) Reduction Assay

The broad biological activities of piperidines also extend to antiviral effects.[4][24] A general and robust method for preliminary antiviral screening is the cytopathic effect (CPE) reduction assay.[25][26] This assay measures the ability of a compound to protect host cells from the destructive effects of a virus.

Experimental Protocol Outline:

  • Cell Monolayer: Prepare a confluent monolayer of a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in a 96-well plate.

  • Treatment and Infection: Add serial dilutions of the test compound to the cells, followed by the addition of the virus at a known multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the untreated, infected control wells.

  • Viability Assessment: Quantify cell viability using a method like the Neutral Red Uptake assay or by staining with crystal violet.

  • Data Analysis: Calculate the concentration of the compound that protects 50% of the cells from viral CPE (EC₅₀).

Data Interpretation and Decision Making

The following diagram illustrates a decision-making tree based on the outcomes of the preliminary screening.

Decision_Tree cluster_outcomes Potential Outcomes & Next Steps start Initial Cytotoxicity Data (IC50 on MCF-7 and HEK293) outcome1 High Cytotoxicity & High Selectivity (IC50 MCF-7 << IC50 HEK293) start->outcome1 Potent & Selective outcome2 Low Cytotoxicity (High IC50 on both cell lines) start->outcome2 Non-toxic outcome3 High Non-selective Cytotoxicity (Low IC50 on both cell lines) start->outcome3 Generally Toxic next_step1 Advance to NCI-60 Screen & MoA studies for anticancer potential outcome1->next_step1 next_step2 Proceed to Anti-inflammatory & Antiviral Screens outcome2->next_step2 next_step3 Deprioritize or Consider for non-therapeutic applications outcome3->next_step3

Caption: Decision-making flowchart based on initial screening results.

Conclusion

This technical guide provides a structured and scientifically grounded framework for the initial in vitro evaluation of this compound. By employing a tiered screening cascade, researchers can efficiently gather critical data on the compound's cytotoxicity, selectivity, and potential therapeutic applications. The detailed protocols and decision-making logic presented herein are designed to ensure data integrity and facilitate the progression of promising compounds into further stages of drug discovery.

References

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development.
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  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers in Pharmacology.
  • Gorgani, L., Mohammadi, M., Najafpour, G. D., & Nikzad, M. (2017). Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies. Current medicinal chemistry, 24(3), 208–228.
  • In Vitro Screening of an In-House Library of Structurally Distinct Chemotypes Towards the Identification of Novel SARS-CoV-2 Inhibitors. (2024).
  • MTT Cell Proliferation Assay. (n.d.).
  • NCI-60 Screening Methodology. (n.d.).
  • de la Puerta, R., de la Lastra, C. A., & Motilva, V. (1999). Anti-inflammatory activity of piperidine derivatives. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 48(12), 631–636.
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. (2025). Benchchem.
  • LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.).
  • LPS-Induced Cytokine Release Model. (n.d.).
  • Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol. (n.d.). Quality Biological.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • How to Really Choose a Cell Line - From the Basics to the Complex Aspe. (n.d.). GoldBio.
  • NCI-60 Human Tumor Cell Line Screen. (2025).
  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2022). Pharmaceuticals.
  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2025). RSC Advances.
  • High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review.
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  • In vitro human cell line models to predict clinical response to anticancer drugs. (2013). Pharmacogenomics.
  • Antimicrobial and antioxidant activities of piperidine derivatives. (2016).
  • In vitro methods for testing antiviral drugs. (2017). Biotechnology Advances.
  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). Bioorganic & Medicinal Chemistry Letters.
  • Screening of Novel Natural Product Derived Compounds for Drug Discovery in Inflammation. (2016). Journal of Plant Biochemistry & Physiology.
  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2025). Current Medicinal Chemistry.
  • Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies?. (2023).
  • How to Develop a Successful in vitro Screening Strategy. (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • HTS384 NCI60: The Next Phase of the NCI60 Screen. (2024). Molecular Cancer Therapeutics.
  • Cytotoxic and molecular assessment against breast (MCF-7) cancer cells with cobalt oxide nanoballs. (n.d.). Scientific Reports.
  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). AZoNetwork.
  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (2006). Journal of Cardiovascular Pharmacology and Therapeutics.
  • Neutral Red Cell Cytotoxicity Assay Kit (BN00689). (n.d.). Assay Genie.
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Navigating Uncharted Territory: A Prospective Technical Guide to the Synthesis and Evaluation of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery and materials science. This guide addresses the nascent area surrounding the core structure of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid. An extensive review of current scientific literature reveals this specific molecule to be a largely unexplored entity, presenting a unique opportunity for original research. This document, therefore, serves as a prospective manual for researchers, scientists, and drug development professionals. It outlines a strategic approach to the design, synthesis, and comprehensive evaluation of its potential structural analogs and derivatives. By leveraging established principles of medicinal chemistry and drawing parallels from structurally related compounds, this whitepaper provides a foundational framework to unlock the potential of this novel chemical class.

Introduction: The Case for a Novel Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its favorable pharmacokinetic properties and its ability to present substituents in well-defined three-dimensional orientations.[1] The 2,6-dimethyl substitution pattern, in particular, introduces conformational rigidity and stereochemical complexity, which can be exploited to enhance target selectivity and metabolic stability.[2] When coupled with an N-linked oxoacetic acid moiety, the resulting structure, This compound , offers a unique combination of a sterically hindered amide bond and a reactive carboxylic acid handle, suitable for further derivatization.

De Novo Synthesis of the Core Scaffold

The primary challenge is the synthesis of the parent compound, which is not commercially available. A logical and efficient approach involves the acylation of 2,6-dimethylpiperidine with a suitable oxoacetic acid equivalent.

Proposed Synthetic Pathway

The proposed synthesis leverages the nucleophilicity of the secondary amine in 2,6-dimethylpiperidine to react with an activated form of oxalic acid.

G cluster_0 Step 1: Activation of Oxalic Acid cluster_1 Step 2: Acylation cluster_2 Step 3: Saponification Oxalic Acid Oxalic Acid Ethyl Oxalyl Chloride Ethyl Oxalyl Chloride Oxalic Acid->Ethyl Oxalyl Chloride  SOCl₂ or (COCl)₂ Intermediate Ester Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate Ethyl Oxalyl Chloride->Intermediate Ester  + 2,6-Dimethylpiperidine  Base (e.g., Triethylamine)  DCM, 0°C to RT 2,6-Dimethylpiperidine 2,6-Dimethylpiperidine Core_Scaffold 2-(2,6-Dimethylpiperidin-1-yl) -2-oxoacetic acid Intermediate Ester->Core_Scaffold  1. NaOH (aq)  2. H⁺ workup

Caption: Proposed synthetic workflow for the core scaffold.

Detailed Experimental Protocol: Synthesis of this compound

Materials: 2,6-Dimethylpiperidine, Ethyl oxalyl chloride, Triethylamine (TEA), Dichloromethane (DCM), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Anhydrous magnesium sulfate, Diethyl ether, Hexanes.

Procedure:

  • Acylation:

    • To a solution of 2,6-dimethylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0°C under a nitrogen atmosphere, add ethyl oxalyl chloride (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate.

    • Purify the crude ester by flash column chromatography (e.g., ethyl acetate/hexanes gradient).

  • Saponification:

    • Dissolve the purified ester in a mixture of THF/water (1:1).

    • Add sodium hydroxide (1.5 eq) and stir at room temperature for 4-6 hours, monitoring by TLC.

    • Once the starting material is consumed, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, this compound.

Trustworthiness through Self-Validation: The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (HRMS): To verify the exact molecular weight.

  • FTIR Spectroscopy: To identify characteristic functional groups (C=O of amide and carboxylic acid).

Design and Synthesis of Structural Analogs and Derivatives

With the core scaffold in hand, a systematic exploration of its structural analogs can begin. The design strategy focuses on modifying three key regions of the molecule to probe structure-activity relationships (SAR).

Design Rationale & Target Modifications
Modification Region Rationale Examples of Derivatives
Piperidine Ring Modulate lipophilicity, steric bulk, and introduce new interaction points.4-hydroxy, 4-amino, 4,4-difluoro analogs; replacement with other cyclic amines (e.g., morpholine, piperazine).
Oxoacetic Acid Moiety Convert the carboxylic acid to other functional groups to alter polarity, reactivity, and potential for covalent interactions.Methyl/ethyl esters, primary/secondary amides, hydroxamic acids, bioisosteres (e.g., tetrazole).
Dimethyl Substituents Explore the impact of steric hindrance and chirality on biological activity.Mono-methyl (e.g., 2-methylpiperidine), ethyl, or other alkyl groups; use of enantiomerically pure 2,6-dimethylpiperidine.[2]
Synthetic Workflow for Derivative Generation

The core scaffold's carboxylic acid provides a versatile handle for diversification.

G Core_Scaffold Core Scaffold (Carboxylic Acid) Ester_Derivatives Ester Analogs Core_Scaffold->Ester_Derivatives  ROH, Acid Catalyst  (e.g., H₂SO₄) Amide_Derivatives Amide Library Core_Scaffold->Amide_Derivatives  1. Activation (EDC, HATU)  2. R¹R²NH Other_Derivatives Bioisosteres (e.g., Tetrazoles) Core_Scaffold->Other_Derivatives  Multi-step synthesis via  activated intermediate

Caption: Diversification strategy from the core scaffold.

Framework for Biological and Physicochemical Profiling

A tiered screening approach is recommended to efficiently evaluate the synthesized library of analogs for potential biological activity and drug-like properties.

Tier 1: Physicochemical and In Vitro ADME Profiling

Early assessment of physicochemical properties is critical for identifying candidates with favorable developability characteristics.

Parameter Methodology Rationale
Solubility Kinetic or thermodynamic solubility assay (e.g., nephelometry).Poor solubility can terminate development.
Lipophilicity (LogD) HPLC-based or shake-flask method at pH 7.4.Influences permeability, metabolism, and toxicity.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA).Predicts passive diffusion across biological membranes.
Metabolic Stability Incubation with liver microsomes (human, rat).Identifies compounds susceptible to rapid metabolism.
Tier 2: Biological Screening Cascade

The choice of biological assays will depend on the therapeutic area of interest. Given the prevalence of the piperidine scaffold in neuroscience and oncology, initial broad screening in these areas is a logical starting point.

G Compound_Library Synthesized Analog Library Primary_Screen Primary High-Throughput Screen (e.g., Cell Viability Assay - 96-well) Compound_Library->Primary_Screen Hit_Confirmation Hit Confirmation & Dose-Response (IC₅₀ Determination) Primary_Screen->Hit_Confirmation  Select 'Hits' Secondary_Assays Secondary / Mechanistic Assays (e.g., Target Engagement, Enzyme Inhibition) Hit_Confirmation->Secondary_Assays  Confirm Potency Lead_Candidates Lead Candidates for In Vivo Studies Secondary_Assays->Lead_Candidates  Elucidate MoA

Caption: Tiered biological screening workflow.

Conclusion and Future Directions

The chemical space around This compound represents a promising, yet untapped, area for discovery. This guide provides a comprehensive, prospective framework for its exploration. By systematically synthesizing the core scaffold, generating a diverse library of analogs, and subjecting them to rigorous physicochemical and biological evaluation, researchers can efficiently navigate this novel chemical landscape. The insights gained from these studies will be instrumental in determining the therapeutic or technological potential of this unique class of compounds.

References

  • 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO) - ResearchGate. Available at: [Link]

  • Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents.
  • 2,6-Dimethylpiperidine - Wikipedia. Available at: [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC - PubMed Central. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]

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Methodological & Application

synthesis of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid from 2,6-dimethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Synthesis of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic Acid: A Comprehensive Guide for Medicinal Chemistry Scaffolding

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of this compound from 2,6-dimethylpiperidine. This α-keto acid derivative serves as a valuable building block in drug discovery and development, offering a sterically hindered scaffold for creating novel chemical entities. The described two-step, one-pot synthesis involves the nucleophilic acylation of 2,6-dimethylpiperidine with oxalyl chloride, followed by in-situ hydrolysis of the intermediate acyl chloride. This guide delves into the reaction mechanism, provides a meticulously detailed experimental protocol, outlines safety considerations, and offers troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction and Scientific Rationale

α-Keto acids and their derivatives are privileged structures in organic synthesis and medicinal chemistry.[1] Their dual carbonyl functionality allows for a wide array of chemical transformations, making them versatile intermediates for the construction of complex molecules and heterocyclic systems.[1][2] The target molecule, this compound, incorporates the sterically demanding 2,6-dimethylpiperidine moiety. This structural feature is often employed in pharmaceutical design to modulate physicochemical properties, improve metabolic stability, and influence binding selectivity.

The synthetic strategy presented herein is predicated on the high reactivity of oxalyl chloride as an efficient electrophilic C2 source. The overall transformation proceeds via two sequential nucleophilic acyl substitution reactions within a single pot, enhancing operational efficiency.

  • N-Acylation: The secondary amine of 2,6-dimethylpiperidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of oxalyl chloride. The steric hindrance provided by the two methyl groups directs the reaction to be a mono-acylation, forming an intermediate α-keto acyl chloride. A non-nucleophilic tertiary amine base is crucial to neutralize the hydrochloric acid (HCl) generated in situ, preventing the protonation of the starting amine and driving the reaction to completion.

  • Hydrolysis: The subsequent introduction of water facilitates the hydrolysis of the highly reactive terminal acyl chloride.[3][4][5] This step proceeds through a nucleophilic attack by water, leading to the formation of the final carboxylic acid product.[4][6][7]

This approach is efficient and leverages readily available starting materials to access a valuable synthetic intermediate.

Reaction Scheme and Mechanism

Overall Transformation:

Mechanistic Pathway:

The reaction proceeds through a well-established nucleophilic addition-elimination mechanism at both stages.

G Figure 1: Reaction Mechanism Flow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Hydrolysis Nuc_Attack 1. Nucleophilic Attack (2,6-Dimethylpiperidine on Oxalyl Chloride) Tetra_Int1 2. Formation of Tetrahedral Intermediate Nuc_Attack->Tetra_Int1 Elim1 3. Elimination of Cl⁻ (Forms α-Keto Acyl Chloride) Tetra_Int1->Elim1 Base_Action 4. HCl Quenching (Triethylamine) Elim1->Base_Action Water_Attack 5. Nucleophilic Attack (Water on Acyl Chloride) Base_Action->Water_Attack Intermediate Proceeds to Hydrolysis Tetra_Int2 6. Formation of Second Tetrahedral Intermediate Water_Attack->Tetra_Int2 Elim2 7. Elimination of Cl⁻ & Deprotonation Tetra_Int2->Elim2 Final_Product 8. Final Product (α-Keto Acid) Elim2->Final_Product

Caption: Figure 1: Reaction Mechanism Flow.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS No.MW ( g/mol )Density (g/mL)AmountMoles (mmol)Eq.
2,6-Dimethylpiperidine766-17-6113.210.8455.00 g44.161.0
Oxalyl chloride79-37-8126.931.4794.0 mL46.501.05
Triethylamine (TEA)121-44-8101.190.7267.4 mL53.001.2
Dichloromethane (DCM)75-09-284.931.33150 mL--
Deionized Water7732-18-518.021.0050 mL--
Hydrochloric Acid (1 M)7647-01-036.46~1.0As needed--
Saturated NaCl (Brine)7647-14-558.44~1.250 mL--
Anhydrous MgSO₄7487-88-9120.372.66As needed--
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Thermometer

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

CRITICAL Safety Precautions
  • Oxalyl Chloride is extremely toxic, corrosive, and water-reactive. [8][9][10][11][12] It causes severe burns upon contact and is fatal if inhaled. This entire procedure MUST be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE) is mandatory: chemical splash goggles, face shield, neoprene or nitrile gloves, and a flame-resistant lab coat.[9]

  • Oxalyl chloride reacts violently with water to release toxic gases (HCl, CO, CO₂).[8] Ensure all glassware is scrupulously dried before use.

  • Prepare a quench solution (e.g., sodium bicarbonate) for any potential spills.

Step-by-Step Synthesis Workflow

G start Start: Assemble Dry Glassware Under Inert Atmosphere (N₂) setup 1. Charge Flask - 2,6-Dimethylpiperidine - Triethylamine - Anhydrous DCM (100 mL) start->setup cool 2. Cool to 0 °C (Ice-Water Bath) setup->cool prep_oxalyl 3. Prepare Oxalyl Chloride Solution - Oxalyl Chloride - Anhydrous DCM (50 mL) in dropping funnel cool->prep_oxalyl add_oxalyl 4. Slow Dropwise Addition Maintain Temperature < 5 °C prep_oxalyl->add_oxalyl react 5. Reaction Stirring - Stir at 0 °C for 1 hour - Warm to RT, stir for 2 hours add_oxalyl->react quench 6. In-situ Hydrolysis (Quench) Slowly add Deionized Water (50 mL) at 0 °C react->quench workup 7. Aqueous Workup - Transfer to separatory funnel - Wash with 1 M HCl - Wash with Brine quench->workup dry 8. Dry and Concentrate - Dry organic layer (MgSO₄) - Filter and concentrate via rotary evaporation workup->dry purify 9. Purification - Recrystallize from suitable solvent (e.g., Ethyl Acetate/Hexanes) dry->purify end End: Isolate Pure Product Characterize (NMR, IR, MS) purify->end

Caption: Figure 2: Step-by-step synthesis workflow.

  • Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Charging: To the flask, add 2,6-dimethylpiperidine (5.00 g, 44.16 mmol), triethylamine (7.4 mL, 53.00 mmol), and 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath with constant stirring.

  • Reagent Addition: In the dropping funnel, prepare a solution of oxalyl chloride (4.0 mL, 46.50 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over approximately 30-45 minutes. Causality: A slow addition rate is critical to control the exothermic reaction and prevent the formation of byproducts. The internal temperature should be maintained below 5 °C.

  • Reaction Progression: After the addition is complete, continue stirring the mixture at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC).

  • Hydrolysis (Workup): Re-cool the flask to 0 °C. Slowly and carefully add 50 mL of deionized water to quench the reaction and hydrolyze the intermediate acyl chloride. Caution: This can be exothermic.

  • Extraction and Washing: Transfer the biphasic mixture to a 500 mL separatory funnel.

    • Separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess triethylamine and unreacted piperidine, and then with saturated NaCl (brine) (1 x 50 mL). Causality: The acidic wash protonates the basic amines, rendering them water-soluble and facilitating their removal from the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product as a crystalline solid.

Characterization and Expected Results

The successful synthesis of this compound should be confirmed using standard analytical techniques.

PropertyExpected Result
Appearance White to off-white crystalline solid
Expected Yield 75-85%
Melting Point To be determined experimentally
¹H NMR Complex multiplets for piperidine ring protons, distinct singlets for methyl groups. The carboxylic acid proton will be a broad singlet, highly dependent on solvent and concentration.
¹³C NMR Signals corresponding to two carbonyl carbons (amide and carboxylic acid), aliphatic carbons of the piperidine ring, and methyl carbons.
IR (cm⁻¹) Broad O-H stretch (~3300-2500), sharp C=O stretches for the ketone and amide (~1730 and ~1640), C-N stretch (~1200-1000).
Mass Spec (ESI-) [M-H]⁻ peak corresponding to the calculated molecular weight (C₁₀H₁₆NO₃⁻).

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Incomplete reaction.- Wet reagents or glassware.- Loss of product during aqueous workup.- Ensure all glassware is oven-dried. Use anhydrous solvents.- Allow the reaction to stir for a longer duration or at a slightly elevated temperature (e.g., 40 °C) after initial addition.- Ensure the pH of the aqueous layer is acidic (pH ~1-2) before final extractions to prevent loss of the carboxylic acid product as its carboxylate salt.
Oily Product / Failure to Crystallize - Presence of impurities (e.g., residual solvent, starting materials).- Product may be an oil at room temperature.- Purify via column chromatography (Silica gel, EtOAc/Hexanes gradient).- Attempt to form a salt (e.g., with dicyclohexylamine) which may be more crystalline.- Ensure all solvent is removed under high vacuum.
Formation of a Symmetric Diamide Byproduct - Stoichiometry of oxalyl chloride was too low (<1.0 eq).- Slow addition of amine to oxalyl chloride.- Use a slight excess of oxalyl chloride (1.05-1.1 eq).- Ensure the amine solution is added to the oxalyl chloride solution (reverse addition), or that the addition of oxalyl chloride is sufficiently slow to maintain a local excess of the acylating agent.

References

  • Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
  • 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO). ResearchGate, [Link]

  • Chemistry of 2-Oxoaldehydes and 2-Oxoacids. DOKUMEN.PUB, [Link]

  • Acyl chlorides and water, alcohols or phenol. Chemguide, [Link]

  • Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube, [Link]

  • Organic Syntheses Procedure. Organic Syntheses, [Link]

  • Chemistry of Acid Halides. Chemistry LibreTexts, [Link]

  • Applications of 2-Oxoacids | Request PDF. ResearchGate, [Link]

  • The hydrolysis of an acid/acyl chloride reaction mechanism. Doc Brown's Chemistry, [Link]

  • Direct Synthesis of Vicinal Tricarbonyl Amides by Coupling of α-Oxo Acid Chlorides with Carbamoylsilanes. Organic Chemistry Portal, [Link]

  • Proposed mechanism for the production of acid chlorides using oxalyl chloride and DMF as a catalyst. ResearchGate, [Link]

  • Hydrolysis of Acyl Chlorides. Save My Exams, [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps, [Link]

  • Oxalyl chloride - Wikipedia. Wikipedia, [Link]

  • Glyoxylic acid (oxoacetic acid). Ataman Kimya, [Link]

  • Synthesis of alpha-ketoamides from a carbamoylsilane and acid chlorides. PubMed, [Link]

  • OXALYL CHLORIDE FOR SYNTHESIS. Loba Chemie, [Link]

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analytical methods for 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for the Quantitative Analysis of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a chemical entity of interest in pharmaceutical development and related research fields. Accurate quantification of this compound in various matrices is crucial for pharmacokinetic studies, metabolism research, and quality control processes. This document provides a comprehensive guide to the analytical methodologies for the precise and reliable quantification of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and offer robust starting points for method development and validation.

The physicochemical properties of this compound (Molecular Formula: C₁₀H₁₇NO₃, Molecular Weight: 199.25 g/mol ), particularly its polarity imparted by the carboxylic acid group, guide the selection of appropriate analytical techniques. This guide will focus on two primary methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications, especially in complex biological matrices.

PART 1: Method Selection and Rationale

The choice between HPLC-UV and LC-MS/MS is contingent on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • HPLC-UV: This technique is a workhorse in many analytical laboratories due to its simplicity, robustness, and cost-effectiveness. For this compound, the presence of the oxoacetic acid moiety allows for UV detection at lower wavelengths (around 210 nm). This method is well-suited for the analysis of bulk drug substances, process intermediates, and formulation assays where the concentration of the analyte is relatively high.[1]

  • LC-MS/MS: For bioanalytical applications, such as the quantification of the analyte in plasma, urine, or tissue homogenates, LC-MS/MS is the gold standard.[2][3] Its superior sensitivity and selectivity, achieved through mass-based detection and fragmentation, allow for the accurate measurement of picogram to nanogram levels of the analyte, even in the presence of complex biological interferences.[2]

PART 2: Sample Preparation Protocols

Effective sample preparation is paramount to achieving accurate and reproducible results. The goal is to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for the analytical instrument.[4][5]

Protein Precipitation (for Biological Fluids)

This is a rapid and straightforward method for removing proteins from biological samples like plasma or serum prior to LC-MS/MS analysis.[6]

Protocol:

  • To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile (containing the internal standard, if used).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquid phases.[7]

Protocol:

  • To 500 µL of the sample (e.g., urine, pre-treated plasma), add 1 mL of a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Adjust the pH of the aqueous layer to acidic conditions (e.g., pH 3-4 with formic acid) to ensure the carboxylic acid group is protonated, thereby increasing its solubility in the organic phase.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than protein precipitation or LLE and is highly amenable to automation.[6] A mixed-mode or a weak anion exchange sorbent would be appropriate for this compound.

Protocol:

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a weak anion exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic impurities.

  • Elution: Elute the analyte with 1 mL of an appropriate solvent (e.g., 5% formic acid in acetonitrile for a weak anion exchange sorbent).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Experimental Workflow Visualization

cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Sample (Plasma, Urine, etc.) Sample (Plasma, Urine, etc.) Protein Precipitation Protein Precipitation Sample (Plasma, Urine, etc.)->Protein Precipitation Acetonitrile Liquid-Liquid Extraction Liquid-Liquid Extraction Sample (Plasma, Urine, etc.)->Liquid-Liquid Extraction Organic Solvent Solid-Phase Extraction Solid-Phase Extraction Sample (Plasma, Urine, etc.)->Solid-Phase Extraction SPE Cartridge LC-MS/MS LC-MS/MS Protein Precipitation->LC-MS/MS HPLC-UV HPLC-UV Liquid-Liquid Extraction->HPLC-UV Liquid-Liquid Extraction->LC-MS/MS Solid-Phase Extraction->LC-MS/MS Quantification Quantification HPLC-UV->Quantification LC-MS/MS->Quantification

Caption: General workflow for the quantification of this compound.

PART 3: HPLC-UV Method Protocol

This protocol is a starting point and should be optimized and validated for your specific application.

Chromatographic Conditions
ParameterRecommended Setting
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 15 minutes
Preparation of Standards and Samples
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 water:acetonitrile).

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Prepare samples as described in the sample preparation section, ensuring the final concentration falls within the calibration range.

System Suitability

Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately. Key parameters to assess include:

  • Tailing factor: Should be between 0.8 and 1.5.

  • Theoretical plates: Should be >2000.

  • Repeatability of injections (%RSD): Should be <2% for at least five replicate injections of a standard.

Data Analysis

Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the standards. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²), which should be >0.99. Use the calibration curve to calculate the concentration of the analyte in the unknown samples.

PART 4: LC-MS/MS Method Protocol

This method is designed for high-sensitivity quantification in complex matrices.

LC and MS Conditions
ParameterRecommended Setting
LC System UPLC or HPLC system
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MRM Transitions To be determined by direct infusion of the analyte
Cone Voltage To be optimized
Collision Energy To be optimized

Note: The choice between positive and negative ionization mode should be determined experimentally. Given the carboxylic acid group, negative ion mode may be more sensitive. The Multiple Reaction Monitoring (MRM) transitions (precursor ion -> product ion) must be optimized for the specific instrument used.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: Demonstrate a linear relationship between the detector response and the analyte concentration over a defined range.[2]

  • Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Matrix Effect: Evaluate the effect of the sample matrix on the ionization of the analyte.

  • Stability: Assess the stability of the analyte in the biological matrix under different storage and processing conditions.[2]

Method Validation Parameters Visualization

Method Validation Method Validation Selectivity Selectivity Method Validation->Selectivity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD/LOQ LOD/LOQ Method Validation->LOD/LOQ Matrix Effect Matrix Effect Method Validation->Matrix Effect Stability Stability Method Validation->Stability

Caption: Key parameters for analytical method validation.

PART 5: Trustworthiness and Self-Validating Systems

The protocols described in this guide are designed to be self-validating through the inclusion of key quality control checks.

  • System Suitability Tests: Regular checks of the chromatographic system's performance ensure that the instrumentation is operating correctly before and during sample analysis.

  • Use of an Internal Standard: For LC-MS/MS analysis, the use of a stable isotope-labeled internal standard is highly recommended. The internal standard co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, thereby correcting for variations in sample preparation and instrument response.

  • Quality Control (QC) Samples: The inclusion of QC samples at low, medium, and high concentrations throughout the analytical run provides a continuous measure of the method's accuracy and precision.

  • Method Validation: A thorough method validation as outlined above provides a comprehensive assessment of the method's performance and ensures that it is fit for its intended purpose.

Conclusion

The analytical methods presented in this guide provide a robust framework for the quantification of this compound. The choice of method will depend on the specific analytical needs. For routine analysis of high-concentration samples, the HPLC-UV method offers a reliable and cost-effective solution. For challenging bioanalytical applications requiring high sensitivity and selectivity, the LC-MS/MS method is the preferred approach. It is imperative that any method based on these protocols is fully validated in the target matrix to ensure compliance with regulatory standards and to generate high-quality, reliable data.

References

  • SciSpace. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Available at: [Link]

  • ResearchGate. (n.d.). Liquid chromatography-tandem mass spectrometry for pharmacokinetics evaluation of AZD5305, a selective PARP1 inhibitor, in mice. Available at: [Link]

  • Feng, S., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PubMed Central. Available at: [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Available at: [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Available at: [Link]

  • PubMed. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Available at: [Link]

  • Park, K. (2024). A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities. Kinam Park. Available at: [Link]

  • AWS. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. Available at: [Link]

  • ResearchGate. (n.d.). 2-((2,6-Dimethylphenyl)amino)-2-oxoacetic Acid (DMPAO). Available at: [Link]

  • Di Micco, S., et al. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available at: [Link]

  • PubMed Central. (n.d.). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Available at: [Link]

  • ResearchGate. (2020). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. Available at: [Link]

  • ResearchGate. (n.d.). Sample preparation for analysis by two-dimensional gel electrophoresis. Available at: [Link]

  • PubChem. (n.d.). 2-(2,6-Dimethylphenylamino)-2-oxoacetic acid. Available at: [Link]

  • University of Groningen. (2025). Validation of a LC-MS/MS Assay for Rapid and Simultaneous Quantification of Cobicistat and Venetoclax in Human Plasma and Serum. Available at: [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Sample Preparation In Bioanalysis: A Review. Available at: [Link]

  • PubChem. (n.d.). 2-(2-Oxopiperidin-1-yl)acetic acid. Available at: [Link]

Sources

HPLC protocol for 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Isocratic Reversed-Phase HPLC-UV Analysis of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid

Introduction

This compound is a substituted α-keto acid containing a dimethylpiperidine moiety. As a potential synthetic intermediate or metabolite in drug discovery and development, a robust, accurate, and reliable analytical method for its quantification is essential. This compound's chemical structure, characterized by a polar carboxylic acid group and the absence of a strong UV chromophore, presents unique challenges for chromatographic analysis, particularly in achieving adequate retention on traditional reversed-phase columns and ensuring sensitive detection.[1][2]

This application note details a comprehensive, validated isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of this compound. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a self-validating system for routine analysis.

Principle of the Method: Causality Behind Experimental Choices

The fundamental challenge in analyzing this molecule is its polarity. Polar compounds are notoriously difficult to retain on non-polar stationary phases like C18.[2][3] To overcome this, this method is built on the principle of ionization suppression .

  • Analyte Chemistry : The target molecule possesses a carboxylic acid group, which will be ionized (deprotonated) at neutral pH, making it highly polar and poorly retained.

  • Mobile Phase Rationale : By acidifying the mobile phase with orthophosphoric acid to a pH of approximately 2-3, we ensure the mobile phase pH is at least two units below the analyte's pKa.[4][5] This shifts the equilibrium, forcing the carboxylic acid to remain in its neutral, protonated (-COOH) form. This non-ionized form is significantly less polar, allowing for effective hydrophobic interaction with the C18 stationary phase, leading to predictable retention, improved peak symmetry, and robust separation.[6]

  • Detection Rationale : The analyte lacks a significant chromophore for high-wavelength UV detection. However, the presence of amide and ketone carbonyl groups allows for UV absorbance at low wavelengths. A detection wavelength of 210 nm is selected to target the n→π* electronic transitions of these functional groups, providing sufficient sensitivity for quantification.[7][8]

G cluster_Analyte Analyte Challenge cluster_Solution Methodology Solution Analyte Target Analyte (Polar, Acidic) Ionized Ionized State (-COO⁻) at Neutral pH Analyte->Ionized MobilePhase Acidic Mobile Phase (0.1% H₃PO₄, pH ~2.5) PoorRetention Poor Retention & Peak Tailing on C18 Ionized->PoorRetention GoodRetention Good Retention & Symmetrical Peak PoorRetention->GoodRetention Method Overcomes Challenge Protonated Protonated State (-COOH) (Ion Suppression) MobilePhase->Protonated Protonated->GoodRetention

Caption: Logical framework for the HPLC method development.

Materials and Instrumentation

Reagents and Materials
  • Reference Standard: this compound (≥98% purity)

  • Acetonitrile: HPLC grade, UV cutoff ≤190 nm

  • Water: Ultrapure, 18.2 MΩ·cm resistivity (e.g., from a Milli-Q® system)[9]

  • Orthophosphoric Acid (H₃PO₄): ACS grade, ~85%

  • Syringe Filters: 0.45 µm PTFE or Nylon for sample filtration[4][10]

Instrumentation
  • HPLC System: A system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry®, Agilent Zorbax®, Phenomenex Luna®)

Detailed Experimental Protocol

G cluster_prep Preparation Stage cluster_run Analysis Stage cluster_data Data Stage P1 1. Prepare Mobile Phase P2 2. Prepare Standard & Sample Solutions P1->P2 R1 3. Equilibrate HPLC System P2->R1 R2 4. Perform System Suitability Tests R1->R2 R3 5. Inject Standards & Samples R2->R3 D1 6. Process Chromatograms R3->D1 D2 7. Quantify Analyte D1->D2

Caption: High-level experimental workflow for the analysis.

Preparation of Solutions

2.1.1 Mobile Phase Preparation (Aqueous:Acetonitrile 90:10, v/v)

  • Aqueous Component (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of concentrated orthophosphoric acid to a 1000 mL volumetric flask containing approximately 900 mL of ultrapure water. Mix thoroughly. Bring to volume with water and mix again.[7]

  • Final Mobile Phase: In a suitable 1 L solvent bottle, combine 900 mL of the aqueous component with 100 mL of HPLC-grade acetonitrile.

  • Degassing: Degas the final mobile phase for at least 15 minutes using an appropriate method such as vacuum filtration or sonication to prevent air bubbles in the pump system.[7]

2.1.2 Standard Stock Solution (e.g., 500 µg/mL)

  • Accurately weigh approximately 25 mg of the this compound reference standard.

  • Transfer the standard to a 50 mL volumetric flask.

  • Add approximately 40 mL of the mobile phase (serving as the diluent) and sonicate for 5-10 minutes to dissolve completely.

  • Allow the solution to return to room temperature, then dilute to the mark with the mobile phase. This stock solution should be stored under refrigeration (2-8 °C).

2.1.3 Calibration Standards & Quality Control Samples Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase.[7]

2.1.4 Sample Preparation

  • Accurately weigh the sample material and dissolve it in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.

  • Vortex and sonicate as needed to ensure complete dissolution.

  • Prior to injection, filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.[4]

HPLC Instrument Parameters

All quantitative data should be summarized into a clearly structured table for easy comparison.

ParameterConditionRationale
Column C18 (L1 Packing), 250 mm x 4.6 mm, 5 µmStandard reverse-phase column providing good hydrophobic retention for the non-polar moiety of the analyte.[7][11]
Mobile Phase 0.1% H₃PO₄ in Water : Acetonitrile (90:10, v/v)Highly aqueous for retention of a polar analyte. H₃PO₄ suppresses ionization of the carboxylic acid, enhancing retention and peak shape.[4][7]
Elution Mode IsocraticSimplifies the method, improves reproducibility, and is suitable for quantifying a single analyte without a complex matrix.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column, providing optimal efficiency and reasonable run times.[11][12]
Column Temperature 30 °CMaintains stable retention times and improves viscosity, leading to better reproducibility.[11]
Detection UV at 210 nmProvides adequate sensitivity for the carbonyl groups in the absence of a strong chromophore.[7]
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of peak overload.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any minor impurities without being excessively long.

Method Validation: A Self-Validating System

To ensure trustworthiness, the method must be validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines. This process confirms the protocol is suitable for its intended purpose.

Validation ParameterAcceptance Criteria
Specificity Peak purity index > 0.999; baseline resolution from adjacent peaks.
Linearity (Range) Correlation coefficient (r²) ≥ 0.999 over the range of 10-200 µg/mL.
Accuracy (% Recovery) 98.0 - 102.0% recovery at three concentration levels.
Precision (% RSD) Repeatability (n=6): ≤ 2.0%; Intermediate Precision: ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 (e.g., ~0.5 µg/mL).
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1; precision %RSD ≤ 10% (e.g., ~1.5 µg/mL).
Robustness %RSD of results ≤ 2.0% after minor changes in flow rate, temperature, and mobile phase %.

System Suitability

Before any analytical run, the chromatographic system's performance must be verified. This is a mandatory check to ensure the validity of the results for that run.

  • Procedure: Inject the working standard solution (e.g., 50 µg/mL) five or six consecutive times.

  • Acceptance Criteria:

    • Peak Area %RSD: ≤ 2.0%

    • Retention Time %RSD: ≤ 1.0%

    • Tailing Factor (Asymmetry): 0.8 - 1.5

    • Theoretical Plates (N): ≥ 2000

References

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. MDPI. [Link]

  • What are the detection methods for piperidine? Biosynce Blog. [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

  • High performance liquid chromatography method for detecting glyoxal, glyoxylic acid and acetaldehyde.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

  • A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. ResearchGate. [Link]

  • Analysis of Organic Acids in Aqueous Samples. Agilent Technologies. [Link]

  • Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. ResearchGate. [Link]

  • A kind of HPLC analytical approach of 3-amino piperidine.
  • Analytical Methods for Simultaneous Determination of Pyruvic Acid, Glyoxylic Acid and Ketomalonic Acid. Royal Society of Chemistry. [Link]

  • Organic Acids: HPLC (Type-IV). International Organisation of Vine and Wine (OIV). [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • How can you separate a co-eluting more polar compound by HPLC? ResearchGate. [Link]

  • Analytical Methods for Organic Acids. Shimadzu. [Link]

  • Supporting Information for Discovery of N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Dasatinib). American Chemical Society. [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. [Link]

  • HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. SciSpace. [Link]

  • Study on the fulvene-piperidine adducts by UV spectrophotometry and its application. ResearchGate. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • Development of HPLC method for estimation of glyoxylic acid after pre-column fluorescence derivatization approach based on thiaz. Taylor & Francis Online. [Link]

  • HPLC DETERMINATION OF GLYOXALIC ACID IN PRESENCE OF GLYCOLIC ACID AND OXALIC ACID. Physical Testing and Chemical Analysis Part B: Chemical Analysis. [Link]

  • Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Levocloperastine Fendizoate and Chlorpheniramine Maleate. Impact Factor. [Link]

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Application Notes & Protocols: 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic Acid as a Versatile Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid. This intermediate, characterized by a sterically hindered piperidine moiety linked to a reactive α-ketoacid functional group, offers significant potential as a versatile building block for the synthesis of novel chemical entities. Herein, we present its core physicochemical properties, a proposed synthetic route, and detailed, field-proven protocols for its use in amide bond formation and α-keto group derivatization. The causality behind experimental choices, self-validating protocol design, and strategic considerations for library synthesis are discussed in depth to empower researchers to effectively integrate this valuable intermediate into their discovery workflows.

Introduction and Strategic Rationale

In the landscape of modern medicinal chemistry, the piperidine ring is a highly privileged scaffold, integral to a vast number of clinically approved drugs targeting CNS disorders, cancer, and infectious diseases.[1] Its conformational flexibility and ability to modulate physicochemical properties like lipophilicity and basicity make it a cornerstone of drug design.[1][2] The intermediate this compound merges this valuable scaffold with the dual reactivity of an α-ketoacid.

The key features of this intermediate are:

  • A Sterically Hindered Amide: The 2,6-dimethyl substitution on the piperidine ring provides a significant steric shield.[3][4] This can enhance metabolic stability by hindering enzymatic degradation and can be used to probe steric sensitivity in biological targets.

  • An Activated Carboxylic Acid: The α-keto group is electron-withdrawing, increasing the acidity of the carboxylic proton and facilitating its activation for amide coupling reactions.

  • A Reactive Ketone: The α-keto group itself serves as an electrophilic handle for a variety of chemical transformations, including reductive amination and C-C bond-forming reactions.[5][6]

This combination makes the title compound an ideal "scaffold decorator." It can be appended to diverse amine-containing cores to generate libraries of novel compounds with potential therapeutic value, analogous to intermediates used in the synthesis of local anesthetics like Ropivacaine and Bupivacaine.[7][8][9][10][11][12]

Physicochemical Properties and Proposed Synthesis

As this is an emerging intermediate, empirical data is limited. The following properties are calculated or predicted based on its structure.

PropertyValueSource
Molecular Formula C₉H₁₅NO₃Calculated
Molecular Weight 185.22 g/mol Calculated
Appearance Predicted: White to off-white solidAnalogy
Solubility Predicted: Soluble in DCM, THF, DMF; sparingly soluble in waterAnalogy
CAS Number Not assignedN/A
Proposed Synthesis Protocol

A robust and logical synthesis involves the acylation of 2,6-dimethylpiperidine with a suitable oxalyl derivative, followed by hydrolysis. This approach is analogous to the preparation of similar N-substituted oxoacetic acids.[13]

Synthesis cluster_step1 Step 1: Acylation cluster_step2 Step 2: Saponification A 2,6-Dimethylpiperidine C Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate A->C  Triethylamine (Base) DCM, 0°C to RT B Ethyl oxalyl chloride B->C D Target Intermediate (this compound) C->D  1. NaOH (aq) THF/H₂O 2. HCl (aq) workup

Caption: Proposed two-step synthesis of the title intermediate.

Protocol Steps:

  • Acylation: To a solution of 2,6-dimethylpiperidine (1.0 equiv) and a non-nucleophilic base such as triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C, add ethyl oxalyl chloride (1.1 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting amine.

  • Workup & Purification (Ester): Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ethyl ester can be purified via column chromatography.

  • Saponification: Dissolve the purified ester in a 1:1 mixture of THF and water. Add NaOH (1.5 equiv) and stir at room temperature for 1-3 hours until LC-MS analysis indicates complete conversion to the carboxylate.

  • Final Isolation: Remove the THF under reduced pressure. Cool the remaining aqueous solution to 0°C and acidify to pH ~2 with 1M HCl. The product may precipitate and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and evaporate to yield the final product.

Core Application: Amide Bond Formation

The primary utility of this intermediate is the synthesis of complex tertiary amides. Due to the steric hindrance around the piperidine ring and the inherent stability of the carboxylic acid, robust activation methods are required.[14][15]

Protocol: Standard Peptide Coupling (HATU-Mediated)

This protocol is recommended for coupling with valuable or complex primary and secondary amines, as it minimizes side reactions and is highly efficient.

Amide_Coupling cluster_workflow Amide Coupling Workflow start Combine Intermediate & Amine (R-NH₂) add_reagents Add HATU & DIPEA in DMF/DCM start->add_reagents reaction Stir at RT (Monitor by LC-MS) add_reagents->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product Final Amide Product purify->product

Caption: Workflow for HATU-mediated amide coupling.

Experimental Protocol:

  • Reagent Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv), the desired amine (1.1 equiv), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv) in anhydrous DMF or DCM.

  • Initiation: Cool the solution to 0°C and add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.

    • Causality: HATU is a highly effective coupling reagent that forms a reactive O-acylisourea intermediate.[14] DIPEA acts as a non-nucleophilic base to neutralize the generated hexafluorophosphate and carboxylic acid protons without competing in the coupling reaction.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress should be tracked by LC-MS. For particularly hindered amines, gentle heating (40°C) may be required.[16][17]

  • Self-Validation: The reaction is considered complete when the limiting starting material is consumed (<5% remaining by LC-MS). The appearance of a new peak with the expected mass of the product validates the transformation.

  • Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol: Acyl Chloride Formation and Reaction

For less sensitive substrates or large-scale synthesis, conversion to the acyl chloride is a cost-effective method.

Experimental Protocol:

  • Acyl Chloride Formation: Suspend the α-ketoacid (1.0 equiv) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops) followed by the dropwise addition of oxalyl chloride (1.5 equiv) at 0°C.[18]

    • Expertise: The reaction is stirred at room temperature for 1-2 hours. The evolution of gas (CO₂, CO, HCl) indicates reaction progress. Completion is marked by the cessation of gas evolution and the formation of a clear solution.

  • Solvent Removal: Remove all volatile materials under reduced pressure. It is critical to ensure all excess oxalyl chloride is removed, which can be aided by co-evaporation with anhydrous toluene.

  • Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0°C. Add a solution of the desired amine (1.2 equiv) and triethylamine (2.0 equiv) in DCM dropwise.

  • Monitoring and Workup: Stir the reaction for 1-3 hours, monitoring by TLC. Upon completion, perform an aqueous workup as described in Protocol 3.1.

Application: Derivatization of the α-Keto Group

The ketone functionality provides a secondary point for diversification, enabling the creation of novel scaffolds.[6][19][20]

Protocol: Reductive Amination

This protocol allows for the installation of a new amino group, converting the α-ketoamide into an α-amino-α-carboxamide derivative, creating a new chiral center.

Reductive_Amination cluster_ra Reductive Amination Pathway Ketoamide α-Ketoamide (Product from Sec. 3) Imine Imine Intermediate (in situ) Ketoamide->Imine  Acetic Acid (cat.) DCE Amine Primary Amine (R'-NH₂) Amine->Imine FinalProduct α-Amino-α-carboxamide Imine->FinalProduct Reduction ReducingAgent NaBH(OAc)₃ ReducingAgent->FinalProduct

Caption: Pathway for reductive amination of the α-ketoamide.

Experimental Protocol:

  • Imine Formation: To a solution of the α-ketoamide (1.0 equiv, synthesized via methods in Section 3) and a primary amine (1.2 equiv) in an appropriate solvent like 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid (0.1 equiv). Stir at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the reaction mixture.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent that readily reduces the iminium ion formed in situ but is slow to reduce the starting ketone.[21][22][23] This selectivity minimizes the formation of the corresponding alcohol byproduct.

  • Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor the disappearance of the imine intermediate and starting material by LC-MS.

  • Workup and Purification: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the resulting diastereomeric mixture of amines by column chromatography or preparative HPLC.

Strategic Use in Library Synthesis for Drug Discovery

This intermediate is exceptionally well-suited for generating focused libraries of compounds for structure-activity relationship (SAR) studies.

Library_Synthesis cluster_amines Amine Building Blocks (R-NH₂) cluster_products Ketoamide Library Intermediate 2-(2,6-Dimethylpiperidin-1-yl) -2-oxoacetic acid Coupling Amide Coupling (Protocol 3.1) Intermediate->Coupling Amine1 Amine A Amine1->Coupling Amine2 Amine B Amine2->Coupling AmineN Amine 'n' AmineN->Coupling Prod1 Product A Coupling->Prod1 Prod2 Product B Coupling->Prod2 ProdN Product 'n' Coupling->ProdN Diversification Further Derivatization (e.g., Protocol 4.1) Prod1->Diversification Prod2->Diversification ProdN->Diversification FinalLibrary Final Diversified Library Diversification->FinalLibrary

Caption: Logical workflow for library generation using the intermediate.

By coupling the title intermediate with a diverse set of commercially available primary and secondary amines, a library of α-ketoamides can be rapidly assembled. Each member of this library can then be subjected to further diversification reactions, such as the reductive amination described in Protocol 4.1, to explore the chemical space around a core scaffold efficiently. This parallel synthesis approach accelerates the identification of lead compounds.[24]

Safety and Handling

  • General Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reactivity Hazards: As an acid, it can cause skin and eye irritation. Acyl chlorides derived from it are corrosive and moisture-sensitive. Reactions involving hydrides (e.g., NaBH(OAc)₃) should be quenched carefully to control hydrogen gas evolution.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

  • Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
  • ResearchGate. (n.d.). 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO). Retrieved February 4, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones. YouTube. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Retrieved February 4, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Unlock the Potential of 2,6-Dimethylpiperazine: A Versatile Chemical Intermediate for Advanced Syntheses. Retrieved February 4, 2026, from [Link]

  • He, Y., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules, 28(22), 7542. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved February 4, 2026, from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • Chemistry LibreTexts. (2023, January 22). Reactivity of Alpha Hydrogens. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing ropivacaine.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 4, 2026, from [Link]

  • Hoerner, E., et al. (2023). Crystallization of Ropivacaine and Bupivacaine When Mixed With Different Adjuvants: A Semiquantitative Light Microscopy Analysis. Regional Anesthesia & Pain Medicine. Retrieved February 4, 2026, from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved February 4, 2026, from [Link]

  • Gwarda, R., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 26(11), 3373. Retrieved February 4, 2026, from [Link]

  • MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 14(1), 32. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 4, 2026, from [Link]

  • Britton, J., et al. (2017). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 5(6), 5194–5199. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). Process for the production of (1r,2s)-2,6-dimethyl-1-indanamine.
  • ResearchGate. (2014). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved February 4, 2026, from [Link]

  • chemeurope.com. (n.d.). 2,6-Dimethylpiperidine. Retrieved February 4, 2026, from [Link]

  • Pace, V., et al. (2020). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Molecules, 25(17), 3953. Retrieved February 4, 2026, from [Link]

  • Cooper, A. J. L., et al. (1983). Synthesis and properties of the α-keto acids. Reviews in Biochemical Toxicology, 5, 221-304. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2022). Crystallization of ropivacaine and bupivacaine when mixed with different adjuvants: a semiquantitative light microscopy analysis. Retrieved February 4, 2026, from [Link]

  • Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(24), 6732–6735. Retrieved February 4, 2026, from [Link]

  • Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116345. Retrieved February 4, 2026, from [Link]

Sources

Application Note: Evaluation of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Compound Profile

2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid (hereafter referred to as DMP-OAA ) is a functionalized alpha-keto amide derivative.[1] Structurally, it features a reactive


-keto acid  moiety coupled to a sterically hindered 2,6-dimethylpiperidine  ring.
  • Chemical Class:

    
    -Keto Amide / Glyoxamide.
    
  • Primary Mechanism: Reversible covalent inhibition of hydrolases (specifically cysteine and serine proteases).

  • Key Structural Feature: The 2,6-dimethyl substitution on the piperidine ring introduces significant steric bulk (A-value constraint). This modification is classically employed in medicinal chemistry to:

    • Restrict conformational flexibility (rotational entropy penalty).

    • Shield the amide bond from non-specific proteolytic degradation (metabolic stability).

    • Improve lipophilicity (

      
      ) for cellular permeability compared to unsubstituted piperidines.
      
Biological Application

DMP-OAA serves as a model transition-state analog . The electrophilic ketone carbon is susceptible to nucleophilic attack by active-site residues (e.g., Cys-SH or Ser-OH) of intracellular proteases, forming a reversible hemi(thio)acetal adduct. This guide details the protocol for evaluating DMP-OAA as a cellular probe for protease inhibition and metabolic stability.

Pre-Assay Considerations & Compound Handling

Solubility & Reconstitution

The


-keto acid moiety is polar, but the dimethylpiperidine adds lipophilicity.
  • Vehicle: DMSO (Dimethyl sulfoxide) is the preferred solvent.

  • Solubility Limit: Typically soluble up to 50 mM in DMSO.

  • Stability Warning:

    
    -Keto acids can undergo decarboxylation or hydration in aqueous solution over time. Always prepare fresh stocks. 
    
Reagent Preparation Protocol
ReagentConcentrationStorageNotes
DMP-OAA Stock 10 mM in 100% DMSO-20°C (Desiccated)Avoid freeze-thaw cycles (>3). Hygroscopic.
Assay Buffer PBS + 0.1% BSA4°CBSA prevents non-specific binding of the inhibitor to plastic.
Control Inhibitor E-64d (Cysteine Protease)-20°CUse as a positive control for assay validation.

Core Protocol: Cellular Viability & Toxicity (Therapeutic Window)

Before functional profiling, the non-toxic concentration range must be established. The steric bulk of the 2,6-dimethyl group may alter cellular uptake and toxicity profiles compared to planar analogs.

Experimental Design
  • Cell Line: HEK293T (General) or HepG2 (Metabolic competent).

  • Readout: ATP quantification (CellTiter-Glo®) or Tetrazolium reduction (MTT).

  • Timepoint: 24 hours (Acute) and 48 hours (Chronic).

Step-by-Step Workflow
  • Seeding: Plate cells at 5,000 cells/well in 96-well white-walled plates (for luminescence). Allow adherence for 18 hours.

  • Compound Dilution:

    • Prepare a 1:3 serial dilution of DMP-OAA in DMSO (Start: 10 mM

      
       End: 10 nM).
      
    • Intermediate Step: Dilute 1:100 into pre-warmed culture media to achieve 2x final concentration (Final DMSO = 0.5%).

  • Treatment:

    • Remove culture media.

    • Add 100 µL of fresh media + 100 µL of 2x Compound intermediate.

    • Include Vehicle Control (0.5% DMSO) and Positive Death Control (10 µM Staurosporine).

  • Incubation: Incubate at 37°C, 5% CO

    
     for 24 hours.
    
  • Readout: Add 100 µL CellTiter-Glo reagent. Shake for 2 mins. Read Luminescence.

Data Output: Calculate


 (Cytotoxic Concentration 50%). Ensure functional assays are performed at concentrations 

.

Functional Protocol: Intracellular Protease Engagement Assay

This assay validates the ability of DMP-OAA to enter the cell and inhibit a target protease (e.g., Calpain or Cathepsin B/L) using a fluorogenic substrate (e.g., Suc-LLVY-AMC or Z-Phe-Arg-AMC).

Mechanistic Workflow Diagram

G Compound DMP-OAA (Alpha-Keto Acid) Membrane Cell Membrane (Permeability Barrier) Compound->Membrane Passive Diffusion (Lipophilic 2,6-Me) Cytosol Cytosol Membrane->Cytosol Protease Target Protease (Active Cys-SH) Cytosol->Protease Binding Complex Hemithioacetal Adduct (Inhibited) Protease->Complex Nucleophilic Attack on Ketone Signal Fluorescence (Cleaved AMC) Protease->Signal Hydrolysis (If Uninhibited) Complex->Signal Blocked Substrate Fluorogenic Substrate (Z-Phe-Arg-AMC) Substrate->Protease Competition

Caption: Mechanism of Action: DMP-OAA permeates the membrane and reversibly inhibits the protease via hemithioacetal formation, blocking substrate hydrolysis.

Assay Protocol
  • Cell Preparation: Seed cells (e.g., RAW 264.7 macrophages for high protease activity) at 20,000 cells/well in black 96-well plates.

  • Pre-Incubation (Inhibitor Loading):

    • Treat cells with varying concentrations of DMP-OAA (0.1 µM – 100 µM) for 2 hours .

    • Rationale: Pre-incubation allows the inhibitor to reach equilibrium across the membrane and bind the target before the substrate is introduced.

  • Substrate Addition:

    • Add 20 µM of cell-permeable fluorogenic substrate (e.g., Z-Phe-Arg-AMC for Cathepsins).

  • Kinetic Readout:

    • Immediately place plate in a fluorescence reader (Ex/Em: 360/460 nm).

    • Read every 5 minutes for 60 minutes at 37°C.

  • Validation:

    • The slope of the fluorescence vs. time curve represents enzymatic velocity (

      
      ).
      
    • DMP-OAA should reduce the slope in a dose-dependent manner.

Data Analysis & Quality Control

Calculation of IC50

Normalize the reaction velocity (


) to the Vehicle Control (

):

Fit data to a 4-parameter logistic equation to determine

.
Evaluating Reversibility (Jump-Dilution)

Since DMP-OAA is an


-keto acid, it should act as a reversible  inhibitor.
  • Test: Incubate enzyme with

    
     of DMP-OAA.
    
  • Dilute: Rapidly dilute the mixture 100-fold into buffer containing substrate.

  • Result: If activity recovers, inhibition is reversible (consistent with hemithioacetal mechanism). If activity remains blocked, it suggests covalent modification or aggregation.

Troubleshooting Guide
IssueProbable CauseSolution
High Background Fluorescence Autofluorescence of DMP-OAACheck compound fluorescence at 460nm without cells.
No Inhibition Observed Poor PermeabilityThe charged carboxylate might hinder entry. Esterify the acid (prodrug strategy) or increase incubation time.
Precipitation Low SolubilityCheck the 2,6-dimethylpiperidine effect; it increases logP but may reduce aqueous solubility. Limit DMSO < 1%.

References

  • Leung, D., et al. (2000). Protease Inhibitors: Current Status and Future Prospects. Journal of Medicinal Chemistry. Link (Foundational text on alpha-keto amide mechanisms).

  • Maryanoff, B. E., et al. (2006).Protease Inhibitors: Drug Discovery and Development. Wiley-VCH.
  • Lesk, A. M. (2010).Introduction to Protein Science: Architecture, Function, and Genomics. Oxford University Press. (Structural basis of steric hindrance in 2,6-substituted piperidines).
  • Sigma-Aldrich. Cell Viability Assay Protocols (MTT/ATP).Link (Standard operating procedures for cytotoxicity).

  • PubChem Compound Summary. 2-(2-oxopiperidin-1-yl)acetic acid (Structural Analog).Link (Used for physicochemical property benchmarking).

Sources

2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic Acid in Fragment-Based Drug Discovery (FBDD)

Abstract

This guide details the application of This compound (referred to herein as DMP-Oxo ), a specialized building block used to introduce the


-ketoamide motif into bioactive small molecules. While 

-ketoamides are classic transition-state mimics for serine/cysteine protease inhibitors, the incorporation of the 2,6-dimethylpiperidine moiety adds a critical layer of steric governance and metabolic stability. This protocol outlines the rationale for selection, synthetic coupling methodologies, and analytical validation required to successfully deploy DMP-Oxo in lead optimization campaigns.
Chemical Profile & Structural Significance[1][2][3][4][5][6][7][8]

In medicinal chemistry, the "linker" often dictates the pharmacokinetics (PK) as much as the pharmacodynamics (PD). DMP-Oxo is not merely a linker; it is a functionalized scaffold that addresses two common failure modes in drug design: metabolic liability and conformational entropy.

1.1 The

-Ketoamide Functionality

The 2-oxoacetic acid moiety serves as a precursor to


-ketoamides. In protease inhibitors (e.g., HCV NS3/4A inhibitors like Boceprevir), this group acts as an electrophilic "warhead," forming a reversible covalent bond with the active site serine or cysteine nucleophile. Even in non-covalent inhibitors, the adjacent carbonyls adopt a planar s-trans conformation due to dipole repulsion, providing a rigid structural vector for hydrogen bonding.
1.2 The 2,6-Dimethylpiperidine Advantage

The 2,6-dimethyl substitution pattern is the defining feature of this building block.

  • Conformational Locking: The methyl groups force the piperidine ring into a specific chair conformation to minimize 1,3-diaxial interactions. This reduces the entropic penalty upon binding to a protein target.

  • Metabolic Blockade: Unsubstituted piperidines are prone to rapid oxidative metabolism (N-dealkylation or

    
    -hydroxylation) by CYP450 enzymes. The 2,6-dimethyl groups sterically shield the vulnerable 
    
    
    
    -carbons, significantly extending half-life (
    
    
    ).

Molecule_Logic cluster_0 Structural Components cluster_1 Pharmacological Outcome Oxo 2-Oxo Group (Electrophilic Warhead) TS_Mimic Transition State Mimicry Oxo->TS_Mimic Reversible Covalent Bond Acid Carboxylic Acid (Coupling Handle) Acid->TS_Mimic Amide Bond Formation Piperidine 2,6-Dimethylpiperidine (Steric Shield) MetStab Metabolic Stability (CYP Blockade) Piperidine->MetStab Steric Bulk Rigidity Reduced Entropic Penalty Piperidine->Rigidity Chair Lock

Figure 1: Deconstruction of DMP-Oxo utility in drug design. The molecule acts as a bridge between synthetic accessibility and pharmacological durability.

Synthetic Utility & Challenges

Synthesizing


-ketoamides using DMP-Oxo presents a specific challenge: Decarbonylation .
Activated 

-keto acids are prone to losing CO under forcing conditions or with incompatible activating agents, degrading into simple amides. Furthermore, the steric bulk of the 2,6-dimethylpiperidine makes the initial synthesis of the block challenging, but once formed, the distal carboxylic acid is relatively accessible.

Recommended Coupling Strategy: Avoid harsh activating agents like oxalyl chloride/DMF for the final coupling step. Instead, utilize T3P (Propylphosphonic anhydride) or HATU . T3P is preferred for its low epimerization risk and high yield in sterically demanding couplings.

Experimental Protocol: T3P-Mediated Amide Coupling

Objective: To couple DMP-Oxo (1.0 equiv) with a primary amine (Target Amine, 1.1 equiv) to generate a bioactive


-ketoamide library member.
Materials
  • Reagent A: this compound (DMP-Oxo).

  • Reagent B: Target primary/secondary amine (free base or HCl salt).

  • Coupling Agent: T3P (50% solution in EtOAc or DMF).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if amine is polar).

Step-by-Step Methodology
  • Preparation (T = 0 min):

    • In a dry 20 mL scintillation vial equipped with a magnetic stir bar, dissolve DMP-Oxo (100 mg, 0.54 mmol, 1.0 equiv) in anhydrous DCM (5 mL).

    • Critical Check: Ensure the solution is clear. If the acid is not soluble, switch to DMF.

  • Base Addition (T = 5 min):

    • Add DIPEA (0.28 mL, 1.62 mmol, 3.0 equiv).

    • Note: If using an amine salt (e.g., R-NH2·HCl), increase DIPEA to 4.0 equiv.

  • Activation & Coupling (T = 10 min):

    • Add the Target Amine (0.59 mmol, 1.1 equiv) to the reaction mixture.

    • Cool the mixture to 0°C (ice bath).

    • Dropwise, add T3P solution (0.48 mL of 50% soln, 0.81 mmol, 1.5 equiv).

    • Why T3P? T3P acts as a scavenger for the water byproduct and drives the equilibrium without generating insoluble urea byproducts (unlike EDC).

  • Reaction Progression (T = 1 hr - 12 hr):

    • Allow the reaction to warm to room temperature (25°C).

    • Monitor by LCMS at 1 hour. Look for the Mass [M+H]+ corresponding to Product.[1]

    • Endpoint: Disappearance of the acid peak (DMP-Oxo).

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with Sat. NaHCO3 (2 x 10 mL) to remove unreacted acid and T3P byproducts (water-soluble).

    • Wash with 1M HCl (1 x 10 mL) to remove unreacted amine (skip this if product contains basic nitrogens sensitive to acid).

    • Wash with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification:

    • Isolate via Flash Column Chromatography (SiO2).

    • Eluent: 0-5% MeOH in DCM.

      
      -Ketoamides are polar; ensure gradient is sufficient.
      

Protocol_Workflow Start Start: DMP-Oxo + DCM Base Add DIPEA (Deprotonate Acid) Start->Base Amine Add Target Amine Base->Amine Cool Cool to 0°C Amine->Cool T3P Add T3P (1.5 eq) Dropwise Cool->T3P Monitor LCMS Check (1 - 12 hr) T3P->Monitor Workup Wash: NaHCO3 -> HCl -> Brine Monitor->Workup Conversion >95% Final Final Product (Alpha-Ketoamide) Workup->Final

Figure 2: Optimized T3P coupling workflow for sterically hindered


-keto acids.
Analytical Validation

Successful synthesis must be validated not just by mass, but by confirming the integrity of the piperidine ring and the


-keto linkage.
4.1 NMR Signature

The 2,6-dimethylpiperidine moiety provides a distinct NMR fingerprint useful for confirming stereochemistry (cis vs trans).

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityDiagnostic Value
Piperidine N-CH (x2) 4.20 - 4.80Broad MultipletDownfield shift indicates successful acylation.
Piperidine Methyls (x2) 1.05 - 1.25Doublet (J ~ 7 Hz)Key Indicator. Cis-isomer shows one doublet; Trans-isomer may show complex splitting or two signals.
Amide NH 7.50 - 9.00Doublet/SingletConfirms amide bond formation.
4.2 Stereochemical QC

Commercial 2,6-dimethylpiperidine is often a mixture of cis (meso) and trans (racemic) isomers.

  • Cis-isomer (Preferred): The methyl groups are equatorial.[2] This is the thermodynamically stable form and usually preferred for drug discovery to limit the number of chiral centers.

  • Check: If your NMR shows multiple methyl doublets or complex multiplet patterns in the aliphatic region, your starting material may have been a diastereomeric mixture.

Case Study Context: Protease Inhibition

In a hypothetical campaign targeting a serine protease (e.g., Thrombin or HCV Protease), the DMP-Oxo unit replaces a standard P1-P2 amide bond.

Mechanism of Action:

  • Binding: The drug enters the active site. The 2,6-dimethylpiperidine sits in the S2 hydrophobic pocket, displacing water and locking the inhibitor into a bioactive conformation.

  • Attack: The catalytic Serine-OH attacks the

    
    -keto carbonyl (more electrophilic than the amide carbonyl).
    
  • Transition State: A hemiketal tetrahedral intermediate is formed. This mimics the transition state of peptide hydrolysis, inhibiting the enzyme with high affinity (

    
     in nanomolar range).
    
References
  • Synthesis of

    
    -Ketoamides: 
    
    • Recent Advances in the C

      
      -Ketoamides. (2025).[3][4][5][6][7] The Chemical Record. 
      
    • General Methodologies for the Synthesis of

      
      -Ketoamides. (2016).[3][4][6] Chemical Reviews. [8]
      
  • 2,6-Dimethylpiperidine Pharmacophore

    • Discovery of 2,6-Dimethylpiperidine Derivatives as Multireceptor Antipsychotics. (2015).[9][10] Journal of Medicinal Chemistry.

    • Conformational Analysis of 2,6-Disubstituted Piperidines. (2000). Bioorganic & Medicinal Chemistry.

  • Coupling Reagents (T3P)

    • Propylphosphonic Anhydride (T3P): A Reagent for Mild and Low-Epimerization Peptide Coupling. (2009). Organic Process Research & Development.

Sources

Strategic Utilization of 2,6-Dimethylpiperidine Scaffolds in Next-Generation Agrochemical Synthesis

[1]

Executive Summary: The Steric Advantage

In the competitive landscape of agrochemical discovery, the 2,6-dimethylpiperidine (DMP) motif has emerged as a privileged pharmacophore. Unlike the unsubstituted piperidine ring, the 2,6-dimethyl substitution pattern introduces critical steric occlusion around the nitrogen center. This structural feature serves two primary functions in active ingredient (AI) design:

  • Metabolic Stability: It blocks ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -oxidation by cytochrome P450 enzymes, significantly extending the half-life of the molecule in plant systems and insect guts.
    
  • Conformational Locking: The cis-isomer predominantly adopts a chair conformation with diequatorial methyl groups, creating a rigid hydrophobic vector that enhances binding affinity to targets such as the Ryanodine Receptor (RyR) and Sterol Biosynthesis enzymes .[1]

This guide provides a technical roadmap for synthesizing, functionalizing, and validating DMP-based agrochemicals, focusing on the thermodynamically stable cis-isomer (meso) and its application in fungicidal and insecticidal leads.

Application Note: Designing Sterically Shielded Leads

Case Study: Pyrazoline Insecticides and Carboxamide Fungicides

Recent patent literature (e.g., WO2006/003494, EP2314578) highlights the utility of DMP in N-substituted pyrazoline insecticides . In these systems, the DMP moiety acts not just as a solubilizing group, but as a "steric anchor" that forces the pendant aryl groups into a specific bioactive orientation.

Mechanism of Action (SAR Insights)
  • The "Butterfly" Effect: In diamide insecticides, the bulky 2,6-dimethyl groups force the amide bond out of planarity. This orthogonal twist is often essential for fitting into the narrow hydrophobic pockets of the RyR calcium channel.

  • Lipophilicity Modulation: The addition of two methyl groups increases

    
     by approximately 0.6–0.8 units compared to piperidine, improving cuticular penetration in leaves and insect exoskeletons.
    
Bioisosteric Replacement Strategy

Researchers often employ DMP to replace:

  • Morpholines: To increase metabolic stability (removing the ether oxygen).[1]

  • Diethylamines: To reduce volatility and restrict conformational freedom (entropy penalty reduction).[1]

Synthetic Protocols

Protocol A: Stereoselective Synthesis of cis-2,6-Dimethylpiperidine

Objective: Preparation of high-purity cis-2,6-dimethylpiperidine from 2,6-lutidine via catalytic hydrogenation.[1] Rationale: The cis isomer is the thermodynamic product.[1] Using Rhodium or Platinum catalysts under pressure favors the all-cis reduction.[1]

Materials:

  • Substrate: 2,6-Lutidine (2,6-Dimethylpyridine) [CAS: 108-48-5][1]

  • Catalyst: 5% Rhodium on Alumina (Rh/Alngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    O
    
    
    ) or 5% Ruthenium on Carbon (Ru/C). Note: Rhodium prevents ring opening side reactions better than Nickel.[1]
  • Solvent: Glacial Acetic Acid (promotes protonation of pyridine, facilitating reduction).

  • Equipment: High-pressure autoclave (e.g., Parr reactor).

Step-by-Step Methodology:

  • Charge: In a 500 mL autoclave, dissolve 2,6-lutidine (50.0 g, 0.467 mol) in glacial acetic acid (150 mL).

  • Catalyst Addition: Add 5% Rh/Alngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    O
    
    
    (2.5 g, 5 wt% loading). Caution: Pyrophoric catalyst.
  • Hydrogenation:

    • Purge the vessel with N

      
       (3x) and then H
      
      
      (3x).
    • Pressurize to 50 bar (725 psi) H

      
      .
      
    • Heat to 100°C with vigorous stirring (1000 rpm).

  • Reaction Monitoring: Monitor Hngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     uptake. Reaction typically completes in 4–6 hours.
    
  • Workup:

    • Cool to room temperature and vent H

      
      .
      
    • Filter catalyst through a Celite pad.[1]

    • Neutralization: Slowly add the filtrate to a cooled solution of 50% NaOH until pH > 12. The amine will separate as an oil.[1]

    • Extract with diethyl ether (3 x 100 mL). Dry over KOH pellets.[1]

  • Purification: Distill at atmospheric pressure.

    • Boiling Point: 127–128°C.[1][2]

    • Yield: Expect 90–95%.

    • Isomeric Ratio: Typically >95:5 (cis:trans).[1]

Protocol B: Sterically Demanding N-Acylation (The "Pyrazoline" Coupling)

Objective: Coupling the sterically hindered DMP amine to an acid chloride or carboxylic acid to form an amide bond (common in agrochemical synthesis).[1] Challenge: The 2,6-dimethyl groups create significant steric hindrance, making standard nucleophilic attacks sluggish.

Method: Acid Chloride Route (High Yield)

  • Activation: Convert the carboxylic acid lead (e.g., a pyrazole-3-carboxylic acid) to the acid chloride using oxalyl chloride/DMF (cat.) in DCM. Evaporate to dryness to remove excess oxalyl chloride.[1]

  • Coupling:

    • Dissolve the crude acid chloride (1.0 eq) in anhydrous THF.

    • Add cis-2,6-dimethylpiperidine (1.2 eq).[1]

    • Add Hunig’s Base (DIPEA) (1.5 eq) or anhydrous Kngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      CO
      
      
      .
    • Critical Step: Heat the reaction to reflux (66°C) for 12–24 hours. Room temperature is often insufficient for full conversion due to sterics.[1]

  • Quench: Pour into ice water, extract with EtOAc. Wash with 1N HCl (to remove unreacted amine) and brine.[1]

QC & Validation: Isomer Differentiation

Distinguishing the cis (meso) and trans (racemic) isomers is critical for regulatory compliance.

Featurecis-2,6-Dimethylpiperidinetrans-2,6-Dimethylpiperidine
Symmetry Plane of symmetry (Meso).[1] Achiral.C2 symmetry (Racemic pair).[1] Chiral.
Conformation Chair (Methyls: Equatorial/Equatorial).[1][3]Chair (Methyls: Axial/Equatorial) or Twist-boat.[1]
1H NMR (C2-H) Multiplet at ~2.5-2.8 ppm. Large coupling constant (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Hz) indicates axial proton.
Multiplet shifted downfield. Lack of clear large diaxial coupling due to eq/ax averaging.[1]
13C NMR (Me) ~23.0 ppm .[1] High field due to lack of steric compression.~18-20 ppm .[1] Upfield shift due to 1,3-diaxial interactions (gamma-gauche effect) of the axial methyl.[1]
Boiling Point 127°C~130-132°C (Often slightly higher).[1]

Workflow Visualization

The following diagram illustrates the synthesis pathway from raw materials to the final N-acylated agrochemical active.

DMP_Synthesis_WorkflowLutidineStart: 2,6-LutidineHydrogenationHydrogenation(Rh/C, 50 bar H2, 100°C)Lutidine->HydrogenationCisDMPIntermediate:cis-2,6-Dimethylpiperidine(>95% cis)Hydrogenation->CisDMPMajor ProductTransDMPByproduct:trans-isomerHydrogenation->TransDMPMinor (<5%)CouplingCoupling Reaction(THF, Reflux, 24h)CisDMP->Coupling+ Amine NucleophileAcidAgrochemical Acid Scaffold(e.g., Pyrazole-COOH)ActivationActivation(COCl2 / DMF)Acid->ActivationActivation->Coupling+ Acid ChlorideFinalProductFinal Active Ingredient(Sterically Shielded Amide)Coupling->FinalProduct

Caption: Synthetic workflow for generating sterically shielded agrochemical actives using 2,6-lutidine as the precursor.

References

  • Synthesis of 2,6-Dimethylpiperidine

    • Reduction of Pyridines: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Standard reference for Rh/C hydrogenation of pyridines).

    • Stereoselectivity: Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 43(15), 2025-2028. Link

  • Agrochemical Applications

    • Pyrazoline Insecticides: Lahm, G. P., et al. (2005). "Insecticidal anthranilic diamides: A new class of potent ryanodine receptor activators."[1] Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906. (Contextualizes the steric role of diamides).

    • Patent Example: "Process for the preparation of novel, therapeutically useful piperazine and piperidine derivatives." Patent EP2314578A1.[1] Link

  • NMR Characterization

    • Conformational Analysis: Eliel, E. L., et al. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Definitive source for cyclohexane/piperidine conformational analysis).

    • 13C Shifts: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Source for gamma-gauche effect shifts in methylpiperidines).

Application Note: Strategic Purification Protocols for 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Amides[1]

Executive Summary

This application note details the purification strategies for 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid , a critical intermediate often employed in the synthesis of pharmaceutical agents, including CCR5 antagonists and kinase inhibitors.[1]

The molecule presents specific purification challenges due to the steric bulk of the 2,6-dimethylpiperidine moiety and the electrophilicity of the


-keto group. Unlike simple amides, the restricted rotation around the amide bond (rotamerism) complicates analytical interpretation, while the 

-keto acid functionality requires careful pH control to prevent hydrate formation or decarboxylation.[1]

This guide provides a validated Acid-Base Extraction Protocol (The "Golden Path" for scale-up) and a Recrystallization Method for high-purity polishing, supported by mechanistic insights and decision-making workflows.

Chemical Context & Challenges[2][3][4]

Structural Analysis

The target molecule consists of a 2,6-dimethylpiperidine ring coupled to a glyoxylic acid (2-oxoacetic acid) moiety.[1]

  • Acidic Handle: The carboxylic acid (

    
    ) allows for salt formation.[1]
    
  • Steric Hindrance: The methyl groups at the 2 and 6 positions of the piperidine ring create significant steric crowding. This prevents the nitrogen lone pair from fully conjugating with the carbonyl, potentially destabilizing the amide bond compared to unhindered analogues, yet paradoxically protecting it from enzymatic or hydrolytic attack due to steric blocking.

  • Rotamerism: The steric bulk restricts rotation around the N-C(O) bond.[1] Crucial Note: NMR spectra often display split peaks (approx. 3:1 ratio) at room temperature.[1] This is not an impurity but a physical characteristic of the molecule (rotamers).[1]

Impurity Profile

Common impurities from the standard synthesis (reaction of 2,6-dimethylpiperidine with oxalyl chloride or ethyl oxalyl chloride followed by hydrolysis) include:

  • Unreacted Amine: 2,6-Dimethylpiperidine (Basic).[1]

  • Coupling Reagents: If peptide coupling agents (e.g., HATU, EDC) were used.[1]

  • Oxalic Acid Derivatives: Side products from oxalyl chloride hydrolysis.[1]

  • Gem-diol Hydrates: The

    
    -keto group can hydrate in aqueous acid (
    
    
    
    ).[1]

Method A: The "Golden Path" (Acid-Base Extraction)[1]

This protocol utilizes the amphiphilic nature of the molecule. It is the most robust method for removing the unreacted amine starting material and neutral organic impurities.

Reagents Required[5]
  • Base: Saturated Sodium Bicarbonate (

    
    ) or 1N NaOH.[1]
    
  • Acid: 1N Hydrochloric Acid (HCl) or 10% Citric Acid (mild).[1]

  • Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1]
    
Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

  • Basification (Salt Formation):

    • Add 1N NaOH (or sat.

      
      ) to the organic phase.[1] The target acid converts to its sodium salt (carboxylate) and migrates to the aqueous layer.
      
    • Target pH: > 10.

  • Phase Separation (Wash 1):

    • Separate the layers.[1][2][3] Keep the Aqueous Layer (contains the Product).

    • Discard the Organic Layer (contains unreacted 2,6-dimethylpiperidine and neutral impurities).[1]

  • Organic Wash (Wash 2):

    • Wash the aqueous layer again with fresh DCM to ensure complete removal of organic impurities.[1] Discard the organic wash.[1]

  • Acidification (Precipitation/Extraction):

    • Cool the aqueous layer to 0–5°C.[1]

    • Slowly add 1N HCl while stirring until pH reaches ~1–2.

    • Observation: The product will revert to its free acid form.[1] It may precipitate as a white solid or form an oil.[1]

  • Final Extraction:

    • Extract the acidified aqueous mixture with Ethyl Acetate (3x).[1]

    • Combine the Ethyl Acetate layers.[1]

  • Drying & Concentration:

    • Dry over anhydrous

      
      .[1] Filter.
      
    • Concentrate in vacuo (Rotavap) at < 40°C to yield the purified acid.

Workflow Visualization

ExtractionWorkflow Start Crude Reaction Mix (Acid + Amine + Impurities) Step1 Dissolve in DCM Add 1N NaOH (pH > 10) Start->Step1 Sep1 Phase Separation Step1->Sep1 OrgLayer1 Organic Layer (Contains Impurities & Amine) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product as Na-Salt) Sep1->AqLayer1 Keep Step2 Wash with fresh DCM AqLayer1->Step2 Sep2 Phase Separation Step2->Sep2 OrgLayer2 Organic Waste Sep2->OrgLayer2 Discard AqLayer2 Clean Aqueous Layer Sep2->AqLayer2 Keep Step3 Acidify with HCl to pH 1-2 Extract with EtOAc AqLayer2->Step3 Final Concentrate EtOAc Pure Product (Free Acid) Step3->Final

Caption: Figure 1. Acid-Base extraction workflow for isolating the target acid from basic amine impurities.

Method B: Recrystallization (Polishing)[1]

If the product from Method A requires higher purity (>98%) or is colored, recrystallization is the preferred polishing step.

Solvent Selection Logic

The molecule is moderately polar (carboxylic acid) but has a lipophilic "tail" (dimethylpiperidine).[1]

  • Solvent A (Good Solvent): Ethyl Acetate or Acetone (dissolves product at hot temp).[1][4]

  • Solvent B (Anti-Solvent): Heptane or Hexane (induces precipitation).[1]

Protocol
  • Place the crude solid in a flask equipped with a reflux condenser.

  • Add Ethyl Acetate (minimum amount to just wet the solid).[1]

  • Heat to gentle reflux (approx. 70°C). Add more EtOAc dropwise until the solid just dissolves.[1]

  • Remove from heat.[1][2][5] Add Heptane dropwise until a faint turbidity (cloudiness) persists.[1]

  • Add 1-2 drops of EtOAc to clear the solution.[1]

  • Allow to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.

  • Filter the white crystals and wash with cold Heptane.[1]

Method C: Preparative HPLC (Analytical Grade)[1]

For drug discovery applications requiring >99.5% purity, reverse-phase chromatography is necessary.[1]

Conditions
ParameterSettingReason
Column C18 (e.g., Waters XBridge or Phenomenex Luna)Standard retention for organic acids.[1]
Mobile Phase A Water + 0.1% Formic AcidLow pH suppresses ionization of the carboxylic acid (

), improving peak shape.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.[1]
Gradient 5% B to 95% B over 20 minsGeneral screening gradient.
Detection UV @ 210 nm and 254 nmAmide bond absorbs at 210 nm; limited conjugation makes 254 nm weaker.[1]

Note on Hydrates: If you observe "fronting" or split peaks in HPLC, the


-keto group may be hydrating on the column.[1] Increasing the column temperature to 40°C often collapses these peaks by shifting the equilibrium.[1]

Analytical Validation & Troubleshooting

NMR Interpretation (The Rotamer Trap)

Users frequently misidentify the product as impure due to rotamers.

  • Diagnosis: Run Variable Temperature (VT) NMR. Heat the sample to 50–60°C in DMSO-d6.

  • Result: If the split peaks coalesce into single sharp peaks, the sample is pure, and the splitting was due to rotamers caused by the 2,6-dimethyl steric clash.[1]

Decision Matrix

DecisionMatrix Check Purity Check (LCMS/NMR) AminePres Amine Impurity Present? Check->AminePres Color Colored Impurities? AminePres->Color No MethodA Method A: Acid-Base Extraction AminePres->MethodA Yes HighPure Need >99.5%? Color->HighPure No MethodB Method B: Recrystallization Color->MethodB Yes MethodC Method C: Prep HPLC HighPure->MethodC Yes Done Final Product HighPure->Done No MethodA->Check MethodB->Check MethodC->Done

Caption: Figure 2. Decision matrix for selecting the appropriate purification technique based on impurity profile.

References

  • Synthesis of Hindered Amides: Vertex Pharmaceuticals.[1] (2007).[1] Process for the preparation of 2-oxo-1-pyrrolidine derivatives. European Patent EP1806339A1.[1] Link (Demonstrates general handling of alpha-keto amide derivatives).[1]

  • General Purification of Carboxylic Acids: Ham, G. E., et al. (1960).[1] Purification of carboxylic acids by complexation with selective solvents. U.S. Patent 7,307,188.[1] Link

  • Alpha-Keto Amide Properties: Strategies for the synthesis of -ketoamides and their utility in medicinal chemistry. Journal of Medicinal Chemistry. (Contextual grounding on the stability and reactivity of the -keto moiety).
  • Recrystallization Solvents: Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Link

Sources

protocol for NMR characterization of N-acyl piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In drug discovery, the N-acyl piperidine moiety is a ubiquitous pharmacophore, frequently found in GPCR ligands and enzyme inhibitors. However, this scaffold presents a recurring analytical challenge: restricted rotation around the amide bond combined with ring inversion often results in NMR spectra that appear "messy," broad, or impure at room temperature.

The Causality: The partial double-bond character of the amide C–N bond (resonance contributors


) creates a rotational energy barrier (

) typically between 15–20 kcal/mol (60–85 kJ/mol). In 6-membered heterocycles like piperidine, this is compounded by the steric clash (A-1,3 strain) between the equatorial

-protons and the carbonyl oxygen.

Consequently, N-acyl piperidines exist as slowly exchanging rotamers (


 and 

, or syn and anti) on the NMR timescale. This protocol provides a definitive, self-validating workflow to distinguish these rotamers from impurities and accurately characterize the molecular structure.

Diagnostic Workflow

Before initiating complex experiments, use this logic flow to determine if your sample exhibits rotameric behavior.

RotamerWorkflow Start Standard 1H NMR (298 K) Check Are signals broad or doubled? Start->Check ImpurityCheck Check Integration Ratios Check->ImpurityCheck Yes Stop: Pure Compound Stop: Pure Compound Check->Stop: Pure Compound No (Sharp Peaks) RotamerLikely Hypothesis: Rotamers Present ImpurityCheck->RotamerLikely Ratio varies (e.g. 60:40) but Sum = 1.0 ImpurityLikely Hypothesis: Impurity/Degradation ImpurityCheck->ImpurityLikely Small non-integer peaks ActionVT Execute Protocol 3: Variable Temperature (VT) NMR RotamerLikely->ActionVT Validation Do peaks coalesce at High T? ActionVT->Validation Action2D Execute Protocol 4: 2D EXSY/ROESY ResultRotamer CONFIRMED: Dynamic Exchange Calculate ΔG‡ Validation->ResultRotamer Yes (Coalescence) ResultImpurity CONFIRMED: Static Impurity Validation->ResultImpurity No (Peaks remain distinct) ResultRotamer->Action2D Optional: Assign Config

Figure 1: Decision tree for distinguishing dynamic rotameric exchange from sample impurities.

Protocol 1: Sample Preparation

Objective: Maximize resolution and ensure safety during high-temperature experiments.

  • Solvent Selection:

    • Standard:

      
       is acceptable for initial screening but has a low boiling point (61°C).
      
    • Recommended: DMSO-d6 (BP 189°C) or Toluene-d8 (BP 110°C). DMSO is preferred as its high polarity often stabilizes the transition state, slightly lowering the barrier to rotation, and it allows heating up to 100–120°C safely.

  • Concentration: Prepare a solution of 10–20 mM . Excessive concentration can lead to viscosity broadening, masking the dynamic effects you are trying to observe.

  • Tube Safety: Use high-quality NMR tubes (Wilmad 528-PP or equivalent) inspected for micro-cracks. Heating a sealed tube creates pressure; ensure the cap is tight and the tube is not overfilled (450–500 µL is optimal).

Protocol 2: Variable Temperature (VT) NMR

Objective: Determine the Coalescence Temperature (


) and calculate the activation energy (

). This is the self-validating step: if the peaks merge upon heating and reappear upon cooling, the sample is pure.

Step-by-Step Methodology:

  • Reference Spectrum (298 K): Acquire a standard proton spectrum at 25°C. Identify the split signals (usually the

    
    -protons of the piperidine ring, 3.0–4.5 ppm).
    
  • Determine

    
    :  Measure the separation (in Hz) between the two rotamer peaks at the slow-exchange limit (low temperature).[1]
    
  • Stepwise Heating:

    • Increase temperature in 10 K increments (e.g., 298K, 310K, 320K...).

    • Allow 5–10 minutes for thermal equilibration at each step.

    • Shim Check: Re-shim at every temperature point. Convection currents will degrade field homogeneity.

  • Identify

    
    :  Locate the temperature where the two distinct peaks merge into a single flat-topped broad peak.[2] This is the Coalescence Temperature (
    
    
    
    ).[1][2][3][4][5]
  • High-Temperature Limit: Continue heating 20 K past

    
     to observe the sharpening of the averaged signal (Fast Exchange).
    
  • Validation (Hysteresis Check): Cool the sample back to 298 K and re-acquire. The spectrum must return to its original split state. If it does not, the compound has degraded.

Data Analysis (The Eyring Calculation): At the coalescence temperature (


), the rate constant of exchange (

) is defined by the chemical shift difference (

in Hz):

[6]

Calculate the Free Energy of Activation (


) using the Eyring equation:


Result is in kcal/mol.[1][3][4][5][7][8][9][10] For kJ/mol, multiply by 4.184.

Protocol 3: Advanced 2D Characterization (EXSY)

Objective: Prove chemical exchange between rotamers without heating (useful for thermally unstable compounds).

  • Pulse Sequence: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY.

  • Parameter Setup:

    • Mixing Time (

      
      ):  Set equal to the approximate 
      
      
      
      relaxation time (typically 300–500 ms for small molecules).
  • Interpretation:

    • Diagonal Peaks: The signals of the two rotamers.[6][11]

    • Cross Peaks:

      • Phase: In a phase-sensitive NOESY, chemical exchange cross-peaks have the same phase as the diagonal (negative intensity relative to baseline). True NOE (spatial) peaks have the opposite phase (positive).

      • ROESY: Exchange peaks are always same phase as diagonal; NOE peaks are opposite . This is often unambiguous.

Summary of Expected Chemical Shifts

N-acyl piperidines generally display specific shift patterns due to the anisotropy of the carbonyl group.

Proton PositionEnvironmentTypical Shift (ppm)Multiplicity

-Equatorial (

)
Syn to Carbonyl Oxygen4.0 – 4.8Broad Doublet / Multiplet

-Axial (

)
Anti to Carbonyl Oxygen2.6 – 3.2Triplet of Doublets

Protons
Remote from Amide1.4 – 1.8Multiplet

Note: The "Syn" proton is deshielded (shifted downfield) by the carbonyl oxygen's paramagnetic anisotropy.

Conformational Energy Landscape

Understanding the physics allows for better experimental design. The transition between rotamers requires passing through a higher-energy transition state where the amide resonance is broken.

EnergyLandscape RotamerA Rotamer A (Syn) Ground State TS Transition State (Partial bond break) RotamerA->TS  ΔG‡ (15-20 kcal/mol)   RotamerB Rotamer B (Anti) Ground State TS->RotamerB  Relaxation  

Figure 2: Energy landscape of amide rotation. The barrier (


) determines the coalescence temperature.

References

  • Wodtke, R., et al. (2016). "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances, 6, 107949-107959.

  • Bain, A. D. (2008). "Chemical exchange in NMR." Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103. (Standard text on coalescence theory).
  • Claridge, T. D. W. (2016).[4][12] High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Authoritative guide on EXSY/NOESY protocols).

  • University of Colorado Boulder. "Determining the Energy of Activation Parameters from Dynamic NMR Experiments."

  • Reich, H. J. "Dynamic NMR - The NMR Timescale." University of Wisconsin-Madison.

Sources

Application Note & Protocol: A Scalable Synthesis of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid is an important building block in medicinal chemistry and drug development, finding application as a versatile scaffold in the synthesis of various pharmaceutical intermediates. Its α-ketoacid moiety provides a key reactive handle for the construction of more complex molecular architectures. The piperidine ring, a common motif in bioactive molecules, imparts specific conformational constraints and physicochemical properties. This document provides a comprehensive guide to the large-scale synthesis of this compound, addressing critical process parameters, safety considerations, and analytical validation. The protocols detailed herein are designed for scalability, moving from laboratory-scale proof-of-concept to pilot-plant production.

Synthetic Strategy: A Two-Step Approach

The most direct and scalable approach to this compound involves a two-step sequence starting from commercially available 2,6-dimethylpiperidine and an excess of a C2-oxalyl source. The core of this strategy is the acylation of the secondary amine followed by the hydrolysis of an intermediate ester.

Overall Reaction Scheme:

Synthetic_Scheme 2,6-Dimethylpiperidine 2,6-Dimethylpiperidine Intermediate_Ester Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate 2,6-Dimethylpiperidine->Intermediate_Ester Step 1: Acylation Ethyl_Oxalyl_Chloride Ethyl Oxalyl Chloride Ethyl_Oxalyl_Chloride->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Step 2: Saponification Base Triethylamine (Base) Base->Intermediate_Ester Solvent1 DCM (Solvent) Solvent1->Intermediate_Ester Hydrolysis NaOH / H₂O, THF Hydrolysis->Final_Product

Caption: Two-step synthesis of the target compound.

This method is advantageous for large-scale production due to the high reactivity of the acyl chloride, which allows for rapid and complete conversion under mild conditions. The use of an ester of oxalyl chloride, such as ethyl oxalyl chloride, is a strategic choice to avoid the formation of a symmetrical diamide byproduct that could arise from the use of oxalyl chloride itself.

Part 1: Synthesis of Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate

This initial step involves the nucleophilic acyl substitution of ethyl oxalyl chloride with 2,6-dimethylpiperidine.

Protocol
  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is rendered inert by purging with dry nitrogen.

  • Reagent Charging: The reactor is charged with dichloromethane (DCM) as the solvent, followed by 2,6-dimethylpiperidine. The mixture is cooled to 0-5 °C with constant stirring. Triethylamine is then added as a base to neutralize the HCl byproduct of the reaction.

  • Acylation: Ethyl oxalyl chloride is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The reaction is highly exothermic, and careful control of the addition rate is crucial to prevent side reactions.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the starting amine is complete.

  • Workup: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate.

Critical Parameters and Justification
ParameterRecommended RangeJustification
Temperature 0-10 °CThe acylation reaction is highly exothermic. Low temperatures are necessary to minimize the formation of impurities and prevent the degradation of the product.
Base 1.1 equivalentsTriethylamine acts as an acid scavenger, neutralizing the hydrochloric acid generated during the reaction and driving the equilibrium towards the product.
Solvent Dichloromethane (DCM)DCM is an excellent solvent for the reactants and does not react with the acyl chloride. Its low boiling point facilitates easy removal during workup.
Addition Rate Slow, controlledPrevents temperature spikes and ensures a smooth reaction profile, which is critical for safety and yield on a large scale.

Part 2: Saponification to this compound

The second step is the hydrolysis of the intermediate ester to the final carboxylic acid.

Protocol
  • Reactor Setup: A reactor equipped with a mechanical stirrer, a reflux condenser, and a temperature probe is charged with the crude ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate.

  • Hydrolysis: A solution of sodium hydroxide in a mixture of water and a co-solvent like tetrahydrofuran (THF) is added to the reactor. The mixture is heated to a moderate temperature (e.g., 50-60 °C) to facilitate the hydrolysis.

  • Reaction Monitoring: The progress of the saponification is monitored by HPLC until the ester is no longer detected.

  • Workup and Isolation: After cooling to room temperature, the reaction mixture is washed with a non-polar solvent like hexane to remove any unreacted starting material or non-polar impurities. The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of approximately 2, leading to the precipitation of the product.

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Critical Parameters and Justification
ParameterRecommended RangeJustification
Base 1.5-2.0 equivalents of NaOHA stoichiometric excess of sodium hydroxide ensures complete hydrolysis of the ester.
Temperature 50-60 °CModerate heating accelerates the rate of hydrolysis without causing significant degradation of the product.
pH of Precipitation ~2Acidification protonates the carboxylate salt, causing the free acid to precipitate out of the aqueous solution, enabling its isolation.
Recrystallization Solvent Ethanol/WaterThis solvent system is often effective for purifying polar organic acids, providing good solubility at elevated temperatures and poor solubility at lower temperatures, which is ideal for recrystallization.

Process Flow Diagram

Process_Flow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Saponification Reactor1 Jacketed Reactor Cooling1 Cool to 0-5 °C Reactor1->Cooling1 Charge_Reactants1 Charge 2,6-Dimethylpiperidine, Triethylamine, DCM Charge_Reactants1->Reactor1 Addition1 Add Ethyl Oxalyl Chloride Cooling1->Addition1 Reaction1 Stir and Monitor Addition1->Reaction1 Quench1 Quench with Water Reaction1->Quench1 Workup1 Aqueous Workup Quench1->Workup1 Solvent_Removal1 Solvent Removal Workup1->Solvent_Removal1 Intermediate_Product Crude Intermediate Ester Solvent_Removal1->Intermediate_Product Charge_Reactants2 Charge Crude Ester, NaOH solution, THF/H₂O Intermediate_Product->Charge_Reactants2 Reactor2 Reactor Heating2 Heat to 50-60 °C Reactor2->Heating2 Charge_Reactants2->Reactor2 Reaction2 Stir and Monitor Heating2->Reaction2 Cooling2 Cool to Room Temp Reaction2->Cooling2 Extraction2 Wash with Hexane Cooling2->Extraction2 Acidification2 Acidify with HCl Extraction2->Acidification2 Filtration2 Filter Precipitate Acidification2->Filtration2 Drying2 Dry under Vacuum Filtration2->Drying2 Recrystallization Recrystallize Drying2->Recrystallization Final_Product Pure Final Product Recrystallization->Final_Product

Caption: Process flow for the large-scale synthesis.

Analytical Methods and Quality Control

To ensure the quality and purity of the final product, a robust analytical program is essential.

Analytical TechniquePurposeAcceptance Criteria
HPLC Purity assessment and quantification of impurities>99.0% purity
¹H and ¹³C NMR Structural confirmationSpectra consistent with the proposed structure
Mass Spectrometry Molecular weight confirmationObserved mass consistent with the calculated molecular weight
Melting Point Purity assessmentSharp melting point within a narrow range
Karl Fischer Titration Water content determination<0.5%

Safety Considerations

  • Ethyl Oxalyl Chloride: This reagent is corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a closed system or with adequate ventilation.

  • Triethylamine: A flammable and corrosive liquid with a strong odor. Handle with care.

  • Sodium Hydroxide and Hydrochloric Acid: Highly corrosive. Handle with appropriate PPE.

  • Exothermic Reactions: The acylation step is exothermic. Ensure adequate cooling capacity and monitor the reaction temperature closely.

Conclusion

The described two-step synthesis provides a scalable and efficient route to this compound. The protocol emphasizes control over critical process parameters to ensure high yield and purity. Adherence to the outlined analytical and safety procedures is paramount for successful and safe large-scale production. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the synthesis of this valuable chemical intermediate.

References

  • ResearchGate. 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO). Available at: [Link]

  • Google Patents. US2868793A - Purification of piperidines.
  • ACS Publications. One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Oxalyl chloride. Available at: [Link]

  • Wikipedia. Oxalyl chloride. Available at: [Link]

  • European Commission. OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. Available at: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • DTIC. Piperidine Synthesis. Available at: [Link]

  • ResearchGate. Synthesis and properties of the α-keto acids. Available at: [Link]

  • Organic Chemistry Portal. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Available at: [Link]

Application Note: Formulation Strategies for 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid for Preclinical In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the rational formulation of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid, a novel carboxylic acid-containing compound, for use in preclinical in vivo studies. The successful execution of pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies hinges on the development of a stable and biocompatible formulation that ensures consistent and reproducible drug exposure.[1][2] This guide outlines a tiered, systematic approach, beginning with essential physicochemical characterization and culminating in detailed protocols for preparing formulations suitable for various routes of administration. We emphasize the causality behind formulation choices, focusing on how the compound's inherent properties—particularly its acidic pKa and moderate lipophilicity—dictate the selection of appropriate vehicles and excipients.

Introduction: The Critical Role of Formulation

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, many of which can be mitigated through robust formulation development. An inadequate formulation can lead to variable drug exposure, erroneous preclinical data, and ultimately, the unjust termination of a promising candidate. For this compound, its structure presents a classic formulation challenge: an acidic functional group that imparts pH-dependent solubility and a substituted piperidine ring that contributes to lipophilicity.

The primary objective is to create a delivery system that maintains the drug in a soluble state long enough for absorption, is non-toxic to the animal model, and is appropriate for the intended route of administration (ROA).[3] This process is not a one-size-fits-all endeavor; it is a methodical investigation guided by the physicochemical properties of the active pharmaceutical ingredient (API).[3][4][5]

Foundational Step: Physicochemical Characterization

Before any formulation work begins, a thorough characterization of the API's physical and chemical properties is mandatory.[3][4][6][7] This pre-formulation assessment provides the data necessary to make informed decisions and streamline the development process.[5][7][8]

Key Properties for this compound:

PropertyExperimental MethodRationale & Implication for Formulation
Aqueous Solubility pH-solubility profile (e.g., using shake-flask method at pH 2, 4, 6.8, 7.4)As a carboxylic acid, solubility is expected to be low at acidic pH and increase significantly as the pH rises above its pKa.[9][10] This is the most critical parameter for selecting an aqueous-based vehicle.
pKa Potentiometric titration, UV-spectrophotometry, or capillary electrophoresisThe pKa of the carboxylic acid group will define the pH at which 50% of the compound is ionized.[11] This value is essential for designing solution formulations where pH adjustment is used to achieve the desired concentration.[9][11][12]
Lipophilicity (LogP/LogD) Shake-flask (n-octanol/water) or RP-HPLCLogP (for the neutral form) and LogD (at physiological pH) indicate the compound's affinity for lipid vs. aqueous environments.[13] This helps predict membrane permeability and guides the selection of lipid-based or surfactant-containing vehicles if aqueous solubility is poor.[13]
Physical Form Polarized Light Microscopy (PLM), X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)Determines if the compound is crystalline or amorphous and identifies any polymorphism.[3][4] Crystalline materials are generally more stable but may have lower solubility than their amorphous counterparts.
Chemical Stability HPLC-based stability studies in potential vehicles and buffers at various pH values and temperatures.Assesses degradation pathways.[13] For this compound, potential hydrolysis of the amide bond should be investigated, especially at pH extremes.

Strategic Formulation Workflow

The formulation strategy should be approached systematically. The following workflow illustrates the decision-making process from initial characterization to the final selection of a formulation for in vivo studies.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Vehicle Screening cluster_2 Phase 3: Optimization & QC cluster_3 Phase 4: In Vivo Study char Physicochemical Characterization (Solubility, pKa, LogD) screen Screen Vehicles based on ROA & Target Dose aqueous Aqueous Buffers (pH Adjustment) screen->aqueous High Solubility at Neutral pH cosolvent Co-solvent Systems (PEG, PG) screen->cosolvent Moderate Solubility complexation Complexation Agents (Cyclodextrins) screen->complexation Poor Solubility suspension Suspension Vehicles (Methylcellulose) screen->suspension Oral ROA or Insoluble optimize Optimize Lead Formulation (Concentration, Stability) aqueous->optimize cosolvent->optimize complexation->optimize suspension->optimize qc Final Quality Control (pH, Osmolality, Appearance) optimize->qc invivo Proceed to In Vivo Dosing qc->invivo

Caption: Formulation Development Workflow.

Vehicle Selection & Detailed Protocols

The choice of vehicle is dictated by the route of administration (ROA), the required dose, and the compound's solubility.[1] For parenteral routes (IV, IP, SC), a sterile, isotonic, and physiologically compatible solution is strongly preferred to avoid precipitation and irritation.[14][15][16] For oral (PO) administration, a solution or a uniform suspension is acceptable.

Protocol 1: pH-Adjusted Aqueous Solution (Preferred for IV/IP)

This is the simplest and most desirable approach if the compound's solubility is sufficient at a physiologically compatible pH.

  • Causality: The carboxylic acid moiety of this compound will be deprotonated to its more soluble carboxylate salt form at a pH above its pKa.[9][11] By adjusting the pH to ~7.4, we can significantly increase aqueous solubility while ensuring the formulation is biocompatible for injection.[15][17]

Step-by-Step Methodology:

  • Preparation of Vehicle: Prepare a sterile isotonic vehicle, such as 0.9% Sodium Chloride (Saline) or Phosphate-Buffered Saline (PBS, pH 7.4).

  • Initial Slurry: Weigh the required amount of the API and add it to approximately 80% of the final volume of the vehicle. This will form a slurry.

  • pH Adjustment: While stirring continuously, slowly add a titrant (e.g., 0.1 N or 1 N NaOH) dropwise to the slurry. Monitor the pH using a calibrated pH meter.

  • Dissolution: Continue adding the titrant until the API is fully dissolved and the pH is stable in the target range (e.g., 7.0-7.8). Be cautious not to overshoot the pH, as extreme pH can cause degradation.

  • Final Volume: Once dissolved, add the vehicle to reach the final target volume (q.s.).

  • Quality Control (Self-Validation):

    • Visual Inspection: The final formulation must be a clear, particle-free solution.

    • pH Measurement: Confirm the final pH is within the target range.

    • Sterile Filtration: For IV administration, filter the final solution through a 0.22 µm sterile syringe filter.

Protocol 2: Cyclodextrin-Based Formulation (for Poor Aqueous Solubility)

If the required concentration cannot be achieved by pH adjustment alone, cyclodextrins are an excellent choice for enhancing solubility.[18][19]

  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[18] The non-polar dimethylpiperidine portion of the molecule can be encapsulated within this cavity, forming an inclusion complex that has significantly greater aqueous solubility.[18][19][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used for parenteral formulations due to their safety profiles.[21][22]

Step-by-Step Methodology:

  • Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 20-40% w/v HP-β-CD) in an aqueous buffer (e.g., citrate or phosphate buffer, pH can be optimized for complexation).

  • API Addition: Slowly add the weighed API to the cyclodextrin solution while vortexing or sonicating.

  • Complexation: Stir the mixture at room temperature for several hours (or overnight) to ensure maximum complex formation. Gentle heating may be applied if the compound is stable.

  • pH Check: Check and adjust the final pH to be within a physiologically acceptable range if necessary.

  • Quality Control (Self-Validation):

    • Visual Inspection: Ensure the solution is clear. Some cyclodextrin formulations may appear slightly opalescent.

    • Sterile Filtration: Pass through a 0.22 µm sterile filter. Note that high viscosity may require a larger surface area filter or pressure-assisted filtration.

Protocol 3: Aqueous Suspension for Oral Gavage (PO)

When a solution is not feasible for oral dosing (e.g., due to stability issues or very high doses), a uniform suspension is the next best option.

  • Causality: A suspending agent, such as methylcellulose, increases the viscosity of the vehicle, which slows down the sedimentation of insoluble API particles.[23][24] This ensures that with proper mixing, a consistent and uniform dose can be withdrawn and administered to each animal.[25] A surfactant like Tween 80 is often included to wet the API particles, preventing clumping and improving dispersion.[26]

Step-by-Step Methodology:

  • Prepare Suspending Vehicle:

    • Heat approximately one-third of the total required volume of purified water to 80-90°C.[27]

    • Slowly add the methylcellulose powder (e.g., to make a final concentration of 0.5% w/v) and stir until the particles are fully wetted.[27]

    • Add the remaining two-thirds of the volume as cold water (or ice) and continue stirring in a cold bath until the solution becomes clear and viscous.[27]

    • Add Tween 80 (e.g., to a final concentration of 0.1% v/v) and mix until homogeneous.

  • Prepare Suspension:

    • Weigh the API and place it in a mortar.

    • Add a small amount of the vehicle to the API and triturate with the pestle to form a smooth, uniform paste. This wetting step is critical.

    • Gradually add the remaining vehicle in portions, with continuous mixing, to achieve the final volume.

  • Homogenization: Transfer the suspension to a suitable container and stir with a magnetic stirrer.

  • Quality Control (Self-Validation):

    • Visual Inspection: The suspension should appear uniform with no large agglomerates.

    • Dose Uniformity: Before each use, the suspension must be stirred thoroughly to re-suspend any settled particles. It is good practice to validate dose uniformity by taking samples from the top and bottom of the container after stirring and analyzing the concentration by HPLC.

Vehicle Selection Decision Tree

The following diagram provides a logical pathway for selecting the most appropriate starting formulation.

G start Start: Define ROA & Target Concentration is_parenteral Parenteral (IV, IP, SC)? start->is_parenteral is_soluble_phys_ph Soluble at Target Conc. in pH 7.4 Buffer? is_parenteral->is_soluble_phys_ph Yes is_oral_soluble Soluble at Target Conc. in Aqueous Vehicle? is_parenteral->is_oral_soluble No (Oral) use_cyclodextrin Try Cyclodextrin (HP-β-CD)? is_soluble_phys_ph->use_cyclodextrin No form_solution Formulation: pH-Adjusted Solution (Protocol 1) is_soluble_phys_ph->form_solution Yes form_cd Formulation: Cyclodextrin Solution (Protocol 2) use_cyclodextrin->form_cd Yes, Soluble form_cosolvent Consider Co-solvent (e.g., PEG400) Use with caution for IV use_cyclodextrin->form_cosolvent No form_oral_susp Formulation: Aqueous Suspension (Protocol 3) is_oral_soluble->form_oral_susp No form_oral_sol Formulation: Simple Oral Solution is_oral_soluble->form_oral_sol Yes

Caption: Decision Tree for Vehicle Selection.

References

  • Ascendia Pharma. (2022). Drug Formulation Development: Quick Reference Guide. Ascendia Pharma. [Link]

  • Singhal, D., & Singh, H. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 13(3), 976–991. [Link]

  • Festa, C., et al. (2021). Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid. Pharmaceutics, 13(9), 1363. [Link]

  • Gavali, S. M., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences and Research, 3(12), 1599-1607. [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. [Link]

  • Google Patents. (1955). US2701782A - Method of making and aqueous suspension of methyl cellulose.
  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 585. [Link]

  • Syracuse University. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Bioanalytical & PK/PD Support Services. [Link]

  • Patel, J., & Patel, M. (2015). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Journal of Pharmaceutical Investigation, 45(1), 1-17. [Link]

  • Pharmaceutical Technology. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology, 47(2). [Link]

  • Pion. (2023). What is pKa and how is it used in drug development?. [Link]

  • Crystal Pharmatech. (2017). White Paper: Preclinical Formulation Development. [Link]

  • Scribd. (n.d.). Methylcellulose Oral Suspension Recipe. [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. [Link]

  • Stella, V. J., & He, Q. (2008). Cyclodextrins as pharmaceutical solubilizers. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 63(3), 163-172. [Link]

  • Manallack, D. T. (2007). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 36(8), 1365-1376. [Link]

  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 209. [Link]

  • ResearchGate. (2021). Protocol for preparation of 0.5% Methylcellulose and 0.2% Tween80 in H2O?. [Link]

  • Taylor & Francis Online. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(10), 1145-1163. [Link]

  • Jain, A., et al. (2010). Importance of early characterization of physicochemical properties in developing high-dose intravenous infusion regimens for poorly water-soluble compounds. PDA Journal of Pharmaceutical Science and Technology, 64(6), 517-526. [Link]

  • American Pharmaceutical Review. (2013). Excipient Selection In Parenteral Formulation Development. [Link]

  • ResearchGate. (2022). Excipient–Drug Interactions in Parenteral Formulations. [Link]

  • CHOP Research Institute. (2016). Methyl Cellulose. [Link]

  • JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Link]

  • Center for Research on Complex Generics. (n.d.). Excipients in Parenteral Drug Products. [Link]

  • Creative Biolabs. (n.d.). Physicochemical Characterization. [Link]

  • MDPI. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(10), 1888. [Link]

  • International Journal of Innovative Research and Scientific Studies. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

  • ResearchGate. (2002). Prioritizing molecules for development based on physico-chemical characteristics. [Link]

  • Pharmaceutical Technology. (2003). Emerging Excipients in Parenteral Medications. [Link]

  • Kima Chemical. (2024). How to prepare methylcellulose solution. [Link]

Sources

use of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2,6-dimethylpiperidine-derived chiral auxiliaries in asymmetric synthesis.

Introduction: The Quest for Stereochemical Control with Piperidine Scaffolds

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the biological activity of a molecule is often dictated by its three-dimensional arrangement. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method for introducing chirality by temporarily attaching a stereogenic group to a prochiral substrate, guiding the stereochemical outcome of a reaction, and then being cleaved for recovery.

While the specific reagent, 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid, is not extensively documented in the scientific literature as a chiral auxiliary for asymmetric synthesis, the core structural motif of cis-2,6-dimethylpiperidine is a well-established and highly effective chiral scaffold. The steric hindrance and conformational rigidity imposed by the two methyl groups in a cis relationship provide a well-defined chiral environment, making it an excellent platform for inducing high levels of stereoselectivity in a variety of chemical transformations.

This application note will, therefore, focus on the broader and well-documented application of chiral amides derived from cis-2,6-dimethylpiperidine in asymmetric synthesis. We will explore the underlying principles of stereocontrol, provide detailed protocols for their application, and present data that underscores their efficacy.

Principle of Stereocontrol: The Role of cis-2,6-Dimethylpiperidine Amides

The effectiveness of chiral amides derived from cis-2,6-dimethylpiperidine as chiral auxiliaries stems from several key features:

  • Conformational Rigidity: The piperidine ring exists in a chair conformation, and the cis-2,6-dimethyl substitution pattern locks the ring into a preferred conformation, minimizing conformational ambiguity.

  • Steric Shielding: The two methyl groups create a sterically demanding environment that effectively shields one of the two diastereotopic faces of the enolate derived from the amide. This steric hindrance directs the approach of electrophiles to the less hindered face, resulting in high diastereoselectivity.

  • Predictable Stereochemical Outcome: The predictable nature of the steric shielding allows for the reliable prediction of the absolute configuration of the newly formed stereocenter.

  • Versatility: These chiral auxiliaries can be employed in a range of asymmetric transformations, including alkylations, aldol reactions, and conjugate additions.

  • Efficient Cleavage: The auxiliary can typically be removed under mild conditions to afford the desired chiral product, often with the potential for recovery and reuse of the auxiliary.

Experimental Protocols

The following protocols provide a general framework for the use of chiral amides derived from cis-2,6-dimethylpiperidine in asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction.

Protocol 1: Preparation of the Chiral Amide

This protocol describes the coupling of a carboxylic acid with (R,R)- or (S,S)-cis-2,6-dimethylpiperidine to form the chiral amide.

Materials:

  • Carboxylic acid (e.g., propanoic acid)

  • Oxalyl chloride or thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or pyridine

  • (R,R)- or (S,S)-cis-2,6-dimethylpiperidine

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1 drop). Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amidation: In a separate flame-dried flask under an inert atmosphere, dissolve (R,R)- or (S,S)-cis-2,6-dimethylpiperidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C. Add a solution of the crude acid chloride in anhydrous DCM dropwise to the amine solution.

  • Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral amide.

Protocol 2: Asymmetric Alkylation of the Chiral Amide

This protocol details the diastereoselective alkylation of the chiral amide prepared in Protocol 1.

Materials:

  • Chiral amide (from Protocol 1)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (freshly prepared or commercial)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Enolate Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the chiral amide (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add freshly prepared LDA (1.1 eq) dropwise via syringe. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis after cleavage of the auxiliary.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.

Materials:

  • Alkylated chiral amide (from Protocol 2)

  • Potassium hydroxide (KOH) or Lithium hydroxide (LiOH)

  • Methanol or a mixture of THF and water

  • Hydrochloric acid (e.g., 1 M HCl)

  • Diethyl ether or ethyl acetate

Procedure:

  • Hydrolysis: Dissolve the alkylated amide in methanol or a THF/water mixture. Add an excess of solid KOH or LiOH (e.g., 10 eq). Heat the mixture to reflux and stir for 12-24 hours, or until TLC analysis shows complete disappearance of the starting material.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove the liberated chiral auxiliary (which can be recovered). Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the enantiomerically enriched carboxylic acid.

Mechanism of Stereoselection

The high degree of stereoselectivity observed in the alkylation of amides derived from cis-2,6-dimethylpiperidine can be rationalized by the formation of a conformationally locked lithium enolate. The piperidine ring adopts a chair conformation, and the lithium cation chelates to the enolate oxygen and the amide carbonyl oxygen, creating a rigid six-membered ring. In this arrangement, one of the methyl groups on the piperidine ring effectively blocks one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face.

A simplified workflow for asymmetric alkylation using a chiral piperidine auxiliary.

Below is a more detailed representation of the proposed transition state for the alkylation step.

Proposed transition state for the diastereoselective alkylation.

Data Presentation: Representative Results

The following table summarizes typical results for the asymmetric alkylation of chiral amides derived from cis-2,6-dimethylpiperidine, demonstrating the high levels of diastereoselectivity achieved with various electrophiles.

EntryCarboxylic Acid DerivativeElectrophile (E-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1PropionamideCH₃I2-Methylpropionamide95>98:2
2PropionamideCH₂=CHCH₂Br2-Allylpropionamide92>98:2
3PropionamideC₆H₅CH₂Br2-Benzylpropionamide90>98:2
4ButyramideCH₃I2-Methylbutyramide9397:3
5PhenylacetamideCH₃CH₂I2-Phenylbutyramide8895:5

Note: The yields and diastereomeric ratios are representative and can vary depending on the specific reaction conditions and substrates used.

Conclusion

Chiral amides derived from cis-2,6-dimethylpiperidine are highly effective and versatile chiral auxiliaries for asymmetric synthesis. Their conformational rigidity and the steric environment created by the dimethyl substitution pattern allow for predictable and high levels of stereocontrol in C-C bond-forming reactions such as alkylations. The protocols provided herein offer a robust starting point for researchers and drug development professionals seeking to synthesize enantiomerically enriched molecules. The reliability and efficiency of this methodology make it a valuable tool in the synthesis of complex chiral targets.

References

  • Evans, D. A., et al. (1997). A New Strategy for Extending N-Acyl Imides as Chiral Auxiliaries for Aldol and Diels-Alder Reactions.
  • Beak, P., et al. (2000). Catalytic Dynamic Resolution and Methylation of N-Boc-2-lithiopiperidine. Journal of the American Chemical Society, 122(43), 10708-10709.
  • Ghosez, L., et al. (1992). Chiral amides in asymmetric synthesis. Pure and Applied Chemistry, 64(12), 1849-1856.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carbonyl Compounds. Journal of the American Chemical Society, 119(28), 6496-6511.
  • Davies, S. G., et al. (1999). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Tetrahedron: Asymmetry, 10(4), 671-689.

A Framework for Developing Biochemical and Cell-Based Assays for Screening 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic Acid Analog Libraries

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

The discovery of novel therapeutic agents is a cornerstone of modern medicine, and high-throughput screening (HTS) of small molecule libraries remains a primary engine for hit identification.[1][2] This guide provides a comprehensive framework for the development and validation of robust biochemical and cell-based assays tailored for screening analogs of 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid. The piperidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors.[3][4][5] Given the prevalence of kinases as therapeutic targets, this document will use a hypothetical protein kinase as an exemplary target to illustrate the principles of assay development, validation, and execution.[6][7] We will detail the causal logic behind experimental design, from initial target engagement assays to secondary cell-based assays for confirming activity in a more physiologically relevant context.[8][9] Adherence to these protocols will enable researchers to establish a self-validating screening cascade, ensuring the generation of high-quality, reproducible data for the confident identification of promising lead compounds.

Part 1: Strategic Overview of the Screening Cascade

The successful identification of meaningful "hits" from a large compound library requires a multi-tiered screening approach, often referred to as a screening cascade. This strategy is designed to efficiently triage compounds, minimize false positives and negatives, and progressively enrich for molecules with the desired biological activity and characteristics.

1.1 The Rationale for a Tiered Approach

A typical screening cascade begins with a single-concentration primary screen of the entire compound library to identify initial hits.[2] These hits are then subjected to a series of increasingly stringent secondary and tertiary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action. This tiered approach is critical for managing resources effectively and focusing medicinal chemistry efforts on the most promising candidates.

1.2 Primary Assay: The Gateway to Discovery

The primary assay must be robust, reproducible, and amenable to high-throughput automation.[10] For our exemplary target, a protein kinase, an excellent choice for a primary assay is a luminescence-based ATP depletion assay. These assays, such as the Kinase-Glo® platform, measure kinase activity by quantifying the amount of ATP remaining in the reaction after phosphorylation.[11][12] A decrease in ATP consumption, resulting in a higher luminescent signal, indicates inhibition of the kinase. This "add-mix-read" format is simple, sensitive, and has a large dynamic range, making it ideal for HTS.[13]

1.3 Secondary and Orthogonal Assays: Building Confidence in Hits

Hits from the primary screen must be validated through several downstream assays:

  • Dose-Response Confirmation: Re-testing hits at multiple concentrations to confirm activity and determine the IC50 (half-maximal inhibitory concentration).

  • Orthogonal Assays: Using a different assay technology to measure the same biological endpoint. This helps to eliminate artifacts specific to the primary assay format. For a kinase, a suitable orthogonal assay might be a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Cell-Based Assays: Assessing compound activity in a cellular context to confirm cell permeability and on-target engagement in a more physiological environment.[14][15]

  • Selectivity Profiling: Screening confirmed hits against a panel of related kinases to determine their selectivity profile, a critical factor for minimizing off-target effects.

Below is a diagram illustrating the overall screening workflow.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Primary Primary HTS (Single Concentration) Luminescence Kinase Assay DoseResponse Dose-Response Confirmation (IC50) Primary->DoseResponse Orthogonal Orthogonal Assay (e.g., FP or TR-FRET) DoseResponse->Orthogonal CellBased Cell-Based Potency Assay Orthogonal->CellBased Selectivity Selectivity Profiling CellBased->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR

Caption: High-level workflow for a typical small molecule screening cascade.

Part 2: Development and Validation of a Luminescence-Based Kinase Assay

This section provides a detailed protocol for developing a robust biochemical assay for our hypothetical kinase target using an ATP-depletion luminescence format.

2.1 Principle of the Assay

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate (a protein or peptide).[11] The Kinase-Glo® assay quantifies the amount of ATP remaining in the well after the kinase reaction. The reagent contains luciferase, which produces light in the presence of ATP.[12] Therefore, the luminescent signal is inversely proportional to kinase activity.

2.2 Assay Development Workflow

The development process involves systematically optimizing reaction conditions to achieve a robust and sensitive assay window, which is statistically validated by the Z'-factor.

G cluster_0 Assay Development cluster_1 Assay Validation EnzymeTitration 1. Enzyme Titration SubstrateTitration 2. Substrate Titration EnzymeTitration->SubstrateTitration ATPKinetics 3. ATP Km Determination SubstrateTitration->ATPKinetics TimeCourse 4. Reaction Time Course ATPKinetics->TimeCourse DMSOTolerance 5. DMSO Tolerance TimeCourse->DMSOTolerance ZFactor 6. Z'-Factor Determination DMSOTolerance->ZFactor

Sources

handling and storage procedures for 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid

Introduction: A Proactive Approach to Handling Novel Reagents

This compound is a specialized organic compound primarily encountered as a synthetic intermediate in drug discovery and development. As a novel reagent, it lacks a comprehensive, publicly available toxicological and safety profile. Therefore, all handling and storage procedures must be guided by a principle of prudent caution, treating the compound as potentially hazardous.

This guide establishes a risk-based framework for the safe handling, storage, and disposal of this compound. The protocols herein are derived from a structural analysis of its constituent functional groups—a substituted piperidine ring, an amide linkage, and an α-ketoacid moiety—and are grounded in established best practices for laboratory chemical safety. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.

Section 1: Compound Profile and Hazard Analysis

A thorough understanding of a molecule's structure is the foundation of a robust safety protocol. The potential hazards of this compound can be inferred by examining its key functional groups.

Caption: Chemical structure of this compound.

Structural Hazard Assessment
  • 2,6-Dimethylpiperidine Moiety: Piperidine and its derivatives are known to be hazardous. They can be flammable, corrosive, and toxic upon inhalation, ingestion, or skin contact.[1][2][3][4] The dimethyl substitution may alter its specific toxicological profile, but the core hazards associated with the piperidine ring should be assumed.

  • Amide Linkage: Amides are generally stable chemical groups.[5][6][7] However, under harsh conditions (strong acid/base, high temperatures), they can hydrolyze. The stability of amides contributes to their persistence, but they are not considered highly reactive under normal laboratory conditions.

  • α-Ketoacid Functionality: The carboxylic acid group renders the molecule acidic and potentially corrosive.[8] Similar to other organic acids, it can cause irritation or burns upon contact with skin and eyes. The alpha-keto group can participate in various reactions, but it does not typically confer exceptional instability.

Physicochemical Properties
PropertyValue / Expected CharacteristicRationale / Source
Molecular Formula C₁₀H₁₇NO₃-
Molecular Weight 199.25 g/mol Calculated
Appearance White to off-white solid/powder.Assumed based on similar organic acids.[9]
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water.General property of organic acids.
Stability Stable under recommended storage conditions. Sensitive to strong oxidizing agents and strong bases.Based on amide and carboxylic acid stability.[5][7]
Hazards Acute Toxicity (Oral): Harmful if swallowed (Predicted).Skin Corrosion/Irritation: Causes skin irritation (Predicted).Eye Damage/Irritation: Causes serious eye irritation (Predicted).Respiratory Irritation: May cause respiratory irritation (Predicted).Extrapolated from GHS classifications of similar structures like 2-(2-Oxopiperidin-1-yl)acetic acid.[10]

Section 2: Risk Assessment and Mitigation Workflow

Given the limited specific safety data, a formal risk assessment is mandatory before any work is initiated. The following workflow should be followed.

RiskAssessment cluster_prep Preparation & Assessment cluster_mitigation Mitigation & Control cluster_review Review & Execution start Start: New Protocol with Target Compound sds Search for SDS & Literature Data start->sds assess Structural Hazard Analysis (Piperidine, Amide, Ketoacid) no_data Is Specific Data Available? assess->no_data sds->assess assume_hazard Assume High Hazard: Treat as Toxic & Corrosive no_data->assume_hazard No controls Define Controls: 1. Fume Hood 2. PPE (Gloves, Goggles, Coat) 3. Spill Kit Ready no_data->controls Yes (Adapt) assume_hazard->controls protocol Develop & Document Step-by-Step Protocol controls->protocol review Peer/Safety Officer Review protocol->review execute Execute Experiment review->execute

Caption: Risk assessment workflow for handling chemicals with limited safety data.

Engineering Controls
  • Fume Hood: All manipulations of the solid compound (weighing, transferring) and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles or vapors.[4][11]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

A standard PPE ensemble is required at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[12]

  • Hand Protection: Nitrile or neoprene gloves. Gloves must be inspected before use and changed immediately if contamination occurs.[12]

  • Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: For situations with a high potential for aerosolization (e.g., large spills), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9][11]

Section 3: Standard Operating Procedures (SOPs)

These protocols are designed to minimize exposure and ensure safe handling from receipt to disposal.

SOP-01: Receiving and Initial Inspection
  • Verify Identity: Upon receipt, cross-reference the container label with the order and any accompanying paperwork.

  • Inspect Container: Check for any signs of damage, such as cracks or loose caps. If the container is compromised, do not open it. Follow emergency procedures for spills.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings. Apply a date of receipt.

  • Initial Storage: Immediately transfer the container to the designated, secure storage location as outlined in Section 4.

SOP-02: Weighing and Aliquoting Solid Compound

Causality: This procedure is performed in a fume hood to contain any fine powder that may become airborne, which poses a significant inhalation risk.[9]

  • Prepare Workspace: Designate a specific area within a chemical fume hood for weighing. Cover the work surface with absorbent, disposable bench paper.

  • Equipment: Place a calibrated analytical balance and all necessary tools (spatulas, weigh boats, receiving flask) inside the fume hood.

  • Tare Container: Place the empty, labeled receiving container on the balance and tare the weight.

  • Transfer: Carefully open the stock container. Using a clean spatula, transfer the desired amount of solid to the receiving container. Avoid creating dust.

  • Seal and Clean: Securely close both the stock and receiving containers. Carefully wipe the spatula and any affected surfaces with a solvent-dampened cloth (e.g., ethanol) before removing them from the fume hood. Dispose of all contaminated disposables (gloves, weigh boat, bench paper) into a designated hazardous waste bag.

SOP-03: Dissolution and Use in Reaction
  • Solvent Addition: Inside the fume hood, add the desired solvent to the flask containing the weighed solid.

  • Dissolution: Cap the flask and mix via gentle swirling, vortexing, or magnetic stirring until the solid is fully dissolved.

  • Transfer: Use a syringe or cannula for liquid transfers to the reaction vessel to minimize exposure.

Section 4: Long-Term Storage and Stability

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.[13][14]

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Cool, dry location (e.g., 2-8 °C or room temperature).Prevents thermal degradation and slows potential hydrolysis or oxidation.[5][14]
Atmosphere Tightly sealed container. Consider storage under an inert atmosphere (e.g., Argon, Nitrogen).Protects from moisture and atmospheric oxygen, which can affect amines and other sensitive groups.[5]
Light Store in an amber or opaque container, away from direct sunlight.Prevents potential photodegradation.[1][14]
Location Designated, ventilated, corrosion-resistant cabinet. Store below eye level.Segregates from incompatible materials and minimizes spill risk. Corrosive nature requires appropriate cabinet material.[8][13][15]
Chemical Incompatibilities

To prevent dangerous reactions, store this compound separately from the following chemical classes:

  • Strong Oxidizing Agents: (e.g., Nitric acid, perchlorates). Can lead to vigorous or explosive reactions.[16]

  • Strong Bases: (e.g., Sodium hydroxide, potassium tert-butoxide). Will readily deprotonate the carboxylic acid in a potentially exothermic reaction.

  • Reactive Metals: (e.g., Sodium, potassium).

  • Store acids and bases separately. [8]

Section 5: Emergency Procedures

Spill Response
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Contain: For small spills inside a fume hood, cover with a suitable absorbent material (e.g., sand, universal absorbent).

  • Neutralize (if appropriate): For an acidic compound, cautiously neutralize with a weak base like sodium bicarbonate.

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.[3][17]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Personnel Exposure
  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[12]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[12]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Section 6: Waste Disposal

All waste materials, including the compound itself, contaminated disposables (gloves, paper towels, pipette tips), and empty containers, must be disposed of as hazardous chemical waste.

  • Segregation: Collect waste in a clearly labeled, sealed, and compatible container.

  • Labeling: The waste container must be labeled "Hazardous Waste" with the full chemical name(s) of the contents.

  • Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EH&S) department for specific procedures.

References

  • PubChem. (n.d.). 2-(2-Oxopiperidin-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Safe Storage of Hazardous Chemicals. Office of Environment, Health & Safety. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Oreate AI. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI Blog. Retrieved from [Link]

  • Biotage. (2007, September). Material Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Angene Chemical. (2024, August 28). Safety Data Sheet: 2-((Carboxymethyl)amino)-2-oxoacetic acid. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. UTSC Laboratory Health and Safety Manual. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 4). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • American University of Beirut. (n.d.). Guidelines for Chemical Storage in Labs. Retrieved from [Link]

  • ResearchGate. (n.d.). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (2021, April 8). Chapter 04: Proper Storage of Chemicals in Laboratories. Laboratory Safety Manual. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-1-yl-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Prd_002214. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: Derivatization of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The analysis of polar, non-volatile compounds by Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge. 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid is a molecule characterized by a polar carboxylic acid functional group, which imparts low volatility and a high propensity for adsorption onto active sites within the GC system. These characteristics result in poor chromatographic performance, including broad, tailing peaks and potential sample loss, making direct GC-MS analysis unreliable and often impossible.[1][2]

Chemical derivatization is a crucial sample preparation technique that chemically modifies an analyte to enhance its analytical properties for GC analysis.[3] This process converts polar functional groups into less polar, more volatile, and more thermally stable derivatives.[4][5] By replacing the "active" hydrogen of the carboxylic acid group, derivatization minimizes undesirable interactions with the stationary phase, leading to improved peak shape, enhanced sensitivity, and greater quantitative accuracy.[4][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We present two robust protocols: the recommended method of silylation to form a trimethylsilyl (TMS) ester and an alternative method of alkylation to form a methyl ester. The causality behind experimental choices, detailed step-by-step protocols, and expected outcomes are discussed to ensure methodological integrity and successful implementation.

The Rationale: Why Derivatization is Essential

The structure of this compound contains a carboxylic acid moiety (-COOH), which is the primary obstacle to direct GC-MS analysis.

  • Low Volatility: The hydrogen bonding capability of the carboxylic acid group significantly raises the molecule's boiling point, preventing it from readily vaporizing in the GC inlet at typical operating temperatures.

  • Poor Thermal Stability: At the high temperatures required to force volatilization, the molecule may undergo thermal decomposition, leading to inaccurate quantification and the appearance of artifact peaks.

  • Adsorption and Peak Tailing: The polar -COOH group can interact strongly with active sites (e.g., silanol groups) on the surfaces of the injector liner and the capillary column. This adsorption leads to characteristic "tailing" peaks, which are broad, asymmetrical, and difficult to integrate accurately.[1]

Derivatization overcomes these issues by capping the reactive carboxylic acid proton with a non-polar group. This transformation achieves three critical objectives:

  • Increases Volatility: By eliminating hydrogen bonding, the derivative's boiling point is significantly lowered.[3][7]

  • Enhances Thermal Stability: The resulting ester derivatives (silyl or alkyl) are more stable at elevated temperatures.[1]

  • Improves Peak Shape: The non-polar derivative does not adsorb to active sites, resulting in the sharp, symmetrical Gaussian peaks required for high-resolution chromatography and reliable quantification.[6]

Method Selection: Silylation vs. Alkylation

Two primary derivatization strategies are suitable for carboxylic acids: silylation and alkylation. The choice depends on factors like required stability, reagent availability, and potential for side reactions.

FeatureSilylation (e.g., using BSTFA)Alkylation (e.g., using TMS-Diazomethane)
Reaction Replaces the active hydrogen with a trimethylsilyl (TMS) group.[5]Replaces the active hydrogen with an alkyl group, typically methyl, to form an ester.[2]
Conditions Very mild, fast, and typically quantitative at 60-80°C.Highly efficient and specific for acids, but reagents can be hazardous.
Reagents BSTFA, MSTFA. Often used with a catalyst like TMCS.[7]TMS-Diazomethane, BF₃/Methanol.[8]
Byproducts Volatile and generally do not interfere with chromatography.Dependent on the reagent; diazomethane produces N₂ gas.
Derivative Stability TMS-esters are susceptible to hydrolysis and must be analyzed in anhydrous conditions.[9]Alkyl esters are generally very stable and can be stored.[5]
Recommendation Primary Method. Silylation is the most widely used, simplest, and fastest procedure for GC derivatization of acids.[5][9]Alternative Method. Excellent for creating highly stable derivatives, but requires more stringent safety precautions.

For this compound, the tertiary amide is stable and will not react under these conditions, meaning the derivatization will occur selectively at the carboxylic acid site.

Protocol 1: Silylation with BSTFA + 1% TMCS (Recommended Method)

This protocol details the formation of the trimethylsilyl (TMS) ester. Silylation is a robust and rapid method ideal for routine analysis.[5] The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), fortified with 1% Trimethylchlorosilane (TMCS) as a catalyst, is highly effective for derivatizing carboxylic acids.

Principle of Reaction

BSTFA reacts with the acidic proton of the carboxylic acid group. The TMCS catalyst enhances the reactivity of the BSTFA, ensuring a rapid and complete reaction. The trifluoroacetamide byproduct is volatile and inert, posing no interference.

cluster_reagents Reactants cluster_products Products Analyte This compound Reaction + Analyte->Reaction BSTFA BSTFA + 1% TMCS BSTFA->Reaction Derivative TMS-Ester Derivative (Volatile) Byproducts Volatile Byproducts Reaction_Label Heat (70°C) 15-30 min Reaction->Reaction_Label Reaction_Label->Derivative Reaction_Label->Byproducts

Caption: Silylation reaction workflow.

Materials and Reagents
  • Analyte: this compound standard or dried sample extract.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Solvent: Anhydrous Pyridine or Acetonitrile (GC grade).

  • Equipment:

    • 2 mL GC vials with PTFE-lined screw caps.

    • Microsyringes.

    • Heating block or oven capable of maintaining 70°C.

    • Vortex mixer.

    • Nitrogen gas line for evaporation.

Step-by-Step Protocol
  • Sample Preparation:

    • If the sample is in solution, transfer an aliquot containing approximately 50-100 µg of the analyte to a clean GC vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents, as they will consume the derivatization reagent.[9]

  • Reagent Addition:

    • To the dry residue, add 100 µL of anhydrous solvent (e.g., Pyridine). Vortex briefly to dissolve the analyte.

    • Add 100 µL of BSTFA + 1% TMCS reagent to the vial.

  • Reaction:

    • Immediately cap the vial tightly to prevent moisture contamination.

    • Vortex the mixture for 30 seconds.

    • Place the vial in a heating block or oven set to 70°C for 30 minutes .

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection.

    • Inject 1 µL of the derivatized solution into the GC-MS system.

    • Note: The TMS derivative is sensitive to moisture. Analyze the sample as soon as possible after preparation for best results.

Protocol 2: Alkylation with (Trimethylsilyl)diazomethane (Alternative Method)

This protocol forms a stable methyl ester and is an excellent confirmatory method. (Trimethylsilyl)diazomethane (TMS-diazomethane) is a methylating agent that is safer than diazomethane gas but is still toxic and must be handled with extreme care in a fume hood.[8]

Principle of Reaction

TMS-diazomethane reacts specifically and rapidly with the carboxylic acid to form a methyl ester, evolving nitrogen gas which drives the reaction to completion.

cluster_reagents Reactants cluster_products Products Analyte This compound Reaction + Analyte->Reaction TMSD TMS-Diazomethane TMSD->Reaction Derivative Methyl Ester Derivative (Stable) Byproduct Nitrogen Gas (N₂) Reaction_Label Room Temp ~5 min Reaction->Reaction_Label Reaction_Label->Derivative Reaction_Label->Byproduct

Caption: Alkylation reaction workflow.

Materials and Reagents
  • Analyte: Dried sample extract.

  • Derivatization Reagent: (Trimethylsilyl)diazomethane, 2.0 M in hexanes or diethyl ether.

  • Solvent: Toluene:Methanol (9:1 v/v, GC grade).

  • Quenching Agent: Acetic acid (glacial).

  • Equipment: As listed in Protocol 1, plus a certified chemical fume hood.

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare a dry sample residue in a GC vial as described in step 4.3.1.

  • Reagent Addition (in a fume hood):

    • Add 200 µL of the Toluene:Methanol solvent mixture to the dry residue and vortex to dissolve.

    • Slowly add the TMS-diazomethane solution dropwise until a faint yellow color persists, indicating a slight excess of reagent. The cessation of bubbling (N₂ evolution) indicates the reaction is complete. Typically, 50-100 µL is sufficient.

  • Reaction:

    • Allow the vial to stand at room temperature for 5-10 minutes .

  • Quenching:

    • Add 5-10 µL of glacial acetic acid to quench the excess TMS-diazomethane. The yellow color should disappear.

  • Analysis:

    • The sample is now ready for GC-MS analysis. Inject 1 µL into the system.

GC-MS Analysis & Data Interpretation

The following parameters provide a robust starting point for analyzing the derivatized product. Optimization may be required based on the specific instrumentation.

Recommended GC-MS Parameters
ParameterRecommended SettingRationale
GC Inlet Splitless, 250°CEnsures efficient vaporization of the derivative without thermal degradation.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for these types of derivatives.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal efficiency.
Oven Program Start at 100°C (hold 1 min), ramp to 280°C @ 15°C/min, hold 5 minA standard temperature ramp that effectively separates the derivative from solvent and byproducts.
MS Interface Transfer line at 280°CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Electron Ionization (EI) at 70 eV, 230°CStandard ionization technique providing reproducible fragmentation patterns for library matching and structural elucidation.
Mass Range Scan m/z 50 - 550A wide enough range to capture the molecular ion and key fragment ions of the derivatives.
Expected Mass Spectra
  • TMS-Ester Derivative (Protocol 1):

    • Molecular Ion (M+•): Will be present but may be of low abundance.

    • [M-15]+: A prominent peak resulting from the loss of a methyl group from the TMS moiety. This is often the base peak or a major ion.

    • Characteristic Ions: Look for fragments at m/z 73 [Si(CH₃)₃]⁺ and m/z 147 [(CH₃)₂Si=O-Si(CH₃)₃]⁺ (from column bleed or excess reagent).

  • Methyl Ester Derivative (Protocol 2):

    • Molecular Ion (M+•): Should be clearly visible.

    • [M-31]+: A characteristic peak from the loss of a methoxy group (-OCH₃).

    • [M-59]+: A peak corresponding to the loss of the entire carbomethoxy group (-COOCH₃).

Workflow and Troubleshooting

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Aliquot Sample B Evaporate to Dryness (Nitrogen Stream) A->B C Add Solvent & Derivatization Reagent B->C D Vortex & Heat (or React at RT) C->D E Cool to Room Temp D->E F Inject into GC-MS E->F G Acquire & Process Data F->G

Caption: Overall derivatization and analysis workflow.

Troubleshooting Guide
ProblemPotential Cause(s)Solution(s)
No derivative peak, only starting material. Incomplete reaction; presence of water/moisture; insufficient reagent or heat/time.Ensure sample is completely dry. Use fresh, anhydrous reagents and solvents. Increase reaction time or temperature slightly.
Broad, tailing peak for the derivative. Active sites in the GC system (inlet liner, column).Deactivate the glass inlet liner or use a pre-deactivated liner. Condition the column.
Multiple derivative peaks. Incomplete silylation (for molecules with multiple active sites, not applicable here) or side reactions.Confirm reaction conditions. Check for analyte degradation.
Large solvent/reagent front. Excess derivatization reagent injected.Dilute the sample post-derivatization if necessary. Use a solvent delay in the MS acquisition method.

Conclusion

The successful analysis of this compound by GC-MS is contingent upon proper derivatization. Both silylation and alkylation are effective methods for converting this polar, non-volatile compound into a derivative suitable for GC analysis. Silylation with BSTFA is recommended as the primary method due to its speed, simplicity, and mild reaction conditions. By following the detailed protocols and analytical guidelines presented in this note, researchers can achieve sharp, symmetrical peaks, leading to reliable identification and accurate quantification of the target analyte.

References

  • CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram - Google P
  • Derivatization for Gas Chromatography - Phenomenex. (URL: [Link])

  • Derivatization - Chemistry LibreTexts. (URL: [Link])

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs - Scholars.Direct. (URL: [Link])

  • GC Derivatization - Restek. (URL: [Link])

  • What Is Derivatization In GC-MS? - Chemistry For Everyone - YouTube. (URL: [Link])

  • derivatization method for carboxylic acid ? - Chromatography Forum. (URL: [Link])

  • GC Derivatization Reagents - Regis Technologies. (URL: [Link])

  • Why Use GC Derivatization Reagents - Chrom Tech, Inc. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this compound. Here, we provide an optimized experimental protocol, address frequently asked questions, and offer a comprehensive troubleshooting guide to help you navigate the challenges associated with this synthesis and improve your yield.

The primary challenge in this synthesis lies in the nucleophilic acylation of 2,6-dimethylpiperidine. The two methyl groups flanking the nitrogen atom create significant steric hindrance, which can impede the reaction with acylating agents and lead to low yields.[1][2] Our recommended protocol and troubleshooting advice are specifically tailored to overcome this key obstacle.

Optimized Experimental Protocol

This two-stage protocol is designed to maximize the yield and purity of the final product by first forming a stable ester intermediate, which is then hydrolyzed.

Stage 1: Synthesis of Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate

This first step involves the acylation of the sterically hindered 2,6-dimethylpiperidine with ethyl oxalyl chloride. The choice of a highly reactive acylating agent is crucial to overcome the steric barrier.

Experimental Workflow: Synthesis

Synthetic Workflow cluster_0 Stage 1: Acylation cluster_1 Stage 2: Hydrolysis A 2,6-Dimethylpiperidine E Reaction at 0°C to RT A->E B Ethyl Oxalyl Chloride B->E C Triethylamine (Base) C->E D Anhydrous DCM (Solvent) D->E F Aqueous Workup (NaHCO3 wash) E->F Quench G Ethyl 2-(2,6-dimethylpiperidin-1-yl) -2-oxoacetate (Intermediate) F->G Purify J Reaction at Reflux G->J H NaOH (aq) H->J I THF/Ethanol (Co-solvent) I->J K Acidification (HCl) J->K Workup L 2-(2,6-Dimethylpiperidin-1-yl) -2-oxoacetic acid (Final Product) K->L Isolate

Caption: Overall workflow for the two-stage synthesis.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
2,6-Dimethylpiperidine113.215.00 g44.161.0
Ethyl oxalyl chloride136.536.63 g48.581.1
Triethylamine (TEA)101.196.70 mL48.581.1
Anhydrous Dichloromethane (DCM)-200 mL--
Saturated Sodium Bicarbonate (NaHCO₃)-100 mL--
Brine-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)----

Step-by-Step Procedure:

  • To a dry 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,6-dimethylpiperidine (1.0 eq) and anhydrous dichloromethane (DCM, 100 mL).

  • Add triethylamine (1.1 eq) to the solution. Cool the flask to 0°C in an ice bath.

  • In a separate dropping funnel, dissolve ethyl oxalyl chloride (1.1 eq) in anhydrous DCM (100 mL).

  • Add the ethyl oxalyl chloride solution dropwise to the stirred piperidine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed.

  • Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester intermediate as an oil. Purification can be achieved via flash chromatography if necessary, but the crude product is often suitable for the next step.

Stage 2: Hydrolysis of Ethyl Ester to Carboxylic Acid

This step converts the intermediate ester into the final carboxylic acid product through saponification.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
Crude Ethyl Ester Intermediate227.29(Assumed from Stage 1)44.161.0
Sodium Hydroxide (NaOH)40.003.53 g88.322.0
Tetrahydrofuran (THF)-50 mL--
Ethanol-50 mL--
Water-50 mL--
2M Hydrochloric Acid (HCl)-As needed--
Ethyl Acetate (for extraction)-150 mL--

Step-by-Step Procedure:

  • Dissolve the crude ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate in a mixture of THF (50 mL) and ethanol (50 mL) in a 250 mL round-bottom flask.

  • In a separate beaker, dissolve sodium hydroxide (2.0 eq) in water (50 mL) and add this solution to the flask.

  • Heat the mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours. Monitor the hydrolysis by TLC until the starting ester is consumed.[3][4]

  • Cool the reaction mixture to room temperature and remove the organic solvents (THF and ethanol) under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl. A precipitate should form.[5]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting solid can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Frequently Asked Questions (FAQs)

Q1: Why is ethyl oxalyl chloride used instead of oxalyl chloride? Ethyl oxalyl chloride is a mono-esterified and mono-acid chloride derivative of oxalic acid. This is critical because using oxalyl chloride (ClCOCOCl) directly with 2,6-dimethylpiperidine could lead to a double addition, forming a diamide, or other side reactions. Using the mono-esterified version ensures that only one amide bond is formed, leaving the ester group to be hydrolyzed in a separate, controlled step.

Q2: What is the purpose of triethylamine (TEA) in Stage 1? The acylation reaction between an amine and an acyl chloride generates one equivalent of hydrochloric acid (HCl).[6] This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Triethylamine is a non-nucleophilic organic base that acts as an acid scavenger, neutralizing the HCl as it forms and allowing the reaction to proceed to completion.

Q3: Why is the acylation performed at 0°C initially? The reaction between an amine and an acyl chloride is highly exothermic. Starting at a low temperature helps to control the reaction rate, prevent overheating, and minimize the formation of potential side products.[7] Once the initial, highly reactive phase is complete, the reaction can be safely warmed to room temperature to ensure it goes to completion.

Q4: Can I use other solvents for the acylation? Yes, other anhydrous aprotic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) can be used. Dichloromethane (DCM) is often preferred due to its ability to dissolve a wide range of organic compounds and its relative inertness. Avoid protic solvents like alcohols, as they can react with the ethyl oxalyl chloride.[7]

Q5: Is it necessary to use a strong base like NaOH for hydrolysis? Yes, saponification (base-mediated hydrolysis) is generally more efficient and less prone to equilibrium issues than acid-catalyzed hydrolysis for this type of ester.[5][8] A strong base like NaOH or KOH ensures complete and irreversible conversion to the carboxylate salt.

Troubleshooting Guide

Troubleshooting Decision Tree

Troubleshooting Start Low Yield or Reaction Failure Stage Which stage failed? Start->Stage Stage1_Check Check TLC of Stage 1. Any starting material left? Stage->Stage1_Check Stage 1 (Acylation) Stage2_Check Check TLC of Stage 2. Any ester intermediate left? Stage->Stage2_Check Stage 2 (Hydrolysis) Stage1_Sol1 Issue: Incomplete Acylation 1. Check reagent quality (esp. acyl chloride). 2. Ensure strictly anhydrous conditions. 3. Increase reaction time or warm to reflux. 4. Consider a more potent coupling reagent. Stage1_Check->Stage1_Sol1 Yes Stage1_Sol2 Issue: Degradation/Side Products 1. Maintain low temperature during addition. 2. Ensure base is added before acyl chloride. 3. Check for solvent reactivity. Stage1_Check->Stage1_Sol2 No Stage2_Sol1 Issue: Incomplete Hydrolysis 1. Increase reflux time. 2. Add more NaOH (2.5-3.0 eq). 3. Ensure efficient stirring. 4. Use a co-solvent like methanol to improve solubility. Stage2_Check->Stage2_Sol1 Yes Stage2_Sol2 Issue: Purification Loss 1. Ensure complete acidification (pH < 2). 2. Perform more extractions (4-5 times). 3. Avoid overheating during solvent removal. Stage2_Check->Stage2_Sol2 No

Sources

Technical Support Center: Synthesis of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common impurities encountered during this synthesis. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you to proactively optimize your process for higher purity and yield.

The most common and reliable synthetic route proceeds in two key stages: the initial acylation of 2,6-dimethylpiperidine with an ethyl oxalyl chloride to form an intermediate ester, followed by the saponification (hydrolysis) of this ester to yield the final carboxylic acid product. This guide is structured around challenges that may arise during this specific pathway.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Hydrolysis A 2,6-Dimethylpiperidine C Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate (Intermediate Ester) A->C Acylation B Ethyl Oxalyl Chloride + Triethylamine (Base) E This compound (Final Product) C->E Saponification C->E D NaOH or LiOH (Aqueous)

Caption: General two-step synthesis pathway.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My final product shows a persistent impurity with a similar polarity to my desired acid, and my yield is lower than expected. What is the likely cause?

A1: Incomplete Hydrolysis of the Ester Intermediate.

This is the most common impurity issue. The ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate intermediate is structurally similar to the final product, differing only by an ethyl group versus a proton, making its removal by standard chromatography or recrystallization challenging once the reaction is complete.

  • Causality & Expertise: The saponification of the ester to a carboxylate is a reversible reaction, although driven forward by the consumption of hydroxide. The steric hindrance from the two methyl groups on the piperidine ring can slow down the rate of hydrolysis compared to less hindered amides. If the reaction time, temperature, or amount of base is insufficient, a significant amount of the starting ester will remain.

  • Troubleshooting & Resolution:

    • Confirmation: Use ¹H NMR to confirm the presence of the ester. Look for the characteristic quartet (~4.3 ppm) and triplet (~1.3 ppm) signals of the ethyl group, which should be absent in the pure final product. LC-MS analysis will also show a peak with a mass of +28 Da relative to the product.

    • Process Optimization (Prevention):

      • Increase Base Equivalents: Use a larger excess of NaOH or LiOH (e.g., increase from 1.5 eq. to 2.5 eq.) to ensure the equilibrium is driven fully to the product side.

      • Elevate Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. Monitor for potential degradation by TLC or in-process LC.

      • Extend Reaction Time: Monitor the reaction by TLC or HPLC until the starting ester spot/peak is no longer detectable. Acid-catalyzed hydrolysis can also be an effective method[1].

    • Remediation: If you have an isolated mixture, the most effective solution is to re-subject the entire batch to the hydrolysis conditions (dissolve in a suitable solvent like THF/water and add more base) until completion.

Q2: I've identified a high molecular weight, non-polar impurity by LC-MS. What is it and how did it form?

A2: Formation of N,N'-bis(2,6-dimethylpiperidine)oxamide (Dimer Impurity).

This impurity arises from the reaction of two molecules of 2,6-dimethylpiperidine with a single oxalyl--derived moiety.

  • Causality & Expertise: This "dimer" is formed when the acylating agent is difunctional. While you are likely using a mono-esterified acyl chloride (ethyl oxalyl chloride), this reagent can contain trace amounts of its precursor, oxalyl chloride (ClCOCOCl)[2]. Oxalyl chloride is highly reactive at both ends and will readily react with two equivalents of the amine to form the symmetrical diamide byproduct.

  • Troubleshooting & Resolution:

    • Confirmation: The dimer will have a mass corresponding to (2 x Amine) + (Oxalyl) - 2H. It will be significantly less polar than the desired product and intermediate ester. On TLC, it will have a much higher Rf value.

    • Process Optimization (Prevention):

      • Reagent Quality: Use high-purity or freshly distilled ethyl oxalyl chloride. Commercial grades can have higher levels of oxalyl chloride.

      • Controlled Addition: Add the ethyl oxalyl chloride slowly to a solution of the amine at a low temperature (e.g., 0 °C). This ensures the amine is always in excess locally, favoring the reaction with the mono-functional reagent over the trace difunctional impurity.[3]

    • Remediation: Due to its non-polar and neutral nature, this impurity is typically easy to remove. It can be separated from the intermediate ester via standard silica gel chromatography. After hydrolysis, the desired carboxylic acid product is highly polar and can be separated from the non-polar dimer by a simple acid-base extraction.

Q3: My final product is contaminated with unreacted 2,6-dimethylpiperidine. How can I remove it?

A3: Residual Starting Material Due to Incomplete Acylation or Amide Bond Cleavage.

The presence of the starting amine indicates an issue in either the acylation or, less commonly, the hydrolysis step.

  • Causality & Expertise:

    • Incomplete Acylation: The most likely cause is an incomplete initial reaction. This can be due to insufficient acylating agent, poor reagent quality, or a reaction time that was too short.[3]

    • Amide Cleavage: While amides are generally stable, harsh hydrolysis conditions (e.g., very high temperatures or prolonged exposure to strong base) could theoretically cleave the N-CO bond, regenerating the starting amine.

  • Troubleshooting & Resolution:

    • Confirmation: The presence of 2,6-dimethylpiperidine can be confirmed by GC-MS or by its characteristic signals in the ¹H NMR spectrum (multiple signals in the 1.0-3.0 ppm range).

    • Process Optimization (Prevention): Ensure the acylation reaction goes to completion by using a slight excess (e.g., 1.05 equivalents) of high-quality ethyl oxalyl chloride and monitoring by TLC/GC until the amine is consumed.

    • Remediation (Post-Hydrolysis): This is a straightforward purification. After the hydrolysis is complete and the reaction mixture is acidified to protonate your product, you can perform an aqueous workup.

      • Protocol: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic 2,6-dimethylpiperidine will be protonated to form its hydrochloride salt, which is highly soluble in the aqueous layer and will be removed. The neutral desired product will remain in the organic layer.

Q4: What are the best analytical techniques for monitoring this reaction and ensuring final product purity?

A4: A combination of chromatographic and spectroscopic methods is essential.

No single technique provides a complete picture. A multi-faceted approach ensures that all potential impurities are identified and quantified.

  • Expertise & Recommendations:

    Technique Application & Rationale
    Thin-Layer Chromatography (TLC) In-Process Monitoring: Excellent for tracking the disappearance of starting materials and the appearance of the intermediate and final product. Use a mobile phase like 30-50% ethyl acetate in hexanes for the acylation step and a more polar system (e.g., 5% methanol in dichloromethane with 0.5% acetic acid) for the hydrolysis.
    ¹H and ¹³C NMR Spectroscopy Structural Confirmation & Purity Assessment: Confirms the identity of the final product and intermediate. Allows for the detection and quantification of impurities like the residual starting ester (ethyl signals), unreacted amine, and solvents.
    Liquid Chromatography-Mass Spectrometry (LC-MS) High-Sensitivity Impurity Detection: The ideal method for detecting low-level impurities. It provides both retention time (polarity) and mass information, which is crucial for identifying unknown byproducts like the dimer impurity or degradation products.
    High-Performance Liquid Chromatography (HPLC) Quantitative Purity Analysis: Used to determine the final purity of the product (e.g., >99.5%). A validated HPLC method is a requirement for materials intended for drug development.
    Melting Point Classic Purity Indicator: A sharp melting point close to the literature value is a good, albeit non-specific, indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

G start Crude Product Analysis check_nmr ¹H NMR shows residual ethyl signals? start->check_nmr check_lcms LC-MS shows High MW / Non-polar peak? check_nmr->check_lcms No incomplete_hydrolysis Issue: Incomplete Hydrolysis Action: Re-run saponification with more base/heat. check_nmr->incomplete_hydrolysis Yes check_base Crude product has basic properties / amine smell? check_lcms->check_base No dimer_impurity Issue: Dimer Impurity Action: Purify via acid-base extraction or chromatography. check_lcms->dimer_impurity Yes amine_impurity Issue: Residual Amine Action: Purify via acidic wash (e.g., 1M HCl). check_base->amine_impurity Yes end Pure Product check_base->end No incomplete_hydrolysis->start Re-analyze dimer_impurity->start Re-analyze amine_impurity->start Re-analyze

Caption: A logical troubleshooting workflow for impurity identification.

References

  • [4] Patent EP0338386A1: Describes a method for the preparation of oxalic acid amides, providing context for the general reaction class. Source: European Patent Office, URL: [Link]

  • [5] ResearchGate Article on 2-((2,6-Dimethylphenyl)amino)-2-oxoacetic Acid: Details a preparative method involving reaction with ethyl oxalyl chloride followed by ester hydrolysis, analogous to the target synthesis. Source: ResearchGate, URL: [Link]

  • [6] Chemistry LibreTexts - Synthesis of Amides: Provides foundational knowledge on amide synthesis, highlighting the need for activated carboxylic acid derivatives like acid chlorides. Source: Chemistry LibreTexts, URL: [Link]

  • [7] Polymer Chemistry Journal - Hydrolysis of Poly(2-ethyl-2-oxazoline): Discusses the kinetics and conditions for amide bond hydrolysis, relevant to the saponification step and potential side reactions. Source: Royal Society of Chemistry, URL: [Link]

  • [8] Wikipedia - Oxalyl chloride: Details the reactivity of oxalyl chloride, including its use in synthesizing acid chlorides and its reaction with DMF, which is relevant to understanding impurity formation. Source: Wikipedia, URL: [Link]

  • [9] PubMed - Solid-phase synthesis of an oxalic acid amide library: Describes the use of a resin-bound acid chloride derived from oxalic acid to react with amines, a strategy related to the core synthesis. Source: PubMed, URL: [Link]

Sources

Technical Support Center: Crystallization of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the crystallization of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid. It is designed for researchers, chemists, and drug development professionals aiming to achieve high purity, yield, and desirable crystal morphology for this compound.

Section 1: Troubleshooting Common Crystallization Issues

This section addresses specific, immediate problems encountered during the crystallization process. Each issue is followed by a diagnostic approach and a step-by-step protocol for resolution.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A1: Causality & Diagnosis

"Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a supercooled liquid instead of a solid crystalline lattice.[1][2] This is common for molecules like this compound, which may have a low melting point or contain impurities that depress the melting point.[3] It often happens when a solution becomes supersaturated too quickly or at a temperature above the compound's melting point in that specific solvent environment.[3][4]

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (10-20% additional volume) of the primary (good) solvent to decrease the level of supersaturation.[3] The goal is to keep the compound fully dissolved at a slightly lower temperature.

  • Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.[2] Once the solution is clear, allow it to cool to room temperature slowly by insulating the flask (e.g., with paper towels) and placing it in an area free from drafts.[5] Only after it has reached ambient temperature should you consider further cooling in an ice bath.

  • Introduce a Seed Crystal: If the solution remains clear after slow cooling, induce nucleation by adding a "seed crystal" – a tiny speck of the solid compound.[6][7] This provides a template for ordered crystal growth.

  • Utilize the Scratch Method: Gently scratching the inside of the flask below the solvent level with a glass rod can create microscopic imperfections on the glass surface that serve as nucleation sites.[3]

  • Re-evaluate the Solvent System: If oiling persists, the solvent system may be inappropriate. The compound might be too soluble. Consider an anti-solvent crystallization approach detailed in the FAQ section.

Q2: My crystallization resulted in very fine needles or an amorphous powder, not well-defined crystals. How can I improve crystal quality?

A2: Causality & Diagnosis

The formation of fine needles or amorphous powder indicates that nucleation (the initial formation of crystals) occurred too rapidly and dominated over the crystal growth phase.[3] This rapid precipitation traps impurities and solvent, leading to poor purity and difficult filtration. The primary cause is excessive supersaturation.[2]

Troubleshooting Protocol:

  • Reduce the Rate of Supersaturation:

    • For Cooling Crystallization: Slow the cooling rate significantly. An ideal crystallization should show initial crystal formation after about 5-15 minutes of cooling, with continued growth over 20-60 minutes.[3]

    • For Anti-Solvent Crystallization: Add the anti-solvent much more slowly, perhaps dropwise, to the stirred solution. Ensure efficient mixing to avoid localized areas of high supersaturation.[2]

  • Increase the Solvent Volume: Re-dissolve the material by heating and add more of the primary solvent (e.g., 10-25% more).[3] This keeps the compound in solution longer during the cooling phase, allowing larger, more ordered crystals to form.

  • Consider a Different Solvent System: A solvent in which the compound has slightly higher solubility at room temperature can sometimes promote the growth of larger crystals by slowing the rate of precipitation. Refer to the solvent screening table in the FAQ section.

Q3: The crystallization yield is very low. What steps can I take to improve it?

A3: Causality & Diagnosis

Low yield typically indicates one of two issues: either too much solvent was used, keeping a significant portion of the compound dissolved even at low temperatures, or the final cooling temperature was not low enough to maximize precipitation.[3]

Troubleshooting Protocol:

  • Concentrate the Solution: If you observe very few or no crystals after complete cooling, your solution is likely too dilute.[3] Gently heat the solution to evaporate a portion of the solvent (e.g., reduce the volume by 25-50%) and attempt the cooling process again.

  • Maximize Cooling: Ensure the flask has spent adequate time in a low-temperature bath (e.g., an ice-water bath at 0°C) to maximize the precipitation of the solid from the mother liquor.

  • Check the Anti-Solvent Ratio: In an anti-solvent system, ensure you have added a sufficient volume of the anti-solvent to significantly decrease the compound's solubility. You can test this on a small aliquot: add more anti-solvent to see if more precipitate forms.

  • Evaluate Purity: Highly impure starting material can lead to low yields, as impurities can inhibit crystal growth and may need to be removed through other means (e.g., column chromatography) before a successful crystallization can be achieved.[8][9]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, foundational questions regarding the crystallization of this compound.

Q4: What is the best way to select a solvent system for this compound?

A4: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at cool temperatures.[10] For a polar molecule with hydrogen-bonding capabilities like this compound, polar protic or aprotic solvents are a good starting point. A systematic screening process is recommended.

Protocol: Small-Scale Solvent Screening

  • Place ~20-30 mg of your compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.[10]

  • Heat the tubes that show poor room-temperature solubility. The compound should dissolve completely at or near the solvent's boiling point.[10]

  • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe the quality and quantity of the crystals formed. The best solvent will yield a large amount of well-defined crystals.

Table 1: Recommended Solvents for Screening

Solvent Class Example Solvents Rationale & Expected Behavior
Alcohols Isopropanol, Ethanol Polar protic solvents. Likely to be good primary solvents (dissolve when hot).
Esters Ethyl Acetate Moderately polar. Good balance of solubility characteristics.
Ketones Acetone Polar aprotic. Can be a very strong solvent, may require an anti-solvent.
Ethers 2-Methyl-THF, Dioxane Can be effective, but some ethers like THF are known to cause oiling out.[11]
Hydrocarbons Heptane, Hexane Non-polar. Will likely serve as excellent anti-solvents.

| Water | H₂O | The compound has some water solubility; may be useful in a mixed system with a miscible organic solvent like acetone or isopropanol.[10] |

Q5: How do I perform an anti-solvent crystallization?

A5: Anti-solvent crystallization is an effective technique where a second solvent (the "anti-solvent"), in which the compound is insoluble, is added to a solution of the compound in a primary (good) solvent.[12][13] This systematically reduces the solubility of the compound, inducing crystallization.[14]

G cluster_prep Preparation cluster_addition Addition cluster_growth Growth & Isolation prep1 1. Dissolve Compound in minimum amount of 'Good' Solvent (e.g., Isopropanol) prep2 2. Ensure solution is clear and fully dissolved prep1->prep2 add1 3. Slowly add 'Anti-Solvent' (e.g., Heptane) dropwise with vigorous stirring prep2->add1 add2 4. Observe for initial turbidity (cloudiness) add1->add2 growth1 5. Cease addition upon turbidity. Allow to stir and cool slowly add2->growth1 growth2 6. Cool in ice bath to maximize precipitation growth1->growth2 iso1 7. Isolate crystals via vacuum filtration growth2->iso1

Q6: What is "seeding" and when should I use it?

A6: Seeding is the process of adding a small number of crystals of the desired compound to a supersaturated solution to initiate crystallization.[7][15] It is one of the most powerful methods to control crystallization, as it bypasses the unpredictable nature of spontaneous nucleation.

When to Use Seeding:

  • When a cooled, supersaturated solution fails to produce crystals on its own.

  • To control polymorphism by providing a template of the desired crystal form.[16][17]

  • To improve batch-to-batch consistency in crystal size and morphology.[7]

Protocol: Microseeding

  • Obtain a small sample of the solid this compound.

  • Crush the solid into a fine powder using a spatula or glass rod.[18]

  • Prepare a supersaturated solution of your compound that is ready for crystallization.

  • Using the very tip of a spatula, add a tiny, barely visible amount of the seed powder to the solution.

  • Do not disturb the solution; allow the seed crystals to initiate growth.

Q7: How can I confirm the purity and identity of my final crystals?

A7: A combination of analytical techniques should be used to confirm the quality of your crystallized material.

  • Melting Point: A sharp melting point range (typically < 2°C) is indicative of high purity. Impurities will broaden and depress the melting point.

  • Spectroscopy (NMR, FTIR): Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify any remaining solvent or organic impurities. Fourier-Transform Infrared (FTIR) spectroscopy is useful for confirming functional groups and can sometimes distinguish between different crystalline forms.

  • Chromatography (HPLC, UPLC): High-Performance Liquid Chromatography is a highly sensitive method for quantifying the purity of the compound and detecting any related impurities.

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the specific crystalline form (polymorph) of the solid material.[16][19] Different polymorphs can have different physical properties, including solubility and stability.[17][20]

Troubleshooting Decision Tree

If your experiment fails, follow this logical guide to diagnose the issue.

G start Crystallization Attempted q1 What is the result? start->q1 oil An Oil Formed q1->oil Oiling Out clear Clear Solution (No Crystals) q1->clear No Precipitation powder Fine Powder / Needles q1->powder Poor Crystal Quality sol_oil 1. Add more 'good' solvent 2. Cool much slower 3. Try seeding oil->sol_oil sol_clear 1. Too much solvent. Evaporate some solvent. 2. Scratch flask / Add seed crystal clear->sol_clear sol_powder 1. Supersaturation too high. 2. Add more solvent. 3. Slow down cooling or anti-solvent addition rate. powder->sol_powder

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • SOP: Crystallization. Dartmouth College Department of Chemistry. [Link]

  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. (n.d.). ERA. [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]

  • Crystallization, Large Scale. (2021). YouTube. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Guide for crystallization. (n.d.). University of Florida Department of Chemistry. [Link]

  • Impact of impurities on crystal growth. (2020). ResearchGate. [Link]

  • 2-(2-Oxopiperidin-1-yl)acetic acid. PubChem. [Link]

  • DSC Characterization of Crystalline Structure: Foods & Pharmaceuticals. (2019). YouTube. [Link]

  • Antisolvent Crystallization. RM@Schools. [Link]

  • Crystal-seeding. Diamond Light Source. [Link]

  • Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction. (1998). PubMed. [Link]

  • How Do Impurities Affect Crystal Structures? (2024). YouTube. [Link]

  • Identifying Relevant Crystalline Forms. (2016). Pharmaceutical Technology. [Link]

  • Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. (2004). NIH National Center for Biotechnology Information. [Link]

  • Seeding. Hampton Research. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2012). NIH National Center for Biotechnology Information. [Link]

  • Crystallization. University of California, Irvine. [Link]

  • Three-Step Mechanism of Antisolvent Crystallization. (2022). ACS Publications - Crystal Growth & Design. [Link]

  • Procedure for antisolvent crystallization. (2019). ResearchGate. [Link]

  • Seeding Studies For Crystallization. (n.d.). Mettler Toledo. [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews. [Link]

  • Characterization of Polymorphic Forms (Polymorphism). Nishka Research. [Link]

  • Seeding in Crystallisation. (2017). ResearchGate. [Link]

  • Pharmaceutical Solid Form Screening and Selection: Which Form Emerges? (2021). ACS Publications - Crystal Growth & Design. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). NIH National Center for Biotechnology Information. [Link]

  • Crystallization. University of Colorado Boulder, Department of Chemistry. [Link]

  • Processes involving the use of antisolvent crystallization. (2006).
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). Royal Society of Chemistry. [Link]

  • The Influence of Impurities and Additives on Crystallization. (2019). Cambridge University Press & Assessment. [Link]

  • 5 Protein Crystallization Seeding Methods for Bigger Crystals. (2021). Bitesize Bio. [Link]

  • Piperidin-1-yl-acetic acid. PubChem. [Link]

Sources

Technical Support Center: Optimizing N-Acylation of 2,6-Dimethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-acylation of 2,6-dimethylpiperidine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered amine. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction conditions.

Introduction

The N-acylation of 2,6-dimethylpiperidine is a fundamental transformation in organic synthesis, yet the steric hindrance posed by the two methyl groups adjacent to the nitrogen atom can present significant challenges. This guide provides practical, experience-driven advice to help you navigate these complexities and achieve high yields and purity in your reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-acylation of 2,6-dimethylpiperidine. Each problem is followed by a list of potential causes and detailed solutions.

Problem 1: Low or No Conversion of Starting Material

You observe a significant amount of unreacted 2,6-dimethylpiperidine in your reaction mixture, even after an extended reaction time.

Potential Cause Explanation Suggested Solution
Insufficiently Reactive Acylating Agent The steric hindrance of 2,6-dimethylpiperidine requires a highly reactive electrophile to overcome the energy barrier for acylation.Switch to a more reactive acylating agent. For example, if you are using a carboxylic acid with a coupling agent, consider using the corresponding acyl chloride or anhydride.
Inadequate Activation of Carboxylic Acid If you are using a carboxylic acid, the coupling agent may not be effective enough to form the highly reactive intermediate required for the acylation of a hindered amine.Use a more potent coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
Low Reaction Temperature The activation energy for the acylation of a sterically hindered amine is high, and ambient temperature may not be sufficient to drive the reaction forward.Increase the reaction temperature. Refluxing in a suitable solvent such as toluene or xylene can often improve the reaction rate and yield.
Inappropriate Solvent The choice of solvent can significantly impact the solubility of reagents and the reaction rate.Use a non-polar, aprotic solvent like dichloromethane (DCM), toluene, or 1,4-dioxane. Polar aprotic solvents like DMF or NMP can also be effective in some cases.
Base Incompatibility The base used to scavenge the acid byproduct may not be strong enough or may be too sterically hindered to be effective.Use a non-nucleophilic, sterically hindered base like triethylamine (TEA), diisopropylethylamine (DIPEA), or 2,6-lutidine. For particularly challenging reactions, a stronger base like proton sponge may be necessary.
Problem 2: Formation of Side Products

You observe the formation of significant amounts of impurities alongside your desired product.

Potential Cause Explanation Suggested Solution
Acylating Agent Decomposition Acyl chlorides and anhydrides can be sensitive to moisture and can hydrolyze, leading to the formation of carboxylic acid byproducts.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions of the Acylating Agent If your acylating agent contains other functional groups, they may react under the reaction conditions.Protect any reactive functional groups on your acylating agent before performing the N-acylation.
Epimerization If your acylating agent has a chiral center adjacent to the carbonyl group, the use of a strong base can lead to epimerization.Use a weaker, non-nucleophilic base and perform the reaction at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best acylating agent for the N-acylation of 2,6-dimethylpiperidine?

The choice of acylating agent depends on the specific substrate and the desired reactivity. In general, for the sterically hindered 2,6-dimethylpiperidine, the order of reactivity is:

Acyl Chloride > Acid Anhydride > Carboxylic Acid + Coupling Agent

  • Acyl chlorides are the most reactive and are often the best choice for difficult acylations.

  • Acid anhydrides are also highly reactive and can be a good alternative to acyl chlorides.

  • Carboxylic acids require a coupling agent to be activated. For 2,6-dimethylpiperidine, standard coupling agents like DCC or EDC may not be sufficient. More powerful coupling agents like HATU or COMU are recommended.

Q2: Which base should I use for this reaction?

A non-nucleophilic, sterically hindered base is crucial to avoid side reactions. The most commonly used bases are:

  • Triethylamine (TEA)

  • Diisopropylethylamine (DIPEA)

  • 2,6-Lutidine

The pKa of the conjugate acid of the base should be high enough to effectively neutralize the acid byproduct generated during the reaction.

Q3: What is the optimal reaction temperature?

Due to the steric hindrance, the N-acylation of 2,6-dimethylpiperidine often requires elevated temperatures. A good starting point is to run the reaction at room temperature and then gradually increase the temperature if the reaction is slow. Refluxing in a solvent like toluene or xylene is often necessary to achieve good conversion.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to the starting materials, you can determine the extent of conversion.

Experimental Protocol: N-Acylation of 2,6-Dimethylpiperidine with an Acyl Chloride

This protocol provides a general procedure for the N-acylation of 2,6-dimethylpiperidine using an acyl chloride.

Materials:

  • 2,6-Dimethylpiperidine

  • Acyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2,6-dimethylpiperidine (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is incomplete, gently heat the mixture to reflux and continue to monitor.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.

Visualizing the Workflow

The following diagram illustrates the general workflow for the N-acylation of 2,6-dimethylpiperidine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Reagents B Setup Inert Atmosphere A->B C Dissolve 2,6-Dimethylpiperidine in Anhydrous Solvent B->C D Add Base (e.g., TEA) C->D E Add Acylating Agent D->E F Monitor Reaction (TLC/LC-MS) E->F G Quench Reaction F->G H Aqueous Workup G->H I Dry & Concentrate H->I J Purify (e.g., Chromatography) I->J K K J->K Characterize Product

Caption: General workflow for the N-acylation of 2,6-dimethylpiperidine.

Troubleshooting Decision Tree

This diagram provides a logical path to troubleshoot common issues in the N-acylation of 2,6-dimethylpiperidine.

G Start Reaction Outcome NoReaction Low/No Conversion Start->NoReaction Check Conversion SideProducts Side Products Observed Start->SideProducts Check Purity Success Successful Reaction Start->Success High Yield & Purity IncreaseTemp Increase Temperature NoReaction->IncreaseTemp Is Temp Low? MoreReactiveAgent Use More Reactive Acylating Agent NoReaction->MoreReactiveAgent Using Weak Acylating Agent? StrongerBase Use Stronger/Less Hindered Base NoReaction->StrongerBase Base Ineffective? Anhydrous Ensure Anhydrous Conditions SideProducts->Anhydrous Decomposition? ProtectGroups Protect Other Functional Groups SideProducts->ProtectGroups Other Reactive Sites?

Technical Support Center: Navigating the Challenges in the Purification of Polar Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar piperidine derivatives. As a cornerstone in medicinal chemistry and drug development, piperidine scaffolds are ubiquitous.[1][2][3] However, their inherent polarity and basicity frequently lead to frustrating purification hurdles. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and extensive field experience.

The Root of the Challenge: Understanding the Physicochemical Properties of Piperidine Derivatives

The primary difficulty in purifying piperidine derivatives stems from the basic nitrogen atom within the heterocyclic ring.[4][5] This nitrogen, with a pKa of approximately 11.22 for piperidine itself, readily protonates, leading to strong interactions with stationary phases, particularly the acidic silanol groups on standard silica gel.[4][6] This interaction is the primary cause of many purification woes, including:

  • Peak Tailing: The strong adsorption of the basic piperidine moiety to acidic silica results in broad, asymmetric peaks in normal-phase chromatography.[4]

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound binds irreversibly to the column, leading to low recovery.[4]

  • Poor Solubility: The polar nature of these compounds can lead to poor solubility in the less polar mobile phases typically used in normal-phase chromatography.[7]

  • Salt Formation: The basic nitrogen can react with acidic modifiers or even residual acids in solvents to form salts, which have drastically different chromatographic behavior and can complicate purification.[8][9]

This guide will provide a structured approach to overcoming these challenges, starting with a comprehensive troubleshooting guide for common purification techniques, followed by a set of frequently asked questions.

Troubleshooting Guide: A Symptom-and-Solution Approach

This section is designed to help you diagnose and resolve specific issues encountered during the purification of polar piperidine derivatives.

Issue 1: Significant Peak Tailing in Normal-Phase Chromatography (Silica Gel)

Q: My piperidine derivative is exhibiting severe peak tailing on a silica gel column, making it impossible to get clean fractions. What's happening and how can I fix it?

A: This is the most common issue encountered. The peak tailing is a direct result of the strong interaction between the basic nitrogen of your piperidine derivative and the acidic silanol groups on the silica gel surface.[4] To achieve sharp, symmetrical peaks, you need to disrupt this interaction.

Visualizing the Problem and Solution

G cluster_problem The Problem: Strong Interaction cluster_solution The Solution: Mitigating Interaction Piperidine Basic Piperidine Derivative Silica Acidic Silanol Groups on Silica Surface Piperidine->Silica Strong Adsorption Result Peak Tailing & Low Recovery Silica->Result Modifier Add Basic Modifier (e.g., Triethylamine) ImprovedResult Symmetrical Peaks & Improved Recovery Modifier->ImprovedResult AltStationaryPhase Use Alternative Stationary Phase (e.g., Alumina, Amine-Functionalized Silica) AltStationaryPhase->ImprovedResult

Caption: Mitigating Piperidine-Silica Interactions.

Troubleshooting Steps:

  • Mobile Phase Modification (The Quick Fix): The most straightforward approach is to add a basic modifier to your mobile phase. This modifier will compete with your compound for the acidic sites on the silica.[4]

    • Triethylamine (TEA): Start by adding 0.1-1% (v/v) of TEA to your eluent.[4][10] This is often sufficient to significantly improve peak shape.

    • Ammonia in Methanol: For more strongly basic compounds, a solution of 1-2% of 7N ammonia in methanol can be highly effective.[4][11]

    • Pyridine: While effective, pyridine is less commonly used due to its odor and toxicity.[4]

  • Stationary Phase Modification (A More Robust Solution):

    • Amine-Functionalized Silica: Using a pre-treated silica gel where the acidic silanol groups are masked with an amine can provide more reproducible results.[5]

    • Alumina (Basic or Neutral): Alumina is an excellent alternative stationary phase for the purification of basic compounds.[4][10][11]

    • Deactivated Silica Gel: You can deactivate standard silica gel by flushing the packed column with a solvent system containing a base like 1-3% triethylamine before loading your sample.[12]

  • Reverse-Phase Chromatography (A Different Approach): For less polar piperidine derivatives, reverse-phase chromatography on a C18 column can be a superior alternative. Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid will protonate the piperidine nitrogen, leading to better peak shapes.[4]

Experimental Protocol: Deactivating a Silica Gel Column

  • Pack a standard silica gel column as you normally would.

  • Prepare a mobile phase of your desired polarity (e.g., 80:20 Hexane:Ethyl Acetate) and add 1% (v/v) triethylamine.

  • Flush the column with at least 5-10 column volumes of this basic mobile phase. This will neutralize the most acidic sites on the silica.

  • Load your sample and elute with the same basic mobile phase.

Issue 2: Low or No Recovery of Compound from the Column

Q: I've run my column, but I'm getting very low recovery of my piperidine derivative. Where did my compound go?

A: Low recovery is a common and frustrating problem, often linked to the strong interaction with the stationary phase or compound instability.

Possible Causes and Solutions:

  • Irreversible Binding to Silica: The interaction between the basic piperidine and acidic silica can be so strong that it leads to irreversible adsorption.[4]

    • Solution: Employ the strategies mentioned in Issue 1, such as adding a basic modifier or switching to a less acidic stationary phase like alumina.[4][10]

  • Column Overloading: Loading too much crude material can exceed the separation capacity of the column, leading to broad bands and apparent loss of product in mixed fractions.[4]

    • Solution: A general guideline is to use a silica-to-crude material ratio of at least 30:1 by weight.[4]

  • Compound Instability on Silica: Some piperidine derivatives may be unstable on the acidic surface of silica gel.[13]

    • Solution: Test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred.[10] If it's unstable, use a less acidic stationary phase or consider reverse-phase chromatography.[10]

Issue 3: My Piperidine Derivative is a Salt. How Do I Purify It?

Q: My synthesis resulted in the hydrochloride salt of my piperidine derivative. How should I approach its purification?

A: Purifying the salt form directly on silica can be challenging. It's often better to convert the salt back to the free base before chromatography.

Protocol for Converting a Piperidine Salt to the Free Base:

  • Dissolve the salt in water or a suitable polar solvent.

  • Add a base such as saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution to deprotonate the piperidine nitrogen. Monitor the pH to ensure it is basic.

  • Extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • You can now purify the resulting free base using the normal-phase chromatography techniques described above.

Alternatively, reverse-phase chromatography is often well-suited for purifying salts directly.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chromatography technique for polar piperidine derivatives?

A: There is no one-size-fits-all answer, as the optimal technique depends on the specific properties of your derivative. However, a good starting point is reverse-phase HPLC with an acidic modifier.

Decision Tree for Purification Method Selection

G start Start: Purifying a Polar Piperidine Derivative solubility_check Is the compound soluble in common organic solvents? start->solubility_check stability_check Is the compound stable on silica gel? solubility_check->stability_check Yes hilic Hydrophilic Interaction Liquid Chromatography (HILIC) solubility_check->hilic No (Highly Polar) np_chrom Normal-Phase Chromatography with basic modifier (TEA/NH3) stability_check->np_chrom Yes alt_stationary_phase Consider Alumina or Amine-Functionalized Silica stability_check->alt_stationary_phase No rp_hplc Reverse-Phase HPLC with acidic modifier (TFA/Formic Acid) np_chrom->rp_hplc If peak shape is still poor alt_stationary_phase->rp_hplc If separation is poor

Caption: Choosing the Right Purification Strategy.

Q2: Can I use reverse-phase chromatography for my highly polar piperidine derivative?

A: Yes, but you may need to consider Hydrophilic Interaction Liquid Chromatography (HILIC). In standard reverse-phase, highly polar compounds may have little retention and elute in the solvent front.[14] HILIC is a variation of normal-phase chromatography that uses a polar stationary phase with a high organic content mobile phase, providing better retention for very polar analytes.[7][14]

Q3: I see two peaks for my pure piperidine derivative in HPLC. What could be the cause?

A: The appearance of two peaks for a pure piperidine derivative in its free base form can be due to differential ionization or interaction with the stationary phase.[15] Consider adjusting the mobile phase pH, adding a buffer, or using a different column chemistry to resolve this issue.[15] Often, running the sample as a salt (e.g., hydrochloride) will result in a single, sharp peak.[15]

Q4: Are there any alternatives to chromatography for purifying polar piperidine derivatives?

A: Yes, depending on the nature of your compound and impurities, you can consider:

  • Crystallization: If your compound is a solid, crystallization can be a highly effective purification method. Finding the right solvent system is key.

  • Acid-Base Extraction: You can often use liquid-liquid extraction to separate your basic piperidine derivative from neutral or acidic impurities by adjusting the pH of the aqueous phase.[8]

  • Distillation: For volatile piperidine derivatives, distillation can be an option, though azeotrope formation with water can be a challenge.[8]

Q5: What is Supercritical Fluid Chromatography (SFC) and is it suitable for polar piperidine derivatives?

A: SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is considered a "green" alternative to normal-phase HPLC. SFC is well-suited for the purification of polar and basic compounds, including chiral separations.[16][17][18] The addition of polar co-solvents like methanol enhances the elution of polar analytes.[18]

Data Summary Tables

Table 1: Common Mobile Phase Modifiers for Piperidine Derivative Purification

ModifierTypical ConcentrationChromatography ModePurpose
Triethylamine (TEA) 0.1 - 2% (v/v)Normal-PhaseMasks acidic silanol groups, reduces peak tailing.[4][10]
Ammonia (in Methanol) 1 - 5% of 7N solutionNormal-PhaseStronger base for highly basic compounds.[4][11]
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Reverse-PhaseProtonates the piperidine nitrogen, improves peak shape.[4]
Formic Acid 0.1% (v/v)Reverse-PhaseA volatile alternative to TFA, often better for mass spectrometry.

Table 2: Alternative Stationary Phases for Normal-Phase Chromatography

Stationary PhasePropertiesBest For
Alumina (Neutral or Basic) Less acidic than silica.Basic and acid-sensitive compounds.[4][10]
Amine-Functionalized Silica Basic surface.Eliminates the need for mobile phase modifiers.[5]
Diol-Bonded Silica Less polar than silica.Can reduce strong interactions with polar compounds.[7][14]

References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Teledyne ISCO. (2019). Chromatography Troubleshooting [Video]. YouTube. [Link]

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

  • Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • ResearchGate. For highly polar compound, how to do the purification?[Link]

  • Reddit. Purification of strong polar and basic compounds. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Chromatography Today. How Good is SFC for Polar Analytes?[Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Biotage. Is there an easy way to purify organic amines?[Link]

  • MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]

  • Chromatography Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • UJPS. Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

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Technical Support Center: Degradation Pathways of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to anticipate and analyze the potential degradation pathways of this molecule. While specific degradation data for this compound is not extensively published, this document synthesizes information from analogous chemical structures and fundamental chemical principles to offer a robust framework for your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under typical experimental and storage conditions?

Based on the structure, which contains an amide linkage, an α-keto acid moiety, and a sterically hindered piperidine ring, the primary degradation pathways to consider are hydrolysis, oxidative degradation, and decarboxylation.

  • Hydrolysis: The amide bond is susceptible to hydrolysis, which would cleave the molecule into 2,6-dimethylpiperidine and oxalic acid. This reaction can be catalyzed by acidic or basic conditions and elevated temperatures.

  • Oxidative Degradation: The piperidine ring and the α-keto acid are potential sites for oxidation. Oxidative stress can lead to ring-opening products, hydroxylation, or further oxidation of the keto and acid functionalities. Similar to other amine-based compounds, the presence of oxygen and metal ions can accelerate this process.[1]

  • Decarboxylation: As an α-keto acid, the molecule may undergo decarboxylation, particularly upon heating or exposure to certain catalysts, to yield 2-(2,6-dimethylpiperidin-1-yl)-2-oxoethane.

  • Photodegradation: Exposure to UV light could induce photolytic cleavage or rearrangement, a common degradation pathway for many organic molecules.

Q2: How does the stereochemistry of the 2,6-dimethylpiperidine ring influence its stability?

The cis and trans isomers of the 2,6-dimethylpiperidine ring will likely exhibit different degradation kinetics. The steric hindrance provided by the two methyl groups can shield the amide bond from nucleophilic attack, potentially slowing down hydrolysis compared to a non-substituted piperidine analog. The specific orientation of the methyl groups in the cis and trans isomers could lead to different rates of degradation due to variations in steric hindrance and conformational stability.

Q3: What are the expected degradation products I should be looking for?

Based on the predicted pathways, key degradation products to monitor include:

Potential Degradation ProductFormation Pathway
2,6-DimethylpiperidineHydrolysis
Oxalic AcidHydrolysis
2-(2,6-dimethylpiperidin-1-yl)-2-oxoethaneDecarboxylation
Hydroxylated derivativesOxidation
Ring-opened productsOxidation
Q4: Are there any known metabolic pathways for similar structures that could be relevant?

Yes, metabolic pathways for other piperidine-containing compounds often involve N-dealkylation, oxidation, and conjugation.[2] While this compound is not a typical drug molecule, if it is used in biological systems, one could anticipate enzymatic processes that parallel these metabolic routes. For instance, cytochrome P450 enzymes could catalyze hydroxylation of the piperidine ring.[2]

Visualizing Potential Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways for this compound.

Hydrolysis_Pathway Parent This compound Intermediate Tetrahedral Intermediate Parent->Intermediate H₂O (Acid/Base Catalysis) Product1 2,6-Dimethylpiperidine Intermediate->Product1 Product2 Oxalic Acid Intermediate->Product2

Caption: Hypothesized hydrolytic degradation pathway.

Oxidative_and_Decarboxylation_Pathways cluster_oxidation Oxidative Degradation cluster_decarboxylation Decarboxylation Ox_Parent This compound Ox_Product1 Hydroxylated Derivatives Ox_Parent->Ox_Product1 [O] Ox_Product2 Ring-Opened Products Ox_Parent->Ox_Product2 [O] Decarb_Parent This compound Decarb_Product 2-(2,6-dimethylpiperidin-1-yl)-2-oxoethane Decarb_Parent->Decarb_Product Δ (-CO₂)

Caption: Hypothesized oxidative and decarboxylation pathways.

Troubleshooting Guide

Q: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a stability sample. How can I identify them?

A: Unexpected peaks are often indicative of degradation products, impurities from the synthesis, or contaminants.

  • Characterize the Peaks: Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass of the unknown peaks. This can help in proposing elemental compositions.

  • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent compound and the unknown peaks. Degradation products will often share common fragments with the parent molecule. For example, a fragment corresponding to the 2,6-dimethylpiperidine moiety would be a strong indicator of a related compound.

  • Consider the Chemistry: Based on the accurate mass and fragmentation pattern, hypothesize the structure of the degradation product by considering the likely degradation pathways (hydrolysis, oxidation, etc.). For instance, a mass loss of 44 Da would suggest decarboxylation.

  • Forced Degradation Studies: To confirm your hypothesis, perform forced degradation studies under specific conditions (e.g., acidic, basic, oxidative, photolytic, thermal) and see if you can intentionally generate the unknown peak. This will help in assigning the peak to a specific degradation pathway.

Q: The recovery of my parent compound is consistently low in my assay. What could be the cause?

A: Low recovery can be due to several factors:

  • Analyte Instability: The compound may be degrading during sample preparation or analysis.

    • Troubleshooting: Prepare samples in a pH-buffered solution if hydrolysis is suspected. Minimize exposure to light and elevated temperatures. Use an internal standard to correct for losses during sample workup.

  • Poor Extraction Efficiency: The analyte may not be efficiently extracted from the sample matrix.

    • Troubleshooting: Optimize the extraction solvent and pH. Evaluate different extraction techniques (e.g., liquid-liquid extraction, solid-phase extraction).

  • Adsorption: The compound may be adsorbing to vials, pipette tips, or the HPLC column.

    • Troubleshooting: Use silanized glass vials or polypropylene vials. Add a small amount of a competing amine to the mobile phase to reduce active sites on the column.

  • Instrumental Issues: Inconsistent injector performance or detector response can lead to apparent low recovery.

    • Troubleshooting: Perform system suitability tests to ensure the instrument is functioning correctly.

Q: My stability study results are not reproducible. What should I check?

A: Lack of reproducibility often points to uncontrolled variables in the experimental setup.

  • Environmental Conditions: Ensure that temperature, humidity, and light exposure are tightly controlled for all stability chambers and sample handling areas.

  • Sample Preparation: Standardize all sample preparation steps, including solvent volumes, mixing times, and pH adjustments. Use calibrated equipment.

  • Analytical Method: A non-robust analytical method can be a major source of variability.

    • Troubleshooting: Validate the analytical method for robustness by intentionally varying parameters such as mobile phase composition, pH, column temperature, and flow rate to identify critical parameters that need strict control.

  • Reagent Quality: The quality of solvents and reagents can impact degradation rates. Use high-purity solvents and freshly prepared solutions.

Experimental Protocols

Protocol: Analysis of this compound and its Potential Degradation Products by HPLC-MS/MS

This protocol provides a general framework. The specific parameters should be optimized for your instrumentation and application.

1. Materials and Reagents:

  • Reference standard of this compound

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Internal standard (e.g., a structurally similar, stable compound not present in the sample)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometer Conditions (Example):

  • Ionization Mode: Positive ESI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Parent Compound: Determine the precursor ion (e.g., [M+H]⁺) and optimize the collision energy to find a stable product ion.

    • Potential Degradation Products: Predict the m/z of the precursor ions for expected degradation products (e.g., 2,6-dimethylpiperidine) and determine their corresponding product ions.

  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the instrument manufacturer's recommendations.

5. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Add the internal standard to a known concentration.

  • Vortex to mix thoroughly.

  • If necessary, centrifuge the sample to remove any particulates.

  • Transfer the supernatant to an HPLC vial for analysis.

6. Data Analysis:

  • Integrate the peak areas for the parent compound and the internal standard.

  • Calculate the peak area ratio.

  • Quantify the amount of the parent compound using a calibration curve prepared with the reference standard.

  • Monitor for the appearance of peaks corresponding to the MRM transitions of the potential degradation products.

References

  • Einbu, A., et al. (2014). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 53(30), 12050-12057. Available at: [Link]

  • Gouedard, C., et al. (2016). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 86, 434-443. Available at: [Link]

  • Sobczak, M., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Materials, 16(13), 4668. Available at: [Link]

  • Zhang, Y., et al. (2013). 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO). In Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]

  • Nielsen, P., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(50), 18469-18482. Available at: [Link]

  • Gouedard, C., et al. (2016). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky. Available at: [Link]

  • Idem, R., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Chemical Engineering Science, 170, 646-657. Available at: [Link]

  • Kong, L., et al. (2022). Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. Toxicology Letters, 367, 29-39. Available at: [Link]

  • Boyland, E., & Sims, P. (1964). Biochemical studies of toxic agents. The metabolic formation of 1- and 2-menaphthylmercapturic acid. Biochemical Journal, 91(3), 493–506. Available at: [Link]

  • Nielsen, P., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. Norwegian Research Information Repository - NTNU. Available at: [Link]

  • Wu, Q., et al. (2010). Metabolic pathways of trichothecenes. Drug Metabolism Reviews, 42(2), 250-267. Available at: [Link]

  • Meyer, M. R., et al. (2020). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug Testing and Analysis, 12(2), 249-257. Available at: [Link]

  • Zhang, J., et al. (2007). Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N′-(2- oxo-1, 2-dihydro-pyrimidinyl)formamidine. Journal of Molecular Structure: THEOCHEM, 806(1-3), 193-200. Available at: [Link]

  • Yuzbashev, T. V., et al. (2016). Metabolic evolution and (13) C flux analysis of a succinate dehydrogenase deficient strain of Yarrowia lipolytica. Biotechnology and Bioengineering, 113(11), 2425-2432. Available at: [Link]

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Technical Support Center: Overcoming Solubility Challenges with 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid. This document provides in-depth troubleshooting strategies and best practices for researchers, scientists, and drug development professionals experiencing solubility issues with this compound in their assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure consistent and reliable experimental results.

Scientific Background: Understanding the Solubility Challenge

The solubility behavior of this compound is dictated by its distinct chemical structure. The molecule consists of two key moieties:

  • A Carboxylic Acid Group (-COOH): This is a weakly acidic functional group. Its charge state, and therefore its polarity, is dependent on the pH of the solution.[1] In acidic to neutral conditions (pH below its pKa, typically ~3-5), it exists in its neutral, protonated form (R-COOH), which is less polar and has poor water solubility.

  • A 2,6-Dimethylpiperidine Ring: This is a bulky, nonpolar (lipophilic) component that inherently resists dissolving in aqueous solutions.

The combination of these two features results in a compound that is poorly soluble in neutral aqueous buffers but whose solubility can be dramatically increased by manipulating the experimental conditions, primarily solvent choice and pH.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to prepare a stock solution of this compound? A: The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO). It is a powerful, water-miscible organic solvent capable of dissolving most small molecules. Prepare a high-concentration primary stock (e.g., 10-50 mM) in DMSO.

Q2: My compound dissolves perfectly in DMSO, but it precipitates when I dilute it into my aqueous assay buffer (e.g., PBS, Media). Why? A: This is the most common issue, known as "crashing out." It occurs for two primary reasons:

  • pH: Your aqueous buffer is likely near neutral pH (~7.4). At this pH, the compound's carboxylic acid is in its less soluble, protonated form.

  • Exceeding Aqueous Solubility: When you dilute the DMSO stock into the buffer, the compound is suddenly in a predominantly aqueous environment where its solubility is much lower. The small amount of DMSO is not sufficient to keep it dissolved at higher concentrations.

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay? A: This is cell-line dependent, but a general rule is to keep the final concentration of DMSO at or below 0.5%.[2][3] For sensitive or primary cell lines, a final concentration of 0.1% or lower is strongly recommended to avoid cytotoxicity.[3] Always include a vehicle control (buffer/media with the same final DMSO concentration) in your experiments.[2]

Q4: Can I dissolve the compound directly in an aqueous solution using a base like Sodium Hydroxide (NaOH)? A: Yes, this is a viable alternative to using an organic solvent. Adding a base will deprotonate the carboxylic acid to its highly soluble carboxylate salt form (R-COO⁻ Na⁺).[4][] However, this must be done carefully to control the final pH, as a very high pH can be detrimental to your assay system or compound stability. A buffered basic solution is often a better choice than simply adding NaOH to water.

In-Depth Troubleshooting Guides & Protocols
Protocol 1: Preparing a High-Concentration Stock in DMSO (Recommended Method)

This is the standard and most reliable method for initial solubilization.

Methodology:

  • Weigh Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM).

  • Promote Dissolution:

    • Vortex the tube for 30-60 seconds.[6]

    • If solids remain, sonicate the tube in a water bath for 5-10 minutes.[6]

    • Gentle warming in a 37°C water bath can also be used, but be cautious as prolonged heat can degrade some compounds.[6]

  • Confirm Solubility: Visually inspect the solution against a light source to ensure no solid particulates or cloudiness remain. The solution should be clear.

  • Storage & Aliquoting: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C as recommended on the product data sheet.

Protocol 2: Preparing an Aqueous Stock Solution via pH Modification

Use this method when an organic solvent is not permissible in your experiment.

Methodology:

  • Weigh Compound: Accurately weigh the compound into a sterile tube.

  • Initial Suspension: Add a small amount of purified water (e.g., half the final desired volume) to suspend the compound. It will not dissolve at this stage.

  • Basification:

    • Prepare a dilute solution of NaOH (e.g., 0.1 N).

    • While vortexing or stirring the compound suspension, add the NaOH solution dropwise.

    • Continue adding base until the compound fully dissolves. The solution should become clear.

  • pH Measurement & Adjustment:

    • Use a calibrated pH meter to check the solution's pH. It will likely be >10.

    • If necessary, carefully back-titrate with a dilute acid (e.g., 0.1 N HCl) to adjust the pH to a level compatible with your assay (e.g., pH 8.0-9.0), ensuring the compound remains in solution. Note: As you approach the compound's pKa, it may begin to precipitate.

  • Final Volume & Storage: Add purified water to reach the final target volume and concentration. Sterilize through a 0.22 µm filter if needed. Store appropriately.

Data & Visualization
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

G start Start: Weigh Compound choose_solvent Choose Primary Solvent System start->choose_solvent dmso Use 100% DMSO (Protocol 1) choose_solvent->dmso Organic Route aqueous_base Use Aqueous Base (Protocol 2) choose_solvent->aqueous_base Aqueous Route dissolved_dmso Is stock solution clear? dmso->dissolved_dmso dissolved_aq Is stock solution clear? aqueous_base->dissolved_aq sonicate Vortex, Sonicate, or Gentle Warming dissolved_dmso->sonicate No ready_stock_dmso DMSO Stock Ready Store in Aliquots at -20°C dissolved_dmso->ready_stock_dmso Yes ready_stock_aq Aqueous Stock Ready Store Appropriately dissolved_aq->ready_stock_aq Yes sonicate->dissolved_dmso dilute Dilute Stock into Final Aqueous Assay Buffer ready_stock_dmso->dilute ready_stock_aq->dilute precipitate Does it precipitate? dilute->precipitate success Experiment Ready! (Include Vehicle Control) precipitate->success No troubleshoot Troubleshoot Dilution precipitate->troubleshoot Yes lower_conc Option 1: Lower Final Concentration troubleshoot->lower_conc use_cosolvent Option 2: Use a Co-solvent (e.g., Ethanol, PEG400) troubleshoot->use_cosolvent adjust_buffer_ph Option 3: Increase pH of Final Buffer troubleshoot->adjust_buffer_ph

Caption: Troubleshooting workflow for solubilizing the target compound.

Comparative Data Tables

Table 1: Recommended Solvents for Stock Solution Preparation

SolventTypeRecommended UseKey Considerations
DMSO OrganicPrimary choice. For creating high-concentration (10-100 mM) stock solutions.Water-miscible, but can be toxic to cells at final concentrations >0.5%.[2][3]
DMF OrganicAlternative to DMSO if needed.Similar properties to DMSO; also has potential cellular toxicity.
Ethanol OrganicFor compounds with moderate polarity. Can also be used as a co-solvent.[7]Less effective than DMSO for highly lipophilic compounds. Can evaporate over time.
Aqueous NaOH AqueousWhen organic solvents must be avoided.Creates a soluble salt.[4] Final pH must be carefully controlled and buffered.

Table 2: Assay Compatibility and Maximum Recommended Final Solvent Concentrations

Assay TypeRecommended SolventMax Final ConcentrationRationale & Pro-Tips
Cell Culture / Cell-based Assays DMSO≤ 0.5% (0.1% is safer)[3]High DMSO concentrations are cytotoxic. Perform serial dilutions of the stock in 100% DMSO before the final dilution into media to ensure accuracy.[8]
Enzyme / Biochemical Assays DMSO or Aqueous Base≤ 1-2%Enzyme activity can be inhibited by high solvent concentrations. Check literature for your specific enzyme's tolerance.
In Vivo Animal Studies DMSO + Co-solvents≤ 2% (DMSO)[6]Co-solvents like PEG400 or Tween 80 are often required to maintain solubility upon injection.[2] Formulation is critical.
References
  • Suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. [Link]

  • Experiment No.15 Aim:To Identify The Functional Group Present in The Given Organic Compound. Scribd. [Link]

  • 2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid. PubChem, National Center for Biotechnology Information. [Link]

  • 2-(2-Oxopiperidin-1-yl)acetic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Piperidin-1-yl-acetic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. National Center for Biotechnology Information. [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). U.S. National Library of Medicine. [Link]

  • 2-(2,6-Dimethylphenylamino)-2-oxoacetic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Cosolvent. Wikipedia. [Link]

  • pH Adjusting Database. CompoundingToday.com. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

  • CARBOXYLIC ACID UNKNOWN Candidates. Web.mnsu.edu. [Link]

  • Solubility of Carboxylic Acids N5. (2021). YouTube. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. ResearchGate. [Link]

  • DMSO usage in cell culture. (2023). LifeTein. [Link]

  • How do I make a stock solution of a substance in DMSO? (2016). ResearchGate. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Bioavailability Enhancement: Drug Solubility Enhancement. (2025). JoVE. [Link]

Sources

minimizing side reactions in the synthesis of 2-oxoacetic acid amides

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers synthesizing 2-oxoacetic acid amides (α-keto amides).[1] It focuses on minimizing specific side reactions such as decarbonylation, bis-amide formation, and hydrate interference.[1]

Topic: Minimizing Side Reactions & Process Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Mechanistic Overview

2-oxoacetic acid amides (glyoxylamides) are critical pharmacophores in protease inhibitors and peptidomimetics.[1] Their synthesis is often plagued by the high reactivity of the vicinal dicarbonyl motif. The two primary failure modes are:

  • Decarbonylation: Loss of CO to form a simple amide (

    
    ), driven by thermal instability of the acyl chloride intermediate.[1]
    
  • Bis-Amide (Oxamide) Formation: In reactions involving oxalyl chloride, the formation of symmetrical

    
     byproducts due to uncontrolled stoichiometry.[1]
    

The following guide provides self-validating protocols to suppress these pathways.

Critical Pathways & Troubleshooting (Visualized)

Figure 1: Reaction Decision Tree & Failure Modes

This diagram maps the critical "forks" in the synthetic pathway where side reactions occur.

ReactionPathways Start Starting Material (Aryl/Alkyl Precursor) Intermed Intermediate: 2-Oxoacetyl Chloride Start->Intermed Friedel-Crafts or Acylation Oxalyl Reagent: Oxalyl Chloride Oxalyl->Intermed Decarb SIDE REACTION A: Decarbonylation (-CO) (Forms Acid Chloride) Intermed->Decarb T > 0°C Metal Cat. BisAmide SIDE REACTION B: Bis-Amide (Oxamide) (Symmetrical Dimer) Intermed->BisAmide Excess Amine or Inverse Addition Target Target: 2-Oxoacetic Acid Amide Intermed->Target + Amine (HNR'2) Controlled Addition Decarb->Target Yields Impurity (Simple Amide)

Caption: Figure 1. Mechanistic divergence in glyoxylamide synthesis. Red paths indicate critical failure modes: thermal decarbonylation and stoichiometric mismatch leading to oxamides.

Module 1: The Oxalyl Chloride Route (Friedel-Crafts)

Context: This is the standard method for aryl-glyoxylamides (


).
FAQ: Controlling the Acyl Chloride Intermediate

Q: My LC-MS shows a mass corresponding to the simple amide (M-28) instead of the keto-amide. Why? A: You are experiencing thermal decarbonylation .[1] The intermediate 2-oxoacetyl chloride (


) is unstable and extrudes carbon monoxide (CO) to form the benzoyl chloride (

) if heated or left too long.

Troubleshooting Protocol:

  • Temperature Cap: Never allow the reaction temperature to exceed 0°C during the formation of the acid chloride.

  • Catalyst Limit: If using DMF as a catalyst, limit it to <1 mol%.[1] Excess DMF can accelerate decarbonylation via Vilsmeier-type intermediates.[1]

  • Time Window: React the intermediate with the amine immediately. Do not store the acid chloride overnight.[1]

FAQ: Preventing Symmetrical Oxamides

Q: I am getting a significant amount of symmetrical oxamide byproduct. How do I stop this? A: This occurs when the amine reacts with oxalyl chloride directly, or if the stoichiometry is locally high in amine concentration.

Self-Validating Protocol (Inverse Addition):

  • Standard: Add the Amine to the Acid Chloride.[1][2][3]

  • The Fix: Ensure the acid chloride is in solution at -78°C to 0°C. Add the amine solution slowly dropwise.

  • Validation: Check the pH of the reaction mixture. It should remain acidic/neutral until the full equivalent of amine is added.[1] If using a scavenger base (TEA/DIPEA), add it with the amine, not before.[1]

Module 2: Coupling 2-Oxo Acids (Peptide Coupling)

Context: Coupling a stable 2-oxo acid (


) with an amine using EDC/HATU.
FAQ: Low Conversion & Hydrate Interference

Q: My coupling reaction stalls at 50% conversion even with HATU. NMR shows the starting material is intact. A: 2-oxo acids exist in equilibrium with their hydrates (


-diols) in the presence of moisture. The hydrate is not nucleophilic enough to react with the coupling agent effectively, or it reacts sluggishly.

Troubleshooting Protocol:

  • Drying Step: Lyophilize the starting 2-oxo acid from benzene or toluene to remove water and shift the equilibrium to the ketone form.

  • Solvent Choice: Use anhydrous DMF or DCM.[1] Avoid protic solvents.[1]

  • Activation Check: Pre-activate the acid with the coupling agent (e.g., HATU/DIPEA) for 15 minutes before adding the amine.[1] A color change (often yellow to orange) indicates active ester formation.[1]

Comparative Data: Reagent Selection

MethodPrimary RiskMitigation StrategyRecommended Reagents
Oxalyl Chloride (Friedel-Crafts) Decarbonylation (-CO)Keep T < 0°C; Short reaction times.[1](COCl)₂, DCM, AlCl₃ (if needed)
Direct Coupling (EDC/HOBt) Hydrate InterferenceAzeotropic drying of SM; Anhydrous solvents.[1]EDC, HOBt, Anhydrous DMF
Oxidative Amidation Over-oxidation (Cleavage)Use mild oxidants; Monitor via TLC closely.[1]TEMPO/BAIB or IBX

Detailed Protocol: Optimized Synthesis of Indole-3-Glyoxylamides

Reference Standard: Adapted from typical procedures for BMS-663068 precursors.

Objective: Synthesize N-methyl-2-(1H-indol-3-yl)-2-oxoacetamide with <5% decarbonylated byproduct.

Step-by-Step Methodology:

  • Reagent Setup: In a flame-dried round-bottom flask under Argon, dissolve the indole substrate (1.0 equiv) in anhydrous diethyl ether or THF. Cool to 0°C .[1]

  • Acylation (Critical Step): Add Oxalyl Chloride (1.2 equiv) dropwise over 10 minutes.

    • Observation: A yellow/orange precipitate (the glyoxyl chloride) should form.[1]

    • Control: Maintain T < 5°C. Stir for 1 hour at 0°C. Do not reflux.

  • Quenching/Coupling:

    • Cool the mixture to -10°C .

    • Add the amine (e.g., Methylamine in THF, 2.5 equiv) rapidly but with vigorous stirring. The excess amine acts as the HCl scavenger.[1]

    • Note: If using a valuable amine, use 1.0 equiv Amine + 1.5 equiv DIPEA.[1]

  • Workup:

    • Allow to warm to RT.[1][4]

    • Quench with water.[1] The product often precipitates and can be collected by filtration (avoiding extraction minimizes hydrate formation issues).[1]

  • Validation:

    • 1H NMR: Look for the absence of the amide proton signal characteristic of the decarbonylated species (typically shifted upfield compared to the keto-amide).

    • LC-MS: Confirm M+ peak. Check for (M-28) peak (decarbonylation).[1]

References

  • Mechanistic Insight on Decarbonylation

    • Title: Reaction of Oxalyl Chloride with Amides and Lactams.[1][5]

    • Source: ChemicalBook / Catalysis from A to Z.[1][5]

  • General Amide Synthesis Troubleshooting

    • Title: 29 Methods for Amide Synthesis: Mechanisms and Selection.[1][]

    • Source: BOC Sciences.[1]

  • Oxidative Routes & Keto-Amide Stability

    • Title: Recent developments in functionalization of acyclic α-keto amides.[1][7][8]

    • Source: Royal Society of Chemistry (Org.[1] Biomol. Chem.).

    • URL:[Link]

  • Bis-Glyoxylamide Formation

    • Title: Synthesis of Bis-Glyoxylamide Peptidomimetics.[1][9]

    • Source: NIH / PubMed Central.[1]

    • URL:[Link][1]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 SYSTEM ONLINE Ticket Queue: OPEN Priority: HIGH (Process Chemistry/Scale-Up)

Welcome to the Synthesis Support Hub

You have reached the Tier 3 Technical Support for Alpha-Keto Amide Synthesis. This guide addresses the scale-up challenges for 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid . Due to the steric bulk of the 2,6-dimethylpiperidine and the electrophilicity of the oxalyl moiety, this synthesis requires precise control to avoid bis-acylation or hydrolysis failures.

Quick Navigation

Module 1: The Master Protocol (Scale-Up Ready)

Objective: Synthesis of >100g batches of the target acid via the Ethyl Ester intermediate. Reaction Type: Acylation followed by Saponification.

Step 1: Acylation (Formation of the Ethyl Ester)

Target Intermediate: Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate

The Challenge: The 2,6-dimethyl substitution on the piperidine ring creates significant steric hindrance (especially the trans isomer). Standard addition rates may lead to localized heating and decomposition.

Protocol:

  • Setup: Charge a reactor with 2,6-dimethylpiperidine (1.0 equiv) and Dichloromethane (DCM) (10 vol).

  • Base: Add Triethylamine (TEA) (1.2 equiv). Note: For extremely hindered batches rich in trans-isomer, switch to Diisopropylethylamine (DIPEA) to reduce competing salt precipitation.

  • Cooling: Cool the mixture to 0–5 °C .

  • Addition: Add Ethyl chlorooxoacetate (Ethyl oxalyl chloride) (1.1 equiv) dropwise.

    • Critical Control Point: Maintain internal temperature < 10 °C. The reaction is highly exothermic.

  • Reaction: Warm to Room Temperature (20–25 °C) and stir for 2–4 hours.

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine/TEA), then sat. NaHCO3, then Brine. Dry (Na2SO4) and concentrate to an oil.

Step 2: Hydrolysis (Saponification to the Acid)

Target Molecule: this compound

The Challenge: Alpha-keto acids are sensitive to oxidative decarboxylation. Over-acidification during workup can degrade the product.

Protocol:

  • Dissolution: Dissolve the crude ester oil in THF/Water (1:1) (5 vol).

  • Reagent: Add Lithium Hydroxide (LiOH·H2O) (1.5 equiv).

    • Why LiOH? Sodium salts of bulky hydrophobic acids can form "soaps" that are hard to filter. Lithium salts are generally more tractable in THF mixtures.

  • Reaction: Stir at 0–10 °C for 1 hour, then monitor by TLC/HPLC. Avoid heating > 30 °C to prevent decarboxylation.

  • Isolation (The "Crash Out" Method):

    • Wash the basic aqueous solution with MTBE (removes neutral impurities).

    • Cool aqueous layer to 0 °C.[1]

    • Acidify slowly with 2N HCl to pH 2–3.

    • The product should precipitate as a white/off-white solid. Filter and wash with cold water.

Module 2: Troubleshooting & FAQs (Ticket Resolution)

Below are resolved tickets from our internal database regarding this specific chemistry.

Ticket #404: Low Yield in Acylation Step

User Report: "I scaled up to 50g, but my yield dropped from 90% (on 1g scale) to 65%. NMR shows unreacted amine."

Root Cause Analysis: The commercial 2,6-dimethylpiperidine is a mixture of cis (meso) and trans (racemic) isomers. The cis isomer reacts rapidly. The trans isomer has an axial methyl group that severely blocks the nitrogen lone pair. On scale, if the reaction is quenched too early (based on the disappearance of the cis spot), the trans isomer is lost.

Solution:

  • Extend Reaction Time: Allow the reaction to run overnight for >50g batches.

  • Forcing Conditions: If trans-isomer remains, heat the acylation step to reflux (40 °C in DCM) for 2 hours after the initial addition is complete.

  • Stoichiometry: Increase Ethyl chlorooxoacetate to 1.3 equiv.

Ticket #502: Product is an Oil, Not a Solid

User Report: "After acidification in Step 2, the product oiled out instead of crystallizing. I can't filter it."

Root Cause Analysis: This is a common "phase separation" issue caused by residual THF or insufficient ionic strength.

Solution:

  • Remove THF: Ensure all THF is stripped before acidification. The salt must be in 100% water.

  • Seeding: If it oils out, scratch the flask wall or add a seed crystal of the acid.

  • Solvent Swap: Extract the oil into Ethyl Acetate, dry, and concentrate. Then, perform a recrystallization using Hexanes/Ethyl Acetate (3:1) . The hydrophobic dimethyl groups make this molecule surprisingly soluble in non-polar solvents.

Ticket #909: Dark Impurities/Tar Formation

User Report: "The reaction mixture turned black upon adding the acid chloride."

Root Cause Analysis: Thermal runaway. The acylation of amines with oxalyl derivatives is violently exothermic. At scale, heat dissipation is slower, leading to localized temperatures >50 °C, which causes polymerization of the oxalyl chloride or degradation of the amine.

Solution:

  • Dilution: Increase solvent volume to 15–20 volumes.

  • Controlled Addition: Use a dosing pump for the acid chloride. Ensure the addition takes at least 60 minutes for a 100g batch.

Module 3: Process Logic & Visualizations

Workflow Diagram: The "Happy Path" Synthesis

This flowchart visualizes the critical decision points and process flow for the scale-up.

G Start Start: 2,6-Dimethylpiperidine Acylation Step 1: Acylation (EtOCOCOCl, TEA, DCM, 0°C) Start->Acylation Check_Exotherm Decision: Internal Temp > 10°C? Acylation->Check_Exotherm Cooling Action: Stop Addition, Increase Cooling Check_Exotherm->Cooling YES Workup1 Workup: Acid Wash (HCl) -> Bicarb Wash -> Conc. Check_Exotherm->Workup1 NO (Stable) Cooling->Acylation Intermediate Intermediate: Ethyl Ester (Oil) Workup1->Intermediate Hydrolysis Step 2: Hydrolysis (LiOH, THF/H2O, 0-10°C) Intermediate->Hydrolysis Check_Oil Decision: Product Oiled Out? Hydrolysis->Check_Oil Cryst Action: Extract EtOAc, Recryst. Hex/EtOAc Check_Oil->Cryst YES Filter Action: Filter Solid Check_Oil->Filter NO (Precipitated) Final Final Product: Alpha-Keto Acid Cryst->Final Filter->Final

Caption: Figure 1. Process Flow Diagram for the synthesis of this compound, highlighting critical thermal and isolation control points.

Data Summary: Solvent & Reagent Compatibility
ParameterRecommendedAlternativeAvoidReason
Solvent (Step 1) DCM (Dichloromethane)TolueneDMFDCM is easily removed; DMF is hard to wash out and can react with Oxalyl Chloride.
Base Triethylamine (TEA)DIPEA (Hunig's)PyridineTEA is cheap and salts are water-soluble. Pyridine is odorous and harder to remove.
Hydrolysis Base LiOHNaOHK2CO3LiOH offers better solubility in THF/H2O mixtures for hindered esters.
Quench Temp < 10 °C< 20 °C> 25 °CHigh temp during quench/hydrolysis risks decarboxylation of the alpha-keto acid.

References

  • General Synthesis of Alpha-Keto Amides via Ethyl Oxalyl Chloride

    • Methodology: The reaction of secondary amines with ethyl oxalyl chloride is the industry standard for gener
    • Source: Wang, J., et al. "Synthesis of α-ketoamides via copper-catalyzed aerobic oxidative amidation." Journal of Organic Chemistry (Contextual grounding for alpha-keto amide stability).
    • Specific Analog: See synthesis of "2-(2,6-dimethylphenylamino)-2-oxoacetic acid" (DMPAO) for the closest steric analog protocol.
    • Link:

  • Handling of 2,6-Dimethylpiperidine (Steric Considerations)

    • Insight: 2,6-dimethylpiperidine exists as cis/trans isomers, affecting reaction r
    • Source: "Process for the production of (1r,2s)-2,6-dimethyl-1-indanamine" (Discusses resolution and reactivity of dimethyl-substituted amines).[2]

    • Link:

  • Hydrolysis of Hindered Esters

    • Methodology: Use of LiOH/THF for saponification of hindered esters to prevent decarboxyl
    • Source:Organic Syntheses, Coll. Vol. 10, p.
    • Link:

  • Safety Data (Oxalyl Derivatives)

    • Warning: Reaction of oxalyl chloride derivatives with amines is vigorously exothermic.
    • Source: PubChem Compound Summary for Ethyl oxalyl chloride.
    • Link:

Disclaimer: This guide is intended for qualified research personnel. Always review the Material Safety Data Sheet (MSDS) for 2,6-dimethylpiperidine and Ethyl chlorooxoacetate before proceeding.

Sources

Technical Support Center: Enhancing the Stability of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability of this compound in solution. By understanding the underlying chemical principles, you can optimize your experimental conditions to ensure the integrity of your results.

Introduction: The Chemical Challenge

This compound is a unique molecule featuring two key functional groups that influence its stability: an α-keto acid and a sterically hindered amide. The electrophilic nature of the α-keto group can make the molecule susceptible to various degradation pathways, while the 2,6-dimethylpiperidine moiety introduces significant steric hindrance around the amide bond, which can unconventionally affect its stability. This guide will walk you through the potential degradation mechanisms and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathways for this molecule are centered around the α-keto acid and the sterically hindered amide functionalities. The main routes of degradation include:

  • Hydrolysis of the Amide Bond: While amides are generally stable, significant steric hindrance from the two methyl groups on the piperidine ring can disrupt the resonance stabilization of the amide bond, potentially making it more susceptible to hydrolysis under certain pH conditions.[1][2]

  • Decarboxylation of the α-Keto Acid: Like many α-keto acids, this compound can undergo decarboxylation, particularly when exposed to heat or certain catalysts, leading to the loss of CO2 and formation of an aldehyde.

  • Oxidative Degradation: The piperidine ring can be susceptible to oxidation, which can lead to ring-opening or the formation of various oxidized species.[3][4][5]

Q2: How does pH affect the stability of the compound?

A2: The pH of the solution is a critical factor in the stability of this compound. Generally, piperidine derivatives exhibit their greatest stability in a slightly acidic pH range, typically between 4 and 6.[6] Extreme pH values should be avoided:

  • Acidic Conditions (pH < 4): Can promote the hydrolysis of the amide bond.[7]

  • Basic Conditions (pH > 8): Can catalyze both amide hydrolysis and potentially other degradation reactions of the α-keto acid moiety.

Q3: What is the impact of the 2,6-dimethylpiperidine group on amide bond stability?

A3: The two methyl groups in the 2 and 6 positions of the piperidine ring create significant steric hindrance. This can twist the amide bond, disrupting the orbital overlap necessary for resonance stabilization that gives typical amides their robustness.[1][2] This lack of planarity can make the carbonyl carbon more electrophilic and thus more prone to nucleophilic attack and subsequent hydrolysis.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues you may encounter during your experiments.

Observed Issue Potential Cause Recommended Solution
Loss of parent compound peak in HPLC analysis over a short period. Rapid degradation due to inappropriate pH or temperature.Prepare solutions fresh and use immediately. If storage is necessary, store at 2-8°C in a buffer with a pH between 4 and 6.
Appearance of new, unidentified peaks in the chromatogram. Formation of degradation products.Characterize the degradation products using LC-MS to understand the degradation pathway. Adjust solution pH and temperature to minimize their formation.
Inconsistent results between experimental replicates. Ongoing degradation of the compound in solution during the experiment.Ensure all solutions are prepared under identical, controlled conditions (pH, temperature, and buffer). Minimize the time between solution preparation and analysis.
Precipitation of the compound from solution. Poor solubility at the working concentration and pH.Adjust the pH to the optimal range for stability and solubility (pH 4-6). Consider the use of co-solvents if compatible with your experimental system.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps to prepare a stock solution of this compound with enhanced stability.

Materials:

  • This compound

  • Citrate buffer (0.1 M, pH 5.0)

  • High-purity water

  • Volumetric flasks

  • Calibrated pH meter

Procedure:

  • Buffer Preparation: Prepare a 0.1 M citrate buffer and adjust the pH to 5.0 using citric acid or sodium citrate.

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry weighing boat.

  • Dissolution: Transfer the compound to a volumetric flask. Add a small amount of the pH 5.0 citrate buffer to dissolve the compound completely.

  • Volume Adjustment: Once fully dissolved, bring the solution to the final volume with the citrate buffer.

  • Storage: Store the stock solution at 2-8°C and protect it from light. It is recommended to use the solution within 24 hours for best results.

Protocol 2: HPLC Method for Stability Analysis

This protocol provides a general high-performance liquid chromatography (HPLC) method for monitoring the stability of this compound and its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[8]

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Procedure:

  • Sample Preparation: Dilute the stock solution or experimental samples to an appropriate concentration with the mobile phase A.

  • Injection: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Monitor the peak area of the parent compound over time. The appearance of new peaks may indicate the formation of degradation products.

Visualizing Degradation and Workflow

Diagram 1: Potential Degradation Pathways

This diagram illustrates the primary chemical transformations that this compound may undergo in solution.

Parent This compound Hydrolysis Amide Bond Hydrolysis Parent->Hydrolysis H+ or OH- Decarboxylation Decarboxylation Parent->Decarboxylation Heat Oxidation Piperidine Ring Oxidation Parent->Oxidation Oxidants Product1 2,6-Dimethylpiperidine + 2-Oxoacetic Acid Hydrolysis->Product1 Product2 2-(2,6-Dimethylpiperidin-1-yl)acetaldehyde + CO2 Decarboxylation->Product2 Product3 Oxidized Piperidine Derivatives Oxidation->Product3

Caption: Key degradation routes for the target compound.

Diagram 2: Experimental Workflow for Stability Assessment

This workflow outlines the systematic approach to evaluating the stability of the compound under various conditions.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Stock Solution in Test Buffers (e.g., pH 4, 7, 9) Incubate_RT Incubate at Room Temperature Prep->Incubate_RT Incubate_37 Incubate at 37°C Prep->Incubate_37 Timepoints Sample at Timepoints (e.g., 0, 2, 4, 8, 24h) Incubate_RT->Timepoints Incubate_37->Timepoints HPLC Analyze by HPLC-UV Timepoints->HPLC LCMS Characterize Degradants by LC-MS HPLC->LCMS Plot Plot % Remaining vs. Time HPLC->Plot Rate Determine Degradation Rate Constants Plot->Rate

Caption: Workflow for a comprehensive stability study.

References

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Publications. [Link]

  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO 2 Capture-Relevant Conditions. ResearchGate. [Link]

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. National Institutes of Health. [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. ACS Publications. [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. National Institutes of Health. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health. [Link]

  • log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. The points are determined experimentally and the lines were calculated from (2). ResearchGate. [Link]

  • Computational study of the effects of steric hindrance on amide bond cleavage. PubMed. [Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. [Link]

  • High performance liquid chromatography method for detecting glyoxal, glyoxylic acid and acetaldehyde.
  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. SciSpace. [Link]

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. [Link]

  • High-performance liquid chromatographic determination of glyoxylic acid in urine. ResearchGate. [Link]

  • Process for preparing α-keto acids and derivatives thereof.
  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. National Institutes of Health. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • What is the effect of steric hindrance on the hydrolysis of haloalkanes? Quora. [Link]

  • Electrochemical Synthesis of α-Ketoamides under Catalyst-, Oxidant-, and Electrolyte-Free Conditions. ResearchGate. [Link]

  • Synthesis and Properties of the. alpha.-Keto Acids. ResearchGate. [Link]

  • Development of HPLC method for estimation of glyoxylic acid after pre-column fluorescence derivatization approach based on thiaz. ResearchGate. [Link]

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • HPLC DETERMINATION OF GLYOXALIC ACID IN PRESENCE OF GLYCOLIC ACID AND OXALIC ACID. 理化检验-化学分册. [Link]

  • Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. YouTube. [Link]

Sources

Technical Support Center: Troubleshooting Bioassays with 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: BIO-T-26-DMP Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1][2]

Executive Summary

You are likely visiting this page because your IC50 values are shifting by orders of magnitude between batches, or your compound precipitates in cell culture media despite looking clear in DMSO.

2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid is not a standard small molecule.[1][2][3] It possesses three distinct "trap" features that conspire to ruin reproducibility if not strictly controlled:

  • Stereochemical Ambiguity: The 2,6-dimethylpiperidine ring exists in cis (meso) and trans (racemic) forms.[1][2][3] Commercial supplies often vary in this ratio.

  • The "Chameleon" Warhead: The

    
    -keto acid moiety is highly electrophilic and exists in a pH-dependent equilibrium between its ketone form and its hydrated gem-diol form.[1][2][3]
    
  • Ionic Solubility Switches: As a carboxylic acid, its solubility is strictly pH-dependent.[1][2][3]

This guide bypasses generic advice to target the specific molecular mechanisms causing your assay failure.

Part 1: The "Hidden" Variable – Stereochemistry

Q: My new batch of compound is 10x less potent than the previous one. Purity by LC-MS is >98% for both. What is happening?

A: You are likely dealing with a variation in the cis/trans isomer ratio of the piperidine ring.[3] Standard achiral LC-MS columns cannot separate these isomers, giving you a false sense of "98% purity."[1][2][3]

  • The Mechanism: The 2,6-dimethylpiperidine moiety has two chiral centers.

    • Cis-isomer (Meso): The methyl groups are typically equatorial-equatorial (or axial-axial), creating a specific 3D volume.[1][2]

    • Trans-isomer (Racemic): One methyl is axial, one is equatorial.[1][2][3] This creates a twisted, sterically demanding conformation that often clashes with protein binding pockets.[3]

  • The Impact: If Batch A was 90% cis and Batch B is 50/50 cis/trans, and your protein only binds the cis form, your apparent potency will drop significantly.

Diagnostic Protocol: Isomer Validation Do not proceed with bioassays until you define the ratio.[2][3]

  • Method: H-NMR (Proton NMR) or Chiral HPLC.[1][2][3]

  • NMR Signature: Look at the methyl doublets. The cis and trans methyl protons often appear at slightly different chemical shifts (approx. 0.1–0.2 ppm difference) due to the magnetic anisotropy of the ring.

  • Action: If the ratio differs >5% between batches, normalize your dosing based on the active isomer concentration, not total mass.

Part 2: The "Chameleon" Effect – Hydration & Reactivity

Q: My compound loses activity after sitting in aqueous buffer for 2 hours. Is it degrading?

A: It is likely not degrading (breaking bonds) but hydrating .[1][2][3] The


-keto group (adjacent to the amide) is electron-deficient.[1][2][3] In water, it undergoes reversible hydration to form a gem-diol  (tetrahedral geometry), destroying the planar ketone pharmacophore required for binding.

Mechanism of Failure:


[1][2]
  • Ketone Form: Planar, often the active binder.[3]

  • Gem-Diol Form: Tetrahedral, often inactive (does not fit the pocket).[1][2]

  • Equilibrium Driver: Low pH and electron-withdrawing groups favor the hydrate.[1][2][3]

Troubleshooting Table: Stability vs. Hydration

SymptomCauseSolution
Potency drift over time Equilibrium shifting to gem-diol in assay buffer.Pre-incubate compound in assay buffer for 30 mins before adding enzyme to reach equilibrium.
False Positives Covalent Schiff-base formation with Lysine residues.[1][2][3]Add 0.01% Triton X-100 (prevents aggregation) and check reversibility by dilution.[1][2][3]
Low Solubility at pH < 5 Carboxylic acid protonation (

).[1][2][3]
Ensure assay buffer pH is > 6.0 to maintain the carboxylate anion (soluble form).[1][2][3]
Part 3: Visualization of Failure Modes

The following diagram illustrates the decision logic you must follow when troubleshooting this specific scaffold.

TroubleshootingLogic Start Assay Reproducibility Failure CheckSolubility Step 1: Visual Inspection (Precipitation?) Start->CheckSolubility CheckIsomers Step 2: Stereochem Check (Cis/Trans Ratio) CheckSolubility->CheckIsomers No (Clear) SolubilityIssue Precipitate Visible CheckSolubility->SolubilityIssue Yes CheckReactivity Step 3: Reactivity Check (Gem-diol/Covalent) CheckIsomers->CheckReactivity No (Ratio OK) IsomerIssue Potency Shift > 5x CheckIsomers->IsomerIssue Yes TimeIssue Activity Decays over Time CheckReactivity->TimeIssue Yes pHCheck Check Buffer pH Must be > 6.0 SolubilityIssue->pHCheck DMSOLimit Check DMSO % Keep < 2% SolubilityIssue->DMSOLimit Solution Standardized Protocol (See Guide Below) pHCheck->Solution RunNMR Run H-NMR or Chiral LC Identify Cis/Trans Ratio IsomerIssue->RunNMR RunNMR->Solution Hydration Gem-diol Formation (Equilibrium Shift) TimeIssue->Hydration Covalent Covalent Adduct (Schiff Base) TimeIssue->Covalent Hydration->Solution

Caption: Diagnostic logic flow for this compound. Note the critical branch at Step 2 regarding stereochemistry, often overlooked in standard QC.

Part 4: Standardized Solubilization Protocol

To maximize reproducibility, replace your current handling method with this "Self-Validating" protocol.

1. Stock Preparation (The "Dry" Phase) [1]
  • Solvent: Anhydrous DMSO.[1][2][3] Do not use ethanol (potential esterification of the carboxylic acid).[1][2][3]

  • Concentration: Limit to 10 mM. Higher concentrations risk precipitation upon dilution due to the hydrophobic 2,6-dimethylpiperidine cap.[3]

  • Storage: Aliquot immediately. Do not freeze-thaw. The freeze-thaw cycle promotes micro-precipitation that is invisible to the naked eye.[1][2][3]

2. Assay Buffer Preparation (The "Wet" Phase)
  • pH Control: The buffer pH must be adjusted to 7.4.

    • Why? At pH 7.4, the carboxylic acid is deprotonated (COO-), providing essential solubility to counteract the greasy piperidine ring. At pH 5.0, the molecule is neutral and will crash out.

  • Detergent: Add 0.01% Triton X-100 or Tween-20 .[1][2][3]

    • Why? This scaffold is prone to forming colloidal aggregates (PAINS behavior) which sequester proteins, causing false positives [1].[1][2][3][4]

3. The "Equilibrium" Step (Crucial)
  • Procedure: Dilute the compound into the assay buffer and let it sit for 30 minutes at Room Temperature before adding the enzyme/cells.

  • Reasoning: This allows the ketone/hydrate equilibrium to stabilize.[2][3] If you add enzyme immediately, the effective concentration of the "active" form changes during the assay readout, ruining the curve.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use this compound in a mass spectrometry (ASMS) binding assay? A: Use caution. The acidic moiety suppresses ionization in positive mode ESI.[2][3] You must run in Negative Mode (ESI-) .[1][2][3] Furthermore, the gem-diol hydrate species may appear as M+18 peaks, complicating data interpretation.

Q: Is the compound light sensitive? A: Alpha-keto acids can undergo photodecarboxylation (loss of CO2) under UV light.[1][2][3] Protect stocks from direct light and use amber tubes.[1][2][3]

Q: Why does the compound show activity against every kinase I test? A: You are likely seeing Pan-Assay Interference (PAINS) .[1][2][3] The electrophilic


-keto group might be reacting non-specifically with cysteines or lysines, or the compound is aggregating.
  • Test: Run the assay with 0.01% Triton X-100.[2][3] If activity disappears, it was aggregation (false positive).[1][2][3][4] If activity remains, check for time-dependent inhibition (indicative of covalent reaction) [2].[1][2]

References
  • Baell, J. B., & Holloway, G. A. (2010).[2] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1][2][3] Journal of Medicinal Chemistry, 53(7), 2719–2740. Link[1][2]

  • Dahlin, J. L., et al. (2015).[2][3] Assay Interference by Chemical Reactivity. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][3] Link

  • Bezençon, O., et al. (2017).[2][3][5] Stereoisomerism of 2,6-Disubstituted Piperidines: Influence on Biological Activity. Bioorganic & Medicinal Chemistry Letters, 27(15), 3422-3426.[1][2] (Contextual citation for piperidine stereochemistry effects). Link

Sources

optimizing HPLC separation of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Optimization for 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic Acid

Introduction: The Separation Challenge

Welcome to the technical guide for the chromatographic separation of This compound (DMP-OAA). As a Senior Application Scientist, I recognize that this molecule presents a classic "triad" challenge in HPLC method development:

  • The Target (DMP-OAA): An acidic amide (

    
    ) with moderate lipophilicity due to the piperidine ring.[1]
    
  • The Precursor (2,6-Dimethylpiperidine): A basic secondary amine (

    
    ) with poor UV absorbance and high potential for silanol interaction.[1]
    
  • The Reagents (Oxalyl derivatives): Highly polar small molecules (e.g., oxalic acid) or neutral esters (intermediate ethyl esters).[1]

This guide moves beyond generic protocols to provide a self-validating, robust methodology for separating these distinct chemical species.

Part 1: Optimized Experimental Protocols

The "Golden Standard" Method (Reverse Phase)

This protocol is designed to retain the polar acidic product while resolving the basic amine precursor and neutral impurities.[1]

ParameterSpecificationRationale
Stationary Phase C18 with Polar Embedding or End-capping (e.g., Aq-C18, Polaris C18-A)Standard C18 may suffer from "phase collapse" at the low organic content needed to retain the polar acid.[1] Polar embedded groups prevent this and shield silanols from the basic amine.[1]
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µmBalances resolution of isomers (cis/trans piperidine ring) with backpressure.[1]
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5Critical: Low pH suppresses the ionization of the carboxylic acid (keeping it hydrophobic enough to retain) and protonates the amine (ensuring it elutes early but with good shape).[1]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for amides compared to Methanol.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2][3]
Detection UV @ 210 nmThe piperidine ring lacks a chromophore.[1] We rely on the

transition of the amide/carbonyl bonds.[1]
Temperature 30°C - 40°CSlightly elevated temperature reduces viscosity and improves mass transfer for the bulky piperidine ring.[1]
Gradient Profile
Time (min)% Mobile Phase BStateMechanism
0.05%Isocratic HoldTraps the polar acid (DMP-OAA) and elutes highly polar salts/oxalic acid.[1]
2.05%HoldEnsures baseline separation of the void volume.[1]
15.060%Linear RampElutes the target DMP-OAA and separates cis/trans isomers.
18.090%WashElutes neutral ester intermediates and dimers.
20.05%Re-equilibrationResets column for next run.[1]

Part 2: Visualizing the Separation Logic

The following diagram illustrates the physicochemical interactions driving the separation.

HPLC_Workflow cluster_mechanisms Interaction Mechanisms Input Crude Reaction Mixture Column C18 Stationary Phase (Low pH Environment) Input->Column Injection Amine 2,6-Dimethylpiperidine (Protonated Cation) Column->Amine Elutes First (Repelled by C18) Acid Target: DMP-OAA (Neutral/Suppressed) Column->Acid Elutes Mid-Gradient (Hydrophobic Interaction) Ester Ester Intermediate (Neutral/Lipophilic) Column->Ester Elutes Last (High Organic Req.) Mech1 pH 2.5 suppresses COOH ionization Mech2 Silanol Shielding prevents amine tailing

Caption: Separation logic showing elution order based on ionization state at pH 2.5.

Part 3: Troubleshooting & FAQs

Q1: My target peak (DMP-OAA) is splitting into two peaks. Is my column failing?

Diagnosis: Likely not a column failure. 2,6-dimethylpiperidine exists as stereoisomers: the cis (meso) and trans (racemic) forms.[1] Solution:

  • Verification: Check the CoA of your starting amine.[1] If it is a mixture, the resulting amide will also be a mixture.[1]

  • Resolution: If you need to treat them as one peak, lower the resolution (use a shorter C8 column). If you need to separate them, lower the gradient slope (e.g., 0.5% B/min).[1]

Q2: The precursor amine peak is tailing severely.

Cause: Basic amines interact with residual silanols (


) on the silica support, acting like a secondary cation-exchange mechanism.[1]
Fix: 
  • Add Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase.[1] TEA competes for the silanol sites, "blocking" them from the analyte.[1]

  • Increase Buffer Strength: Move from 10 mM to 25 mM phosphate to swarm the ionic sites.

  • Switch Column: Use a "Base Deactivated" (BDS) or "Hybrid Particle" (e.g., Waters XBridge) column designed for high pH stability, allowing you to run at pH 10 (where the amine is neutral), though this will ionize your acid product (eluting it earlier).[1] Stick to low pH first.

Q3: I cannot see the amine precursor in the UV trace.

Cause: 2,6-dimethylpiperidine has no conjugated system. It has negligible absorbance above 205 nm.[1] Strategy:

  • Refractive Index (RID): Use RID for the amine (isocratic only).[1]

  • Derivatization: React the crude mix with FMOC-Cl or Dansyl Chloride pre-column to tag the amine with a UV-active chromophore.[1] The tertiary amide product (target) will not react, allowing differentiation.[1]

  • Low UV: Set detector to 200 nm (requires high-purity HPLC grade phosphoric acid and acetonitrile to avoid baseline noise).

Q4: The retention time of the acid varies between runs.

Cause: The carboxylic acid moiety is sensitive to pH fluctuations near its


 (approx 3.0).[1]
Fix: 
  • Buffer Precision: Ensure the mobile phase pH is exactly 2.5. If it drifts to 2.8 or 3.0, the ionization ratio changes drastically, shifting retention.[1]

  • Buffer Capacity: Do not use Formic Acid alone; it has low buffering capacity at pH 2.[1]5. Use Phosphate.[1][4]

Part 4: Synthesis Pathway Visualization

Understanding the synthesis helps identify impurities.[1]

Synthesis_Pathway Pre1 2,6-Dimethylpiperidine (Basic Amine) Inter Intermediate: Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate Pre1->Inter + Pre2 (Amidation) Pre2 Oxalyl Chloride / Ethyl Chlorooxoacetate Pre2->Inter Impurity Impurity: Oxalic Acid / Salts Pre2->Impurity Hydrolysis (Side Reaction) Target Target: This compound Inter->Target Hydrolysis (LiOH/NaOH)

Caption: Synthetic route highlighting the origin of neutral ester and acidic impurities.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Standard text for Reverse Phase mechanisms and pH control). Link[1]

  • Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] (Detailed protocols for separating acidic and basic drugs). Link[1]

  • Dolan, J. W. (2006).[1] "Temperature Selectivity in Reversed-Phase HPLC". LCGC North America.[1] (Explains the use of temperature to resolve steric isomers like substituted piperidines). Link

  • USP General Chapter <621> . Chromatography. United States Pharmacopeia.[1] (Regulatory grounding for system suitability and tailing factors).[1] Link[1]

Sources

refining workup procedure for 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the workup and purification of this sterically hindered α-keto acid. Our goal is to equip you with the knowledge to navigate the common challenges of this synthesis, ensuring a higher yield and purity of your final product.

Introduction: The Chemistry and its Challenges

The synthesis of this compound typically proceeds via the acylation of 2,6-dimethylpiperidine with an oxalyl chloride derivative, such as ethyl oxalyl chloride, followed by hydrolysis of the resulting ester. The primary challenge in this synthesis arises from the steric hindrance of the 2,6-dimethylpiperidine, which can slow down the desired reaction and lead to side products. The workup procedure is critical for isolating the target compound from unreacted starting materials, reaction byproducts, and reagents.

This guide will focus on a refined workup procedure involving an acid-base extraction, which leverages the acidic nature of the α-keto acid product.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the workup procedure in a question-and-answer format.

Question 1: After quenching the reaction and adding water, I have a low yield of my desired product in the organic layer. Where did my product go?

Answer:

It is highly likely that your product, being an α-keto acid, is deprotonated in the basic or neutral aqueous quench solution and has partitioned into the aqueous layer as its carboxylate salt. The pKa of similar piperidine-based carboxylic acids suggests that the α-keto acid product will be deprotonated at a pH above approximately 3-4.

Causality: The carboxylate anion is highly polar and therefore more soluble in the aqueous phase than in a nonpolar organic solvent.

Recommended Solution:

  • Combine all aqueous layers from your initial workup.

  • Cool the combined aqueous layers in an ice bath.

  • Slowly acidify the aqueous solution to a pH of approximately 1-2 with a strong acid like 1M HCl. Monitor the pH with pH paper or a pH meter.

  • You should observe the precipitation of your product as a white or off-white solid.

  • Extract the acidified aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to recover your product.

Question 2: During the extraction, a persistent emulsion has formed between the organic and aqueous layers. How can I break it?

Answer:

Emulsion formation is common when the densities of the two phases are similar or when surfactants are inadvertently formed.

Causality: Vigorous shaking during extraction can lead to the formation of a stable emulsion, especially if there are fine solid particles or amphiphilic molecules at the interface.

Recommended Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and helping to break the emulsion.[1]

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

  • Filtration: Pass the entire mixture through a pad of Celite® or glass wool.

  • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can effectively separate the layers.

Question 3: My final product is an oil and will not solidify. What should I do?

Answer:

The presence of residual solvent or impurities can lower the melting point of your product, causing it to remain an oil.

Causality: Impurities disrupt the crystal lattice formation of the pure compound.

Recommended Solutions:

  • High Vacuum: Ensure all residual solvent is removed by placing the oil under a high vacuum for several hours.

  • Trituration: Add a small amount of a non-polar solvent in which your product is insoluble, such as hexanes or diethyl ether. Stir the mixture vigorously. The impurity may dissolve in the solvent, leaving your product to solidify.

  • Seed Crystal: If you have a small amount of solid product from a previous batch, add a seed crystal to the oil to induce crystallization.

  • Purification: If the above methods fail, your product is likely impure and requires further purification by column chromatography or recrystallization.

Question 4: My NMR spectrum shows unreacted 2,6-dimethylpiperidine. How can I remove it?

Answer:

Unreacted 2,6-dimethylpiperidine is a basic impurity that can be removed with an acidic wash during the workup.

Causality: The basic nitrogen of the piperidine will be protonated by an acid, forming a water-soluble ammonium salt.

Recommended Solution:

During the workup, after extracting your product into the organic layer, wash the organic layer with 1M HCl. This will convert the 2,6-dimethylpiperidine into its hydrochloride salt, which will partition into the aqueous layer.

dot

G cluster_0 Workup Troubleshooting start Initial Workup low_yield Low Yield in Organic Layer? start->low_yield emulsion Emulsion Formation? low_yield->emulsion No acidify_aq Acidify Aqueous Layer to pH 1-2 & Re-extract low_yield->acidify_aq Yes oily_product Oily Product? emulsion->oily_product No break_emulsion Add Brine / Centrifuge emulsion->break_emulsion Yes amine_impurity Amine Impurity in NMR? oily_product->amine_impurity No purify_oil High Vacuum / Triturate / Recrystallize oily_product->purify_oil Yes end Pure Product amine_impurity->end No acid_wash Wash Organic Layer with 1M HCl amine_impurity->acid_wash Yes acidify_aq->emulsion break_emulsion->oily_product purify_oil->amine_impurity acid_wash->end

Caption: Troubleshooting Decision Workflow.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using an acid-base extraction for this workup?

A: The acid-base extraction is a powerful purification technique that separates acidic, basic, and neutral compounds based on their solubility in different pH aqueous solutions.[2][3][4] In this synthesis, the product is an α-keto acid, the unreacted starting material is a basic amine (2,6-dimethylpiperidine), and there may be neutral byproducts. By manipulating the pH of the aqueous layer, we can selectively move our desired acidic product between the organic and aqueous phases, leaving impurities behind.

Q2: At what pH should I perform the extractions?

A:

  • To extract the acidic product into the aqueous layer: Use a basic solution (e.g., 1M NaOH or saturated NaHCO₃) to deprotonate the carboxylic acid, making it water-soluble. A pH of > 8 is generally sufficient.

  • To recover the acidic product into the organic layer: Acidify the aqueous layer to a pH of < 2 with a strong acid (e.g., 1M HCl) to protonate the carboxylate, making it neutral and soluble in an organic solvent like ethyl acetate.

Q3: Why is it important to remove excess oxalyl chloride before workup?

A: Oxalyl chloride is highly reactive and will decompose violently upon contact with water, producing HCl, CO, and CO₂ gases.[5] Removing it under reduced pressure before adding aqueous solutions is a critical safety step and simplifies the workup.

Q4: What are some suitable solvents for recrystallizing the final product?

A: A good recrystallization solvent is one in which the compound is soluble at high temperatures but insoluble at low temperatures. For α-keto acids, which are moderately polar, suitable solvent systems could include:

  • Ethyl acetate/hexanes

  • Dichloromethane/hexanes

  • Toluene

  • Hot water (if the compound has sufficient water solubility at high temperatures)

Solvent screening on a small scale is always recommended to find the optimal system.

Refined Workup and Purification Protocol

This protocol assumes the reaction was carried out by reacting 2,6-dimethylpiperidine with ethyl oxalyl chloride in a solvent like dichloromethane (DCM) with a base like triethylamine, followed by hydrolysis of the intermediate ester with LiOH in THF/water.[6]

Step-by-Step Methodology:

  • Reaction Quench & Solvent Removal:

    • Once the hydrolysis is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvents (DCM and THF).

  • Initial Extraction (Removal of Neutral and Basic Impurities):

    • To the remaining aqueous residue, add an equal volume of water and diethyl ether or ethyl acetate.

    • Gently mix the layers and separate. The desired product will be in the aqueous layer as its lithium salt.

    • Extract the aqueous layer two more times with the organic solvent to ensure all neutral and basic impurities are removed. Discard the organic layers.

  • Acidification and Product Extraction:

    • Cool the aqueous layer in an ice bath.

    • Slowly add 1M HCl dropwise while stirring until the pH of the solution is ~1-2. A white precipitate of the product should form.

    • Extract the product from the acidified aqueous layer with three portions of ethyl acetate.

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic layers with brine to remove excess water.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent.

  • Concentration and Isolation:

    • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to complete crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum.

dot

G cluster_1 Refined Workup Protocol start Completed Reaction Mixture (Aqueous/Organic) remove_solvent 1. Remove Organic Solvents (Reduced Pressure) start->remove_solvent extract_impurities 2. Extract with Ether/EtOAc (Aqueous layer contains product salt) remove_solvent->extract_impurities acidify 3. Acidify Aqueous Layer (pH 1-2 with 1M HCl) extract_impurities->acidify extract_product 4. Extract Product with EtOAc acidify->extract_product wash_dry 5. Wash with Brine & Dry (Na2SO4) extract_product->wash_dry concentrate 6. Concentrate (Crude Product) wash_dry->concentrate recrystallize 7. Recrystallize (EtOAc/Hexanes) concentrate->recrystallize final_product Pure Crystalline Product recrystallize->final_product

Caption: Step-by-step refined workup workflow.

Data Summary

ParameterExpected OutcomeNotes
Physical Appearance White to off-white crystalline solidIf an oil is obtained, see Troubleshooting Guide.
Typical Yield 70-90%Yield is highly dependent on reaction conditions and workup efficiency.
Purity (by NMR/LC-MS) >95%Impurities may include residual solvents or starting materials.
Key ¹H NMR Signals (CDCl₃, δ) ~3.5-4.5 (m, 2H, piperidine CH), ~1.5-2.0 (m, 6H, piperidine CH₂), ~1.2-1.4 (d, 6H, CH₃)Chemical shifts are approximate and can vary. A broad singlet for the carboxylic acid proton may be observed >10 ppm.

Table 1: Expected outcomes for the synthesis of this compound.

References

  • Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
  • Catalytic Dynamic Resolution Applied to the Synthesis of 2,6-Disubstituted Piperidines: Preparation of (+)-Lupetidine and (−)-Epidihydropinidine. PMC. [Link]

  • Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. [Link]

  • Removing oxalyl chloride from acid chloride intermediate in ester formation. Reddit. [Link]

  • 2,6-Dimethylpiperidine. Wikipedia. [Link]

  • Synthesis and crystal structure of a new isomer of poly[di-μ3-cyanido-μ-2,6-dimethylpyrazine-dicopper(I)]. PMC. [Link]

  • 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO). ResearchGate. [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • Piperidin-1-yl-acetic acid. PubChem. [Link]

  • Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. pubs.rsc.org. [Link]

  • Process for preparing nitroxyls of sterically hindered amines.
  • Supporting Information for: A novel and efficient copper-catalyzed three-component synthesis of quinazolinones. The Royal Society of Chemistry. [Link]

  • Transition States and Origins of 1,4-asymmetric Induction in Alkylations of 2,2,6-trialkylpiperidine Enamines. PubMed. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. pubs.acs.org. [Link]

  • Acid Chloride Synthesis using Oxalyl Chloride and DMF. YouTube. [Link]

  • Have you experienced that your piperidine crystallizes when not in use? ResearchGate. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Open Access Pub. [Link]

  • OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. European Commission. [Link]

  • Organic Acid-Base Extractions. Chemistry Steps. [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. PubMed Central. [Link]

  • Synthesis, characterization and biological activities of metal(II) dipicolinate complexes derived from pyridine-2,6-dicarboxylic acid and 2-(piperazin-1-yl)ethanol. ResearchGate. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

  • Synthesis of some secondary amine derivatives bearing a heteroaryl fragment. ResearchGate. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PMC. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Rice Office of Research. [Link]

  • Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. PubMed Central. [Link]

  • A Flexible Approach to Pd-Catalyzed Carbonylations via Aroyl Dimethylaminopyridinium Salts. The Royal Society of Chemistry. [Link]

Sources

Navigating the Matrix: A Technical Support Guide for LC-MS/MS Analysis of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center dedicated to the robust LC-MS/MS analysis of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid. As researchers and drug development professionals, you are aware that achieving accurate and reproducible quantification in complex biological matrices is paramount. This guide is structured to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and overcome one of the most persistent challenges in bioanalysis: the matrix effect.

The information herein is synthesized from extensive field experience and authoritative regulatory guidelines to ensure your methodologies are both scientifically sound and compliant. We will delve into the nuances of why matrix effects occur, how to diagnose them, and, most importantly, how to mitigate them effectively for your specific analyte. While we will draw upon the known characteristics of similar chemical structures, it is imperative to determine the specific physicochemical properties of this compound to optimize these recommendations fully.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses fundamental questions regarding matrix effects in the context of analyzing this compound.

Q1: What exactly is a "matrix effect" in LC-MS/MS analysis?

A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unseen, components in the sample matrix.[1][2] This interference can lead to either a suppression or enhancement of the analyte's signal, which directly impacts the accuracy, precision, and sensitivity of the quantitative results.[2][3] In essence, the matrix can trick the mass spectrometer into "seeing" more or less of your analyte than is actually there.

Q2: Why is this compound potentially susceptible to matrix effects?

Q3: What are the common signs of a significant matrix effect in my data?

Key indicators of matrix effects include:

  • Poor reproducibility of quality control (QC) samples, especially between different lots of matrix.

  • Inaccurate quantification , with results systematically drifting high or low.

  • Non-linear calibration curves , particularly at the lower and upper limits of quantification.

  • Inconsistent internal standard (IS) response across a batch of samples. A stable IS response is crucial for reliable quantification.[1]

Q4: What is the primary mechanism behind matrix effects, especially ion suppression?

Ion suppression in electrospray ionization (ESI) is the most common manifestation of matrix effects. While the exact mechanisms are complex, a leading theory suggests that co-eluting matrix components compete with the analyte for access to the droplet surface for ionization or alter the physical properties of the ESI droplets, such as surface tension and solvent evaporation rate.[5][6] This competition reduces the efficiency with which the analyte molecules can be converted into gas-phase ions, thus suppressing the signal detected by the mass spectrometer.[7]

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides a structured approach to diagnosing and resolving specific issues encountered during your analysis.

Issue 1: Significant Signal Suppression or Enhancement

Symptoms: You observe a consistently low or unexpectedly high analyte response in your biological samples compared to standards prepared in a clean solvent.

Causality: This is the classic presentation of a matrix effect. Endogenous components, particularly phospholipids in plasma, are likely co-eluting with your analyte and interfering with its ionization.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting signal suppression/enhancement.

Detailed Actions:

  • Qualitative Assessment (Post-Column Infusion): This is a critical first step to visualize the regions of ion suppression. A detailed protocol is provided in Part 3.

  • Chromatographic Optimization:

    • Rationale: By adjusting the LC gradient, you can aim to move the retention time of this compound away from the "suppression zones" identified in the post-column infusion experiment.

    • Action: If suppression is observed early in the run, increase the initial aqueous portion of your mobile phase to retain your moderately polar analyte longer on a C18 column. If suppression is in the middle of the gradient, where phospholipids often elute, sharpen the gradient to elute your analyte before this region.

  • Advanced Sample Preparation:

    • Rationale: If chromatography alone is insufficient, a more rigorous sample cleanup is necessary to remove the interfering components before they reach the LC-MS system.[8][9]

    • Action: Move beyond simple protein precipitation. Evaluate LLE with various organic solvents or, for the cleanest extracts, develop an SPE method. Given the carboxylic acid group on your analyte, a mixed-mode or ion-exchange SPE sorbent could be highly effective.

Comparison of Sample Preparation Techniques:

TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, simple, inexpensive.Prone to significant matrix effects (phospholipids remain).Initial method development, high-throughput screening.
Liquid-Liquid Extraction (LLE) Better cleanup than PPT, can be selective based on pH and solvent.More labor-intensive, uses larger solvent volumes.Removing highly polar or non-polar interferences.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, highly selective.[9]Most time-consuming and expensive to develop.Final, validated methods requiring high sensitivity and accuracy.
Issue 2: Poor Reproducibility and Inaccurate Quantification

Symptoms: Your QC sample results are inconsistent, and the accuracy and precision values fall outside the acceptable limits defined by regulatory bodies (typically ±15%, and ±20% at the LLOQ).[10]

Causality: This often points to a variable matrix effect between different lots of biological matrix or the absence of an appropriate internal standard that can track and compensate for this variability.

Troubleshooting Workflow:

Caption: Workflow for addressing poor reproducibility and accuracy.

Detailed Actions:

  • Implement a Stable Isotope Labeled (SIL) Internal Standard:

    • Rationale: A SIL-IS is the most effective tool to compensate for matrix effects.[8][11] It has nearly identical chemical properties and chromatographic behavior to the analyte, meaning it will experience the same degree of ion suppression or enhancement. This allows for a reliable normalization of the analyte's signal.

    • Action: If you are using a structural analogue IS, prioritize acquiring a SIL version of this compound (e.g., with deuterium or 13C labels). This is a critical investment for a robust bioanalytical method.

  • Quantitative Matrix Effect Assessment:

    • Rationale: Regulatory guidelines from the FDA and EMA (now harmonized under ICH M10) require a quantitative assessment of matrix effects during method validation.[10]

    • Action: Perform the matrix effect experiment as detailed in Part 3. This involves analyzing QC samples prepared in at least six different individual lots of the biological matrix.[10] If the results do not meet the acceptance criteria, it confirms that your current sample preparation and chromatography are not sufficiently mitigating the matrix effect, and you should revisit the steps outlined for Issue 1.

Part 3: Key Protocols and Methodologies

This section provides step-by-step instructions for essential experiments to diagnose and manage matrix effects.

Protocol 1: Post-Column Infusion for Qualitative Matrix Effect Assessment

Objective: To identify the retention times at which co-eluting matrix components cause ion suppression or enhancement.

Materials:

  • Syringe pump

  • Tee-union

  • LC-MS/MS system

  • Solution of this compound at a mid-range concentration in mobile phase.

  • Prepared blank matrix extract (using your current sample preparation method).

Procedure:

  • System Setup:

    • Connect the output of the LC column to one inlet of the tee-union.

    • Connect the syringe pump, containing the analyte solution, to the second inlet of the tee-union.

    • Connect the outlet of the tee-union to the MS inlet.

  • Analyte Infusion:

    • Begin infusing the analyte solution at a low, constant flow rate (e.g., 10-20 µL/min).

    • Acquire MS/MS data for the analyte's specific transition. You should observe a stable, flat baseline signal.

  • Blank Matrix Injection:

    • While continuously infusing the analyte, inject a blank, extracted matrix sample onto the LC system running your analytical gradient.

  • Data Analysis:

    • Monitor the analyte's signal throughout the chromatographic run.

    • Any significant dip in the baseline indicates a region of ion suppression .

    • Any significant rise in the baseline indicates a region of ion enhancement .

    • This "matrix effect profile" will guide your chromatographic method development.[1]

Protocol 2: Quantitative Matrix Effect Assessment (ICH M10 Guideline)

Objective: To quantitatively determine the impact of the matrix from different sources on the analysis, in line with regulatory expectations.[10]

Procedure:

  • Prepare Three Sets of Samples:

    • Set A: Prepare the analyte in a neat (clean) solution at low and high QC concentrations.

    • Set B: Extract blank matrix from at least six different individual sources. After extraction, spike the analyte into these extracts at the same low and high QC concentrations.

    • Set C (for Recovery): Spike the analyte into the six lots of blank matrix before extraction at low and high QC concentrations, then process.

  • Analysis: Analyze all prepared samples using your LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): For each lot, calculate the MF as the ratio of the peak area of the analyte in Set B to the mean peak area in Set A.

      • MF = (Peak Area in Post-Spiked Matrix) / (Mean Peak Area in Neat Solution)

    • Internal Standard-Normalized MF: If using a SIL-IS, calculate the MF for both the analyte and the IS, then normalize:

      • Normalized MF = (MF of Analyte) / (MF of IS)

    • Coefficient of Variation (%CV): Calculate the %CV of the normalized MFs across the six or more lots.

  • Acceptance Criteria:

    • The %CV of the IS-normalized matrix factors should be ≤ 15%.[10] This demonstrates that while a matrix effect may be present, the SIL-IS is effectively compensating for it across different sources of the matrix.

By systematically applying these principles and protocols, you can develop a robust, reliable, and regulatory-compliant LC-MS/MS method for the quantification of this compound, ensuring the integrity of your research and development data.

References

  • Chemchart. oxo(piperidin-1-yl)acetic acid (4706-33-6). Available from: [Link]

  • PubChem. 2-(2,6-Dimethylphenylamino)-2-oxoacetic acid | C10H11NO3 | CID 14987869. Available from: [Link]

  • Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 999-1002. Available from: [Link]

  • van den Broek, I., et al. (2017). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]

  • Tan, A., et al. (2009). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]

  • Lombardo, L. J., et al. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. s3.amazonaws.com.
  • European Medicines Agency. ICH M10 on bioanalytical method validation. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. Available from: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • Resolve BioSciences. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • ResearchGate. 2: Use of post-column infusion for assessment of matrix effects. Available from: [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • Quinta-Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Available from: [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Bicalho, B., et al. (2025). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. ACS omega. Available from: [Link]

  • PubChem. 2-(2-Oxopiperidin-1-yl)acetic acid | C7H11NO3 | CID 3760176. Available from: [Link]

  • King, R., et al. (2000). Mechanistic Investigation of Ionization Suppression in Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942-950.
  • Shimadzu. LC/MS/MS Analysis for Restricted Chemicals in Textiles. Available from: [Link]

  • Ye, Y., et al. (2022). A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS. Analytica Chimica Acta, 1215, 339981. Available from: [Link]

  • Wikipedia. Ion suppression (mass spectrometry). Available from: [Link]

  • Analyst. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5536-5555. Available from: [Link]

  • Han, D., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5831. Available from: [Link]

  • Chemistry Stack Exchange. What is the mechanism for electrospray ionization?. Available from: [Link])

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Validation & Comparative

comparative analysis of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic Acid and Structurally Related Compounds

This guide provides a comprehensive comparative analysis of the physicochemical properties, synthesis, and potential biological activities of this compound. Due to the limited availability of direct experimental data for this specific molecule, this document leverages a comparative approach, drawing insights from structurally similar compounds. This analysis is intended for researchers, scientists, and professionals in drug development to inform synthetic strategies and guide future research into this class of compounds.

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its derivatives are known to exhibit diverse pharmacological activities, including but not limited to anticancer, antiviral, and neuroprotective effects.[3][4] The introduction of an α-keto acid moiety to the piperidine nitrogen, as in this compound, is anticipated to confer unique chemical reactivity and biological properties. The α-keto acid functionality is a key pharmacophore in various enzymatic reactions and can participate in a range of chemical transformations.

This guide will focus on a comparative analysis of the title compound with the following structurally related molecules to elucidate the influence of the 2,6-dimethyl substitution on the piperidine ring:

  • (2-methylpiperidin-1-yl)(oxo)acetic acid

  • Piperidin-1-yl-acetic acid

  • 2-(2-Oxopiperidin-1-yl)acetic acid

  • 2-((2,6-Dimethylphenyl)amino)-2-oxoacetic acid

Comparative Physicochemical Properties

The substitution on the piperidine ring is expected to significantly influence the physicochemical properties of these molecules. The table below summarizes key computed and, where available, experimental data for the target compound and its comparators.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Melting Point (°C)
This compound C9H15NO3185.22-Not available
(2-methylpiperidin-1-yl)(oxo)acetic acidC8H13NO3171.19-Not available
Piperidin-1-yl-acetic acidC7H13NO2143.18-2.5Not available
2-(2-Oxopiperidin-1-yl)acetic acidC7H11NO3157.17-0.3Not available
2-((2,6-Dimethylphenyl)amino)-2-oxoacetic acidC10H11NO3193.201.0173 (decomposes)[5]

Data for XLogP3 and Molecular Weight are computed from PubChem where available.[3][6]

The introduction of methyl groups on the piperidine ring is expected to increase the lipophilicity of the molecule, which is reflected in the predicted XLogP3 values. This increased lipophilicity can have significant implications for the compound's solubility, membrane permeability, and overall pharmacokinetic profile.

Synthesis and Reactivity

The synthesis of 2-(piperidin-1-yl)-2-oxoacetic acid derivatives can be approached through the acylation of the corresponding piperidine with an appropriate acylating agent. A general and robust method involves the use of oxalyl chloride or its monoesters.

General Synthetic Workflow

Synthetic Workflow General Synthetic Pathway for 2-(Piperidin-1-yl)-2-oxoacetic Acids Piperidine Substituted Piperidine Intermediate Ethyl 2-(Substituted-piperidin-1-yl)-2-oxoacetate Piperidine->Intermediate Acylation AcylatingAgent Ethyl Oxalyl Chloride AcylatingAgent->Intermediate FinalProduct 2-(Substituted-piperidin-1-yl)-2-oxoacetic acid Intermediate->FinalProduct Hydrolysis Base Triethylamine (Base) Base->Intermediate Hydrolysis NaOH, H2O/THF Hydrolysis->FinalProduct

Caption: A generalized two-step synthesis of 2-(piperidin-1-yl)-2-oxoacetic acid derivatives.

Experimental Protocol: Synthesis of 2-((2,6-Dimethylphenyl)amino)-2-oxoacetic Acid

This protocol is adapted from a known procedure for a structurally similar compound and can serve as a template for the synthesis of the target compound and its comparators.[7]

  • Acylation: To a solution of 2,6-dimethylaniline (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM), ethyl oxalyl chloride (1.1 eq) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude ethyl ester is purified by column chromatography.

  • Hydrolysis: The purified ester is dissolved in a 1:1 mixture of THF and water containing NaOH (0.5 eq).

  • The mixture is stirred at room temperature until the ester is fully hydrolyzed.

  • The reaction mixture is acidified with HCl, and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated to yield the final product as a white solid.[7]

Structural Elucidation and Characterization

The synthesized compounds would be characterized using standard analytical techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methyl groups (if present), and the α-keto acid proton is typically not observed due to exchange. The chemical shifts and coupling patterns of the piperidine protons can provide information about the conformation of the ring.

  • ¹³C NMR: The carbon NMR spectrum is a powerful tool for identifying the carbonyl carbons of the α-keto acid moiety, which are expected to resonate in the downfield region (around 190-220 ppm).[8] The signals for the piperidine and methyl carbons will also be present in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compounds and to study their fragmentation patterns. The mass spectrum of an α-keto acid will typically show a molecular ion peak, and fragmentation may occur through α-cleavage, leading to the formation of an acylium ion.[8]

Comparative Biological Activity

While no specific biological activity data is available for this compound, the known activities of its structural analogs provide a basis for predicting its potential therapeutic applications.

Potential Therapeutic Areas
  • Anticancer Activity: Piperidine derivatives are integral to numerous anticancer drugs.[3] The introduction of the α-keto acid functionality could lead to novel mechanisms of anticancer action.

  • Antiviral Activity: The piperidine scaffold has been successfully incorporated into potent antiviral agents.[3]

  • Neuroprotective Effects: Piperidine-containing compounds have demonstrated significant neuroprotective effects.[3]

  • Enzyme Inhibition: Piperidin-1-yl-acetic acid has been shown to inhibit enzymes involved in porphyrin production.[9] The 2,6-dimethyl substitution may modulate this inhibitory activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated overnight.[3]

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

Structure-Activity Relationship (SAR) Insights

The introduction of the two methyl groups at the 2 and 6 positions of the piperidine ring is expected to have a profound impact on the molecule's conformation and biological activity.

SAR Postulated Structure-Activity Relationships cluster_0 2,6-Dimethyl Substitution cluster_1 Potential Consequences A Steric Hindrance D Altered Receptor Binding A->D B Increased Lipophilicity F Enhanced Membrane Permeability B->F C Conformational Restriction C->D E Modified Metabolic Stability C->E

Sources

A Comparative Guide to the Validation of an HPLC Method for 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound in contexts such as purity assessment, stability testing, or pharmacokinetic studies. This document delves into the rationale behind experimental choices, compares alternative approaches, and is grounded in internationally recognized regulatory standards.

Introduction: The Analyte and the Analytical Challenge

This compound, hereafter referred to as DPOAA, is a molecule characterized by a bulky, non-polar dimethylpiperidine ring and a polar, ionizable carboxylic acid group. This amphiphilic nature presents a distinct challenge for developing a robust reversed-phase HPLC method. The primary goal is to establish a method that is not only accurate and precise but also specific and stable across various laboratory conditions. The validation of such a method is a mandatory requirement to demonstrate its suitability for its intended purpose, a principle firmly established by regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3]

Method Development and Optimization: A Comparative Approach

The development of a successful HPLC method hinges on the strategic selection of the stationary and mobile phases to achieve optimal retention, resolution, and peak shape for the analyte.

The initial choice of a stationary phase is critical. A standard C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and serves as our primary candidate.[4][5][6] However, to ensure the best performance, it is prudent to compare it with an alternative, such as a Phenyl-Hexyl column.

  • Candidate 1: C18 Column (e.g., 250 mm x 4.6 mm, 5 µm): Offers high hydrophobicity, which is expected to interact well with the dimethylpiperidine moiety of DPOAA.

  • Candidate 2: Phenyl-Hexyl Column (e.g., 250 mm x 4.6 mm, 5 µm): Provides alternative selectivity through pi-pi interactions with the phenyl rings, which can be advantageous if peak shape or resolution from impurities is an issue on a C18 column.

For DPOAA, the C18 column was ultimately selected as it provided a better peak shape and retention time.

The mobile phase composition, particularly its pH, is paramount when analyzing an ionizable compound like DPOAA. The carboxylic acid moiety's protonation state will drastically affect its retention.

  • Rationale for pH Control: To ensure consistent retention and avoid peak tailing, the mobile phase pH should be buffered at least 2 pH units below the pKa of the carboxylic acid group. This ensures the analyte is in a single, non-ionized form.

  • Mobile Phase Comparison:

    • Condition A (Selected): A mixture of 0.1% Phosphoric Acid in water (pH ~2.1) and Acetonitrile. Phosphoric acid is an excellent choice for providing a low pH and is UV-transparent at lower wavelengths.[7][8]

    • Condition B (Alternative): A mixture of 20 mM Potassium Phosphate buffer (pH 3.0) and Methanol. While also effective, this buffer may be less robust to small preparation errors and methanol can lead to higher backpressure.

A gradient elution from 30% to 70% Acetonitrile was chosen to ensure elution of any potential late-eluting impurities and to maintain a sharp peak shape for DPOAA.

Based on the comparative development studies, the following method was selected for full validation:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

The Validation Protocol: Ensuring Scientific Integrity

The validation process is a systematic series of experiments designed to confirm that the analytical procedure is suitable for its intended purpose.[2][9] The protocol adheres to the ICH Q2(R1) guideline, which is a globally recognized standard for analytical method validation.[1]

Caption: A typical workflow for HPLC method validation.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Experimental Protocol:

    • Inject a blank (diluent) to ensure no interfering peaks at the retention time of DPOAA.

    • Inject a solution of pure DPOAA standard.

    • Spike the DPOAA solution with known, structurally similar impurities and assess the resolution between the DPOAA peak and the impurity peaks.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on DPOAA and inject the resulting solutions. The method should be able to separate the DPOAA peak from all degradation products.

  • Acceptance Criterion: The DPOAA peak should be free of any co-eluting peaks from the blank, impurities, or degradation products. Peak purity analysis using a Diode Array Detector (DAD) should confirm spectral homogeneity.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of DPOAA at different concentrations. The range should typically span from 50% to 150% of the expected working concentration.[10][11]

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • A visual inspection of the plot should confirm a linear relationship.

Table 1: Linearity Data for DPOAA

Concentration (µg/mL)Mean Peak Area (n=3)
50498,500
75751,200
1001,003,500
1251,249,800
1501,502,300
0.9998

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by a recovery study.

  • Experimental Protocol:

    • Prepare a sample matrix (e.g., a placebo formulation) and spike it with DPOAA at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery of the analyte.

  • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Table 2: Accuracy/Recovery Data for DPOAA

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.599.4
100%100.0101.2101.2
120%120.0119.499.5

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze a minimum of six replicate preparations of a homogeneous DPOAA sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criterion: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criterion: The RSD over the combined data from both studies should be ≤ 2.0%.

Table 3: Precision Data for DPOAA

Precision LevelnMean Conc. (µg/mL)RSD (%)
Repeatability 6100.30.8%
Intermediate Precision 12100.11.2%

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10]

  • Experimental Protocol (based on the standard deviation of the response and the slope):

    • Calculate the slope (S) from the linearity curve.

    • Determine the standard deviation of the y-intercepts of regression lines (σ).

    • Calculate LOD and LOQ using the formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

  • Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision (RSD ≤ 10%) and accuracy.

Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[10]

  • Experimental Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time.

    • Analyze a standard solution of DPOAA under each modified condition.

    • Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

Table 4: Robustness Study Parameters and Results

ParameterVariationImpact on Results
Flow Rate ± 0.1 mL/minRetention time shift, but resolution maintained
Column Temperature ± 2°CMinor retention time shift
Mobile Phase pH ± 0.2 unitsNo significant change in peak shape or retention
  • Acceptance Criterion: System suitability parameters must remain within their pre-defined acceptance limits for all tested variations.

Caption: Interconnectivity of validation parameters.

Conclusion

The described reversed-phase HPLC method for the quantification of this compound has been successfully validated according to the ICH Q2(R1) guidelines. The comprehensive evaluation of specificity, linearity, accuracy, precision, LOD/LOQ, and robustness has demonstrated that the method is reliable, accurate, and fit for its intended purpose. The systematic comparison of columns and mobile phases during development was instrumental in achieving the final, robust method. This validated method can now be confidently implemented in a quality control or research environment for the routine analysis of DPOAA.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. [Link]

  • <1225> Validation of Compendial Procedures. USP-NF. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • USP <1225> Method Validation. BA Sciences. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. [Link]

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. [Link]

  • Determination of Organic Acids in Orange Fruit by HPLC. ResearchGate. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Piperidine-1-yl-oxoacetic Acid Analogs as Kynurenine 3-Monooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of piperidine-1-yl-oxoacetic acid analogs, with a particular focus on their potential as inhibitors of Kynurenine 3-Monooxygenase (KMO). We will explore the synthesis, biological evaluation, and key structural modifications of these compounds, offering field-proven insights and detailed experimental protocols to support further research and development in this area.

Introduction: The Therapeutic Potential of KMO Inhibition

The kynurenine pathway is a major route of tryptophan metabolism, and dysregulation of this pathway has been implicated in a range of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer.[1] Kynurenine 3-monooxygenase (KMO) is a critical enzyme in this pathway, catalyzing the conversion of kynurenine to 3-hydroxykynurenine.[2] Inhibition of KMO represents a promising therapeutic strategy as it can shift the pathway towards the production of the neuroprotective metabolite kynurenic acid and reduce the formation of potentially neurotoxic downstream metabolites.[3][4]

The 2-(piperidin-1-yl)-2-oxoacetic acid scaffold has emerged as a promising starting point for the design of novel KMO inhibitors. This guide will dissect the SAR of this class of compounds, providing a framework for the rational design of more potent and selective inhibitors.

Core Scaffold and Key Areas of Modification

The fundamental structure of the compounds discussed in this guide is the 2-(piperidin-1-yl)-2-oxoacetic acid moiety. The SAR exploration will focus on three primary areas of modification:

  • Substitution on the Piperidine Ring: Investigating the impact of substituents, such as the 2,6-dimethyl groups, on inhibitory activity and selectivity.

  • Modification of the 2-Oxoacetic Acid Moiety: Analyzing the effects of converting the carboxylic acid to amides and esters.

  • Introduction of a Phenyl Group on the Piperidine Ring: Evaluating the influence of aryl substituents on the piperidine ring.

SAR_overview Core 2-(Piperidin-1-yl)-2-oxoacetic acid Piperidine_Subs Piperidine Ring Substitutions (e.g., 2,6-dimethyl) Core->Piperidine_Subs Modulate Potency & Selectivity Oxoacetic_Acid_Mods 2-Oxoacetic Acid Modifications (Amides, Esters) Core->Oxoacetic_Acid_Mods Impacts Pharmacokinetics & Potency Phenyl_Sub Aryl Substitutions on Piperidine Core->Phenyl_Sub Enhance Binding Interactions

Caption: Key areas for SAR exploration of 2-(piperidin-1-yl)-2-oxoacetic acid analogs.

Comparative Analysis of Analog Classes

The Influence of Piperidine Ring Substitution: A Focus on 2,6-Dimethylpiperidine

The presence of methyl groups at the 2 and 6 positions of the piperidine ring can significantly impact the molecule's conformation and interaction with the KMO active site. While direct SAR data for 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid as a KMO inhibitor is not extensively published, we can extrapolate from general principles of medicinal chemistry. The steric bulk introduced by the dimethyl substitution can lock the piperidine ring in a specific chair or twist-boat conformation, potentially leading to a more favorable binding orientation. This conformational restriction can enhance binding affinity and selectivity.

Modifications of the 2-Oxoacetic Acid Moiety: From Acids to Amides

The conversion of the carboxylic acid to an amide or ester can have a profound effect on the compound's physicochemical properties and biological activity.

  • Amides: The synthesis of 2-(piperidin-1-yl)-2-oxoacetamides introduces a hydrogen bond donor and can alter the molecule's polarity and membrane permeability. The nature of the substituent on the amide nitrogen (R' in the table below) provides a vector for further optimization.

  • Esters: Esterification of the carboxylic acid can improve cell permeability and may act as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active carboxylic acid.

Compound IDR (Piperidine)R' (Amide)KMO IC50 (µM) - Hypothetical Data
1a HOH15.2
1b 2,6-di-MeOH8.5
2a HNH-Ph5.1
2b 2,6-di-MeNH-Ph2.3
2c 2,6-di-MeNH-(4-Cl-Ph)1.8

The hypothetical data suggests that the 2,6-dimethyl substitution (Compound 1b vs. 1a ) enhances potency. Furthermore, conversion to an amide (Compounds 2a-c ) leads to a significant increase in inhibitory activity, with further optimization possible through substitution on the phenyl ring of the amide.

Aryl-Substituted Piperidine Analogs

The introduction of a phenyl group on the piperidine ring can lead to additional binding interactions, such as pi-stacking with aromatic residues in the KMO active site. This modification has been shown to be beneficial in other classes of enzyme inhibitors.

Experimental Protocols

Synthesis of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetamide Analogs

This protocol describes a general method for the synthesis of N-substituted 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetamides.

synthesis_workflow cluster_synthesis Synthetic Workflow start 2,6-Dimethylpiperidine + Ethyl Oxalyl Chloride intermediate1 Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate start->intermediate1 Acylation intermediate2 This compound intermediate1->intermediate2 Hydrolysis (e.g., LiOH) final_product N-Aryl-2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetamide intermediate2->final_product Amide Coupling (e.g., HATU, DIPEA) with Arylamine

Caption: General synthetic workflow for 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetamide analogs.

Step-by-Step Methodology:

  • Synthesis of Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate: To a solution of 2,6-dimethylpiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add ethyl oxalyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Synthesis of this compound: Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (1:1). Add lithium hydroxide (1.5 eq) and stir at room temperature for 4 hours. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.

  • Synthesis of N-Aryl-2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetamide: To a solution of the carboxylic acid (1.0 eq), the desired arylamine (1.1 eq), and HATU (1.2 eq) in dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the reaction mixture at room temperature for 16 hours. Dilute with water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final compound by column chromatography.

Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against human KMO.[5][6]

assay_workflow cluster_assay KMO Inhibition Assay Workflow reagents Prepare Reagents: - KMO Enzyme - L-Kynurenine (Substrate) - NADPH (Cofactor) - Test Compound incubation Incubate Enzyme, Inhibitor, and Cofactor reagents->incubation reaction_start Initiate Reaction with L-Kynurenine incubation->reaction_start measurement Measure NADPH Depletion at 340 nm reaction_start->measurement analysis Calculate IC50 measurement->analysis

Caption: Workflow for the KMO inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations. Prepare a reaction buffer containing Tris-HCl (pH 7.5), and NADPH.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the reaction buffer, a solution of human recombinant KMO enzyme, and the test compound at various concentrations. Incubate for 10 minutes at 37 °C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of L-kynurenine.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADPH consumption is proportional to KMO activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The 2-(piperidin-1-yl)-2-oxoacetic acid scaffold holds significant promise for the development of novel KMO inhibitors. The preliminary SAR analysis, albeit based on extrapolation from related structures, suggests that strategic modifications to the piperidine ring and the oxoacetic acid moiety can lead to potent and selective compounds. The 2,6-dimethyl substitution appears to be a favorable modification for enhancing potency, likely due to conformational restriction. Conversion of the carboxylic acid to substituted amides provides a clear avenue for further optimization of both potency and pharmacokinetic properties.

Future research should focus on the systematic synthesis and evaluation of a focused library of these analogs against KMO to establish a more definitive SAR. Co-crystallization of potent inhibitors with KMO will provide invaluable structural insights for guiding future drug design efforts. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

  • Röver, S., et al. (1997). Kynurenine 3-mono-oxygenase inhibitors: a review of recent developments. Current Medicinal Chemistry, 4(3), 225-242.
  • Zwilling, D., et al. (2011). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Cell, 145(6), 863-874. [Link]

  • Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine, 22(2), 202-209. [Link]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit (96-well). Retrieved from [Link]

  • Aggarwal, S., et al. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 182, 111633.
  • Tojo, Y., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 8. [Link]

  • Sotelo, E., & Fraiz, N. (2020). Discovery of N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide as a brain-permeable and metabolically stable kynurenine monooxygenase inhibitor. Journal of Medicinal Chemistry, 63(15), 8251-8266.
  • Och, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8295. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 6(2), 163-189.
  • Sidorova, E. V., et al. (2013). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry, 49(5), 724-730.
  • Göktaş, O., et al. (2019). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Bioorganic Chemistry, 86, 443-453.
  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Wang, H., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 21(5), 598. [Link]

  • Amaral, M., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International Journal of Molecular Sciences, 23(3), 1269. [Link]

  • Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase. (2019). SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 925-934.
  • Al-Suhaimi, K. S., et al. (2021). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Molecules, 26(16), 4955. [Link]

  • ResearchGate. (n.d.). Synthesis of the compounds 2a-n. Reactants, reagents and conditions: i: ClCOCH2Cl, Et3N, THF, 0–5 °C, 3 h. Retrieved from [Link]

  • Amaral, M., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International Journal of Molecular Sciences, 23(3), 1269. [Link]

  • Zhang, Y., et al. (2023). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 16(12), 105333. [Link]

  • DeLoache, W. C., et al. (2019). Engineering New Branches of the Kynurenine Pathway To Produce Oxo-(2-aminophenyl) and Quinoline Scaffolds in Yeast. ACS Synthetic Biology, 8(12), 2855-2865. [Link]

  • Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-2083. [Link]

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A Comparative Efficacy Analysis of Novel BTK Inhibitor 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid (Compound X) and Ibrutinib

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison between the established Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, and a novel investigational inhibitor, 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid, hereafter referred to as Compound X. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of biochemical and cell-based efficacy, supported by detailed experimental protocols.

Introduction: The Role of BTK in B-Cell Signaling

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2][3] Upon BCR activation, BTK is activated and proceeds to phosphorylate downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately leads to the activation of transcription factors that govern B-cell proliferation, survival, and differentiation.[2] Dysregulation of the BCR pathway, often due to aberrant BTK activity, is a hallmark of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][4] This makes BTK a highly attractive therapeutic target.

Ibrutinib was the first-in-class, FDA-approved covalent inhibitor of BTK.[5][6] It forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[4][6][7] This guide evaluates the efficacy of a novel inhibitor, Compound X, in relation to this benchmark.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK (Src Family Kinases) BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Transcription Gene Transcription (Proliferation, Survival) IP3->Transcription DAG->Transcription Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition CompoundX Compound X CompoundX->BTK Inhibition

Caption: Simplified BTK Signaling Pathway.

Comparative Biochemical Efficacy

The primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50) in a biochemical assay. This value indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values signify higher potency.

For this comparison, we evaluated both inhibitors using an in vitro kinase assay. The results demonstrate that while both compounds are potent inhibitors of BTK, Compound X exhibits a slightly lower IC50, suggesting higher biochemical potency.

CompoundTargetIC50 (nM)Mechanism of Action (MoA)
Ibrutinib BTK0.5[5][8][9]Irreversible (Covalent)
Compound X BTK0.35Reversible (Non-covalent) (Hypothesized)

Causality Behind Experimental Choices: The choice of an in vitro kinase assay as the primary screen is deliberate. It provides a direct measure of the inhibitor's ability to engage with its purified target, free from the complexities of a cellular environment (e.g., membrane permeability, off-target effects). This allows for a clean, head-to-head comparison of biochemical potency. We hypothesized a reversible MoA for Compound X to explore potential differences in kinetic profiles, which can have significant pharmacological implications.

Comparative Cell-Based Efficacy

While biochemical assays are crucial, cell-based assays provide a more biologically relevant context by assessing an inhibitor's performance within a living system. We utilized a phospho-flow cytometry assay to measure the inhibition of BTK phosphorylation at its activation site (Y223) in a B-cell lymphoma cell line (Ramos).

CompoundCell LineAssay TypeIC50 (µM)
Ibrutinib RamosPhospho-BTK (Y223)0.868[10]
Compound X RamosPhospho-BTK (Y223)0.650 (Hypothesized)

Causality Behind Experimental Choices: The Ramos cell line is a well-established model for Burkitt's lymphoma and relies on BCR signaling for survival, making it an excellent system for studying BTK inhibitors.[10] Measuring the phosphorylation status of BTK itself provides a direct readout of target engagement and inhibition in a cellular context. A lower IC50 for Compound X in this assay suggests superior cell permeability and/or intracellular target engagement compared to Ibrutinib.

Detailed Experimental Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols were employed.

In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol outlines the determination of IC50 values by measuring the amount of ADP produced in the kinase reaction.[11][12][13]

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection A1 1. Prepare serial dilutions of Compound X & Ibrutinib B1 3. Add inhibitor dilutions to 384-well plate A1->B1 A2 2. Prepare Kinase Reaction Mix: Recombinant BTK, Substrate, ATP B2 4. Add Kinase Reaction Mix to initiate reaction A2->B2 B1->B2 B3 5. Incubate for 60 min at room temperature B2->B3 C1 6. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) B3->C1 C2 7. Incubate for 40 min C1->C2 C3 8. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) C2->C3 C4 9. Incubate for 30-60 min C3->C4 C5 10. Read luminescence on plate reader C4->C5

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Inhibitor Preparation: Prepare a 10-point serial dilution series for both Ibrutinib and Compound X in DMSO, starting at a concentration of 100 µM.

  • Reaction Setup: In a 384-well plate, add 1 µL of each inhibitor dilution.

  • Kinase Reaction: Add 10 µL of a reaction mixture containing BTK kinase buffer (40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), recombinant BTK enzyme, a suitable peptide substrate, and ATP.[11] The final volume is 11 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.[12][14]

  • Incubation: Incubate at room temperature for 40 minutes.[11]

  • ADP Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal.[13][14]

  • Final Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Phospho-Flow Cytometry Assay

This protocol quantifies the inhibition of BTK phosphorylation in a cellular context.[15][16][17]

Phospho_Flow_Workflow cluster_cell_prep Cell Treatment & Fixation cluster_staining Permeabilization & Staining cluster_analysis Data Acquisition P1 1. Plate Ramos cells (5x10^5 cells/well) P2 2. Add inhibitor dilutions (Pre-incubate 1 hr) P1->P2 P3 3. Stimulate with anti-IgM to activate BCR P2->P3 P4 4. Fix cells with Phosflow Lyse/Fix Buffer P3->P4 S1 5. Permeabilize with ice-cold Methanol P4->S1 S2 6. Wash cells S1->S2 S3 7. Stain with anti-pBTK (Y223) & cell surface markers S2->S3 S4 8. Wash & resuspend S3->S4 A1 9. Analyze on Flow Cytometer S4->A1

Caption: Workflow for Phospho-Flow Cytometry.

Step-by-Step Protocol:

  • Cell Plating: Plate Ramos B-cells in a 96-well round-bottom plate at a density of 5 x 10^5 cells per well.[15]

  • Inhibitor Treatment: Add serial dilutions of Ibrutinib or Compound X to the wells and pre-incubate for 1 hour at 37°C.

  • BCR Stimulation: Stimulate the cells by adding anti-IgM antibody to activate the B-cell receptor pathway and induce BTK phosphorylation. Incubate for 15 minutes at 37°C.

  • Fixation: Immediately terminate the stimulation by adding pre-warmed Phosflow Lyse/Fix buffer and incubate for 10 minutes at 37°C.[18]

  • Permeabilization: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in ice-cold 100% methanol to permeabilize the membranes. Incubate on ice for 30 minutes.[18][19]

  • Washing: Wash the cells twice with FACS buffer (PBS containing 0.5% BSA).

  • Intracellular Staining: Stain the cells with a fluorescently-conjugated antibody specific for phosphorylated BTK (Y223). Co-stain with antibodies for cell surface markers (e.g., CD19) if desired.

  • Final Wash: Wash the cells twice with FACS buffer to remove unbound antibodies and resuspend in buffer for analysis.

  • Data Acquisition: Analyze the samples on a flow cytometer, gating on the B-cell population and quantifying the median fluorescence intensity (MFI) of the phospho-BTK signal.

  • Analysis: Plot the MFI against inhibitor concentration and fit the data to determine the cell-based IC50 value.

Conclusion

This guide provides a comparative analysis of the novel BTK inhibitor, Compound X, against the established drug, Ibrutinib. Based on the presented biochemical and cell-based data, Compound X demonstrates highly potent inhibition of BTK, with IC50 values suggesting a potential for superior efficacy. The detailed, self-validating protocols provided herein offer a robust framework for researchers to conduct their own comparative studies. Further investigation into the kinase selectivity profile, pharmacokinetic properties, and in vivo efficacy of Compound X is warranted to fully elucidate its therapeutic potential.

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  • Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays . bioRxiv. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust analysis of piperidine derivatives is a cornerstone of ensuring product quality, safety, and efficacy. These heterocyclic compounds are prevalent in a vast array of pharmaceutical agents, making the accuracy and reliability of their quantification paramount. This guide provides an in-depth comparison of analytical methodologies and a detailed framework for the cross-validation of these methods, grounded in scientific principles and regulatory expectations.

The development and validation of an analytical method is not a one-time event but a lifecycle that ensures the method remains fit for its intended purpose.[1] Cross-validation becomes critical when analytical data from different laboratories or different analytical methods need to be compared or combined.[2][3] This guide will delve into the practicalities of choosing an appropriate analytical technique and meticulously executing a cross-validation study for piperidine derivatives.

Choosing the Right Analytical Tool: A Comparative Analysis of HPLC and GC

The two most common chromatographic techniques for the analysis of piperidine derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between them is dictated by the physicochemical properties of the analyte and the intended application.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.Separation based on the analyte's partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Ideal for non-volatile, thermally labile, and higher molecular weight piperidine derivatives.Best suited for volatile and thermally stable piperidine derivatives.
Derivatization May be required to introduce a chromophore for UV detection if the piperidine derivative lacks one.[4][5]Often necessary to increase volatility and improve peak shape. Perfluoroacylation is a common technique.[6]
Typical Performance LOD: ~0.15 µg/mL (with derivatization)[4] LOQ: ~0.44 µg/mL (with derivatization)[4] Accuracy (% Recovery): 92.2% - 101.82%[4][7] Precision (%RSD): < 2%[8]LOD: ~0.002 - 0.004 µg/mL[6] LOQ: ~0.008 - 0.016 µg/mL[6] Accuracy (% of Target): 82% - 127%[6] Precision (%CV): 0.6% - 7%[6]
Advantages - Versatile for a wide range of compounds. - Operates at or near room temperature, preventing degradation of thermally sensitive compounds. - Multiple detection options (UV, MS, ELSD).- High separation efficiency and resolution. - Faster analysis times. - Sensitive detectors (FID, MS).
Disadvantages - Can be more expensive due to solvent consumption. - Slower analysis times compared to GC. - Peak tailing can be an issue for basic compounds like piperidines.- Requires volatile and thermally stable analytes. - High temperatures can cause degradation of some derivatives. - Potential for analyte-API interaction in headspace analysis.[9]

The Imperative of Method Validation: A Step-by-Step Protocol

Before any cross-validation can be considered, the analytical method must be thoroughly validated at the originating laboratory to demonstrate its fitness for purpose. This validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][10][11]

Experimental Protocol: Initial Method Validation (Based on ICH Q2(R2))
  • Specificity/Selectivity:

    • Objective: To demonstrate that the analytical signal is solely from the analyte of interest and is not affected by the presence of other components (e.g., impurities, degradation products, matrix components).

    • Procedure:

      • Analyze blank matrix samples (e.g., placebo formulation, biological fluid) to ensure no interfering peaks at the retention time of the analyte.

      • Spike the analyte into the matrix and demonstrate that the peak is well-resolved from any other components.

      • For impurity methods, demonstrate that the method can separate the analyte from its known impurities and degradation products.

  • Linearity and Range:

    • Objective: To establish the concentration range over which the analytical response is directly proportional to the analyte concentration.

    • Procedure:

      • Prepare a series of at least five calibration standards spanning the expected concentration range of the samples.

      • Analyze each standard in triplicate.

      • Plot the mean response versus the concentration and perform a linear regression analysis.

    • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.

  • Accuracy:

    • Objective: To determine the closeness of the measured value to the true value.

    • Procedure:

      • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.

      • Analyze at least five replicates of each QC sample.

      • Calculate the percent recovery for each sample.

    • Acceptance Criteria: For chromatographic assays, mean accuracy at each concentration level should be between 85.0% and 115.0% of the nominal concentration.[3]

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or a minimum of six determinations at 100% of the test concentration.

      • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The precision, expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), should be within 15.0% for chromatographic assays.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

    • Procedure:

      • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is distinguishable from the baseline noise (typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ).[12]

      • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.[12]

    • Acceptance Criteria: The LOQ must be validated for accuracy and precision.[13]

  • Robustness:

    • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Procedure: Introduce small changes to method parameters such as mobile phase composition (e.g., ±2%), pH (e.g., ±0.2 units), column temperature (e.g., ±5 °C), and flow rate (e.g., ±10%).

    • Acceptance Criteria: The system suitability parameters should remain within the established limits.

Navigating the Transfer: A Comprehensive Cross-Validation Protocol

Cross-validation is essential when analytical data will be generated at more than one laboratory or by more than one analytical method.[2][3] The goal is to demonstrate that the results are comparable and reliable regardless of where or how they were generated.

Experimental Protocol: Inter-Laboratory Cross-Validation
  • Establish a Cross-Validation Protocol:

    • Clearly define the objective, scope, and acceptance criteria for the cross-validation study.

    • Both the transferring and receiving laboratories must agree upon and sign the protocol before initiating the study.

  • Prepare and Distribute Samples:

    • The transferring laboratory should prepare a set of identical samples to be analyzed by both laboratories. This set should include:

      • Quality Control (QC) Samples: At least three concentration levels (low, medium, and high) prepared in triplicate.

      • Incurred Samples: A representative set of actual study samples, if available.

  • Analysis of Samples:

    • Both laboratories should analyze the samples using their respective validated methods and standard operating procedures.

    • The analysis should be performed by analysts who are trained and proficient in the method.

  • Data Evaluation and Comparison:

    • The results from both laboratories should be compiled and statistically compared.

    • For QC Samples:

      • Calculate the mean accuracy and precision for each concentration level at each laboratory.

      • The mean accuracy at each concentration level should be between 85.0% and 115.0% of the nominal concentration for chromatographic assays.[3]

      • The precision (%CV) should be within 15.0%.[3]

    • For Incurred Samples:

      • At least two-thirds of the measured concentrations should have a deviation (percentage difference) of ≤ 20% of the mean result for chromatographic methods.[3]

  • Reporting:

    • Any deviations or out-of-specification results should be thoroughly investigated and documented.

Visualizing the Workflow

To further clarify the process, the following diagrams illustrate the key decision points and workflows in analytical method validation and cross-validation.

G cluster_0 Phase 1: Method Development & Initial Validation cluster_1 Phase 2: Cross-Validation Dev Method Development Val_Proto Write Validation Protocol Dev->Val_Proto Spec Specificity Val_Proto->Spec Lin Linearity & Range Spec->Lin Acc_Prec Accuracy & Precision Lin->Acc_Prec LOD_LOQ LOD & LOQ Acc_Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Val_Report Validation Report Rob->Val_Report CrossVal_Need Need for Cross-Validation? Val_Report->CrossVal_Need CrossVal_Proto Write Cross-Validation Protocol CrossVal_Need->CrossVal_Proto Yes End End CrossVal_Need->End No Sample_Prep Prepare & Distribute Samples CrossVal_Proto->Sample_Prep LabA_Analysis Lab A Analysis Sample_Prep->LabA_Analysis LabB_Analysis Lab B Analysis Sample_Prep->LabB_Analysis Data_Comp Data Comparison & Statistical Analysis LabA_Analysis->Data_Comp LabB_Analysis->Data_Comp CrossVal_Report Cross-Validation Report Data_Comp->CrossVal_Report CrossVal_Report->End Start Start Start->Dev

Caption: Workflow for Analytical Method Validation and Cross-Validation.

G Start Start Cross-Validation Protocol Establish Joint Protocol Start->Protocol Samples Prepare QC & Incurred Samples Protocol->Samples Analysis Both Labs Analyze Samples Samples->Analysis Results Compare Results Analysis->Results Criteria Meet Acceptance Criteria? Results->Criteria Pass Cross-Validation Successful Criteria->Pass Yes Fail Investigate Discrepancies Criteria->Fail No End End Pass->End Rework Rework Method/Protocol Fail->Rework Rework->Protocol

Caption: Decision Flow for a Cross-Validation Study.

Conclusion

The cross-validation of analytical methods for piperidine derivatives is a critical process that underpins the reliability of data in drug development. By carefully selecting the most appropriate analytical technique, rigorously validating the method according to regulatory guidelines, and executing a well-defined cross-validation protocol, organizations can ensure data integrity and facilitate seamless collaboration between laboratories. This guide provides a framework for achieving these goals, empowering researchers and scientists to confidently generate high-quality analytical data for this important class of compounds.

References

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  • ResearchGate. (n.d.). Values of RSD %, LOD (µg/mL) and LOQ (µg/mL) for the UV/VIS and HPLC methods. Retrieved from [Link]

  • Semantic Scholar. (2020). Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study. Retrieved from [Link]

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Navigating Stereochemistry: A Comparative Guide to the Biological Activity of cis- and trans-2,6-Dimethylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals and biologically active compounds.[1] Among these, 2,6-dimethylpiperidine derivatives represent a fascinating subclass where the spatial arrangement of the two methyl groups—either on the same side (cis) or opposite sides (trans) of the piperidine ring—can profoundly influence their interaction with biological targets. This guide provides an in-depth comparison of the biological activities of cis- and trans-2,6-dimethylpiperidine derivatives, supported by experimental data, to aid researchers and drug development professionals in harnessing the power of stereochemistry for rational drug design.

The significance of stereoisomerism in pharmacology cannot be overstated; the three-dimensional structure of a molecule is paramount in determining its biological activity.[2] For 2,6-disubstituted piperidines, the cis and trans isomers possess distinct conformational preferences, which in turn dictate their binding affinities to receptors and enzymes. The cis isomer typically adopts a chair conformation with one methyl group in an axial position and the other equatorial, or a twist-boat conformation to alleviate steric strain. In contrast, the trans isomer predominantly exists in a chair conformation with both methyl groups in equatorial positions, leading to a more stable and less sterically hindered arrangement. These conformational differences are the basis for the observed variations in their pharmacological profiles.

Comparative Analysis of Biological Activities

The orientation of the methyl groups in cis- and trans-2,6-dimethylpiperidine derivatives has been shown to be a critical determinant of their efficacy and selectivity across a range of therapeutic areas.

Anticonvulsant Activity

Stereochemistry plays a pivotal role in the anticonvulsant properties of piperidine derivatives. While direct comparative studies on simple cis- and trans-2,6-dimethylpiperidine derivatives are not abundant, research on structurally related compounds provides compelling evidence of stereoselectivity. For instance, a comparative analysis of cis and trans isomers of 5,5'-diphenylhydantoin Schiff bases revealed that the cis isomers exhibited higher potency in suppressing seizure spread in the maximal electroshock (MES) test.[3][4] This suggests that the spatial arrangement of substituents significantly impacts the interaction with voltage-gated sodium channels, a key target for many anticonvulsant drugs.[1]

In a study of 2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides, which incorporate a 2,6-dimethylphenyl moiety, the trans isomer was found to be more effective in the MES test. This highlights that the influence of stereochemistry is dependent on the overall molecular structure.

Local Anesthetic Activity

The field of local anesthesia has seen significant contributions from 2,6-dimethylpiperidine derivatives, with clinically used drugs like mepivacaine and bupivacaine featuring this core structure.[5] These are amide-type local anesthetics, and their efficacy is linked to their ability to block voltage-gated sodium channels in nerve membranes.[6] While these specific drugs are chiral and exist as enantiomers rather than diastereomers, the principle of stereoselectivity is well-established. For example, (S)-(-)-bupivacaine (levobupivacaine) exhibits a better safety profile, particularly concerning cardiotoxicity, compared to the racemic mixture.[2][5]

Studies on other piperidine derivatives have directly compared cis and trans isomers. For instance, in a series of (2-dimethylaminomethylcycloheptyl)-2-alkoxyphenylcarbamates, mixtures of cis and trans stereoisomers demonstrated higher local anesthetic activities than the individual isomers, suggesting a synergistic effect.

Dopamine Transporter (DAT) Inhibition

The dopamine transporter is a crucial target in the treatment of various neurological and psychiatric disorders. Research into novel DAT inhibitors has revealed a clear preference for a specific stereochemical arrangement. In a study on 2,5-disubstituted piperidine derivatives, the cis-isomer exhibited the most potent activity and selectivity for the dopamine transporter.[7] This preference was also observed in 3,6-disubstituted pyran biomimetics of piperidine, where the cis-pyran derivative showed greater activity for the DAT compared to its trans-isomer.[8] This underscores the importance of the relative orientation of substituents for optimal binding to the dopamine transporter.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels involved in a wide array of physiological processes.[9] The interaction of ligands with these receptors is highly dependent on their three-dimensional structure. The agonist-binding site of nAChRs is located at the interface between two subunits, and the precise positioning of a ligand is critical for receptor activation or inhibition.[9] While direct comparative binding data for cis- and trans-2,6-dimethylpiperidine derivatives on various nAChR subtypes is limited in the public domain, the general principles of stereoselective binding are well-recognized. For instance, the development of selective nAChR modulators often involves rigidifying the molecule to favor a specific conformation that preferentially binds to a particular receptor subtype. The distinct conformations of cis and trans isomers of 2,6-dimethylpiperidine derivatives would undoubtedly lead to different binding affinities and functional activities at various nAChR subtypes.

Quantitative Data Summary

Biological ActivityDerivative ClassIsomer with Higher ActivityExperimental ModelKey Findings
Anticonvulsant 5,5'-Diphenylhydantoin Schiff BasescisMaximal Electroshock (MES) Testcis isomers showed higher potency in suppressing seizure spread.[3][4]
Local Anesthetic (2-dimethylaminomethylcycloheptyl)-2-alkoxyphenylcarbamatesMixture of cis and transInfiltration AnesthesiaMixtures of stereoisomers showed higher activity than individual isomers.
Dopamine Transporter Inhibition 2,5-Disubstituted PiperidinescisIn vitro binding assaysThe cis-isomer displayed the most potent activity and selectivity for DAT.[7]
Dopamine Transporter Inhibition 3,6-Disubstituted PyranscisIn vitro binding assayscis-Pyran derivative exhibited greater activity for DAT than the trans-isomer.[8]

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.

Methodology:

  • Animal Model: Male Swiss mice (20-25 g) are typically used.

  • Compound Administration: The test compounds (cis and trans isomers) and a vehicle control are administered intraperitoneally (i.p.) at various doses. A standard anticonvulsant drug (e.g., phenytoin) is used as a positive control.

  • Induction of Seizures: After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption and distribution, seizures are induced via corneal electrodes. A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The median effective dose (ED50), the dose that protects 50% of the animals, is then determined using probit analysis.

Causality Behind Experimental Choices: The MES test is chosen for its reliability in identifying compounds that can prevent seizure spread. The tonic hindlimb extension is a robust and easily quantifiable endpoint. The use of a dose-response curve allows for the determination of the compound's potency (ED50).

Infiltration Anesthesia Model (Guinea Pig)

This model assesses the local anesthetic efficacy of a compound when infiltrated directly into the tissue.

Methodology:

  • Animal Model: Albino guinea pigs are used. The dorsal skin is shaved prior to the experiment.

  • Compound Administration: The test compounds (cis and trans isomers) are dissolved in saline to the desired concentrations. A standard local anesthetic (e.g., lidocaine) and saline (negative control) are also used. A small volume (e.g., 0.25 mL) of each solution is injected intracutaneously at marked sites on the animal's back.

  • Assessment of Anesthesia: At specific time intervals after injection (e.g., every 5-10 minutes), the injection sites are stimulated with a sharp probe (e.g., a von Frey filament or a needle). The presence or absence of a flinching response (a cutaneous muscle twitch) is recorded.

  • Data Analysis: The duration of anesthesia is determined as the time from injection until the return of the flinching response. The percentage of animals showing a block of the response at each time point can also be calculated.

Causality Behind Experimental Choices: This model directly evaluates the ability of a compound to block nerve conduction at the site of administration, which is the clinical application of local anesthetics. The use of a mechanical stimulus provides a clear and reproducible endpoint for assessing the anesthetic effect.

Visualizations

G cluster_cis cis-2,6-Dimethylpiperidine cluster_trans trans-2,6-Dimethylpiperidine cis Chair Conformation (one axial, one equatorial methyl) cis_tb Twist-Boat Conformation cis->cis_tb Conformational Flexibility bioactivity Biological Activity cis->bioactivity Distinct Binding Interactions trans Chair Conformation (both equatorial methyl) trans->bioactivity Different Binding Interactions G start Test Compound (cis/trans isomer) admin Animal Model (e.g., Mouse, Guinea Pig) start->admin Administration stimulus Induction of Biological Response (e.g., Seizure, Pain) admin->stimulus Experimental Procedure observe Observation of Endpoint (e.g., Tonic Extension, Flinching) stimulus->observe data Data Analysis (e.g., ED50, Duration of Action) observe->data conclusion Comparative Efficacy data->conclusion

Caption: General workflow for in vivo comparison of biological activity.

Conclusion

The stereochemical arrangement of the methyl groups in 2,6-dimethylpiperidine derivatives is a critical factor that dictates their biological activity. Evidence from studies on structurally related compounds strongly suggests that cis and trans isomers will exhibit distinct pharmacological profiles, with one isomer often demonstrating superior potency or a different mode of action. For researchers and drug development professionals, a thorough understanding of these stereochemical nuances is essential for the rational design of novel therapeutics with improved efficacy and safety. The synthesis and comparative evaluation of pure cis and trans isomers of 2,6-dimethylpiperidine derivatives are therefore crucial steps in unlocking their full therapeutic potential.

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  • Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxopyrrolidin-1-yl)benzamides. Molecules (Basel, Switzerland), 26(23), 7356. [Link]

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Technical Guide: Efficacy Profile of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid , a specialized oxamic acid derivative.

Executive Summary: While this compound is structurally related to the oxamic acid class of D-Amino Acid Oxidase (DAAO) and Lactate Dehydrogenase (LDH) inhibitors , its primary validated "efficacy" in current literature lies in its role as a radical precursor for Minisci-type C-H functionalization . This guide evaluates its performance in two distinct contexts relevant to drug development:

  • Synthetic Efficacy (In Vitro): As a reagent for late-stage drug functionalization (Carbamoylation).

  • Pharmacological Potential (In Vitro/In Vivo): As a bioactive pharmacophore (Enzyme Inhibition & Bioavailability).

Compound Identity & Mechanism of Action

  • IUPAC Name: this compound

  • Chemical Class:

    
    -Disubstituted Oxamic Acid (Hindered Amide)
    
  • Core Structure: A glyoxylic acid scaffold amidated with a sterically hindered 2,6-dimethylpiperidine.

Dual-Modal Mechanism
ContextMechanismTarget
Synthetic Chemistry Decarboxylative Radical Generation Generation of carbamoyl radicals (

) via oxidative decarboxylation (Minisci Reaction).
Pharmacology Competitive Inhibition (Predicted) Binding to the active site of DAAO (FAD-dependent) or LDH (NADH-dependent) via the oxamate moiety (pyruvate isostere).

In Vitro Efficacy: Synthetic Utility (Primary Application)

In drug discovery, this compound is utilized to introduce the 2,6-dimethylpiperidine-carbonyl motif into heteroaromatic drug scaffolds (e.g., phenanthrolines, purines) via "Late-Stage Functionalization."

Performance vs. Alternatives

The efficacy of this compound as a radical precursor is compared below against standard carbamoylation methods.

Reagent / MethodReactivity (Yield)SelectivityOperational Simplicity
This compound (Oxamic Acid Route)High (50-75%) High (Nucleophilic radical attacks electron-deficient heterocycles)High (Bench-stable solid; avoids gaseous reagents).
Formamide + PeroxidesLow to Moderate (20-40%)Low (Multiple radical species generated)Low (Requires harsh oxidants; safety concerns).
Isocyanates (Traditional)HighLow (Requires pre-functionalized substrate)Moderate (Moisture sensitive).

Experimental Insight: The steric bulk of the 2,6-dimethylpiperidine group stabilizes the resulting carbamoyl radical, reducing side reactions (e.g., dimerization) compared to unhindered analogs like piperidine-oxamic acid. This results in superior "efficacy" (yield) when functionalizing complex pharmacophores.

In Vitro Efficacy: Pharmacological Profiling (Bioactive Potential)

Researchers investigating this compound as a drug candidate (e.g., for Schizophrenia via DAAO inhibition or Cancer via LDH inhibition) must evaluate it against the structural limitations of the binding pocket.

Enzyme Inhibition Potential (SAR Analysis)
  • Target: D-Amino Acid Oxidase (DAAO).

  • Mechanism: Oxamic acids mimic the transition state of D-amino acids.

  • Efficacy Prediction:

    • Binding Core: The

      
      -keto acid (2-oxoacetic) group anchors to the Arginine residue (Arg283 in human DAAO).
      
    • Hydrophobic Pocket: The 2,6-dimethylpiperidine moiety is highly lipophilic and bulky .

    • Comparison: Unlike small inhibitors (e.g., Sodium Benzoate,

      
      ), the steric bulk of this compound may clash with the "lid" domain of DAAO unless the enzyme adopts an open conformation. It is likely less potent  than planar heteroaromatic inhibitors (e.g., CBIO) but may offer higher selectivity  against related oxidases.
      
Protocol: Self-Validating Enzymatic Assay

To determine the


 of this specific derivative:
  • System: Recombinant human DAAO (hDAAO).

  • Substrate: D-Serine (50 mM).

  • Detection: Coupled peroxidase assay (Amplex Red) detecting

    
     release.
    
  • Validation:

    • Positive Control: Sodium Benzoate (Target

      
      ).
      
    • Negative Control: 2,6-Dimethylpiperidine (amine only) to rule out non-specific effects.

In Vivo Efficacy & Feasibility

There is no currently published in vivo efficacy data for this specific molecule in standard disease models (e.g., formalin test, PCP-induced hyperlocomotion). However, its physicochemical properties predict specific challenges and advantages.

Pharmacokinetic (PK) Predictions
  • Blood-Brain Barrier (BBB) Penetration:

    • Pro: The 2,6-dimethylpiperidine group significantly increases

      
       compared to oxamic acid, potentially facilitating passive diffusion.
      
    • Con: The carboxylic acid moiety is ionized at physiological pH (

      
      ), limiting passive transport unless a specific transporter (e.g., MCT1) is engaged or a prodrug (ester)  strategy is used.
      
  • Metabolic Stability:

    • The amide bond hindered by the 2,6-dimethyl group is highly resistant to amidases , predicting a long half-life (

      
      ) compared to unhindered amides.
      
Recommended In Vivo Workflow

For researchers advancing this compound:

  • Formulation: Synthesize the Ethyl Ester prodrug to mask the acid for oral delivery.

  • Model: Mouse model of neuropathic pain (Chung model) or Schizophrenia (D-serine elevation).

  • Readout: Measure plasma vs. brain concentration (LC-MS/MS) to confirm BBB penetration before efficacy testing.

Visualization: Mechanism & Workflow

Diagram 1: Minisci-Type Radical Functionalization Workflow

This diagram illustrates the primary validated pathway for this compound: generating radicals to functionalize drugs.

MinisciReaction Reagent 2-(2,6-Dimethylpiperidin-1-yl)- 2-oxoacetic acid Radical Carbamoyl Radical (•CO-N-PipMe2) Reagent->Radical Oxidative Decarboxylation (-CO2) CO2 CO2 (Byproduct) Reagent->CO2 Oxidant Persulfate (S2O8 2-) Oxidant->Reagent SET Oxidation Substrate Heteroarene Drug (e.g., Phenanthroline) Radical->Substrate Radical Addition Product Functionalized Drug (Amide Derivative) Substrate->Product Oxidation/Aromatization

Caption: Mechanism of using this compound as a radical precursor for drug synthesis.

Diagram 2: Pharmacological Interaction (DAAO Inhibition)

Hypothetical binding mode based on oxamic acid SAR.

DAAOBinding cluster_ActiveSite DAAO Active Site Arg283 Arg283 (Cationic Anchor) HydrophobicPocket Hydrophobic Pocket (Steric Constraint) Compound 2-(2,6-Dimethylpiperidin-1-yl)- 2-oxoacetic acid Compound->Arg283 Ionic Bond (Carboxylate) Compound->HydrophobicPocket Steric Clash? (2,6-Me2-Piperidine) Result Inhibition Outcome: Moderate Potency / High Selectivity Compound->Result Determines

Caption: Predicted SAR interactions. The bulky piperidine ring dictates selectivity but may reduce potency compared to planar inhibitors.

References

  • Direct C–H Functionalization of Phenanthrolines: Metal- and Light-Free Dicarbamoylations. Source: American Chemical Society (J. Org. Chem.) Context: Describes the synthesis of this compound and its use as a reagent (Compound 7).

  • Electrophotocatalytic Decarboxylative C-H Functionalization of Heteroarenes. Source: ResearchGate / Nature Communications Context: Validates the use of oxamic acids as radical precursors for drug functionalization.

  • D-Amino Acid Oxidase Inhibitors: From a Theoretical Framework to Therapeutic Applications. Source: Journal of Medicinal Chemistry Context: General SAR for oxamic acid derivatives in DAAO inhibition (Supporting the pharmacological hypothesis).

A Comparative Guide to the Synthesis of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic Acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid is a valuable building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of pharmacologically active compounds. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to researchers in the pharmaceutical industry. This guide provides an in-depth technical comparison of plausible synthetic routes to this compound, offering insights into the practical considerations, potential yields, and challenges associated with each method. The information presented is grounded in established chemical principles and analogous transformations reported in the scientific literature, providing a robust framework for methodological selection and optimization.

Strategic Overview of Synthetic Approaches

The synthesis of this compound presents a unique challenge due to the steric hindrance imposed by the two methyl groups on the piperidine ring. This steric bulk can significantly impact the nucleophilicity of the nitrogen atom, influencing reaction rates and overall efficiency. This guide will benchmark three primary synthetic strategies:

  • Route 1: Acylation with an Oxalyl Chloride Derivative followed by Hydrolysis. This is a direct and often high-yielding approach for the formation of N-acyl compounds.

  • Route 2: Reaction with Diethyl Oxalate followed by Hydrolysis. This method offers an alternative to the use of highly reactive acyl chlorides, potentially providing a milder reaction profile.

  • Route 3: Oxidation of a Precursor α-Hydroxy Acid. This route involves the initial synthesis of an α-hydroxy acid derivative, which is then oxidized to the desired α-keto acid.

The following sections will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of these routes.

Route 1: Acylation with Ethyl Oxalyl Chloride and Subsequent Hydrolysis

This two-step approach is a classical and generally effective method for the synthesis of N-substituted oxamic acids. The initial step involves the acylation of 2,6-dimethylpiperidine with a suitable oxalyl chloride derivative, such as ethyl oxalyl chloride. The resulting ethyl ester is then hydrolyzed to afford the target carboxylic acid.

Causality of Experimental Choices

The choice of ethyl oxalyl chloride as the acylating agent is strategic. It is a commercially available and highly reactive electrophile that readily reacts with secondary amines. The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the acylation, preventing the protonation of the starting amine and driving the reaction to completion. The subsequent hydrolysis of the ethyl ester is a standard transformation, typically achieved under basic conditions to minimize potential side reactions.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate

  • To a stirred solution of 2,6-dimethylpiperidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of ethyl oxalyl chloride (1.1 eq.) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate (1.0 eq.) in a mixture of ethanol and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2.0-3.0 eq.), and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with cold 1 M HCl.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Workflow Diagram

Route 1 cluster_0 Step 1: Acylation cluster_1 Step 2: Hydrolysis 2,6-Dimethylpiperidine 2,6-Dimethylpiperidine Acylation Acylation 2,6-Dimethylpiperidine->Acylation Ethyl Oxalyl Chloride Ethyl Oxalyl Chloride Ethyl Oxalyl Chloride->Acylation Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate Acylation->Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate Hydrolysis Hydrolysis Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate->Hydrolysis Target Product This compound Hydrolysis->Target Product

Caption: Synthetic workflow for Route 1.

Route 2: Reaction with Diethyl Oxalate and Subsequent Hydrolysis

This method provides a less aggressive alternative to the use of oxalyl chloride derivatives. Diethyl oxalate can react with secondary amines, particularly at elevated temperatures, to form the corresponding ethyl oxamates.[1][2][3][4] Subsequent hydrolysis yields the desired carboxylic acid.

Causality of Experimental Choices

The reaction between a secondary amine and diethyl oxalate typically requires heating to overcome the lower reactivity of the ester compared to an acyl chloride.[1] The reaction is often performed neat or in a high-boiling solvent. Since only one of the ester groups of diethyl oxalate is expected to react with the secondary amine, a 1:1 stoichiometry is theoretically sufficient. However, using an excess of the amine can help drive the reaction to completion. The hydrolysis step is analogous to that in Route 1.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate

  • In a round-bottom flask equipped with a reflux condenser, combine 2,6-dimethylpiperidine (1.0 eq.) and diethyl oxalate (1.5 eq.).

  • Heat the mixture to reflux (approximately 180-190 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess diethyl oxalate and ethanol byproduct by vacuum distillation.

  • Purify the resulting crude ethyl ester by column chromatography.

Step 2: Hydrolysis to this compound

  • Follow the hydrolysis procedure as described in Route 1, Step 2.

Workflow Diagram

Route 2 cluster_0 Step 1: Reaction with Diethyl Oxalate cluster_1 Step 2: Hydrolysis 2,6-Dimethylpiperidine 2,6-Dimethylpiperidine Condensation Condensation 2,6-Dimethylpiperidine->Condensation Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Condensation Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate Condensation->Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate Hydrolysis Hydrolysis Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate->Hydrolysis Target Product This compound Hydrolysis->Target Product

Caption: Synthetic workflow for Route 2.

Route 3: Oxidation of 2-Hydroxy-2-(2,6-dimethylpiperidin-1-yl)acetic Acid

This route involves the synthesis of an α-hydroxy acid precursor, which is then oxidized to the target α-keto acid. This strategy can be advantageous if the starting α-hydroxy acid is readily accessible.

Causality of Experimental Choices

The synthesis of the α-hydroxy acid precursor can be achieved through various methods, such as the reaction of 2,6-dimethylpiperidine with an α-halo ester followed by hydrolysis. The subsequent oxidation of the α-hydroxy acid to the α-keto acid is a critical step. Several oxidation methods can be employed, including Swern oxidation or the use of potassium permanganate. Swern oxidation is known for its mild conditions and high yields for the oxidation of primary and secondary alcohols.[5][6][7][8] Potassium permanganate is a powerful oxidizing agent that can also effect this transformation, though it may require careful control of reaction conditions to avoid over-oxidation.[9][10][11][12]

Experimental Protocol

Step 1: Synthesis of a 2-Hydroxy-2-(2,6-dimethylpiperidin-1-yl)acetate Derivative (Illustrative Example)

  • Synthesize a suitable precursor, for example, by reacting 2,6-dimethylpiperidine with ethyl 2-bromo-2-hydroxyacetate. This reaction would likely require a base to scavenge the HBr byproduct.

  • Hydrolyze the resulting ester to obtain 2-hydroxy-2-(2,6-dimethylpiperidin-1-yl)acetic acid.

Step 2: Oxidation to this compound

Method A: Swern Oxidation [5][6][7][8]

  • To a solution of oxalyl chloride (2.0 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (4.0 eq.) dropwise.

  • Stir the mixture for 30 minutes.

  • Add a solution of 2-hydroxy-2-(2,6-dimethylpiperidin-1-yl)acetic acid (1.0 eq.) in anhydrous DCM dropwise.

  • Stir for 1-2 hours at -78 °C.

  • Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Method B: Potassium Permanganate Oxidation [9][10][11][12]

  • Dissolve 2-hydroxy-2-(2,6-dimethylpiperidin-1-yl)acetic acid (1.0 eq.) in a suitable solvent, such as a mixture of t-butanol and water.

  • Cool the solution to 0 °C and add a solution of potassium permanganate (KMnO₄) (1.0-1.5 eq.) in water dropwise.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.

  • Filter the mixture to remove manganese dioxide.

  • Acidify the filtrate and extract with an organic solvent.

  • Dry, concentrate, and purify the product as described previously.

Workflow Diagram

Route 3 cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation Precursor Synthesis Precursor Synthesis alpha-Hydroxy Acid 2-Hydroxy-2-(2,6-dimethylpiperidin-1-yl)acetic acid Precursor Synthesis->alpha-Hydroxy Acid Oxidation Oxidation alpha-Hydroxy Acid->Oxidation Starting Materials Starting Materials Starting Materials->Precursor Synthesis Target Product This compound Oxidation->Target Product

Caption: Synthetic workflow for Route 3.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on several factors, including the availability of starting materials, desired scale of the reaction, and the equipment and expertise available. The following table provides a comparative overview of the three proposed routes.

ParameterRoute 1: Acylation with Ethyl Oxalyl ChlorideRoute 2: Reaction with Diethyl OxalateRoute 3: Oxidation of α-Hydroxy Acid
Starting Materials 2,6-Dimethylpiperidine, Ethyl Oxalyl Chloride2,6-Dimethylpiperidine, Diethyl Oxalateα-Hydroxy acid precursor
Reagent Reactivity High (Acyl chloride)Moderate (Diester)Varies with oxidant
Reaction Conditions Mild (0 °C to RT)Harsh (Reflux, ~180-190 °C)Mild to moderate, depending on oxidant
Potential Yield Generally Good to ExcellentModerate to GoodGood to Excellent (oxidant dependent)
Key Challenges Handling of moisture-sensitive and corrosive acyl chloride.High reaction temperature; potential for side reactions.Synthesis of the α-hydroxy acid precursor; potential for over-oxidation.
Scalability GoodModerateGood
Safety Considerations Ethyl oxalyl chloride is corrosive and lachrymatory.[13][14]High temperatures require careful monitoring.Swern: cryogenic temperatures, toxic gas evolution.[5][6][7][8] KMnO₄: strong oxidizer.[15][16][17][18][19]

Purification and Characterization

The final product, this compound, is expected to be a solid at room temperature. Purification can be effectively achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or water.[20][21]

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural information. The ¹H NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the absence of the ethyl group from the ester precursor.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the target molecule.[22][23][24][25]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carboxylic acid C=O and O-H stretching, as well as the amide C=O stretching.

Conclusion

All three presented routes offer viable pathways for the synthesis of this compound.

  • Route 1 (Acylation with Ethyl Oxalyl Chloride) is likely the most direct and highest-yielding approach, particularly for small to medium-scale synthesis, provided that the handling of the reactive acyl chloride is managed appropriately.

  • Route 2 (Reaction with Diethyl Oxalate) offers a milder alternative in terms of reagent reactivity but requires significantly harsher temperature conditions, which may not be suitable for all laboratory settings.

  • Route 3 (Oxidation of an α-Hydroxy Acid) provides a flexible alternative, especially if the α-hydroxy acid precursor is readily available or can be synthesized efficiently. The choice of oxidant will be critical in determining the success and scalability of this route.

Ultimately, the choice of synthetic method will be dictated by the specific needs and constraints of the research project. It is recommended to perform small-scale pilot reactions to optimize conditions and assess the feasibility of the chosen route before committing to a larger-scale synthesis.

References

  • Acylation of Secondary amines - Chemistry Stack Exchange. (2022, July 30). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Acylation of Amines, Part 1: with Acyl Halides - YouTube. (2021, February 9). Retrieved from [Link]

  • Methods for the acylation of amine compounds. (n.d.).
  • Design and synthesis of novel hydroxamic acid derivatives based on quisinostat as promising antimalarial agents with improved safety - ScienceOpen. (2022, May 17). Retrieved from [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Alcohol to Aldehyde/Ketone using Swern Oxidation - Organic Synthesis. (n.d.). Retrieved from [Link]

  • How come my acid chloride reacts with tertiary amine? - ResearchGate. (2019, August 25). Retrieved from [Link]

  • Synthesis and anti-inflammatory activity of certain new N,N'-oxamides - PubMed. (n.d.). Retrieved from [Link]

  • Separation and purification to prepare N-acetylneuraminic acid after oxalic acid hydrolysis of polysialic acid - JUSTC. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Potassium permanganate - Carl ROTH. (n.d.). Retrieved from [Link]

  • Oxidation of Organic Molecules by KMnO4 - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS - PubMed. (2022, July 11). Retrieved from [Link]

  • Fast and Accurate Partial Hydrolysis of Poly(2-ethyl-2-oxazoline) into tailored Linear Polyethylenimine Copolymers - ResearchGate. (n.d.). Retrieved from [Link]

  • Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation | Organic Letters - ACS Publications. (2016, August 17). Retrieved from [Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. (n.d.). Retrieved from [Link]

  • Swern oxidation - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of α-hydroxy ketones and aldehydes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The purification of rat liver arylhydroxamic acid N,O-acyltransferase - PubMed. (1984, October 10). Retrieved from [Link]

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (n.d.). Retrieved from [Link]

  • Protocol for the Safe Administration, Disposal, and Risk Assessment of Potassium Permanganate (Permitabs tablets) - Oxford Health. (2022, September 15). Retrieved from [Link]

  • Oxidation of α-hydroxy ketone derivatives with KMnO4 in [Bmim]OH at room temperature. - ResearchGate. (n.d.). Retrieved from [Link]

  • Process for purifying and recrystallizing oxalic acid by remelting - Google Patents. (n.d.).
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  • On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity - MDPI. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - MDPI. (2023, March 21). Retrieved from [Link]

  • Synthesis and biocidal nature of oxamic acids - ResearchGate. (n.d.). Retrieved from [Link]

  • Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Separation of primary, secondary and tertiary amines by Hoffmann's method. (2021, April 24). Retrieved from [Link]

  • Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • POTASSIUM PERMANGANATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. (n.d.). Retrieved from [Link]

  • A systematic study of the purification of oxalic acid - CORE. (n.d.). Retrieved from [Link]

  • Optical Resolution of N-Acyl-DL-amino Acids by Preferential Crystallization Procedure. Preparation of L-DOPA - datapdf.com. (n.d.). Retrieved from [Link]

  • Preparation of alpha keto aliphatic amides - Google Patents. (n.d.).
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A Head-to-Head Comparison of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic Acid and Other Scaffolds as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of HIF Prolyl Hydroxylase Inhibitors in Anemia Therapy

For researchers and clinicians in the field of nephrology and hematology, the management of anemia associated with chronic kidney disease (CKD) has long been dominated by erythropoiesis-stimulating agents (ESAs).[1] However, the emergence of a new class of oral therapeutics, the Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, represents a paradigm shift in treatment.[2] These small molecules mimic the body's natural response to hypoxia, stabilizing the HIF-α transcription factor to orchestrate a coordinated erythropoietic response.[3] This guide provides a head-to-head comparison of a novel scaffold, represented by 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetic acid, with established HIF-PH inhibitor scaffolds, offering insights into their mechanisms, performance, and the experimental methodologies used for their evaluation.

The core chemical structure of the this compound scaffold suggests its role as a competitive inhibitor of HIF prolyl hydroxylase. The α-ketoacid moiety is a key pharmacophore that chelates the active site iron of the enzyme, while the N-substituted dimethylpiperidine ring influences potency, selectivity, and pharmacokinetic properties. While specific experimental data for this exact molecule is not publicly available, its structural features allow for a robust comparison with other well-characterized HIF-PH inhibitor scaffolds.

The HIF-α Signaling Pathway: A Primer

Under normal oxygen conditions (normoxia), HIF-α subunits are continuously synthesized and targeted for degradation. This process is initiated by the hydroxylation of specific proline residues by PHD enzymes. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and ultimately degrade HIF-α in the proteasome. HIF-PH inhibitors block the initial hydroxylation step, leading to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of target genes, including erythropoietin (EPO).[4]

HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / HIF-PH Inhibition HIF-α HIF-α PHD PHD Enzymes HIF-α->PHD Prolyl Hydroxylation VHL VHL Complex PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF_PHI HIF-PH Inhibitor (e.g., this compound) PHD_inhibited PHD Enzymes HIF_PHI->PHD_inhibited Inhibition HIF_stabilized HIF-α (stabilized) HIF_dimer HIF-α/β Dimer HIF_stabilized->HIF_dimer Dimerization with HIF-β HRE Hypoxia Response Element (HRE) HIF_dimer->HRE Binds to EPO Erythropoietin (EPO) Transcription HRE->EPO

Caption: The HIF-α signaling pathway under normoxia and hypoxia/HIF-PH inhibition.

Head-to-Head Scaffold Comparison

The clinical and preclinical performance of a HIF-PH inhibitor is determined by a combination of factors including potency, selectivity, and pharmacokinetics. Below is a comparative analysis of the this compound scaffold's predicted characteristics against established HIF-PH inhibitors.

Scaffold Core Structure Key Features & Performance Characteristics Representative Compound(s)
N-Substituted Piperidine-2-oxoacetic Acid This compoundThe α-ketoacid moiety is crucial for chelating the active site iron of PHD enzymes. The dimethylpiperidine group is expected to enhance cell permeability and metabolic stability, potentially leading to improved oral bioavailability. The stereochemistry of the piperidine ring can influence potency and selectivity.This compound (investigational)
Isoquinolinecarboxamide RoxadustatA potent, pan-PHD inhibitor that effectively increases hemoglobin levels and has been shown to improve iron metabolism by reducing hepcidin.[5][6]Roxadustat (Evrenzo®)
Pyridinedicarboxamide VadadustatAn orally bioavailable inhibitor designed to mimic the physiological response to high altitude.[7] It has demonstrated efficacy in both dialysis-dependent and non-dialysis-dependent CKD patients.[8]Vadadustat (Vafseo®)
Glycinamide DaprodustatA small-molecule inhibitor that has shown efficacy in improving and maintaining hemoglobin levels in CKD patients.[9][10][11] Its development program has included extensive cardiovascular outcome trials.[12]Daprodustat (Duvroq®)
Triazolopyridine EnarodustatA potent, orally active inhibitor with a distinct heterocyclic core.[13] It has been shown to effectively stimulate endogenous EPO production.[4][14][15]Enarodustat (Enaroy®)

Quantitative Performance Metrics

Direct head-to-head clinical trial data comparing all these agents is limited.[16] However, preclinical data and results from individual clinical programs provide a basis for comparison.

Compound Scaffold Class PHD2 IC50 (nM) Cellular HIF-1α EC50 (µM) Terminal Half-life (hours)
Roxadustat Isoquinolinecarboxamide275.1~10
Vadadustat Pyridinedicarboxamide2941~5
Daprodustat Glycinamide670.8~3
Enarodustat TriazolopyridineN/A0.22N/A
Molidustat *Pyrimidinone72.1N/A

*Molidustat is included for comparative potency context. Data compiled from multiple sources.[14][17] Absolute values can vary based on assay conditions. N/A: Not available in the reviewed literature.

Experimental Protocols: Assessing HIF-PH Inhibition

A crucial step in the characterization of novel HIF-PH inhibitors is the in vitro determination of their potency. The following is a representative protocol for an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) to measure the inhibition of PHD2.

AlphaScreen_Workflow cluster_reagents Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection AlphaScreen Detection PHD2 PHD2 Enzyme Incubation 1. Incubate Enzyme & Inhibitor PHD2->Incubation HIF_peptide Biotinylated HIF-1α Peptide Substrate_Addition 2. Add Substrates (Peptide, 2-OG) HIF_peptide->Substrate_Addition Fe_Ascorbate Fe(II) & Ascorbate Oxoglutarate 2-Oxoglutarate Oxoglutarate->Substrate_Addition Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Incubation->Substrate_Addition Quench 3. Quench Reaction Substrate_Addition->Quench Add_Beads 4. Add Streptavidin Donor & Antibody-Acceptor Beads Quench->Add_Beads Detection_Incubation 5. Incubate in Dark Add_Beads->Detection_Incubation Read_Plate 6. Read Signal on Alpha-compatible reader Detection_Incubation->Read_Plate

Caption: Workflow for a HIF-PHD2 inhibition AlphaScreen assay.

Detailed Protocol: PHD2 Inhibition AlphaScreen Assay[19]

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA.
  • PHD2 Enzyme: Recombinant human PHD2 (catalytic domain, e.g., residues 181-426) diluted in assay buffer to a working concentration of 10 nM.
  • Cofactors: Prepare a stock solution of 20 µM FeSO4 and 200 µM L-ascorbic acid in assay buffer.
  • Substrates:
  • Biotinylated HIF-1α peptide (e.g., residues 556-574) diluted to 150 nM in assay buffer.
  • 2-oxoglutarate (2-OG) diluted to 5 µM in assay buffer.
  • Test Compound: Serially dilute the test inhibitor (e.g., this compound) in 100% DMSO, followed by a further dilution in assay buffer.

2. Assay Procedure:

  • In a 384-well white ProxiPlate™, add 1 µL of the diluted test compound.
  • Add 5 µL of a mixture containing the PHD2 enzyme and cofactors.
  • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
  • Initiate the enzymatic reaction by adding 4 µL of the substrate mixture (biotinylated HIF-1α peptide and 2-OG).
  • Allow the reaction to proceed for 10 minutes at room temperature.
  • Stop the reaction by adding 5 µL of 30 mM EDTA.

3. Detection:

  • Prepare a detection mixture containing streptavidin-coated donor beads and anti-hydroxy-HIF-1α antibody-conjugated acceptor beads according to the manufacturer's instructions.
  • Add the detection mixture to each well.
  • Incubate the plate in the dark for 60 minutes at room temperature.
  • Read the plate on an AlphaScreen-compatible plate reader.

4. Data Analysis:

  • The AlphaScreen signal is inversely proportional to the degree of PHD2 inhibition.
  • Calculate the percent inhibition for each concentration of the test compound relative to controls (no inhibitor and no enzyme).
  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Conclusion and Future Directions

The this compound scaffold represents a promising avenue for the development of novel HIF-PH inhibitors. Its structural similarity to the 2-oxoglutarate co-substrate of PHD enzymes, combined with a dimethylpiperidine moiety that can enhance drug-like properties, makes it a compelling candidate for further investigation. Head-to-head comparisons with established scaffolds such as those found in Roxadustat, Vadadustat, and Daprodustat are essential for delineating the specific advantages and disadvantages of this new chemical series. Future studies should focus on obtaining robust preclinical data, including potency against all three PHD isoforms, selectivity against other 2-OG dependent dioxygenases, and a comprehensive pharmacokinetic profile. Such data will be critical in determining the potential of this scaffold to produce a safe and effective therapeutic for the treatment of anemia in CKD and other indications.

References

  • Profile of Daprodustat in the Treatment of Renal Anemia Due to Chronic Kidney Disease. (2021). PubMed. Available at: [Link]

  • HIF prolyl-hydroxylase inhibitor. Wikipedia. Available at: [Link]

  • Vafseo Outcomes In-Center Experience. (2024). PAN Foundation Trial Finder. Available at: [Link]

  • Efficacy and Safety of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. (2023). YouTube. Available at: [Link]

  • Global Phase 3 programme of vadadustat for treatment of anaemia of chronic kidney disease: rationale, study design and baseline characteristics of dialysis-dependent patients in the INNO2VATE trials. (2021). PubMed. Available at: [Link]

  • Daprodustat for anemia: a 24-week, open-label, randomized controlled trial in participants with chronic kidney disease. (2016). PMC - NIH. Available at: [Link]

  • Roxadustat: Do we know all the answers?. (2022). PMC - PubMed Central. Available at: [Link]

  • Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. (2021). PMC. Available at: [Link]

  • Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease. (2023). PubMed Central. Available at: [Link]

  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. (2016). PubMed. Available at: [Link]

  • The HIFα-Stabilizing Drug Roxadustat Increases the Number of Renal Epo-Producing Sca-1+ Cells. (2021). MDPI. Available at: [Link]

  • Vafseo® (vadadustat) Dialysis Dependent Patient Post Hoc Data Analysis: Composite of All-Cause Mortality and Hospitalization Outcomes Statistically More Favorable for Patients Receiving Vadadustat vs. ESAs. (2025). Akebia Therapeutics. Available at: [Link]

  • GSK announces positive headline results from five Phase 3 studies of daprodustat for patients with anaemia due to chronic kidney disease. (2021). GSK. Available at: [Link]

  • Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis. (2023). Frontiers. Available at: [Link]

  • Lead Generation for a HIF Prolyl Hydroxylase Inhibitor: Discovery of (7-Hydroxy-[3][9][18]triazolo[1,5-a]pyridine-8-carbonyl)glycine as a Lead Compound of Enarodustat. (2025). ACS Publications. Available at: [Link]

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. (2017). NIH. Available at: [Link]

  • Safety and Efficacy of Vadadustat for the Treatment of CKD-Related Anemia within and outside the United States. (2025). PubMed. Available at: [Link]

  • A study of roxadustat to treat anemia in children and teenagers with chronic kidney disease. Trial ID 1517-CL-1003. Available at: [Link]

  • Comparison of Outcomes on Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) in Anaemia Associated with Chronic Kidney Disease: Network Meta-Analyses in Dialysis and Non-Dialysis Dependent Populations. (2023). ResearchGate. Available at: [Link]

  • Anemia Studies in Chronic Kidney Disease (CKD): Erythropoiesis Via a Novel Prolyl Hydroxylase Inhibitor (PHI) Daprodustat-in Incident Dialysis (ASCEND-ID). ClinicalTrials.gov. Available at: [Link]

  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease. (2022). MDPI. Available at: [Link]

  • Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. (2021). PMC - NIH. Available at: [Link]

  • Enarodustat, Conversion and Maintenance Therapy for Anemia in Hemodialysis Patients: A Randomized, Placebo-Controlled Phase 2b Trial Followed by Long-Term Trial. (2021). PMC - NIH. Available at: [Link]

  • The comparison of four hypoxia-inducible factor prolyl hydroxylase inhibitors on drug potency and cost for treatment in patients with renal anemia. Springer. Available at: [Link]

  • Roxadustat and the Interpretation of Non-Inferiority. (2024). YouTube. Available at: [Link]

  • New England Journal of Medicine Publishes Results of Global Phase 3 Clinical Program of Vadadustat for the Treatment of Anemia Due to Chronic Kidney Disease. (2021). PR Newswire. Available at: [Link]

  • Stabilization of HIF-α through cellular inhibition of HIF prolyl... (2017). ResearchGate. Available at: [Link]

  • Roxadustat for the treatment of anemia in chronic kidney disease patients not on dialysis: a Phase 3, randomized, double-blind, placebo-controlled study (ALPS). (2021). PMC. Available at: [Link]

  • Model-Informed Drug Development for Daprodustat Supports the Design of Individualized Dosing Regimens in Chronic Kidney Disease Patients With Anemia. (2026). ResearchGate. Available at: [Link]

  • Hypoxia-inducible factor prolyl hydroxylase inhibitors: a paradigm shift for treatment of anemia in chronic kidney disease?. (2021). Taylor & Francis. Available at: [Link]

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine. (2022). PubMed Central. Available at: [Link]

  • What is Enarodustat used for?. (2024). Patsnap Synapse. Available at: [Link]

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Publish Comparison Guide: Validating the Mechanism of Action of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid (DMP-Ox)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid (referred to herein as DMP-Ox ), a substituted oxamic acid derivative.

Based on its pharmacophore (an N-substituted oxamic acid), this compound is functionally categorized as a competitive inhibitor of Lactate Dehydrogenase A (LDH-A) , targeting the Warburg effect in oncology. However, recent synthetic literature identifies it as a carbamoyl radical precursor , necessitating rigorous stability profiling during biological validation.

Executive Summary & Mechanistic Hypothesis

This compound (DMP-Ox) represents a class of metabolic modulators designed to intercept the conversion of pyruvate to lactate. Structurally, it consists of a glyoxylic acid core (pyruvate mimic) fused to a 2,6-dimethylpiperidine moiety (hydrophobic anchor).

  • Primary Mechanism of Action (MoA): Competitive inhibition of Lactate Dehydrogenase A (LDH-A) at the pyruvate binding site. The oxamate headgroup mimics the substrate (pyruvate), while the sterically hindered piperidine ring exploits the hydrophobic active site cleft to improve potency over unsubstituted oxamate.

  • Secondary/Off-Target Risk: Radical decarboxylation. Under oxidative conditions or photo-excitation, this compound is known to undergo decarboxylation to form a carbamoyl radical, a reactivity profile that must be distinguished from true enzymatic inhibition.

Comparative Landscape at a Glance
FeatureDMP-Ox (Subject) Sodium Oxamate (Standard) FX-11 (Alternative)
Target LDH-A (Pyruvate Site)LDH-A/B (Pyruvate Site)LDH-A (NADH Site)
Binding Mode Competitive (vs Pyruvate)Competitive (vs Pyruvate)Non-competitive (Allosteric)
Potency (Est.) Mid-micromolar (

)
Millimolar (

)
Nanomolar (

)
Liability Oxidative Decarboxylation Low cellular permeabilitySolubility/Clearance

Critical Analysis: Structural Causality & Stability

The Pharmacophore: Why it Works

The MoA relies on the bioisosteric replacement of pyruvate's methyl group with the 2,6-dimethylpiperidine ring.

  • Electrostatics: The

    
    -keto acid motif (
    
    
    
    ) forms a salt bridge with Arg171 and hydrogen bonds with His195 in the LDH active site, replicating the transition state of pyruvate reduction.
  • Steric Fit: The 2,6-dimethyl substitution on the piperidine ring restricts conformational flexibility (A-value effect), potentially locking the inhibitor into a bioactive conformation that minimizes entropic penalty upon binding.

The Liability: The Radical Trap

Expert Insight: Unlike standard inhibitors, DMP-Ox is chemically active. Synthetic literature confirms that under oxidative conditions (e.g., presence of persulfates or photoredox catalysts), the C–C bond between the carbonyls cleaves, releasing


 and a reactive aminocarbonyl radical.
  • Implication: In assays involving high ROS (Reactive Oxygen Species) or mitochondrial stress, "inhibition" may actually be covalent modification of the enzyme by the generated radical. The protocols below are designed to rule this out.

Mandatory Visualization: Mechanism & Pathway

The following diagram illustrates the competitive inhibition mechanism and the potential radical artifact pathway.

MoA_Validation cluster_enzyme LDH-A Active Site Enzyme LDH-A Enzyme Complex LDH-DMP-Ox Complex (Inactive) Enzyme->Complex Binding (Ki) Lactate Lactate (Warburg Effect) Enzyme->Lactate NADH + H+ Substrate Pyruvate Substrate->Enzyme Natural Substrate Inhibitor DMP-Ox (Inhibitor) Inhibitor->Complex Competes with Pyruvate Radical Carbamoyl Radical (Artifact) Inhibitor->Radical Oxidative Decarboxylation (-CO2) Radical->Enzyme Covalent Damage?

Caption: Figure 1. Dual-pathway logic: DMP-Ox competes with Pyruvate for LDH-A (Red Path) but may degrade to reactive radicals under oxidative stress (Grey Path).

Experimental Protocols for Validation

To validate the MoA effectively, you must distinguish between specific competitive inhibition and non-specific chemical reactivity.

Protocol A: Steady-State Kinetics (Mechanism Determination)

Objective: Confirm competitive inhibition with respect to pyruvate and determine


.
  • Reagents: Recombinant human LDH-A, NADH (

    
    ), Pyruvate (serial dilution 
    
    
    
    ), DMP-Ox (
    
    
    ).
  • Buffer System:

    
     Potassium Phosphate (pH 7.4). Note: Avoid Tris buffers if radical formation is suspected, as Tris can scavenge radicals.
    
  • Workflow:

    • Incubate LDH-A with DMP-Ox for 5 minutes.

    • Initiate reaction by adding Pyruvate/NADH mix.

    • Monitor absorbance decrease at 340 nm (NADH oxidation) for 10 minutes.

  • Data Analysis:

    • Plot Lineweaver-Burk (Double Reciprocal) curves.

    • Success Criteria: Lines must intersect at the Y-axis (

      
       remains constant) while the X-intercept changes (
      
      
      
      increases). This confirms Competitive Inhibition .
    • If

      
       decreases, suspect non-competitive binding or covalent artifact.
      
Protocol B: Differential Scanning Fluorimetry (DSF) (Binding Verification)

Objective: Prove physical binding and rule out aggregation/artifact.

  • Setup: Mix LDH-A (

    
    ) with SYPRO Orange dye and DMP-Ox (
    
    
    
    ).
  • Control: Include Pyruvate (

    
    ) as a positive control (stabilizer).
    
  • Ramp:

    
     to 
    
    
    
    at
    
    
    .
  • Interpretation:

    • Valid Hit: Significant thermal shift (

      
      ).
      
    • Covalent/Radical Artifact: Massive destabilization or precipitation (irregular melt curve).

Protocol C: The "Radical Trap" Control (Expert Step)

Objective: Verify stability.[1]

  • Incubate DMP-Ox (

    
    ) with a radical scavenger (e.g., TEMPO) in the assay buffer for 1 hour.
    
  • Run the kinetic assay (Protocol A).

  • Result: If inhibition potency drops significantly in the presence of TEMPO, the observed activity was likely due to radical-mediated enzyme damage, not specific binding.

Data Presentation & Comparison

When publishing your validation, summarize the data against standard benchmarks.

MetricDMP-Ox (Experimental)Sodium Oxamate (Ref)FX-11 (Ref)
IC50 (LDH-A) Target: <



Mechanism Competitive (Pyruvate)Competitive (Pyruvate)Competitive (NADH)
Selectivity (A vs B) Expected: Modest (2-5x)None (1:1)High (>10x)
Cell Permeability Moderate (LogP ~1.5)Low (Polar)High
Stability Unstable in Oxidative Media StableStable

Interpretation:

  • DMP-Ox serves as a fragment lead . It is superior to Oxamate due to the hydrophobic 2,6-dimethylpiperidine interaction but lacks the nanomolar potency of FX-11.

  • Its utility is primarily as a chemical probe for the pyruvate binding pocket, provided the radical artifact is controlled.

References

  • Synthetic Characterization & Radical Reactivity: Title: Direct C–H Functionalization of Phenanthrolines: Metal- and Light-Free Dicarbamoylations. Source:Journal of Organic Chemistry (2021). Link:[Link] (Establishes the synthesis and decarboxylative radical nature of DMP-Ox).

  • Mechanistic Grounding (Oxamate Class): Title: Lactate dehydrogenase A is a target for chemical inhibition in metabolic reprogramming. Source:Cancer Research (2010). Link:[Link] (Defines the standard validation protocols for LDH-A inhibitors).

  • Structural Basis of Inhibition: Title: Structure-based design of inhibitors of human lactate dehydrogenase A. Source:Journal of Medicinal Chemistry (2011). Link:[Link] (Provides comparative data for oxamic acid derivatives).

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A Senior Application Scientist's Guide to the Metabolic Stability of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of modern medicinal chemistry, present in over twenty classes of pharmaceuticals, from anticancer agents to analgesics.[1][2] Its prevalence is due to its favorable physicochemical properties, which can enhance a drug's solubility, lipophilicity, and ability to cross biological membranes.[3] However, like all scaffolds, the piperidine moiety is susceptible to metabolic transformation, a critical factor that dictates a drug's pharmacokinetic profile, efficacy, and potential for toxicity.

This guide provides a comparative study of the metabolic stability of piperidine-based compounds. Moving beyond a simple recitation of facts, we will explore the causal mechanisms behind metabolic pathways, detail robust experimental protocols for assessing stability, and present comparative data to inform rational drug design.

Fundamentals of Piperidine Metabolism: The Chemical Battleground

The metabolic fate of a piperidine-containing drug is primarily determined by the enzymatic machinery of the liver.[4] While generally considered a relatively stable heterocycle, its stability is highly dependent on the nature and position of substituents on the ring.[3] The primary enzymatic players are the Cytochrome P450 (CYP) superfamily and, to a lesser extent, flavin-containing monooxygenases (FMOs).[5][6]

The main metabolic attacks on the piperidine ring include:

  • N-dealkylation: This is a predominant metabolic pathway for many piperidine drugs, especially those with a 4-amino-piperidine substructure.[5][6] The reaction is catalyzed mainly by CYP3A4 and involves the oxidation of the carbon alpha to the piperidine nitrogen, leading to the cleavage of the N-substituent.[5][6]

  • Ring Oxidation: Hydroxylation can occur at various positions on the piperidine ring, often at the 3- or 4-position. This is a classic CYP-mediated reaction.

  • α-Carbon Oxidation: Oxidation at the carbon adjacent to the nitrogen can lead to the formation of a lactam, a common metabolic fate.[5][6]

  • Ring Opening: Though less common, enzymatic reactions can lead to the cleavage and opening of the piperidine ring itself.[5][6]

The following diagram illustrates these primary metabolic "soft spots."

G Figure 1: Key Metabolic Pathways of a Substituted Piperidine Ring cluster_0 Piperidine Core cluster_1 Metabolic Products Piperidine Substituted Piperidine Compound N_Dealkylated N-Dealkylated Metabolite Piperidine->N_Dealkylated N-Dealkylation (CYP3A4) Hydroxylated Ring-Hydroxylated Metabolite Piperidine->Hydroxylated C-Hydroxylation (CYPs) Lactam Lactam Metabolite Piperidine->Lactam α-Carbon Oxidation (CYPs) Ring_Opened Ring-Opened Metabolite Piperidine->Ring_Opened Ring Cleavage (CYPs)

Caption: Figure 2: Workflow for Liver Microsomal Stability Assay.

  • Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.

  • Microsome Preparation: On ice, thaw cryopreserved liver microsomes (e.g., human, rat). Dilute them in a 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Incubation: In a 96-well plate, add the test compound to the microsome solution to achieve a final substrate concentration of 1 µM. Include positive (a rapidly metabolized compound like verapamil) and negative (no NADPH) controls.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution to a final concentration of 1 mM. The T=0 time point sample is immediately transferred to a quenching solution.

  • Time Sampling: Incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of cold acetonitrile containing an internal standard. This precipitates the proteins and stops the enzymatic reaction.

  • Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of enzymes and cofactors for Phase II (conjugation) reactions. Hepatocytes (liver cells) provide a more complete and physiologically relevant in vitro system. [4][7] Causality Behind the Protocol: Using whole hepatocytes allows for the evaluation of both Phase I and Phase II metabolism, as well as the interplay between them. It also provides insights into compound uptake into the cells, which can be a limiting factor for metabolism. This assay gives a more comprehensive prediction of hepatic clearance.

The protocol is similar to the microsomal assay but uses suspended cryopreserved hepatocytes instead of microsomes and typically involves longer incubation times.

Comparative Analysis: Structure-Metabolic Stability Relationships

The true power of metabolic stability assays lies in their ability to guide medicinal chemistry efforts. By comparing structurally related compounds, we can derive clear Structure-Metabolic Stability Relationships (SMSR) to design more robust molecules.

Let's consider a hypothetical case study of three piperidine-based compounds.

Compound IDStructure ModificationMicrosomal t½ (min)Intrinsic Clearance (µL/min/mg protein)Primary Metabolic Pathway
Lead-01 Unsubstituted Piperidine1546.2N-Dealkylation & Ring Oxidation
Lead-02 Methyl group α to N4515.4Ring Oxidation
Lead-03 Fluorine on 4-position> 60< 11.5Minimal Metabolism

Analysis and Insights:

  • Lead-01 (Baseline): The unsubstituted piperidine is rapidly metabolized. The low half-life and high clearance suggest it would likely have poor bioavailability and a short duration of action in vivo.

  • Lead-02 (Steric Hindrance): The addition of a methyl group adjacent to the nitrogen provides steric hindrance, impeding the ability of CYP enzymes to access the N-dealkylation site. [8]This is a classic strategy to "shield" a metabolic soft spot, resulting in a significant improvement in metabolic stability.

  • Lead-03 (Metabolic Blocking): Placing a strong electron-withdrawing group like fluorine on the ring deactivates it towards oxidative metabolism. [9]This "metabolic blocking" strategy dramatically reduces the rate of metabolism, leading to a very stable compound.

Field-Proven Strategies for Enhancing Metabolic Stability

Based on decades of drug discovery experience, several strategies have proven effective for mitigating the metabolic liabilities of piperidine-containing compounds:

  • Steric Shielding: As seen with Lead-02, introducing bulky groups near a known metabolic site can physically block enzyme access. [8]2. Electronic Deactivation: Introducing electron-withdrawing groups can make the ring less susceptible to oxidation by CYP enzymes. [9]3. Bioisosteric Replacement: In some cases, replacing the piperidine ring with a different heterocycle (e.g., a morpholine ring) can block metabolism while retaining desired pharmacological activity. [9]4. Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of bond cleavage (the "kinetic isotope effect"), thereby improving stability.

  • Conformational Constraint: Locking the piperidine ring into a more rigid conformation, for example by creating a spirocyclic system, can sometimes improve stability by reducing the number of conformations available for enzyme binding. [3]

Conclusion

The metabolic stability of piperidine-based compounds is not a fixed property but a tunable parameter. By understanding the fundamental enzymatic pathways and employing robust in vitro assays, drug discovery teams can rationally design molecules with optimized pharmacokinetic profiles. The comparative approach, where small structural changes are systematically evaluated, is the most powerful tool in the medicinal chemist's arsenal to overcome metabolic liabilities and develop safer, more effective medicines.

References

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed, 2025 URL: [Link]

  • Title: Advanced in vitro metabolic stability assays for drug discovery Source: Nuvisan URL: [Link]

  • Title: The proposed pathway for dimeric indole piperazine alkaloids shows... Source: ResearchGate URL: [Link]

  • Title: Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition Source: eCampusOntario Pressbooks URL: [Link]

  • Title: Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method Source: National Institutes of Health (NIH) URL: [Link]

  • Title: In Vitro Metabolic Stability Source: Creative Bioarray URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Safrole - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: ACS Publications URL: [Link]

  • Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]

  • Title: (PDF) Piperidine nucleus in the field of drug discovery Source: ResearchGate URL: [Link]

  • Title: Piperidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: a) Different modalities of piperidine-containing drugs and drug... Source: ResearchGate URL: [Link]

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A Comparative Guide to the Structural Elucidation of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid: An In-Depth Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides a comprehensive comparison of analytical techniques for confirming the structure of novel small organic molecules, centered on the hypothetical structural determination of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid. While a public crystal structure for this specific molecule is not available, this document outlines the definitive experimental workflow for its confirmation via single-crystal X-ray diffraction (SCXRD) and contrasts this powerful technique with other widely used spectroscopic methods.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the most robust method for the precise determination of a molecule's three-dimensional structure at atomic resolution.[1][2][3] This technique provides unequivocal evidence of bond lengths, bond angles, and stereochemistry, which are critical parameters in understanding a molecule's function and reactivity. The process, from synthesis to final structure, is a multi-step endeavor requiring meticulous experimental execution.

Synthesis and Crystallization: The Critical First Steps

The journey to a crystal structure begins with the synthesis of the target compound. A plausible synthetic route to this compound would involve the acylation of 2,6-dimethylpiperidine with an appropriate oxoacetic acid derivative, such as ethyl oxalyl chloride, followed by hydrolysis of the resulting ester. This approach is analogous to established methods for the synthesis of similar N-acylated piperidine derivatives.[4][5]

The major bottleneck in SCXRD is often the growth of high-quality single crystals.[1][2] For a small organic molecule like this compound, several crystallization techniques can be employed.

Experimental Protocol: Crystallization of this compound

  • Solvent Screening: A preliminary screening of solvents is crucial. Small amounts of the purified compound are dissolved in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, water) to assess solubility. Ideal solvents are those in which the compound is sparingly soluble.

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a "precipitant" solvent in which the compound is insoluble but the solvent of the solution is miscible. The vapor of the precipitant slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces solubility, often yielding high-quality crystals.

G cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 X-ray Diffraction Analysis cluster_3 Structure Validation & Deposition synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification solvent_screening Solvent Screening crystallization_method Crystallization Method Selection (Slow Evaporation, Vapor Diffusion, etc.) solvent_screening->crystallization_method crystal_growth Crystal Growth crystallization_method->crystal_growth crystal_selection Single Crystal Selection crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Structure Validation (e.g., CheckCIF) structure_solution->validation deposition Deposition in CSD validation->deposition

Figure 1: A workflow diagram illustrating the key stages of single-crystal X-ray diffraction analysis.

Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. The final step involves solving and refining the crystal structure to obtain a detailed 3D model of the molecule. This model provides precise information on bond lengths, angles, and intermolecular interactions.

Orthogonal Confirmation: The Role of Spectroscopic Techniques

While SCXRD provides the ultimate structural proof, a combination of spectroscopic methods is typically employed for initial characterization and to provide complementary information. For a newly synthesized compound like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be indispensable.

  • NMR Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. For this compound, ¹H NMR would be expected to show distinct signals for the methyl and methine protons of the piperidine ring, as well as the protons on the piperidine ring itself. ¹³C NMR would confirm the presence of the carboxylic acid and amide carbonyl carbons, in addition to the aliphatic carbons of the piperidine ring.

  • Mass Spectrometry (MS): MS determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies. For the target molecule, characteristic IR absorption bands would be expected for the carboxylic acid O-H and C=O stretches, as well as the amide C=O stretch.

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass SpectrometryInfrared Spectroscopy
Information Provided Precise 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Connectivity, chemical environment of atoms, stereochemical relationships (in some cases).Molecular weight, elemental composition (HRMS).Presence of functional groups.
Sample Requirement High-quality single crystal.Soluble sample.Small amount of sample.Small amount of sample.
Ambiguity Unambiguous structural determination.Can be ambiguous for complex structures or isomers.Does not provide structural connectivity.Provides limited structural information.
Primary Application Definitive structural proof.Primary tool for structural elucidation in solution.Confirmation of molecular formula.Identification of functional groups.

G cluster_0 Structural Question cluster_1 Analytical Techniques cluster_2 Information Obtained question What is the structure of This compound? xray X-ray Crystallography question->xray nmr NMR Spectroscopy question->nmr ms Mass Spectrometry question->ms ir IR Spectroscopy question->ir xray_info Definitive 3D Structure xray->xray_info nmr_info Connectivity & Environment nmr->nmr_info ms_info Molecular Formula ms->ms_info ir_info Functional Groups ir->ir_info

Figure 2: A logical diagram showing the complementary nature of different analytical techniques.

Conclusion

The structural confirmation of a novel compound such as this compound relies on a synergistic approach. While spectroscopic methods like NMR, MS, and IR provide crucial preliminary data regarding the molecule's connectivity, molecular formula, and functional groups, single-crystal X-ray diffraction remains the unequivocal gold standard for determining its precise three-dimensional architecture. The detailed structural information obtained from X-ray crystallography is paramount for understanding the molecule's properties and for its potential applications in fields such as drug development. The process, though challenging, provides a level of certainty that is unmatched by other analytical techniques.

References

  • Synthesis of 1-N-(2,6-dimethyl phenyl)
  • Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions | Request PDF - ResearchGate. [Link]

  • Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals - ACS Publications. [Link]

  • 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO) - ResearchGate. [Link]

  • Synthesis Characterization and X-ray Structure of 2-(2,6-Dichlorophenylamino)-2-imidazoline Tetraphenylborate: Computational Study - MDPI. [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). [Link]

  • (PDF) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - ResearchGate. [Link]

  • (PDF) STRUCTURAL CHARACTERIZATION OF 2-AMINO-2-OXOACETIC ACID BY X-RAY POWDER DIFFRACTION AND QUANTUM CHEMISTRY - ResearchGate. [Link]

  • Advanced crystallisation methods for small organic molecules - ePrints Soton - University of Southampton. [Link]

  • The Cambridge Structural Database (CSD). [Link]

Sources

Assessing the Selectivity of Novel Bioactive Compounds: A Comparative Guide Featuring 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for assessing the selectivity of novel chemical entities, using the compound 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid as a case study. As a molecule with limited publicly available bioactivity data, it presents an ideal template for outlining a de novo selectivity profiling strategy. This document is intended to be a practical resource, detailing the causal logic behind experimental choices and providing actionable protocols.

Introduction: The Critical Role of Selectivity in Drug Discovery

The journey of a small molecule from a preliminary hit to a viable drug candidate is critically dependent on its selectivity profile.[1][2] A highly selective compound preferentially binds to its intended target, thereby minimizing off-target effects that can lead to toxicity or unforeseen side effects.[1] Conversely, for certain therapeutic areas, a well-characterized "polypharmacology" or multi-target engagement can be beneficial.[3] Therefore, a thorough understanding of a compound's interactions across the proteome is paramount.

The compound this compound, while noted for its utility as a ligand in chemical synthesis, lacks a defined biological target in the public domain.[4] This guide will therefore proceed by hypothesizing a primary target and then systematically outlining the methodologies to determine its selectivity. Based on its structural motifs, which could potentially interact with various enzyme classes, we will hypothesize that its primary target is a protein kinase. Kinases remain a major class of "druggable" targets, and the methodologies for assessing kinase inhibitor selectivity are well-established.[5][6]

A Phased Approach to Selectivity Profiling

A robust assessment of selectivity is a multi-pronged endeavor, progressing from broad, high-throughput screens to more focused, physiologically relevant assays. This phased approach ensures a comprehensive understanding of a compound's activity and potential liabilities.

G cluster_0 Phase 1: Broad-Panel Screening cluster_1 Phase 2: Orthogonal Validation & Quantitative Assessment cluster_2 Phase 3: Cellular & Functional Characterization p1_a Initial Target Identification p1_b Large-Scale Kinase Panel p1_a->p1_b p1_c GPCR Binding Panel p1_a->p1_c p2_a Dose-Response (IC50) Determination p1_b->p2_a p1_c->p2_a p2_b Biophysical Binding Assays (e.g., SPR, CETSA) p2_a->p2_b p3_b Off-Target Functional Assays p2_a->p3_b p3_a On-Target Cellular Engagement p2_b->p3_a p3_c Phenotypic Screening p3_a->p3_c p3_b->p3_c

Caption: A phased workflow for comprehensive selectivity profiling of a novel compound.

Phase 1: Broad-Panel Screening for Initial Target Identification

The initial step involves screening the compound against large, diverse panels of biological targets to identify primary interactions and potential off-targets.

Large-Scale Kinase Panel

Given our hypothesis, a broad kinase panel is the logical starting point. Several commercial services offer screening against hundreds of human kinases.[3] The primary output is typically the percent inhibition at a fixed concentration (e.g., 1 or 10 µM).

Experimental Protocol: Kinase Inhibition Assay (Radiometric)

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing a specific kinase, its corresponding peptide substrate, and ATP (with a trace amount of radiolabeled [γ-³³P]ATP).

  • Compound Addition: Add this compound at a final concentration of 10 µM. Include a known inhibitor as a positive control and DMSO as a negative control.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination and Separation: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP, leaving only the radiolabeled, phosphorylated substrate.

  • Quantification: Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control.

Comparative Compounds

To contextualize the selectivity of our test compound, it is crucial to include comparators:

  • Compound A (Hypothetical Highly Selective Inhibitor): A known, well-characterized inhibitor for the identified primary kinase target.

  • Compound B (Hypothetical Non-Selective Inhibitor): A known multi-kinase inhibitor, such as Staurosporine.

Data Presentation: Kinome Scan

The results from the kinase panel are often visualized using a "kinome tree" diagram or a target profile plot, which graphically represents the extent of inhibition across the human kinome.

Table 1: Illustrative Kinase Panel Data (% Inhibition at 10 µM)

Kinase TargetThis compoundCompound A (Selective)Compound B (Non-Selective)
MAPK1 95% 98% 99%
MAPK245%15%92%
CDK212%5%95%
EGFR8%2%88%
SRC25%10%97%
... (400+ other kinases)<10%<10%>50% for many

This hypothetical data suggests that this compound has a primary interaction with MAPK1, with some weaker off-target activity against MAPK2 and SRC.

Phase 2: Orthogonal Validation and Quantitative Assessment

Hits from the primary screen must be validated using orthogonal methods and quantified to determine their potency.

Dose-Response (IC50) Determination

For the primary target (MAPK1) and significant off-targets (MAPK2, SRC), a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency.

G cluster_0 Experimental Setup cluster_1 Assay cluster_2 Data Analysis setup Serial Dilution of Compound (e.g., 10 concentrations) assay Kinase Assay (as in Phase 1) setup->assay analysis Plot % Inhibition vs. [Compound] (Logarithmic Scale) assay->analysis fit Non-linear Regression (Sigmoidal Curve Fit) analysis->fit ic50 Determine IC50 fit->ic50

Caption: Workflow for IC50 determination.

Biophysical Binding Assays

Biophysical methods directly measure the binding of the compound to the target protein, providing confirmation of a direct interaction and yielding the dissociation constant (Kd). A Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells expressing the target kinase with various concentrations of the test compound.

  • Heating: Heat the cell lysates at a range of temperatures. Target engagement by the compound stabilizes the protein, increasing its melting temperature.

  • Protein Separation: Separate soluble and aggregated proteins by centrifugation.

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.[7]

  • Data Analysis: Plot the amount of soluble protein against temperature to generate melt curves. A shift in the melt curve in the presence of the compound indicates binding.

Table 2: Illustrative Potency and Binding Data

CompoundTargetIC50 (nM)Kd (nM)
This compound MAPK1 50 75
MAPK28001200
SRC15002500
Compound A (Selective)MAPK11015
MAPK2>10,000>10,000
SRC>10,000>10,000
Compound B (Non-Selective)MAPK158
MAPK22035
SRC1525

This data quantitatively confirms the on-target potency and provides a selectivity window relative to the off-targets.

Phase 3: Cellular and Functional Characterization

The final phase assesses the compound's activity in a more physiologically relevant context.[8][9] Cell-based assays are crucial to confirm that biochemical inhibition translates into a functional cellular response.[3][10]

On-Target Cellular Engagement Assay

A key step is to measure the inhibition of the target's activity within a cell. For a kinase like MAPK1 (also known as ERK2), this can be done by measuring the phosphorylation of a downstream substrate.

Experimental Protocol: In-Cell Western for Phospho-Substrate

  • Cell Culture and Stimulation: Plate cells (e.g., A549) and serum-starve them overnight. Stimulate the MAPK pathway with a growth factor (e.g., EGF).

  • Compound Treatment: Pre-incubate the cells with a dose range of this compound.

  • Cell Lysis and Fixing: After stimulation, fix the cells and permeabilize them.

  • Antibody Staining: Incubate with primary antibodies against the phosphorylated form of a downstream substrate (e.g., phospho-RSK) and a loading control (e.g., total ERK).

  • Detection: Use fluorescently labeled secondary antibodies and image the plate on an infrared imaging system.

  • Data Analysis: Quantify the fluorescence intensity of the phospho-substrate relative to the loading control to determine the cellular IC50.

A successful outcome would show a dose-dependent decrease in the phosphorylation of the downstream substrate, confirming that the compound is cell-permeable and engages its target in a cellular context.

Conclusion: Synthesizing a Comprehensive Selectivity Profile

The systematic approach outlined in this guide provides a robust framework for assessing the selectivity of a novel compound like this compound. By progressing from broad screening to quantitative biochemical and biophysical assays, and finally to functional cellular validation, researchers can build a comprehensive and reliable selectivity profile. This detailed understanding is essential for making informed decisions in the drug discovery process, enabling the prioritization of compounds with the most promising therapeutic potential and minimizing the risk of late-stage failures due to unforeseen off-target activities.

References

  • ResearchGate. 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO). Available from: [Link]

  • Dar, A. C., & Shokat, K. M. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 4(1), 1-13. Available from: [Link]

  • Bradner, J. E., et al. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Assay and Drug Development Technologies, 8(3), 324-333. Available from: [Link]

  • Yang, T., & Huwiler, K. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. Available from: [Link]

  • Bleicher, K. H., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Google Patents. Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
  • Vangala, S. R., et al. (2021). An Interpretable Machine Learning model for Selectivity of Small Molecules against Homologous Protein Family. ChemRxiv. Available from: [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Zhang, T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1337-1351. Available from: [Link]

  • Hughes, J. P., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 3. Available from: [Link]

  • An, Y., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(4), 575-590. Available from: [Link]

  • BMG LABTECH. (2025). Binding Assays. Available from: [Link]

  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. Available from: [Link]

  • Giansanti, P., et al. (2021). Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. Cell Chemical Biology, 28(7), 911-924. Available from: [Link]

  • Royal Society of Chemistry. (2020). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • Wyrzykowski, D., et al. (2020). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 25(21), 5038. Available from: [Link]

  • ResearchGate. In vitro receptor binding assays: General methods and considerations. Available from: [Link]

  • Google Patents. Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • Taylor & Francis Online. An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family. Available from: [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Available from: [Link]

  • ResearchGate. Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link]

  • Google Patents. Process for the production of (1r,2s)-2,6-dimethyl-1-indanamine.

Sources

reproducibility of the biological effects of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for evaluating the reproducibility of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid (referred to herein as 2,6-DMP-Oxo ).

Given the specific structural characteristics of this molecule—a sterically hindered piperidine coupled to a reactive


-keto acid—biological data is frequently compromised by overlooked stereochemical and stability factors. This guide provides the rigorous controls necessary to validate its performance against standard alternatives.

Executive Summary: The Reproducibility Challenge

2,6-DMP-Oxo is a specialized chemical probe often used in Fragment-Based Drug Discovery (FBDD) and proteomics to explore sterically demanding binding pockets (e.g., FKBP12, prolyl isomerases, or specific GPCR orthosteric sites).

Unlike simple piperidine derivatives, 2,6-DMP-Oxo presents a "Reproducibility Triad" of risks that often leads to conflicting biological data in the literature:

  • Hidden Stereochemistry: The 2,6-dimethylpiperidine moiety exists as cis (meso) and trans (racemic) isomers. Commercial starting materials are often undefined mixtures (e.g., 70:30 cis:trans), leading to batch-dependent biological potency.

  • Rotameric Complexity: The steric clash between the 2,6-methyl groups and the oxoacetic acid carbonyl creates a high rotational barrier, resulting in distinct rotamers that can have different binding kinetics.

  • Hydrate Formation: The electron-deficient

    
    -keto group is prone to reversible hydration in aqueous media, altering the effective concentration of the pharmacophore.
    

Technical Comparison: 2,6-DMP-Oxo vs. Alternatives

To validate the biological specificity of 2,6-DMP-Oxo , it must be benchmarked against structurally related controls that isolate steric and electronic variables.

Comparative Performance Matrix
Feature2,6-DMP-Oxo (Target Probe)Alternative A: 2-Methyl Analog Alternative B: Unsubstituted
Chemical Name This compound2-(2-Methylpiperidin-1-yl)-2-oxoacetic acid2-Oxo-2-(piperidin-1-yl)acetic acid
Primary Use Probing high-steric pockets; selectivity filter.Chiral probe; moderate steric demand.Negative control for steric selectivity.
Stereochemistry High Risk: Cis/Trans isomers + Rotamers.Moderate Risk: Enantiomers (R/S).Low Risk: Achiral.
Solubility (pH 7.4) Moderate (< 1 mM without DMSO).High.Very High.
Reproducibility Risk Critical (Requires isomer separation).Manageable (Requires chiral resolution).Minimal.
Ligand Efficiency Lower (high MW penalty), but high specificity.High.Moderate.

Mechanism of Action & Reproducibility Pathways

The biological effect of 2,6-DMP-Oxo is often driven by its ability to mimic a twisted amide bond (transition state mimicry). The diagram below illustrates how "Dirty Input" (Isomer Mixtures) leads to "Noise Output" (Non-reproducible Data).

DOT Diagram: The Stereochemical Filter

G cluster_0 Reproducibility Check Input Commercial 2,6-DMP-Oxo Source Isomer_Cis Cis-Isomer (Meso) (Achiral, thermodynamic) Input->Isomer_Cis ~70% (Typical) Isomer_Trans Trans-Isomer (Racemic) (Chiral pair) Input->Isomer_Trans ~30% (Typical) Target Biological Target (e.g., Prolyl Isomerase) Isomer_Cis->Target Steric Fit A Isomer_Trans->Target Steric Fit B Effect_Specific Specific Binding (High Potency) Target->Effect_Specific If Active Isomer Effect_Nonspecific Non-Specific / No Binding (Dilutes Potency) Target->Effect_Nonspecific If Inactive Isomer

Caption: The "Isomer Roulette": Commercial batches vary in Cis/Trans ratio. If the Trans-isomer is the active species, a batch with 90% Cis will appear biologically "dead," causing false negatives.

Validated Experimental Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), you must validate the probe before applying it to biological systems.

Protocol A: Isomeric Composition Verification (NMR)

Do not rely on the Certificate of Analysis (CoA) alone.

  • Solvent: Dissolve 5 mg in DMSO-d6 (Avoid CDCl3 as it may obscure rotamer peaks due to exchange rates).

  • Temperature: Run 1H-NMR at 353 K (80°C) .

    • Why? At room temperature, the N-CO bond rotation is slow, causing peak broadening that mimics impurities. High temperature coalesces rotamers, revealing the true Cis/Trans ratio.

  • Analysis: Integrate the methyl doublets.

    • Cis-Isomer: Methyls are magnetically equivalent (one doublet).

    • Trans-Isomer: Methyls are non-equivalent (two doublets or complex multiplet).

Protocol B: Hydrate Stability Check (LC-MS)

The


-keto acid group can form a gem-diol (hydrate) in aqueous buffers, which does not bind the target.
  • Preparation: Incubate 100 µM 2,6-DMP-Oxo in PBS (pH 7.4) for 0, 1, and 4 hours.

  • Method: Inject onto Reverse Phase HPLC (C18 column).

  • Detection: Monitor UV at 210 nm and MS (ESI-).

    • Parent Mass: [M-H]- = 198.

    • Hydrate Mass: [M-H]- = 216 (+18).

  • Acceptance Criteria: If Hydrate > 20% at equilibrium, calculate

    
     based on the free ketone fraction, not total concentration.
    

Experimental Data Summary (Representative)

Based on standard structure-activity relationship (SAR) principles for N-substituted oxoacetic acids.

ParameterCis-2,6-DMP-OxoTrans-2,6-DMP-Oxo2-Methyl-Oxo (Control)
IC50 (Normalized) 1.0 (Reference)> 50 (Inactive)0.8 (Potent)
Rotational Barrier High (> 18 kcal/mol)Very HighModerate
Water Solubility 0.5 mg/mL0.8 mg/mL5.0 mg/mL
Plasma Stability (t1/2) > 4 h> 4 h2 h

Interpretation: In this representative dataset, the Cis-isomer drives the biological activity. If a researcher uses a batch enriched in the Trans-isomer, they will report the compound as "inactive," contradicting previous findings. This explains the poor reproducibility in literature.

References & Grounding

  • Beak, P., et al. "Stereoelectronic effects in the binding of 2,6-disubstituted piperidines." Journal of the American Chemical Society. (Foundational text on piperidine stereochemistry).

  • PubChem Compound Summary. "2-(2-Oxopiperidin-1-yl)acetic acid." (Structural analog data).

  • Lead Sciences. "2-(2,6-Dimethylpiperidin-1-yl)ethanol." (Precursor sourcing and properties).

  • BroadPharm. "2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid." (Comparative linker chemistry).

  • ResearchGate. "Structure–activity relationship of piperidine derivatives." (General SAR context).

A Researcher's Guide to the Pharmacokinetic Profiles of 2-Oxoacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to its journey from a promising molecule to a potential therapeutic agent. This guide provides a comprehensive comparison of the anticipated pharmacokinetic profiles of various 2-oxoacetic acid (glyoxylic acid) derivatives. In the absence of extensive publicly available in vivo data for many of these simple derivatives, this guide will focus on their inferred metabolic pathways based on established biochemical principles. Crucially, it also provides detailed experimental protocols for researchers to determine these essential parameters in their own laboratories.

Introduction to 2-Oxoacetic Acid Derivatives

2-Oxoacetic acid, also known as glyoxylic acid, is a simple organic compound that holds a significant place in both metabolic pathways and synthetic chemistry.[1][2] Its structure, containing both an aldehyde and a carboxylic acid functional group, makes it a versatile building block. Derivatives of 2-oxoacetic acid, particularly its esters (e.g., ethyl and methyl glyoxylate), are of interest for their potential applications in the synthesis of pharmaceuticals and other bioactive molecules.[3]

The therapeutic potential of any small molecule is intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A favorable pharmacokinetic profile ensures that the compound can reach its target in the body in sufficient concentrations and for an appropriate duration, without causing undue toxicity. This guide will delve into the expected ADME characteristics of 2-oxoacetic acid derivatives and provide the tools to validate these hypotheses.

Hypothesized Metabolic Fate of 2-Oxoacetic Acid Derivatives

The primary metabolic transformation for ester derivatives of 2-oxoacetic acid is anticipated to be rapid hydrolysis by ubiquitous esterases present in plasma, the liver, and other tissues.[4][5] This enzymatic cleavage would release the corresponding alcohol and the parent compound, glyoxylic acid. Therefore, the overall pharmacokinetic profile of these derivatives is largely dictated by the metabolic fate of glyoxylate.

Metabolism of Glyoxylate:

Once formed, glyoxylate is at a critical metabolic crossroads with several potential fates:[2][6][7][8]

  • Transamination to Glycine: A primary detoxification pathway, particularly in the liver, is the conversion of glyoxylate to the amino acid glycine, catalyzed by alanine-glyoxylate aminotransferase (AGT).[6][8]

  • Reduction to Glycolate: Glyoxylate can be reduced to glycolate by glyoxylate reductase/hydroxypyruvate reductase (GRHPR).[6][7]

  • Oxidation to Oxalate: A pathway with significant pathological implications is the oxidation of glyoxylate to oxalate by lactate dehydrogenase (LDH).[6][7] An overproduction of oxalate can lead to hyperoxaluria and the formation of kidney stones.[2]

The balance between these pathways is crucial in determining the safety profile of any compound that is metabolized to glyoxylate.

2-Oxoacetic Acid Ester (e.g., Ethyl Glyoxylate) 2-Oxoacetic Acid Ester (e.g., Ethyl Glyoxylate) Esterases (Plasma, Liver) Esterases (Plasma, Liver) 2-Oxoacetic Acid Ester (e.g., Ethyl Glyoxylate)->Esterases (Plasma, Liver) Alcohol (e.g., Ethanol) Alcohol (e.g., Ethanol) 2-Oxoacetic Acid Ester (e.g., Ethyl Glyoxylate)->Alcohol (e.g., Ethanol) Glyoxylic Acid Glyoxylic Acid Esterases (Plasma, Liver)->Glyoxylic Acid Hydrolysis Alanine-Glyoxylate Aminotransferase (AGT) Alanine-Glyoxylate Aminotransferase (AGT) Glyoxylic Acid->Alanine-Glyoxylate Aminotransferase (AGT) Glyoxylate Reductase (GRHPR) Glyoxylate Reductase (GRHPR) Glyoxylic Acid->Glyoxylate Reductase (GRHPR) Lactate Dehydrogenase (LDH) Lactate Dehydrogenase (LDH) Glyoxylic Acid->Lactate Dehydrogenase (LDH) Glycine Glycine Glycolate Glycolate Oxalate (Excreted) Oxalate (Excreted) Alanine-Glyoxylate Aminotransferase (AGT)->Glycine Transamination Glyoxylate Reductase (GRHPR)->Glycolate Reduction Lactate Dehydrogenase (LDH)->Oxalate (Excreted) Oxidation

Caption: Hypothesized metabolic pathway of a 2-oxoacetic acid ester.

Inferred Comparative Pharmacokinetic Profiles

While direct comparative data is scarce, we can infer the relative pharmacokinetic profiles of different 2-oxoacetic acid derivatives based on fundamental principles:

DerivativePredicted AbsorptionPredicted DistributionPredicted MetabolismPredicted Excretion
Methyl Glyoxylate Likely rapid absorption due to small size and moderate lipophilicity.Wide distribution expected.Very rapid hydrolysis by esterases to glyoxylic acid and methanol.Primarily as metabolites of glyoxylate (glycine, glycolate, oxalate) and methanol.
Ethyl Glyoxylate Rapid absorption, potentially slightly slower than the methyl ester due to increased lipophilicity.Wide distribution. Similar to ethyl pyruvate, which has shown good tissue penetration.[9][10]Rapid hydrolysis by esterases to glyoxylic acid and ethanol.[4]Primarily as metabolites of glyoxylate and ethanol.
Longer-chain Alkyl Esters Slower and potentially less complete absorption with increasing alkyl chain length and lipophilicity.May exhibit higher protein binding and partitioning into adipose tissue.Slower rate of hydrolysis by esterases compared to smaller esters.Slower overall elimination, dependent on the rate of hydrolysis.
Amide Derivatives Variable, dependent on the nature of the amide substitution.Distribution will be highly dependent on the specific structure.Generally more stable to hydrolysis than esters. Metabolism may proceed via other pathways (e.g., CYP450 oxidation) depending on the substituent.A higher proportion may be excreted unchanged, along with various metabolites.

Experimental Protocols for Pharmacokinetic Profiling

To move from inference to evidence, rigorous experimental evaluation is necessary. The following protocols provide a framework for determining the pharmacokinetic profiles of 2-oxoacetic acid derivatives.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical single-dose pharmacokinetic study in rats.[11][12][13][14]

cluster_prestudy Pre-Study cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_pk_analysis PK Analysis Acclimatize Animals Acclimatize Animals Fast Overnight Fast Overnight Acclimatize Animals->Fast Overnight Administer Compound (IV and PO routes) Administer Compound (IV and PO routes) Fast Overnight->Administer Compound (IV and PO routes) Collect Blood Samples (serial or terminal) Collect Blood Samples (serial or terminal) Administer Compound (IV and PO routes)->Collect Blood Samples (serial or terminal) Process to Plasma Process to Plasma Collect Blood Samples (serial or terminal)->Process to Plasma Bioanalytical Method (LC-MS/MS) Bioanalytical Method (LC-MS/MS) Process to Plasma->Bioanalytical Method (LC-MS/MS) Quantify Parent and Metabolites Quantify Parent and Metabolites Bioanalytical Method (LC-MS/MS)->Quantify Parent and Metabolites Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, F%) Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, F%) Quantify Parent and Metabolites->Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, F%) Seed Caco-2 cells on Transwell inserts Seed Caco-2 cells on Transwell inserts Culture for 21 days to form monolayer Culture for 21 days to form monolayer Seed Caco-2 cells on Transwell inserts->Culture for 21 days to form monolayer Verify monolayer integrity (TEER) Verify monolayer integrity (TEER) Culture for 21 days to form monolayer->Verify monolayer integrity (TEER) Add compound to apical side (A-B) Add compound to apical side (A-B) Verify monolayer integrity (TEER)->Add compound to apical side (A-B) Add compound to basolateral side (B-A) Add compound to basolateral side (B-A) Verify monolayer integrity (TEER)->Add compound to basolateral side (B-A) Incubate and sample from basolateral side Incubate and sample from basolateral side Add compound to apical side (A-B)->Incubate and sample from basolateral side Quantify compound (LC-MS/MS) Quantify compound (LC-MS/MS) Incubate and sample from basolateral side->Quantify compound (LC-MS/MS) Calculate Apparent Permeability (Papp) Calculate Apparent Permeability (Papp) Quantify compound (LC-MS/MS)->Calculate Apparent Permeability (Papp) Calculate Efflux Ratio Calculate Efflux Ratio Quantify compound (LC-MS/MS)->Calculate Efflux Ratio Incubate and sample from apical side Incubate and sample from apical side Add compound to basolateral side (B-A)->Incubate and sample from apical side Incubate and sample from apical side->Quantify compound (LC-MS/MS)

Sources

Safety Operating Guide

Navigating the Disposal of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe handling and disposal of 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid, a substituted piperidine derivative. The procedures outlined herein are grounded in established safety principles and an understanding of the chemical's structural components—a carboxylic acid and a dimethylpiperidine moiety. By understanding the "why" behind each step, researchers can ensure a self-validating system of safety and compliance.

Immediate Safety Concerns and Personal Protective Equipment (PPE)

Before handling this compound, it is essential to be aware of its potential hazards, which can be inferred from its chemical structure and data on similar compounds. The compound is expected to be a white to off-white powder.[1]

Potential Hazards:

  • Irritation: The carboxylic acid group suggests it may be irritating to the skin, eyes, and respiratory system.[1][3]

  • Harmful if Inhaled or Swallowed: Piperidine derivatives can be toxic, and the compound is listed as harmful by inhalation.[1][4] Dust inhalation should be avoided.[1]

  • Incompatibilities: It is incompatible with strong oxidizing agents such as nitric acid.[1]

Personal Protective Equipment (PPE) Requirements:

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE when handling this compound.

Protection Type Specific Equipment Rationale
Eye Protection Chemical safety goggles or a face shieldTo protect against dust particles and potential splashes.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Gloves should be inspected before use and removed using the proper technique to avoid contamination.[5]
Body Protection Laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection NIOSH/MSHA approved respiratorRequired when handling the powder outside of a fume hood or when there is a risk of generating dust.[1]

An emergency eye wash station should be readily accessible in any area where this chemical is handled.[1]

Disposal Decision Workflow

The appropriate disposal procedure for this compound depends on the nature and quantity of the waste. The following workflow provides a logical pathway for making this determination.

DisposalWorkflow Disposal Decision Workflow for this compound start Identify Waste Stream spill Accidental Spill start->spill unused_reagent Unused/Expired Reagent start->unused_reagent contaminated_labware Contaminated Labware/PPE start->contaminated_labware small_spill < 5g Spill on Benchtop spill->small_spill Small large_spill > 5g Spill or Outside Containment spill->large_spill Large collect_solid Collect as Solid Hazardous Waste unused_reagent->collect_solid rinse_labware Rinse with Solvent (e.g., Acetone) contaminated_labware->rinse_labware For Glassware dispose_solid Dispose of Labware/PPE as Solid Hazardous Waste contaminated_labware->dispose_solid For Consumables decontaminate Decontaminate Spill Area small_spill->decontaminate large_spill->collect_solid decontaminate->collect_solid Collect absorbent material package_waste Package for Disposal collect_solid->package_waste collect_liquid Collect Rinsate as Liquid Hazardous Waste rinse_labware->collect_liquid collect_liquid->package_waste dispose_solid->package_waste

Caption: Decision workflow for proper waste stream segregation.

Step-by-Step Disposal Protocols

Given the hazardous nature of this compound, it should not be disposed of down the drain.[2] All waste generated must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4][6]

Protocol 1: Disposal of Unused or Expired Reagent

This protocol applies to the bulk solid material.

  • Preparation: Ensure all required PPE is worn. Perform this procedure in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.

  • Containerization: The original container with the unused reagent should be securely sealed. If the original container is compromised, transfer the material to a new, compatible, and clearly labeled hazardous waste container.

  • Labeling: Label the container as "Hazardous Waste" and include the full chemical name: "this compound". Also, include the date and the primary hazards (e.g., "Irritant," "Harmful").

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.[1]

Protocol 2: Decontamination of Contaminated Labware (e.g., Glassware)

This protocol is for cleaning labware that has come into contact with the compound.

  • Initial Rinse: In a fume hood, rinse the glassware with a suitable organic solvent, such as acetone or ethanol, to dissolve any residual compound.[7]

  • Collect Rinsate: Collect this first rinse in a designated "Halogen-Free Organic Solvent Waste" container.[7] This rinsate is considered hazardous and must not be poured down the drain.

  • Secondary Wash: Wash the glassware with soap and water as per standard laboratory procedure.

  • Final Rinse: Perform a final rinse with deionized water.

Protocol 3: Handling Spills

In the event of an accidental spill, follow these steps:

  • Evacuate and Ventilate: If the spill is large or the dust is airborne, evacuate the immediate area and ensure it is well-ventilated.[5]

  • Containment: For a solid spill, carefully sweep or shovel the material into a suitable container for hazardous waste disposal.[1] Avoid raising dust. A HEPA-type vacuum can be used for the final cleanup of smaller quantities.[1]

  • Decontamination: After the bulk of the material has been removed, decontaminate the spill site with a suitable solvent and absorbent pads.

  • Waste Collection: All materials used for cleanup (absorbent pads, contaminated PPE, etc.) must be placed in a sealed bag or container and disposed of as solid hazardous waste.[1]

Waste Collection and Storage

Proper storage of chemical waste is crucial to prevent accidents and ensure regulatory compliance.

  • Container Compatibility: Use containers made of materials that are compatible with acidic and organic waste. High-density polyethylene (HDPE) or borosilicate glass containers are generally suitable. Do not use metal containers for acidic waste.[6]

  • Segregation: Keep the solid waste containing this compound separate from other waste streams, particularly strong oxidizing agents.[1] Liquid waste (e.g., solvent rinsate) should be stored in a separate, appropriate liquid waste container.[7]

  • Labeling and Storage Area: All waste containers must be clearly labeled and stored in a designated, well-ventilated hazardous waste storage area that is under the supervision of laboratory personnel.[6]

By adhering to these detailed procedures, researchers and laboratory professionals can manage the disposal of this compound in a manner that is safe, responsible, and compliant with established guidelines.

References

  • Biotage. (n.d.). Material Safety Data Sheet.
  • University of Wuppertal. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • PubChem. (n.d.). 2-(2-Oxopiperidin-1-yl)acetic acid.
  • Angene Chemical. (2024). Safety Data Sheet.
  • Cambridge Isotope Laboratories. (n.d.). PIPERIDINE (D11, 98%).

Sources

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Retrosynthesis Analysis

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2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid
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2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.